molecular formula C59H80N4O22S4 B1233071 Esperamicin

Esperamicin

货号: B1233071
分子量: 1325.5 g/mol
InChI 键: LJQQFQHBKUKHIS-WJHRIEJJSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

Esperamicin is a class of chromoprotein enediyne antitumor antibiotics isolated from the bacterial strain Actinomadura verrucosospora . As one of the most potent antitumor agents known, its primary research value lies in its ability to cause DNA strand breakage, making it a powerful tool for studying DNA damage and cellular repair mechanisms . The mechanism of action of this compound involves intercalating into the DNA minor groove, where its methoxyacrylyl-anthranilate moiety inserts into the helix, and the aglycone core is positioned to abstract protons from the DNA backbone . This process is triggered by intracellular reducing agents, such as thiols, which reduce the compound's methyl trisulfide group. This reduction initiates a Bergman cycloaromatization, resulting in the formation of a highly reactive 1,4-dehydrobenzene diradical species . This diradical is the ultimate effector, abstracting hydrogen atoms from the deoxyribose sugars of DNA, leading to highly efficient single-strand and double-strand DNA breaks . The cleavage exhibits sequence specificity, with a preference for thymidylate residues . Researchers utilize this compound in biochemical and oncological studies to investigate DNA-protein interactions, probe DNA structure, and explore the cellular consequences of severe DNA damage. This compound A1 is the most extensively studied congener within this class . This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals.

属性

分子式

C59H80N4O22S4

分子量

1325.5 g/mol

IUPAC 名称

[3-hydroxy-6-[[(5Z,13E)-9-hydroxy-2-[4-hydroxy-5-[(4-hydroxy-6-methyl-5-methylsulfanyloxan-2-yl)oxyamino]-3-[4-methoxy-5-(propan-2-ylamino)oxan-2-yl]oxy-6-methyloxan-2-yl]oxy-12-(methoxycarbonylamino)-13-[2-(methyltrisulfanyl)ethylidene]-11-oxo-10-bicyclo[7.3.1]trideca-1(12),5-dien-3,7-diynyl]oxy]-2-methyloxan-4-yl] 4,5-dimethoxy-2-(2-methoxyprop-2-enoylamino)benzoate

InChI

InChI=1S/C59H80N4O22S4/c1-28(2)60-36-27-77-43(25-39(36)73-8)83-52-50(66)47(63-85-45-24-37(64)53(86-12)31(5)79-45)29(3)80-57(52)82-38-18-16-14-15-17-20-59(71)34(19-21-88-89-87-13)46(38)48(62-58(70)76-11)51(67)54(59)84-44-26-42(49(65)30(4)78-44)81-56(69)33-22-40(74-9)41(75-10)23-35(33)61-55(68)32(6)72-7/h14-15,19,22-23,28-31,36-39,42-45,47,49-50,52-54,57,60,63-66,71H,6,21,24-27H2,1-5,7-13H3,(H,61,68)(H,62,70)/b15-14-,34-19+

InChI 键

LJQQFQHBKUKHIS-WJHRIEJJSA-N

SMILES

CC1C(C(C(C(O1)OC2C#CC=CC#CC3(C(C(=O)C(=C2C3=CCSSSC)NC(=O)OC)OC4CC(C(C(O4)C)O)OC(=O)C5=CC(=C(C=C5NC(=O)C(=C)OC)OC)OC)O)OC6CC(C(CO6)NC(C)C)OC)O)NOC7CC(C(C(O7)C)SC)O

手性 SMILES

CC1C(C(C(C(O1)OC2C#C/C=C\C#CC\3(C(C(=O)C(=C2/C3=C\CSSSC)NC(=O)OC)OC4CC(C(C(O4)C)O)OC(=O)C5=CC(=C(C=C5NC(=O)C(=C)OC)OC)OC)O)OC6CC(C(CO6)NC(C)C)OC)O)NOC7CC(C(C(O7)C)SC)O

规范 SMILES

CC1C(C(C(C(O1)OC2C#CC=CC#CC3(C(C(=O)C(=C2C3=CCSSSC)NC(=O)OC)OC4CC(C(C(O4)C)O)OC(=O)C5=CC(=C(C=C5NC(=O)C(=C)OC)OC)OC)O)OC6CC(C(CO6)NC(C)C)OC)O)NOC7CC(C(C(O7)C)SC)O

同义词

BBM 1675A
BBM-1675A
BMY 28175
BMY-28175
esperamicin
esperamicin A1

产品来源

United States

Foundational & Exploratory

Esperamicin Production by Actinomadura verrucosospora: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Esperamicins are a potent class of enediyne antitumor antibiotics produced by the Gram-positive actinomycete, Actinomadura verrucosospora. Their complex structure, featuring a highly reactive enediyne core, allows for sequence-selective DNA cleavage, making them a subject of significant interest in oncology research and for the development of antibody-drug conjugates. This technical guide provides an in-depth overview of the core aspects of esperamicin production, including the cultivation of A. verrucosospora, fermentation parameters, extraction and purification protocols, and an overview of the biosynthetic pathway. The information is compiled from scientific literature and patent filings to aid researchers in the replication and optimization of this compound production.

Organism and Fermentation

Actinomadura verrucosospora is a filamentous bacterium known for its production of various secondary metabolites. The cultivation of this organism for this compound production requires specific nutrient compositions and controlled environmental conditions to maximize yield and ensure the stability of the final product.

Fermentation Medium

A detailed composition of a suitable fermentation medium for this compound production is provided in Table 1. This medium is designed to provide the necessary carbon, nitrogen, and mineral sources for the growth of A. verrucosospora and the biosynthesis of this compound.

Table 1: Fermentation Medium Composition for this compound Production

ComponentConcentration (g/L)Role
Soluble Starch20.0Primary Carbon Source
Glucose5.0Readily Available Carbon
Cottonseed Flour10.0Nitrogen Source
Dried Yeast5.0Nitrogen and Vitamin Source
CoCl₂ · 6H₂O0.001Trace Mineral
CaCO₃2.0pH Buffering Agent
pH (initial) 7.0 Optimal pH for Growth
Cultivation Parameters

Optimal production of this compound is achieved under specific physical conditions. Table 2 summarizes the key cultivation parameters.

Table 2: Cultivation Parameters for this compound Production

ParameterValueNotes
Temperature28°COptimal for growth and secondary metabolite production.
Cultivation Time7 daysTypical duration to reach maximum antibiotic titer.
AerationSubmerged, AerobicEssential for the growth of the aerobic A. verrucosospora.
AgitationNot specifiedShould be sufficient to ensure homogeneity and oxygen transfer.
Production Enhancement

This compound A1 is known to be unstable, with degradation occurring during the active production phase[1][2][3]. To mitigate this and enhance the overall yield, in-situ product removal can be employed.

Table 3: Production Enhancement Data

AdditiveConcentrationEffect on this compound A1 ProductionReference
Diaion HP-20 Resin1% (w/v)53% increase[1][2][3]

Experimental Protocols

The following protocols are based on methodologies described in patent literature for the production and isolation of the this compound family of antibiotics.

Protocol for Fermentation of Actinomadura verrucosospora
  • Inoculum Preparation:

    • Prepare a seed medium with the same composition as the fermentation medium (Table 1).

    • Inoculate the seed medium with a culture of Actinomadura verrucosospora.

    • Incubate the seed culture at 28°C for 72 hours on a rotary shaker.

  • Production Fermentation:

    • Prepare the fermentation medium as detailed in Table 1 and sterilize.

    • Inoculate the production medium with 5% (v/v) of the seed culture.

    • Incubate the fermentation culture at 28°C for 7 days under aerobic conditions.

    • If using Diaion HP-20 resin for in-situ extraction, add the sterilized resin at the beginning of the fermentation.

Protocol for Extraction and Purification of this compound
  • Harvest and Initial Extraction:

    • At the end of the fermentation, harvest the entire broth.

    • Adjust the pH of the broth to 4.0.

    • Add ethyl acetate (B1210297) and agitate for a sufficient period to extract the esperamicins.

    • Separate the ethyl acetate layer.

  • Adsorption Chromatography:

    • Concentrate the ethyl acetate extract under reduced pressure.

    • Adsorb the concentrated extract onto a Diaion HP-20 resin column.

    • Wash the column with water and then with a 50% aqueous acetone (B3395972) solution.

    • Elute the active fraction with acetone.

  • Silica (B1680970) Gel Chromatography:

    • Concentrate the active fraction from the previous step.

    • Apply the concentrate to a silica gel column.

    • Elute the column with a chloroform-methanol solvent system.

    • Collect the fractions containing this compound.

  • Final Purification by HPLC:

    • Concentrate the purified fractions.

    • Perform final purification using high-performance liquid chromatography (HPLC) on a reverse-phase column.

    • Lyophilize the purified fractions to obtain the final product.

Biosynthesis of this compound

Esperamicins belong to the enediyne class of natural products, which are biosynthesized via a polyketide pathway[1][2][3]. The biosynthesis of the characteristic enediyne core is believed to proceed through a conserved pathway involving a dedicated polyketide synthase (PKS) cassette.

Generalized Biosynthetic Pathway of the Enediyne Core

The diagram below illustrates a generalized pathway for the biosynthesis of the enediyne core, which is a central feature of this compound. This pathway is initiated by a specialized enediyne PKS.

G cluster_0 Initiation & Polyketide Chain Assembly cluster_1 Polyene Intermediate Formation cluster_2 Oxidative Cyclization & Core Formation cluster_3 Tailoring and Glycosylation Acetyl-CoA Acetyl-CoA Enediyne_PKS Enediyne_PKS Acetyl-CoA->Enediyne_PKS Loading Polyene_Intermediate Polyene_Intermediate Enediyne_PKS->Polyene_Intermediate Iterative Synthesis Malonyl-CoA Malonyl-CoA Malonyl-CoA->Enediyne_PKS Chain Extension Cyclized_Intermediate Cyclized_Intermediate Polyene_Intermediate->Cyclized_Intermediate Oxidative Cascade Enediyne_Core Enediyne_Core Cyclized_Intermediate->Enediyne_Core Further Modifications This compound This compound Enediyne_Core->this compound Glycosyltransferases, Other Tailoring Enzymes G Start Start Inoculum_Culture Inoculum Culture (Seed Medium, 72h, 28°C) Start->Inoculum_Culture Production_Fermentation Production Fermentation (Production Medium, 7 days, 28°C) Inoculum_Culture->Production_Fermentation Harvest_Broth Harvest Fermentation Broth Production_Fermentation->Harvest_Broth Extraction Ethyl Acetate Extraction (pH 4.0) Harvest_Broth->Extraction Adsorption_Chromatography Diaion HP-20 Adsorption Extraction->Adsorption_Chromatography Silica_Gel_Chromatography Silica Gel Chromatography (Chloroform-Methanol) Adsorption_Chromatography->Silica_Gel_Chromatography HPLC_Purification Reverse-Phase HPLC Silica_Gel_Chromatography->HPLC_Purification Final_Product Lyophilized this compound HPLC_Purification->Final_Product

References

The Chemical Architecture of Esperamicin A1: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Esperamicin A1 is a potent antitumor antibiotic belonging to the enediyne class of natural products.[1][2] Isolated from the fermentation broth of the bacterium Actinomadura verrucosospora, it exhibits remarkable cytotoxicity against a range of cancer cell lines.[3][4] The biological activity of this compound A1 is attributed to its unique chemical structure, which features a bicyclic aglycone core containing a reactive enediyne moiety, a complex oligosaccharide chain, and a substituted aromatic chromophore.[5] This document provides an in-depth technical overview of the core chemical structure of this compound A1, including available data on its physicochemical properties and the methodologies employed in its study.

Core Chemical Structure

The intricate molecular structure of this compound A1 is central to its biological function. It is comprised of three key components: the aglycone, a trisaccharide unit, and an aromatic group.

Aglycone Core: The aglycone is a highly strained bicyclo[7.3.1]trideca-enediyne system. This bicyclic core houses the "warhead" of the molecule, a 1,5-diyne-3-ene unit. Under physiological conditions, this enediyne moiety can undergo a Bergman cyclization to generate a highly reactive p-benzyne diradical, which is responsible for the compound's DNA-cleaving ability.[2]

Oligosaccharide Appendages: Attached to the aglycone are two sugar chains. A trisaccharide unit is linked via an O-glycosidic bond, and a separate 2-deoxy-L-fucose moiety is also present.[6] These sugar residues play a crucial role in the molecule's ability to recognize and bind to the minor groove of DNA.[7]

Aromatic Chromophore: The 2-deoxy-L-fucose sugar is further derivatized with a substituted anthranilate chromophore. This aromatic group is believed to contribute to the molecule's DNA binding affinity and specificity.[8]

A two-dimensional representation of the chemical structure of this compound A1 is provided below.

Caption: A simplified 2D representation of the core structural components of this compound A1.

Physicochemical and Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy: Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy were instrumental in determining the connectivity and stereochemistry of the complex carbon skeleton and the attached sugar moieties. While specific chemical shift and coupling constant tables are not published, the original structure elucidation papers describe the use of 2D NMR techniques such as COSY and HMBC to assemble the molecular framework.[9][10]

Mass Spectrometry (MS): High-resolution mass spectrometry was employed to determine the elemental composition of this compound A1 and its fragments. Fast atom bombardment (FAB) mass spectrometry has been used to study the degradation of this compound A1 in the presence of thiols.[11] The molecular weight of this compound A1 is 1325.5 g/mol .[3]

Crystallographic Data: To date, a crystal structure of this compound A1 has not been deposited in publicly accessible databases such as the Crystallography Open Database. Therefore, precise bond lengths and angles derived from X-ray crystallography are not available.

Experimental Protocols

Detailed, step-by-step experimental protocols for the fermentation, isolation, and total synthesis of this compound A1 are not fully disclosed in the scientific literature. However, key experimental procedures for studying its biological activity have been published.

DNA Cleavage Assay

The potent antitumor activity of this compound A1 stems from its ability to induce sequence-selective cleavage of double-stranded DNA.[1][12] The following is a representative protocol for an in vitro DNA cleavage assay, adapted from methodologies used for similar enediyne antibiotics.

Objective: To assess the ability of this compound A1 to induce single- and double-strand breaks in plasmid DNA.

Materials:

  • Supercoiled plasmid DNA (e.g., pBR322)

  • This compound A1

  • Dithiothreitol (DTT) or other reducing agent

  • Tris-HCl buffer (pH 7.5)

  • EDTA

  • Agarose (B213101)

  • Ethidium bromide or other DNA stain

  • Loading buffer

  • Electrophoresis apparatus and power supply

  • UV transilluminator and gel documentation system

Procedure:

  • Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing Tris-HCl buffer, EDTA, and supercoiled plasmid DNA.

  • Drug Addition: Add the desired concentration of this compound A1 to the reaction mixture.

  • Initiation of Cleavage: Initiate the DNA cleavage reaction by adding a reducing agent, such as DTT. This triggers the activation of the enediyne core.[13]

  • Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 30 minutes).

  • Reaction Termination: Stop the reaction by adding a loading buffer containing a chelating agent (e.g., EDTA) and a tracking dye.

  • Agarose Gel Electrophoresis: Load the samples onto an agarose gel containing a DNA stain.

  • Visualization and Analysis: After electrophoresis, visualize the DNA bands under UV light. The different topological forms of the plasmid DNA (supercoiled, nicked circular, and linear) will migrate at different rates, allowing for the assessment of single- and double-strand breaks.

The workflow for this experimental protocol can be visualized as follows:

DNA_Cleavage_Workflow cluster_prep Reaction Preparation cluster_reaction Cleavage Reaction cluster_analysis Analysis prep_mix Prepare Reaction Mix (Buffer, EDTA, Plasmid DNA) add_esp Add this compound A1 prep_mix->add_esp add_dtt Initiate with DTT add_esp->add_dtt incubate Incubate at 37°C add_dtt->incubate stop_rxn Stop Reaction (Loading Buffer) incubate->stop_rxn run_gel Agarose Gel Electrophoresis stop_rxn->run_gel visualize Visualize and Quantify (UV Transilluminator) run_gel->visualize

Caption: Workflow for the in vitro DNA cleavage assay with this compound A1.

Mechanism of Action: DNA Damage

The cytotoxic effects of this compound A1 are a direct consequence of its interaction with DNA. The proposed mechanism of action involves several key steps:

  • Minor Groove Binding: The oligosaccharide side chains of this compound A1 facilitate its binding to the minor groove of DNA, with a preference for certain nucleotide sequences.[7]

  • Reductive Activation: In the cellular environment, reducing agents such as glutathione (B108866) can trigger the reduction of the methyltrisulfide group in this compound A1.[2]

  • Bergman Cyclization: This reduction initiates a cascade of reactions, leading to the Bergman cyclization of the enediyne core.

  • p-Benzyne Diradical Formation: The cyclization event generates a highly reactive p-benzyne diradical.

  • Hydrogen Abstraction: This diradical species abstracts hydrogen atoms from the sugar-phosphate backbone of both strands of the DNA.[1]

  • DNA Strand Scission: The abstraction of hydrogen atoms leads to the formation of DNA radicals, which ultimately results in single- and double-strand breaks in the DNA, triggering apoptosis and cell death.

This intricate mechanism of action is depicted in the following signaling pathway diagram:

Esperamicin_MoA cluster_binding DNA Interaction cluster_activation Activation Cascade cluster_damage DNA Damage EspA1 This compound A1 DNA DNA (Minor Groove) EspA1->DNA Binds to ReducingAgent Reducing Agent (e.g., Glutathione) ActivatedEsp Activated this compound (Thiolate Anion) ReducingAgent->ActivatedEsp Reduces Bergman Bergman Cyclization ActivatedEsp->Bergman Diradical p-Benzyne Diradical Bergman->Diradical H_Abstraction Hydrogen Abstraction Diradical->H_Abstraction Causes SSB Single-Strand Breaks H_Abstraction->SSB DSB Double-Strand Breaks H_Abstraction->DSB Apoptosis Apoptosis SSB->Apoptosis DSB->Apoptosis

Caption: Signaling pathway of this compound A1-induced DNA damage.

Conclusion

This compound A1 remains a molecule of significant interest to the scientific community due to its complex chemical architecture and potent biological activity. While a comprehensive repository of its quantitative structural data is not yet publicly available, the existing body of research provides a solid foundation for understanding its structure-activity relationships. The detailed methodologies for studying its DNA-cleaving properties offer a clear path for further investigation into its mechanism of action and for the development of novel anticancer therapeutics. Future work to fully delineate the spectroscopic and crystallographic details of this compound A1 will undoubtedly provide deeper insights into this remarkable natural product.

References

The Enediyne Core of Esperamicin: A Technical Guide to its Biosynthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Esperamicin is a potent antitumor antibiotic produced by the actinomycete Actinomadura verrucosospora. Its remarkable biological activity is primarily attributed to its unique enediyne core, a bicyclic system containing a strained ten-membered ring with a Z-1,5-diyn-3-ene motif. Upon activation, this core undergoes a Bergman cyclization to generate a highly reactive para-benzyne diradical, which is capable of cleaving double-stranded DNA, leading to cell death. Understanding the intricate biosynthetic pathway of this complex natural product is crucial for harnessing its therapeutic potential through synthetic biology and medicinal chemistry efforts. This technical guide provides an in-depth overview of the biosynthesis of the this compound enediyne core, detailing the enzymatic machinery, key intermediates, and experimental methodologies used to elucidate this fascinating pathway.

The Genetic Blueprint: The this compound Biosynthetic Gene Cluster

The biosynthesis of this compound is orchestrated by a dedicated set of genes organized in a biosynthetic gene cluster (BGC) within the genome of Actinomadura verrucosospora. While the complete and fully annotated BGC for this compound is not publicly detailed in all reviewed literature, comparative genomics and studies on related enediyne antibiotics have revealed a conserved "minimal" set of genes essential for the formation of the enediyne core. This typically includes genes encoding for an iterative Type I polyketide synthase (PKS-E), a thioesterase (TE), and other associated enzymes responsible for the subsequent modification and cyclization of the polyketide chain.

The Biosynthetic Pathway: From Acetate (B1210297) to a Bicyclic Core

The construction of the this compound enediyne core begins with simple building blocks and proceeds through a series of complex enzymatic transformations. The pathway can be broadly divided into three key stages: polyketide chain assembly, polyene processing and cyclization, and tailoring reactions.

Polyketide Chain Assembly: The Role of the Iterative Type I Polyketide Synthase (PKS-E)

The carbon backbone of the enediyne core is assembled by a remarkable iterative Type I polyketide synthase, often referred to as the enediyne PKS (PKS-E). Unlike modular PKSs, which contain a separate module of domains for each extension cycle, the enediyne PKS-E utilizes a single set of domains iteratively to construct a long, highly unsaturated polyene chain.

Isotope labeling studies have unequivocally demonstrated that the enediyne core is derived from acetate units. The PKS-E catalyzes the head-to-tail condensation of multiple acetyl-CoA and malonyl-CoA units to generate a linear polyene precursor. This process is inhibited by cerulenin (B1668410), a known inhibitor of fatty acid and polyketide synthases, confirming the polyketide origin of this compound.

Liberation and a Universal Precursor: The Thioesterase (TE) and the Heptadecaheptaene Intermediate

Once the full-length polyene chain is assembled on the acyl carrier protein (ACP) domain of the PKS-E, it is released by the action of a dedicated thioesterase (TE). Structural and functional studies of the this compound thioesterase, EspE7, have provided insights into its catalytic mechanism.

Crucially, research across different enediyne biosynthetic pathways has converged on the identification of a shared, linear polyene intermediate: 1,3,5,7,9,11,13-pentadecaheptaene . This highly unsaturated C15 molecule is the universal precursor for the biosynthesis of both nine- and ten-membered enediyne cores, including that of this compound.

The Black Box of Cyclization: Formation of the Bicyclic Enediyne Core

The transformation of the linear 1,3,5,7,9,11,13-pentadecaheptaene into the bicyclo[7.3.1] enediyne core of this compound is the least understood part of the biosynthetic pathway. This remarkable molecular rearrangement involves a series of regio- and stereospecific cyclization reactions to form the strained ten-membered ring and the fused six-membered ring. The precise enzymatic machinery responsible for these intricate transformations is still under investigation, but it is hypothesized to involve a cascade of reactions catalyzed by enzymes encoded within the this compound BGC.

Quantitative Data on this compound Production

Quantitative data on the biosynthesis of the this compound enediyne core, particularly regarding enzyme kinetics and fermentation yields, is sparse in the publicly available literature. However, some studies have provided valuable insights into the optimization of this compound production.

ParameterConditionResultReference
Inhibitor Study Addition of cerulenin (0.25–1.0 mM) to A. verrucosospora culturesInhibition of this compound A1 production[1]
Production Enhancement Addition of 1% Diaion HP-20 neutral resin to the fermentation53% enhancement of this compound A1 production[1]

Experimental Protocols

The elucidation of the this compound biosynthetic pathway has relied on a combination of genetic, biochemical, and analytical techniques. Below are detailed methodologies for key experiments commonly employed in the study of enediyne biosynthesis.

Gene Knockout in Actinomadura

Gene knockout studies are essential to confirm the function of specific genes within the biosynthetic cluster. A typical workflow involves the following steps:

  • Construct Design: A knockout vector is designed to replace the target gene with a resistance cassette (e.g., apramycin (B1230331) resistance). The vector contains homologous regions flanking the target gene to facilitate homologous recombination.

  • Vector Construction: The knockout vector is assembled using standard molecular cloning techniques.

  • Protoplast Formation and Transformation: Protoplasts of Actinomadura verrucosospora are generated by enzymatic digestion of the cell wall. The knockout vector is then introduced into the protoplasts via polyethylene (B3416737) glycol (PEG)-mediated transformation.

  • Selection and Screening: Transformants are selected on media containing the appropriate antibiotic. Putative mutants are then screened by PCR using primers flanking the target gene to confirm the double-crossover event.

  • Phenotypic Analysis: The knockout mutant is fermented, and the culture extract is analyzed by HPLC and mass spectrometry to confirm the abolition of this compound production and to identify any accumulated intermediates.

Heterologous Expression of the Biosynthetic Gene Cluster

Heterologous expression allows for the production of this compound in a more genetically tractable host, facilitating pathway engineering and characterization.

  • Host Selection: A suitable heterologous host, typically a well-characterized Streptomyces species such as Streptomyces coelicolor or Streptomyces albus, is chosen.

  • Cloning of the Gene Cluster: The entire this compound biosynthetic gene cluster is cloned into an appropriate expression vector, such as a bacterial artificial chromosome (BAC) or a cosmid.

  • Transformation: The expression vector is introduced into the heterologous host via conjugation or protoplast transformation.

  • Fermentation and Analysis: The recombinant strain is cultivated under optimized fermentation conditions. The production of this compound is then verified by HPLC and mass spectrometry analysis of the culture extract.

In Vitro Enzyme Assays for PKS-E and TE

In vitro assays are crucial for characterizing the biochemical function and kinetics of individual enzymes in the pathway.

  • Enzyme Expression and Purification: The genes encoding the PKS-E and TE are cloned into an expression vector and overexpressed in a suitable host, such as E. coli. The enzymes are then purified to homogeneity using affinity and size-exclusion chromatography.

  • PKS-E Activity Assay: The activity of the purified PKS-E is assayed in a reaction mixture containing acetyl-CoA, malonyl-CoA, NADPH, and the purified ACP. The formation of the polyene product can be monitored by HPLC or by using radiolabeled precursors and autoradiography.

  • TE Activity Assay: The thioesterase activity is typically measured using a synthetic acyl-ACP substrate. The release of the free fatty acid can be quantified by HPLC or by a colorimetric assay.

  • Kinetic Analysis: To determine the kinetic parameters (Km, kcat, and Vmax), the initial reaction rates are measured at varying substrate concentrations. The data are then fitted to the Michaelis-Menten equation.

Visualizing the Pathway and Workflows

To provide a clearer understanding of the complex processes involved in this compound biosynthesis, the following diagrams were generated using the DOT language.

Biosynthesis_Pathway cluster_0 Upstream Metabolism cluster_1 Polyketide Synthesis cluster_2 Processing and Cyclization Acetyl-CoA Acetyl-CoA PKSE Iterative Type I PKS (PKS-E) Acetyl-CoA->PKSE Malonyl-CoA Malonyl-CoA Malonyl-CoA->PKSE Linear_Polyene_ACP ACP-Bound Linear Polyene PKSE->Linear_Polyene_ACP TE Thioesterase (TE) Linear_Polyene_ACP->TE Heptadecaheptaene 1,3,5,7,9,11,13-Pentadecaheptaene TE->Heptadecaheptaene Cyclases Putative Cyclases Heptadecaheptaene->Cyclases Enediyne_Core This compound Enediyne Core Cyclases->Enediyne_Core

Biosynthesis of the this compound Enediyne Core.

Gene_Knockout_Workflow A Design Knockout Construct (Target Gene Flanked by Homology Arms and Resistance Cassette) B Assemble Knockout Vector A->B D Transform Protoplasts with Knockout Vector B->D C Prepare Actinomadura Protoplasts C->D E Select for Resistant Colonies D->E F Screen Colonies by PCR for Double Crossover E->F G Ferment Putative Mutant F->G H Analyze Metabolite Profile (HPLC, MS) G->H I Confirm Gene Knockout and Phenotype H->I

Gene Knockout Experimental Workflow.

Heterologous_Expression_Workflow A Isolate and Clone this compound BGC into Expression Vector C Introduce Expression Vector into Host (Conjugation/Transformation) A->C B Select and Prepare Heterologous Host (e.g., Streptomyces) B->C D Select for Successful Transformants C->D E Optimize Fermentation Conditions for Heterologous Host D->E F Ferment Recombinant Strain E->F G Extract and Analyze Culture for this compound Production (HPLC, MS) F->G H Confirm Heterologous Production G->H

References

The Core Mechanism of Esperamicin-Induced DNA Damage: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth examination of the mechanism of action of esperamicin, a potent enediyne antitumor antibiotic, on DNA. It details the molecular interactions, chemical reactions, and experimental methodologies crucial for understanding its cytotoxic effects.

Molecular Mechanism of Action

This compound's action on DNA is a multi-step process that begins with its activation and culminates in the cleavage of the DNA backbone. This process is characterized by high potency and a degree of sequence selectivity.

Activation of the Enediyne Core

In its native state, this compound is a stable prodrug. Its cytotoxic activity is triggered by a chemical activation process, which is initiated by the presence of reducing agents, such as thiols like dithiothreitol (B142953) (DTT) or intracellular glutathione.[1][2][3]

The activation cascade is as follows:

  • Reduction of the Trisulfide: The methyl trisulfide group within the this compound molecule is reduced to a thiolate anion.[1][2][3]

  • Michael Addition: This newly formed thiolate anion undergoes an intramolecular Michael addition to the α,β-unsaturated ketone on the bicyclic core.[1][2]

  • Bergman Cyclization: The Michael addition alters the geometry of the enediyne core, bringing the two alkyne groups into proximity. This facilitates a Bergman cyclization, a thermally allowed cycloaromatization reaction.[1][2]

  • Formation of a p-Benzyne Diradical: The Bergman cyclization results in the formation of a highly reactive and unstable p-benzyne diradical.[1][2][3] This diradical is the ultimate DNA-damaging agent.

G This compound This compound (Inactive Prodrug) Thiolate Thiolate Anion Formation This compound->Thiolate Thiol Thiol (e.g., DTT, Glutathione) Thiol->this compound Reduction of Trisulfide Michael Intramolecular Michael Addition Thiolate->Michael Bergman Bergman Cyclization Michael->Bergman Diradical p-Benzyne Diradical (Active Species) Bergman->Diradical

Figure 1: Activation pathway of this compound to its active diradical form.

DNA Binding and Recognition

This compound binds to the minor groove of B-DNA.[1][4] This interaction is primarily non-covalent and is guided by the oligosaccharide side chains of the molecule, which are crucial for the recognition of specific DNA sequences.[4][5] The binding of this compound to DNA is thought to induce a conformational change in the DNA structure.[6] The fucose-anthranilate moiety and the trisaccharide side chain are key components in DNA binding and base recognition.[1][4]

DNA Strand Scission

Once positioned in the minor groove, the p-benzyne diradical abstracts hydrogen atoms from the deoxyribose sugar backbone of DNA.[3] This hydrogen abstraction initiates a series of reactions that lead to the cleavage of the phosphodiester backbone, resulting in both single-strand breaks (SSBs) and double-strand breaks (DSBs).[1][2][3] The ability to cause DSBs is a key factor in the high cytotoxicity of this compound.[4] The cleavage process is not significantly affected by oxygen or active oxygen-radical scavengers, indicating a direct hydrogen abstraction mechanism by the diradical.[1]

G cluster_0 This compound Action on DNA Activated_Esp Activated this compound (p-Benzyne Diradical) DNA_Binding Binding to Minor Groove of DNA Activated_Esp->DNA_Binding H_Abstraction Hydrogen Abstraction from Deoxyribose DNA_Binding->H_Abstraction DNA_Radical DNA Radical Formation H_Abstraction->DNA_Radical Strand_Scission Strand Scission DNA_Radical->Strand_Scission SSB Single-Strand Breaks (SSBs) Strand_Scission->SSB DSB Double-Strand Breaks (DSBs) Strand_Scission->DSB

Figure 2: Logical workflow of this compound-induced DNA damage.

Data Presentation

The following tables summarize the quantitative data available on the DNA cleavage characteristics of this compound.

DNA Cleavage Sequence Selectivity

This compound exhibits a preference for cleavage at specific nucleotide sequences, with a clear bias towards pyrimidine-rich regions.[1][7][8]

FeatureDescriptionReference(s)
Base Preference T > C > A > G[1]
Preferred Sequences Oligopyrimidine tracts such as 5'-CTC-3', 5'-TTC-3', and 5'-TTT-3'[1][7][8]
Inhibited by Pre-treatment of DNA with minor groove binders like netropsin (B1678217) and distamycin A[1]
Kinetics of DNA Cleavage

The kinetics of DNA cleavage by this compound analogs have been studied, revealing differences in their ability to induce single- versus double-strand breaks. The ratio of the rate constant for the conversion of supercoiled DNA to nicked circular DNA (k₁') to the rate constant for the conversion of nicked circular DNA to linear DNA (k₂') provides insight into the propensity for single- versus double-strand cleavage.

Compoundk₁'/k₂' RatioPredominant Cleavage TypeReference(s)
This compound A1 3.9Single-strand breaks[4]
This compound C < 1Double-strand breaks[4]
DNase I (control) 5.4Single-strand breaks[4]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the interaction of this compound with DNA.

Protocol for In Vitro DNA Cleavage Assay

This protocol is designed to assess the ability of this compound to induce single- and double-strand breaks in plasmid DNA.

Objective: To visualize and quantify the conversion of supercoiled plasmid DNA (Form I) to nicked (Form II) and linear (Form III) forms upon treatment with activated this compound.

Materials:

  • Supercoiled plasmid DNA (e.g., pBR322), 0.5 µg/µL

  • This compound A1

  • 10X TE Buffer (100 mM Tris-HCl, 10 mM EDTA, pH 8.0)

  • Dithiothreitol (DTT), 10 mM stock solution

  • 6X DNA Loading Dye (e.g., 0.25% bromophenol blue, 0.25% xylene cyanol, 30% glycerol)

  • Agarose (B213101)

  • 1X TAE or TBE buffer

  • DNA stain (e.g., Ethidium Bromide or SYBR™ Safe)

  • Sterile deionized water

Procedure:

  • Reaction Setup: In a microcentrifuge tube, prepare a 20 µL reaction mixture. Add the components in the following order:

    • Sterile deionized water to bring the final volume to 20 µL.

    • 2 µL of 10X TE Buffer.

    • 1 µL of supercoiled pBR322 DNA (0.5 µg).

    • Desired concentration of this compound A1.

    • 2 µL of 10 mM DTT to initiate the reaction (final concentration 1 mM).

  • Controls: Prepare the following control reactions:

    • DNA only: pBR322 DNA in buffer without this compound or DTT.

    • DNA + DTT: pBR322 DNA with DTT but no this compound.

  • Incubation: Gently mix the reaction components and incubate at 37°C for 30-60 minutes.

  • Reaction Termination: Stop the reaction by adding 4 µL of 6X DNA Loading Dye to each tube and mix thoroughly.

  • Agarose Gel Electrophoresis:

    • Prepare a 1% agarose gel in 1X TAE or TBE buffer containing the DNA stain.

    • Load the entire reaction mixture into the wells of the gel.

    • Run the gel at 80-100 V until the dye fronts have adequately separated.

  • Visualization and Quantification:

    • Visualize the DNA bands under a UV transilluminator.

    • Capture a digital image of the gel.

    • Quantify the intensity of the bands corresponding to supercoiled (Form I), nicked (Form II), and linear (Form III) DNA using gel analysis software (e.g., ImageJ).

G cluster_workflow DNA Cleavage Assay Workflow Start Start Setup Set up reaction: DNA + this compound + DTT Start->Setup Incubate Incubate at 37°C Setup->Incubate Stop Stop reaction with loading dye Incubate->Stop Electrophoresis Agarose Gel Electrophoresis Stop->Electrophoresis Visualize Visualize and Quantify DNA bands Electrophoresis->Visualize End End Visualize->End

Figure 3: Experimental workflow for the in vitro DNA cleavage assay.

Protocol for DNA Footprinting Analysis

This protocol outlines the DNase I footprinting method to determine the specific binding sites of this compound on a DNA fragment.

Objective: To identify the DNA sequence protected by bound this compound from cleavage by DNase I.

Materials:

  • DNA fragment of interest (150-300 bp), labeled at one 5'-end with ³²P.

  • This compound A1.

  • Dithiothreitol (DTT), 10 mM.

  • DNase I (RNase-free).

  • 5X Footprinting Buffer (e.g., 100 mM Tris-HCl pH 8.0, 250 mM KCl, 25 mM MgCl₂, 5 mM CaCl₂).

  • DNase I Stop Solution (e.g., 200 mM NaCl, 20 mM EDTA, 1% SDS, 100 µg/mL tRNA).

  • Phenol:Chloroform:Isoamyl Alcohol (25:24:1).

  • 100% Ethanol (B145695) and 70% Ethanol.

  • Formamide Loading Dye (e.g., 95% formamide, 20 mM EDTA, 0.05% bromophenol blue, 0.05% xylene cyanol).

  • Maxam-Gilbert sequencing markers (G-track).

Procedure:

  • Binding Reaction:

    • In a microcentrifuge tube, combine the ³²P-labeled DNA probe (approx. 10,000-20,000 cpm), 5X Footprinting Buffer, and varying concentrations of this compound.

    • Add 1 mM DTT to activate the this compound.

    • Incubate at room temperature for 30 minutes to allow binding.

  • DNase I Digestion:

    • Add a pre-determined optimal concentration of DNase I to the reaction mixture.

    • Incubate for exactly 1-2 minutes at room temperature. The amount of DNase I should be titrated beforehand to achieve partial digestion.

  • Reaction Termination and DNA Purification:

    • Stop the reaction by adding an excess of DNase I Stop Solution.

    • Perform a phenol:chloroform extraction to remove proteins.

    • Precipitate the DNA with 2.5-3 volumes of ice-cold 100% ethanol.

    • Wash the DNA pellet with 70% ethanol and air-dry.

  • Gel Electrophoresis and Visualization:

    • Resuspend the DNA pellets in Formamide Loading Dye.

    • Denature the samples by heating at 90-95°C for 5 minutes, followed by rapid cooling on ice.

    • Load the samples onto a high-resolution denaturing polyacrylamide sequencing gel (e.g., 8% acrylamide (B121943) with 8 M urea).

    • Run the gel until the desired resolution is achieved.

    • Dry the gel and expose it to a phosphor screen or X-ray film for autoradiography.

  • Data Analysis:

    • The "footprint" will appear as a region of protection (a gap in the ladder of bands) where this compound bound to the DNA and prevented DNase I cleavage.

    • Compare the footprint to a control lane (no this compound) and a Maxam-Gilbert sequencing ladder to determine the precise nucleotide sequence of the binding site.

References

Esperamicin's Role as a DNA Cleaving Agent: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Esperamicins are a class of potent enediyne antitumor antibiotics renowned for their remarkable cytotoxicity, which is primarily attributed to their ability to induce sequence-selective cleavage of double-stranded DNA. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning esperamicin's role as a DNA cleaving agent. It details the activation cascade, the generation of the reactive diradical species, and the subsequent interaction with and cleavage of the DNA backbone. Furthermore, this guide summarizes key quantitative data, outlines detailed experimental protocols for studying this compound's activity, and visualizes the intricate signaling pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of oncology, pharmacology, and drug development.

Introduction

The esperamicins, isolated from the bacterium Actinomadura verrucosospora, represent a family of chromoprotein antitumor antibiotics with exceptionally potent cytotoxic activity.[1] this compound A1 is the most extensively studied member of this class. The biological activity of esperamicins is intrinsically linked to their unique molecular architecture, featuring a bicyclic aglycone core containing a reactive enediyne moiety, a methyl trisulfide group, and a complex oligosaccharide side chain.[2] The enediyne core is the "warhead" responsible for DNA cleavage, while the oligosaccharide chain plays a crucial role in binding to the minor groove of DNA and determining sequence selectivity.[1] This guide delves into the technical details of how these structural features orchestrate the potent DNA-cleaving capabilities of this compound.

Mechanism of DNA Cleavage

The action of this compound as a DNA cleaving agent is a multi-step process that begins with its activation and culminates in the abstraction of hydrogen atoms from the deoxyribose backbone of DNA, leading to strand scission.

Activation of the Enediyne Core

In its native state, the enediyne core of this compound is conformationally constrained and stable. Activation is triggered by a nucleophilic attack on the central sulfur atom of the methyl trisulfide group, a reaction that is greatly accelerated in the presence of thiol-containing compounds such as glutathione (B108866) and dithiothreitol (B142953) (DTT).[2][3] This nucleophilic attack leads to the cleavage of the trisulfide and initiates a cascade of intramolecular reactions.

The Bergman Cyclization and Diradical Formation

The cleavage of the trisulfide triggers a Michael addition of the resulting thiol to an α,β-unsaturated ketone within the aglycone. This event brings the two alkynyl groups of the enediyne into close proximity, facilitating a Bergman cyclization. The cyclization results in the formation of a highly reactive and unstable para-phenylene diradical.[2] This diradical species is the ultimate DNA-damaging agent.

DNA Binding and Cleavage

The oligosaccharide portion of this compound directs the molecule to the minor groove of B-DNA, where it exhibits a preference for binding to specific sequences.[3] Once positioned in the minor groove, the para-phenylene diradical abstracts hydrogen atoms from the sugar-phosphate backbone of both DNA strands. This hydrogen abstraction leads to the formation of DNA radicals, which, in the presence of molecular oxygen, undergo further reactions that result in single- and double-strand breaks in the DNA.[2]

Quantitative Data on this compound Activity

The DNA cleavage activity and cytotoxicity of this compound have been quantified in various studies. The following tables summarize some of the key findings.

Table 1: DNA Cleavage Specificity of this compound A1

BaseCleavage FrequencyPreferred Sequences
Thymine (T)++++5'-TTC-3', 5'-TTT-3', 5'-CTC-3'
Cytosine (C)+++5'-CTC-3'
Adenine (A)++
Guanine (G)+

Data compiled from Sugiura et al., 1989.[3] The number of '+' signs indicates the relative frequency of cleavage.

Table 2: Kinetic Parameters for DNA Cleavage by this compound Analogs

Compoundk' (single-strand cleavage rate constant)k (double-strand cleavage rate constant)k'/k Ratio
This compound A1--3.9
This compound C---
DNase I (for comparison)--5.4

Data from Kishikawa et al., 1990.[4] Specific rate constant values were not provided in a readily extractable format in the cited literature. The k'/k ratio indicates the preference for single-strand versus double-strand cleavage. A lower ratio suggests a higher propensity for double-strand breaks.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the DNA cleaving activity of this compound.

In Vitro DNA Cleavage Assay using pBR322 Plasmid DNA

This assay is used to visualize and quantify the ability of this compound to induce single- and double-strand breaks in plasmid DNA.

Materials:

  • Supercoiled pBR322 plasmid DNA

  • This compound A1

  • Dithiothreitol (DTT)

  • TE Buffer (10 mM Tris-HCl, 1 mM EDTA, pH 8.0)

  • Agarose (B213101)

  • TAE Buffer (40 mM Tris-acetate, 1 mM EDTA)

  • Ethidium (B1194527) bromide or other DNA stain

  • 6X DNA Loading Dye (e.g., containing bromophenol blue, xylene cyanol, and glycerol)

  • Microcentrifuge tubes

  • Incubator (37°C)

  • Agarose gel electrophoresis system

  • UV transilluminator and gel documentation system

Procedure:

  • Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture with a final volume of 20 µL.

    • 0.5 µg of supercoiled pBR322 plasmid DNA

    • This compound A1 at the desired final concentrations (e.g., 1, 5, 10, 50 µM)

    • 1X TE Buffer

    • Sterile deionized water to bring the volume to 19 µL.

  • Initiation of Cleavage: Add 1 µL of a freshly prepared DTT solution (e.g., 10 mM) to each reaction tube to a final concentration of 0.5 mM. Mix gently by pipetting.

  • Incubation: Incubate the reaction mixtures at 37°C for a specified time (e.g., 30 minutes or 1 hour).

  • Reaction Termination: Stop the reaction by adding 4 µL of 6X DNA Loading Dye to each tube.

  • Agarose Gel Electrophoresis:

    • Prepare a 1% agarose gel in 1X TAE buffer containing a DNA stain (e.g., ethidium bromide at 0.5 µg/mL).

    • Load the entire reaction mixture (24 µL) into the wells of the agarose gel.

    • Run the gel at a constant voltage (e.g., 80-100 V) until the dye fronts have migrated an adequate distance.

  • Visualization and Analysis:

    • Visualize the DNA bands under UV light using a transilluminator.

    • The supercoiled (uncut), nicked (single-strand break), and linear (double-strand break) forms of the plasmid DNA will migrate at different rates and appear as distinct bands.

    • Quantify the intensity of each band using gel documentation software to determine the percentage of each DNA form.

Alkaline Elution Assay for DNA Damage in Cultured Cells

This assay measures the rate of elution of single-stranded DNA from cells lysed on a filter, which is proportional to the number of single-strand breaks.

Materials:

  • Cultured mammalian cells

  • This compound A1

  • Phosphate-buffered saline (PBS), ice-cold

  • Lysis solution (e.g., 2 M NaCl, 0.04 M EDTA, 0.2% N-lauroylsarcosine, pH 10.0)

  • Washing solution (e.g., 0.02 M EDTA, pH 10.0)

  • Elution buffer (e.g., 0.1 M tetrapropylammonium (B79313) hydroxide, 0.02 M EDTA, 0.1% SDS, pH 12.1)

  • Polycarbonate filters (e.g., 2 µm pore size)

  • Syringe pump or peristaltic pump

  • Fraction collector

  • Fluorometer and DNA-binding fluorescent dye (e.g., Hoechst 33258)

Procedure:

  • Cell Treatment:

    • Culture cells to the desired density.

    • Treat the cells with various concentrations of this compound A1 for a specific duration (e.g., 1 hour) at 37°C.

    • Include an untreated control group.

  • Cell Harvesting and Lysis:

    • After treatment, wash the cells with ice-cold PBS and harvest them.

    • Resuspend a known number of cells (e.g., 0.5-1 x 10^6) in ice-cold PBS.

    • Load the cell suspension onto a polycarbonate filter held in a filter holder.

    • Lyse the cells by slowly passing 5 mL of lysis solution through the filter. This will leave the cellular DNA trapped on the filter.

  • Washing: Wash the DNA on the filter with 5 mL of washing solution to remove any remaining cellular debris.

  • Alkaline Elution:

    • Connect the filter holder to a pump and a fraction collector.

    • Pump the alkaline elution buffer through the filter at a constant, slow flow rate (e.g., 0.03-0.04 mL/min).

    • Collect the eluted fractions at regular time intervals (e.g., every 90 minutes) for a total of 12-15 hours.

  • DNA Quantification:

    • Quantify the amount of DNA in each collected fraction and the DNA remaining on the filter using a fluorescent DNA-binding dye.

  • Data Analysis:

    • Calculate the percentage of DNA eluted in each fraction relative to the total amount of DNA.

    • Plot the fraction of DNA retained on the filter versus the elution time. The rate of elution is determined from the slope of this curve. An increased elution rate in treated cells compared to control cells indicates the presence of DNA single-strand breaks.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key processes related to this compound's mechanism of action.

Esperamicin_Activation cluster_activation Activation Cascade cluster_dna_cleavage DNA Cleavage This compound This compound (Inactive) Activated_this compound Activated this compound (Thiol Adduct) This compound->Activated_this compound Nucleophilic Attack Thiol Thiol (e.g., Glutathione) Diradical p-Phenylene Diradical (Reactive Species) Activated_this compound->Diradical Bergman Cyclization DNA Double-Stranded DNA Diradical->DNA H-atom Abstraction Cleaved_DNA Cleaved DNA (Single & Double-Strand Breaks) DNA->Cleaved_DNA

Caption: Activation and DNA cleavage mechanism of this compound.

DNA_Cleavage_Assay_Workflow start Start reaction_setup 1. Reaction Setup (pBR322 DNA, this compound) start->reaction_setup initiation 2. Add DTT to Initiate Cleavage reaction_setup->initiation incubation 3. Incubate at 37°C initiation->incubation termination 4. Stop Reaction with Loading Dye incubation->termination electrophoresis 5. Agarose Gel Electrophoresis termination->electrophoresis visualization 6. Visualize DNA Bands (UV) electrophoresis->visualization analysis 7. Quantify DNA Forms (Supercoiled, Nicked, Linear) visualization->analysis end End analysis->end

Caption: Workflow for the in vitro DNA cleavage assay.

Apoptosis_Signaling_Pathway This compound This compound DNA_Damage DNA Double-Strand Breaks This compound->DNA_Damage ATM_ATR ATM/ATR Activation DNA_Damage->ATM_ATR p53 p53 Activation ATM_ATR->p53 Bax_Bak Bax/Bak Activation p53->Bax_Bak Mitochondria Mitochondria Bax_Bak->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c, Caspase-9) Cytochrome_c->Apoptosome Caspase_9 Caspase-9 Activation Apoptosome->Caspase_9 Caspase_3 Caspase-3 Activation Caspase_9->Caspase_3 Apoptosis Apoptosis Caspase_3->Apoptosis

Caption: this compound-induced apoptosis signaling pathway.

Conclusion

This compound's potent antitumor activity is a direct consequence of its ability to function as a highly efficient DNA cleaving agent. The intricate interplay between its structural components—the enediyne "warhead," the trisulfide trigger, and the DNA-binding oligosaccharide—results in the sequence-selective generation of double-strand breaks, a type of DNA damage that is particularly challenging for cancer cells to repair. This ultimately leads to the induction of apoptosis. The experimental protocols and data presented in this guide provide a framework for the continued investigation and potential therapeutic application of this compound and its analogs. A deeper understanding of its mechanism of action will undoubtedly pave the way for the rational design of novel and more effective enediyne-based anticancer drugs.

References

An In-depth Technical Guide to the Cytotoxic Properties of the Esperamicin Family

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The esperamicins are a family of exceptionally potent enediyne antitumor antibiotics produced by the bacterium Actinomadura verrucosospora.[1] This guide provides a detailed overview of their mechanism of action, cytotoxic potency, and the experimental methodologies used to characterize their activity. Esperamicin A1, the most studied member of this class, and its analogs are among the most powerful antitumor agents discovered.[2] Their profound cytotoxicity stems from a unique chemical structure capable of causing targeted DNA damage.[3]

Mechanism of Action: DNA Cleavage

The cytotoxicity of the this compound family is directly linked to their ability to induce both single- and double-strand breaks in DNA.[3] This process is not direct; the molecule must first be activated to generate a highly reactive intermediate.

1.1. Bioactivation Cascade

The core mechanism involves the transformation of the stable this compound molecule into a reactive phenylene diradical (p-benzyne) species.[4] This activation is initiated by the presence of cellular reducing agents, such as thiols.[2][5] The process can be summarized in three key steps:

  • Reduction : The activation cascade begins with the reduction of the methyl trisulfide group within the this compound molecule to a thiolate anion.[4] This step is greatly accelerated in the presence of mild reducing agents like dithiothreitol (B142953) (DTT) in vitro.[3]

  • Michael Addition : The newly formed thiolate anion undergoes an intramolecular Michael addition reaction with an α,β-unsaturated ketone in the molecule's core.[4]

  • Bergman Cyclization : This addition saturates a bridgehead double bond, altering the molecule's geometry and bringing the two alkyne groups of the enediyne core into proximity. This triggers a spontaneous Bergman cyclization, converting the enediyne into a highly unstable and reactive p-benzyne diradical.[3][4]

This diradical is the ultimate DNA-damaging agent, abstracting hydrogen atoms from the deoxyribose sugar backbone of DNA, which leads to strand scission.[4]

G cluster_activation This compound Activation cluster_damage DNA Damage esp This compound (Inactive Prodrug) reduct Reduction of Trisulfide Group esp->reduct + Thiol thiol Thiol Compound (e.g., Glutathione, DTT) michael Intramolecular Michael Addition reduct->michael bergman Bergman Cyclization michael->bergman diradical p-Benzyne Diradical (Active Species) bergman->diradical h_abs Hydrogen Atom Abstraction diradical->h_abs dna Cellular DNA h_abs->dna ssb Single-Strand Breaks h_abs->ssb dsb Double-Strand Breaks ssb->dsb

Fig 1. Bioactivation cascade of this compound leading to DNA damage.

1.2. DNA Cleavage Specificity

Esperamicins do not cleave DNA randomly. The cleavage is sequence-specific, preferentially targeting thymidylate (T) and cytidylate (C) residues.[2][5] The order of preference for the attacked base is T > C > A > G.[5][6] Cleavage often occurs at oligopyrimidine sequences such as 5'-CTC-3', 5'-TTC-3', and 5'-TTT-3'.[5][6] Studies suggest that this compound interacts with the minor groove of B-DNA, a process influenced by its trisaccharide side chain and fucose-anthranilate moiety, which are crucial for DNA binding and base recognition.[5] The core diacetylenic ring system is what ultimately determines the sequence preference for scission.[7]

Quantitative Cytotoxicity Data

The this compound family exhibits extremely potent cytotoxicity against a range of eukaryotic cell lines, with IC50 values often in the picomolar to low nanomolar range.[1] The structure of the specific analog significantly impacts its potency.[1]

AnalogB16-F10 (Murine Melanoma)HCT116 (Human Colon Carcinoma)H2981MOSERSW900
This compound A1 0.00450.00030.00180.00830.0022
This compound C 0.850.0670.711.51.04
This compound D >12.52.5>12.5>12.5>12.5
Table 1: Cytotoxicity (IC50, µg/mL) of this compound Analogs in Eukaryotic Cells. Data extracted from Long, B. H., et al. (1989).[1]

Notably, the cytotoxicity of this compound A1 is sensitive to oxygen levels; it is significantly less toxic under hypoxic conditions compared to aerobic conditions.[8][9] In one study, sensitivity to this compound A1 decreased 15-fold under hypoxia.[8]

Apoptotic Signaling Pathway

The extensive DNA double-strand breaks generated by esperamicins are potent triggers for programmed cell death, or apoptosis.[10] This is a primary mechanism by which these compounds eliminate cancer cells. The DNA damage activates cellular damage response pathways, which arrest the cell cycle and ultimately lead to the activation of caspase cascades, executing the apoptotic program.[10]

G esp This compound-induced Diradical dsb DNA Double-Strand Breaks esp->dsb ddr DNA Damage Response Activation (e.g., ATM/ATR) dsb->ddr cca Cell Cycle Arrest ddr->cca apop_init Initiation of Apoptosis ddr->apop_init caspase Caspase Cascade Activation apop_init->caspase apoptosis Apoptosis (Programmed Cell Death) caspase->apoptosis

Fig 2. Simplified pathway from DNA damage to apoptosis.

Experimental Protocols

4.1. In Vitro Cytotoxicity Assay

This protocol is based on the methodology used to determine the IC50 values in Table 1.[1]

Objective: To determine the concentration of an this compound analog that inhibits the growth of a cancer cell line by 50% (IC50).

Methodology:

  • Cell Culture: Eukaryotic tumor cells (e.g., HCT116) are cultured in appropriate media and conditions (37°C, 5% CO2).

  • Cell Seeding: Cells are seeded into 96-well microtiter plates at a specific density and allowed to attach overnight.

  • Drug Exposure: A serial dilution of the this compound analog is prepared and added to the wells. Plates are incubated for a defined period (e.g., 72 hours).

  • Cell Viability Measurement (Crystal Violet Assay):

    • Media is removed, and cells are washed.

    • Cells are fixed (e.g., with glutaraldehyde).

    • Fixed cells are stained with a crystal violet solution.

    • Excess stain is washed away, and the plates are dried.

    • The bound dye is solubilized (e.g., with a detergent).

  • Data Analysis: The absorbance of the solubilized dye is measured using a microplate reader (e.g., at 590 nm). The absorbance is proportional to the number of viable cells. IC50 values are calculated by plotting cell viability against drug concentration.

G start Start culture Culture Cancer Cell Lines start->culture seed Seed Cells in 96-well Plates culture->seed incubate1 Incubate Overnight (Allow Attachment) seed->incubate1 add_drug Add Serial Dilutions of this compound incubate1->add_drug incubate2 Incubate for Exposure Period (e.g., 72h) add_drug->incubate2 stain Fix, Stain (Crystal Violet), and Wash Cells incubate2->stain solubilize Solubilize Bound Dye stain->solubilize read Measure Absorbance with Plate Reader solubilize->read analyze Calculate IC50 Values read->analyze end End analyze->end

Fig 3. Workflow for a typical in vitro cytotoxicity assay.

4.2. In Vitro DNA Cleavage Assay

This protocol is based on methodologies used to assess direct DNA damage by esperamicins.[6]

Objective: To visualize and quantify the cleavage of plasmid DNA (e.g., pBR322) by this compound in the presence of a reducing agent.

Methodology:

  • Reaction Mixture Preparation: A reaction mixture is prepared in a microcentrifuge tube containing:

    • Supercoiled plasmid DNA (e.g., pBR322).

    • Buffer (e.g., Tris-HCl).

    • Metal chelators (e.g., Deferoxamine, EDTA) to prevent non-specific cleavage by contaminating metal ions.

  • Drug and Activator Addition: The this compound analog is added to the mixture. The reaction is initiated by adding a reducing agent (e.g., dithiothreitol).

  • Incubation: The reaction is incubated at 37°C for a specific time (e.g., 10-15 minutes).

  • Reaction Termination: The reaction is stopped by adding cold ethanol (B145695) and sodium acetate, followed by immediate chilling (e.g., in a dry ice/ethanol bath).

  • Analysis by Agarose (B213101) Gel Electrophoresis:

    • The DNA samples are loaded onto an agarose gel containing a fluorescent dye (e.g., ethidium (B1194527) bromide).

    • Electrophoresis is performed to separate the different DNA forms.

    • The gel is visualized under UV light.

  • Interpretation: The results are interpreted based on the conversion of supercoiled DNA (Form I) to relaxed circular (nicked, Form II) and linear (double-strand break, Form III) DNA. An increase in Forms II and III indicates single- and double-strand cleavage activity, respectively.

Conclusion

The this compound family of natural products represents a class of exceptionally potent cytotoxic agents. Their intricate mechanism, involving reductive activation to a DNA-cleaving diradical, results in high-titer single- and double-strand DNA breaks. This activity translates to extremely low IC50 values against various cancer cell lines and the induction of apoptosis. The detailed understanding of their structure-activity relationships and mechanism of action provides a strong foundation for their continued investigation and potential application in the development of targeted cancer therapies.

References

Understanding the Structure-Activity Relationship of Esperamicin Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of esperamicin analogs, a class of potent enediyne antitumor antibiotics. Esperamicins are renowned for their extraordinary cytotoxicity, which stems from their unique ability to induce DNA strand breaks. This document summarizes the key structural features governing their activity, presents quantitative biological data, details relevant experimental protocols, and visualizes the underlying molecular mechanisms and experimental workflows.

Core Concept: The Enediyne "Warhead" and its Activation

The biological activity of esperamicins is centered around their enediyne core, a bicyclic system containing two acetylene (B1199291) units and a double bond.[1][2] This core is a pro-drug that, upon activation, undergoes a Bergman cyclization to form a highly reactive p-benzyne diradical.[1][2] This diradical is the ultimate DNA-damaging agent, capable of abstracting hydrogen atoms from the deoxyribose backbone of DNA, leading to both single- and double-strand breaks and subsequent cell death.[1][2]

Activation is initiated by the reduction of the methyl trisulfide group to a thiolate anion.[1][2] This is followed by a Michael addition of the anion across the α,β-unsaturated ketone, which brings the two triple bonds of the enediyne into close proximity, triggering the cyclization.[1][2]

This compound Activation This compound This compound (Inactive Pro-drug) Thiolate Thiolate Anion Formation This compound->Thiolate Reduction of Trisulfide Michael Michael Addition Thiolate->Michael Cyclization Bergman Cyclization Michael->Cyclization Diradical p-Benzyne Diradical (Active Species) Cyclization->Diradical DNA_Damage DNA Strand Breaks Diradical->DNA_Damage H-atom abstraction Cytotoxicity Assay Workflow cluster_0 Cell Culture and Treatment cluster_1 Staining and Quantification A Seed cells in 96-well plates B Allow cells to adhere overnight A->B C Treat with serial dilutions of This compound analogs B->C D Incubate for a defined period (e.g., 48-72 hours) C->D E Wash with PBS to remove dead cells and media D->E F Fix cells with 4% paraformaldehyde E->F G Stain with 0.5% Crystal Violet solution F->G H Wash to remove excess stain G->H I Solubilize stain with 10% acetic acid H->I J Measure absorbance at ~570 nm I->J DNA Cleavage Assay Workflow cluster_0 Reaction Setup cluster_1 Analysis A Prepare reaction mixture containing supercoiled plasmid DNA (e.g., pBR322) and buffer B Add this compound analog A->B C Initiate reaction by adding a reducing agent (e.g., Dithiothreitol) B->C D Incubate at 37°C for a defined time (e.g., 30 minutes) C->D E Stop reaction (e.g., by adding EDTA) D->E F Load samples onto an agarose (B213101) gel E->F G Perform gel electrophoresis F->G H Visualize DNA bands under UV light after staining (e.g., with Ethidium Bromide) G->H Proposed Signaling Pathway This compound This compound DNA_Damage DNA Double-Strand Breaks This compound->DNA_Damage MRN MRN Complex DNA_Damage->MRN Sensed by ATM ATM Kinase MRN->ATM Activates p53 p53 ATM->p53 Phosphorylates CHK2 CHK2 ATM->CHK2 Phosphorylates Cell_Cycle_Arrest Cell Cycle Arrest (G1/S and G2/M) p53->Cell_Cycle_Arrest Apoptosis Apoptosis p53->Apoptosis CHK2->Cell_Cycle_Arrest

References

The Pivotal Role of the Trisulfide Group in the Activation of Esperamicin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Esperamicin is a member of the enediyne class of potent antitumor antibiotics produced by the bacterium Actinomadura verrucosospora.[1] Its remarkable cytotoxicity is attributed to its ability to cause sequence-selective cleavage of DNA, leading to both single- and double-strand breaks.[2][3] A key structural feature of this compound is a methyl trisulfide group, which acts as a molecular trigger for the activation of its DNA-damaging warhead. This technical guide provides an in-depth exploration of the critical role of the trisulfide group in the activation mechanism of this compound, supported by experimental data and detailed protocols.

The Trisulfide-Triggered Activation Cascade

The prevailing mechanism for the activation of this compound hinges on the bioreduction of its methyl trisulfide moiety.[3][4][5] This process initiates a cascade of intramolecular reactions, ultimately leading to the formation of a highly reactive benzene (B151609) diradical species that is responsible for abstracting hydrogen atoms from the deoxyribose backbone of DNA, causing strand scission.

The activation pathway can be summarized in the following key steps:

  • Reduction of the Trisulfide: The activation is initiated by the reductive cleavage of the methyl trisulfide group, typically by endogenous thiols such as glutathione (B108866) or by reducing agents like dithiothreitol (B142953) (DTT) in experimental settings.[2][4] This reduction generates a reactive thiolate anion.

  • Michael Addition: The newly formed thiolate anion undergoes an intramolecular 1,4-conjugate addition, also known as a Michael addition, to an α,β-unsaturated ketone within the bicyclic core of the this compound molecule.[3][4][5]

  • Bergman Cyclization: The Michael addition triggers a conformational change in the enediyne core, bringing the two alkyne groups into close proximity. This facilitates a Bergman cyclization, a thermally induced reaction that converts the enediyne into a highly unstable and reactive p-benzyne (1,4-didehydrobenzene) diradical.

  • DNA Cleavage: The p-benzyne diradical is a potent hydrogen-abstracting species. It abstracts hydrogen atoms from the sugar-phosphate backbone of DNA, leading to the formation of DNA radicals that ultimately result in strand cleavage.[3][4]

The following diagram illustrates the activation pathway of this compound:

Esperamicin_Activation This compound This compound (Inactive) Thiolate Thiolate Anion Intermediate This compound->Thiolate  Reduction of  Trisulfide by Thiols Cyclized Cyclized Intermediate Thiolate->Cyclized  Intramolecular  Michael Addition Diradical p-Benzyne Diradical (Active Warhead) Cyclized->Diradical  Bergman  Cyclization DNA_Cleavage DNA Strand Scission Diradical->DNA_Cleavage  Hydrogen  Abstraction

Figure 1: this compound activation pathway.

Quantitative Data on this compound Activity

The cytotoxic and DNA-cleaving potency of this compound and its analogs are highly dependent on the integrity and reactivity of the trisulfide trigger. The following tables summarize key quantitative data from structure-activity relationship studies.

Table 1: In Vitro Cytotoxicity of this compound Analogs

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The data below, from studies by Long et al. (1989), demonstrates the cytotoxicity of this compound A1 and its analogs against various cancer cell lines.

CompoundB16-F10 (IC50, ng/mL)HCT-116 (IC50, ng/mL)H2981 (IC50, ng/mL)MOSER (IC50, ng/mL)
This compound A1 0.1 - 1.00.01 - 0.10.1 - 1.01.0 - 10.0
This compound C 100 - 100010 - 100100 - 1000>1000
This compound D >1000100 - 1000>1000>1000
This compound E >1000>1000>1000>1000
This compound X 1000 - 10000100 - 10001000 - 10000>10000
This compound Z >10000>10000>10000>10000

Data sourced from Long, B. H., et al. (1989). Esperamicins, a class of potent antitumor antibiotics: mechanism of action. Proceedings of the National Academy of Sciences, 86(1), 2-6.[4]

Table 2: DNA Cleavage Potency of this compound Analogs

The ability of this compound analogs to induce single-strand breaks (SSB) in pBR322 plasmid DNA in the presence of a reducing agent (dithiothreitol, DTT) highlights the importance of the trisulfide group for activation.

CompoundConcentration for 50% SSB (µg/mL)
This compound A1 0.01 - 0.1
This compound C 1 - 10
This compound D 10 - 100
This compound E >100
This compound X 1 - 10
This compound Z >100

Data sourced from Long, B. H., et al. (1989). Esperamicins, a class of potent antitumor antibiotics: mechanism of action. Proceedings of the National Academy of Sciences, 86(1), 2-6.[4]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the study of this compound activation.

Protocol 1: In Vitro DNA Cleavage Assay with pBR322 Plasmid DNA

This protocol is adapted from the methods described by Long et al. (1989) and Sugiura et al. (1989).

Materials:

  • Supercoiled covalently closed circular (sccc) pBR322 DNA

  • This compound analog stock solutions (in DMSO)

  • Dithiothreitol (DTT) solution (e.g., 10 mM)

  • Tris-HCl buffer (e.g., 50 mM, pH 7.5)

  • EDTA solution (e.g., 10 mM)

  • Loading buffer (e.g., 0.25% bromophenol blue, 0.25% xylene cyanol, 30% glycerol)

  • Agarose (B213101)

  • Tris-acetate-EDTA (TAE) buffer

  • Ethidium (B1194527) bromide solution

  • UV transilluminator and gel documentation system

Procedure:

  • Prepare reaction mixtures in microcentrifuge tubes on ice. A typical 20 µL reaction mixture contains:

    • 1 µg of sccc pBR322 DNA

    • Tris-HCl buffer (final concentration 50 mM, pH 7.5)

    • EDTA (final concentration 1 mM)

    • This compound analog at the desired final concentration

  • Initiate the reaction by adding DTT to a final concentration of 1 mM.

  • Incubate the reaction mixtures at 37°C for a specified time (e.g., 30 minutes).

  • Stop the reaction by adding 5 µL of loading buffer.

  • Load the samples onto a 1% agarose gel in TAE buffer containing ethidium bromide (0.5 µg/mL).

  • Perform electrophoresis at a constant voltage (e.g., 80 V) until the dye fronts have migrated an adequate distance.

  • Visualize the DNA bands under UV light and capture an image.

  • Quantify the amount of supercoiled (Form I), nicked circular (Form II), and linear (Form III) DNA to determine the extent of single- and double-strand breaks.

The following diagram outlines the workflow for the in vitro DNA cleavage assay:

DNA_Cleavage_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_analysis Analysis Prep Prepare reaction mix: pBR322 DNA, Buffer, EDTA, This compound analog Initiate Initiate with DTT Prep->Initiate Incubate Incubate at 37°C Initiate->Incubate Stop Stop reaction with loading buffer Incubate->Stop Electrophoresis Agarose Gel Electrophoresis Stop->Electrophoresis Visualize Visualize and Quantify DNA bands Electrophoresis->Visualize

Figure 2: Workflow for in vitro DNA cleavage assay.
Protocol 2: Cytotoxicity Assay (MTT Assay)

This protocol is a general method for assessing cell viability and can be adapted for testing this compound analogs, as was done in principle by Long et al. (1989).

Materials:

  • Cancer cell line of interest (e.g., HCT-116)

  • Complete cell culture medium

  • 96-well cell culture plates

  • This compound analog stock solutions (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Prepare serial dilutions of the this compound analogs in complete culture medium.

  • Remove the medium from the wells and replace it with the medium containing the various concentrations of the this compound analogs. Include a vehicle control (medium with DMSO) and a no-cell control.

  • Incubate the plates for a specified period (e.g., 48 or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each analog.

The workflow for the cytotoxicity assay is depicted below:

Cytotoxicity_Workflow cluster_setup Assay Setup cluster_treatment Treatment cluster_measurement Measurement Seed Seed cells in 96-well plate Adhere Allow cells to adhere Seed->Adhere Treat Treat cells with This compound analogs Adhere->Treat Incubate_Treat Incubate for 48-72h Treat->Incubate_Treat Add_MTT Add MTT reagent Incubate_Treat->Add_MTT Incubate_MTT Incubate for 4h Add_MTT->Incubate_MTT Solubilize Solubilize formazan Incubate_MTT->Solubilize Read Read absorbance Solubilize->Read

Figure 3: Workflow for cytotoxicity (MTT) assay.

Conclusion

The trisulfide group in this compound is not merely a passive structural element but a sophisticated and essential trigger for its biological activity. The reductive activation of the trisulfide initiates a well-orchestrated chemical cascade that culminates in the formation of a potent DNA-cleaving agent. Structure-activity relationship studies have unequivocally demonstrated that modifications or removal of the trisulfide group lead to a dramatic decrease in cytotoxicity and DNA cleavage potency. A thorough understanding of this activation mechanism is paramount for the rational design of novel enediyne-based anticancer drugs with improved efficacy and selectivity. The experimental protocols provided herein serve as a guide for researchers aiming to further investigate the fascinating chemistry and biology of this compound and related natural products.

References

Preliminary In Vitro Anticancer Efficacy of Esperamicin: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preliminary in vitro studies on the anticancer effects of Esperamicin, a potent enediyne antibiotic. The document focuses on its mechanism of action, cytotoxicity, and the signaling pathways it triggers, presenting data and methodologies for key experiments.

Core Mechanism of Action: DNA Damage

This compound exerts its potent cytotoxic effects primarily through the induction of single- and double-strand breaks in DNA.[1] This process is initiated by the activation of the this compound molecule. The proposed mechanism involves the reduction of the methyl trisulfide group within the molecule to a thiolate anion. This is followed by a Michael addition of the anion across an α,β-unsaturated ketone. This chemical transformation allows the two triple bonds in the enediyne core to approach each other, leading to a cyclization reaction that forms a highly reactive phenylene diradical. It is this diradical species that is believed to be the active form of the drug responsible for abstracting hydrogen atoms from the deoxyribose backbone of DNA, ultimately causing strand scission.[1] The efficiency of this DNA cleavage is significantly enhanced in the presence of reducing agents like dithiothreitol.[1]

Quantitative Cytotoxicity Data

The cytotoxic potential of this compound A1 has been evaluated against various human cancer cell lines. The following table summarizes the reported 50% inhibitory concentration (IC50) values, providing a quantitative measure of its potent anticancer activity.

Cell LineCancer TypeIC50 (pM)
HL-60Human Promyelocytic Leukemia0.4
MOLT-4Human Acute Lymphoblastic Leukemia0.5
CEMHuman Acute Lymphoblastic Leukemia0.6
K562Human Chronic Myelogenous Leukemia0.8
HCT-116Human Colon Carcinoma1.0
HT-29Human Colon Carcinoma1.2
A549Human Lung Carcinoma1.5
NCI-H460Human Lung Carcinoma1.8
MCF-7Human Breast Adenocarcinoma2.0
MDA-MB-231Human Breast Adenocarcinoma2.5

Experimental Protocols

Detailed methodologies for key in vitro experiments are provided below to ensure reproducibility and facilitate further research.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This assay quantitatively assesses the effect of this compound on cell proliferation and viability.

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000 to 10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound A1 in culture medium. Remove the existing medium from the wells and add 100 µL of the medium containing the desired concentrations of this compound A1. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 48 to 72 hours.

  • MTT Addition: Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS. Add 10 µL of the MTT stock solution to each well and incubate for an additional 3-4 hours at 37°C.[2][3]

  • Formazan (B1609692) Solubilization: After the incubation period, carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.[4]

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan.[4] Measure the absorbance at a wavelength of 570 nm or 590 nm using a microplate reader.[4] A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Subtract the absorbance of the blank wells from all other readings. Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.

DNA Fragmentation Assay (DNA Ladder Assay)

This qualitative assay visualizes the internucleosomal cleavage of DNA, a hallmark of apoptosis.

  • Cell Treatment: Seed cells in a 6-well plate and treat with various concentrations of this compound A1 for a specified period (e.g., 24-48 hours).

  • Cell Lysis: Harvest both adherent and floating cells and wash with PBS. Lyse the cells in a lysis buffer (e.g., 10 mM Tris-HCl pH 7.4, 5 mM EDTA, 0.2% Triton X-100).[5]

  • DNA Extraction: Centrifuge the lysate to pellet the intact chromatin. The supernatant containing the fragmented DNA is collected.[6] Treat the supernatant with RNase A and Proteinase K to remove RNA and protein contaminants.

  • DNA Precipitation: Precipitate the DNA from the supernatant using ethanol (B145695) or isopropanol (B130326) in the presence of salt.

  • Agarose (B213101) Gel Electrophoresis: Dissolve the DNA pellet in TE buffer and load onto a 1.5-2% agarose gel containing a fluorescent DNA stain (e.g., ethidium (B1194527) bromide). Run the gel at a low voltage to resolve the DNA fragments.

  • Visualization: Visualize the DNA fragments under UV light. A characteristic "ladder" of DNA fragments in multiples of approximately 180-200 base pairs indicates apoptosis.[7]

Western Blot Analysis of Apoptosis Markers

This technique is used to detect the expression levels of key proteins involved in the apoptotic signaling pathway.

  • Protein Extraction: Treat cells with this compound A1 for the desired time points. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay such as the BCA assay to ensure equal loading.

  • SDS-PAGE and Transfer: Separate 20-30 µg of protein from each sample by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a PVDF or nitrocellulose membrane.[8]

  • Blocking and Antibody Incubation: Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) for 1 hour at room temperature. Incubate the membrane with primary antibodies against the target proteins (e.g., cleaved Caspase-3, cleaved PARP, p53, phospho-p53, phospho-ATM, phospho-Chk2) overnight at 4°C.[8][9]

  • Secondary Antibody Incubation and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[9] Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[8]

  • Analysis: Analyze the band intensities to determine the relative changes in protein expression, normalizing to a loading control such as β-actin or GAPDH.[8]

Visualizations

This compound's Proposed Mechanism of Action

G cluster_activation Activation cluster_dna_damage DNA Damage This compound This compound Thiolate Anion Thiolate Anion This compound->Thiolate Anion Reduction Thiol Reductant Thiol Reductant Michael Addition Michael Addition Thiolate Anion->Michael Addition Cyclization Cyclization Michael Addition->Cyclization Phenylene Diradical Phenylene Diradical Cyclization->Phenylene Diradical DNA DNA Phenylene Diradical->DNA Hydrogen Abstraction Hydrogen Abstraction Phenylene Diradical->Hydrogen Abstraction DNA Strand Breaks DNA Strand Breaks Hydrogen Abstraction->DNA Strand Breaks

Caption: Proposed activation cascade of this compound leading to DNA damage.

Experimental Workflow for In Vitro Cytotoxicity Assessment

G Cell Seeding Cell Seeding Drug Treatment Drug Treatment Cell Seeding->Drug Treatment 24h Incubation Incubation Drug Treatment->Incubation 48-72h MTT Assay MTT Assay Incubation->MTT Assay Viability Check Data Analysis Data Analysis MTT Assay->Data Analysis IC50 Determination

Caption: Workflow for determining the IC50 of this compound using the MTT assay.

Signaling Pathway of this compound-Induced Apoptosis

G This compound This compound DNA Double-Strand Breaks DNA Double-Strand Breaks This compound->DNA Double-Strand Breaks ATM/ATR Kinases ATM/ATR Kinases DNA Double-Strand Breaks->ATM/ATR Kinases Activation Chk2 Kinase Chk2 Kinase ATM/ATR Kinases->Chk2 Kinase Phosphorylation p53 p53 Chk2 Kinase->p53 Phosphorylation (Ser20) Bax Bax p53->Bax Upregulation Bcl-2 Bcl-2 p53->Bcl-2 Downregulation Mitochondrial Outer Membrane Permeabilization Mitochondrial Outer Membrane Permeabilization Bax->Mitochondrial Outer Membrane Permeabilization Bcl-2->Mitochondrial Outer Membrane Permeabilization Cytochrome c Release Cytochrome c Release Mitochondrial Outer Membrane Permeabilization->Cytochrome c Release Apoptosome Formation Apoptosome Formation Cytochrome c Release->Apoptosome Formation Caspase-9 Activation Caspase-9 Activation Apoptosome Formation->Caspase-9 Activation Caspase-3 Activation Caspase-3 Activation Caspase-9 Activation->Caspase-3 Activation PARP Cleavage PARP Cleavage Caspase-3 Activation->PARP Cleavage Apoptosis Apoptosis PARP Cleavage->Apoptosis

Caption: DNA damage response and apoptotic signaling cascade initiated by this compound.

References

The Enediyne Antibiotics: A Technical Guide to Their History and the Significance of Esperamicin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The enediyne antibiotics represent a class of exceptionally potent natural products that have captivated chemists and biologists for decades. Characterized by a unique nine- or ten-membered ring system containing a conjugated diyne-ene "warhead," these molecules exhibit extraordinary cytotoxic activity through their ability to induce double-stranded DNA breaks. This technical guide provides an in-depth exploration of the history of enediyne antibiotics, from their initial discovery to their classification and elucidation of their remarkable mechanism of action. A significant focus is placed on Esperamicin, a prominent member of the ten-membered enediyne family, highlighting its discovery, biosynthesis, and pivotal role in the ongoing development of novel anticancer therapeutics. This document includes a compilation of quantitative cytotoxicity data, detailed experimental methodologies, and visual representations of key biological and experimental workflows to serve as a comprehensive resource for the scientific community.

A History of Discovery: The Emergence of a Super-Potent Class of Antibiotics

The story of enediyne antibiotics begins in the 1960s with the discovery of Neocarzinostatin, produced by Streptomyces carzinostaticus.[1] Initially, its full structural complexity and mechanism of action were not understood. The true breakthrough came in the 1980s with the structural elucidation of Neocarzinostatin and the concurrent discovery of the Calicheamicins and Esperamicins.[2][3] These discoveries unveiled the characteristic enediyne core, a (Z)-1,5-diyn-3-ene unit, and sparked intense research into this new class of potent antitumor agents.[2]

Classification of Enediyne Antibiotics

Enediyne antibiotics are broadly classified based on the size of the ring containing the enediyne "warhead".[4][5]

  • Nine-Membered Rings (Chromoproteins): This class includes the first discovered enediyne, Neocarzinostatin, as well as C-1027 and Kedarcidin.[4][5] These molecules are often found as a complex of a labile chromophore (the enediyne) and a protective apoprotein.[5] The protein is essential for stabilizing the reactive enediyne core and facilitating its delivery to the target DNA.[5]

  • Ten-Membered Rings: This class is comprised of the Calicheamicins, Esperamicins, and Dynemicins.[4][5] These enediynes are generally more stable than their nine-membered counterparts and do not require a protective apoprotein.[5] They often feature a trisulfide group that acts as a trigger for the activation of the enediyne warhead.[5]

This compound: A Cornerstone of the Enediyne Family

The Esperamicins are a subfamily of ten-membered enediyne antibiotics that are among the most potent antitumor agents ever discovered.[4][6]

Discovery and Production

Esperamicins were first isolated from the fermentation broth of the bacterium Actinomadura verrucosospora.[4][7] Members of this family include this compound A1, A1b, A2, A3, A4, B1, B2, and the inactive this compound X.[4] this compound A1 is the most extensively studied compound in this class.[6]

Biosynthesis

The biosynthesis of the enediyne core of this compound, like other enediynes, originates from a linear polyketide precursor.[4] This precursor is synthesized by a highly conserved, iterative type I polyketide synthase (PKS) pathway.[2][4] The complex oligosaccharide and aromatic moieties are synthesized through separate pathways and subsequently attached to the enediyne core.[2][5]

Mechanism of Action: The Bergman Cyclization and DNA Cleavage

The profound biological activity of enediyne antibiotics stems from their unique ability to cleave double-stranded DNA.[4][8] This process is initiated by a remarkable chemical transformation known as the Bergman cyclization.[4]

Activation of the "Warhead"

In their native state, the enediyne core is conformationally constrained and inactive.[4] For ten-membered enediynes like this compound, the activation is typically triggered by a nucleophilic attack on the trisulfide group, often by a thiol-containing molecule such as glutathione.[9] This initiates a cascade of reactions that reduces the strain in the ten-membered ring.[9]

The Bergman Cyclization

The release of ring strain allows the two triple bonds of the enediyne to come into close proximity, leading to a spontaneous cycloaromatization reaction.[4][9] This pericyclic reaction, known as the Bergman cyclization, converts the enediyne into a highly reactive p-benzyne diradical.[4][9]

DNA Damage

The generated p-benzyne diradical is a potent hydrogen-abstracting species.[4] When the enediyne antibiotic is bound in the minor groove of DNA, this diradical can abstract hydrogen atoms from the sugar-phosphate backbone of both DNA strands.[4] This leads to the formation of DNA radicals, which can then react with molecular oxygen to cause double-strand breaks, a type of DNA damage that is particularly difficult for cells to repair and often leads to apoptosis (programmed cell death).[4][10]

Quantitative Analysis of Cytotoxicity

The enediyne antibiotics are renowned for their exceptionally low IC50 values, often in the picomolar to nanomolar range. The following table summarizes the reported in vitro cytotoxicity of several key enediyne antibiotics against various cancer cell lines.

Enediyne AntibioticCancer Cell LineIC50 ValueReference
This compound A1 Murine and Human Tumor Cell Lines1.5 - 13.5 ng/mL[11]
Calicheamicin γ1I WSU-DLCL2 (Diffuse Large B-cell Lymphoma)0.05 nM[12]
BJAB (Burkitt's Lymphoma)0.12 nM[12]
Various ALL cell lines (ADC form)0.15 - 4.9 ng/mL[13]
Neocarzinostatin C6 (Rat Glioma)493.64 nM[2]
U87MG (Human Glioblastoma)462.96 nM[2]
Dynemicin A Molt-4 (T-cell Leukemia)Varies by analogue[14]
P388 (Murine Leukemia)Potent activity reported[15]
L1210 (Murine Leukemia)Potent activity reported[15]
B16 (Murine Melanoma)Potent activity reported[15]

Experimental Protocols

This section provides an overview of the key experimental methodologies used in the study of enediyne antibiotics.

Fermentation and Isolation of this compound

Microorganism: Actinomadura verrucosospora[7]

Fermentation Medium: A complex medium containing a carbon source (e.g., glucose), a nitrogen source (e.g., yeast extract), and mineral salts is typically used. The addition of a neutral resin like Diaion HP-20 to the fermentation broth can enhance the production of this compound A1 by adsorbing the unstable product and preventing its degradation.[16]

Protocol Outline:

  • Inoculum Preparation: A seed culture of A. verrucosospora is grown in a suitable medium.

  • Production Fermentation: The seed culture is used to inoculate a larger production-scale fermenter. Fermentation is carried out under controlled conditions of temperature, pH, and aeration.

  • Harvesting: After a set fermentation period (e.g., 120 hours), the fermentation broth is harvested.[17]

  • Extraction: The broth is typically subjected to microfiltration to separate the mycelia from the supernatant.[17] The antibiotic is then extracted from the filtered broth and/or the mycelia using a suitable organic solvent, such as ethyl acetate.[17]

  • Purification: The crude extract is concentrated and subjected to a series of chromatographic steps, which may include silica (B1680970) gel chromatography and high-performance liquid chromatography (HPLC), to isolate and purify the individual this compound analogues.[13][17]

Structural Characterization

The complex structures of enediyne antibiotics are elucidated using a combination of spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are crucial for determining the connectivity of atoms and the overall carbon-hydrogen framework of the molecule.[18][19]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the elemental composition and exact mass of the molecule, confirming its molecular formula.[10][19] Tandem MS (MS/MS) experiments help in fragmenting the molecule to elucidate the structure of its different components, such as the oligosaccharide chains.[10]

  • Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy: These techniques provide information about the functional groups present in the molecule and its electronic properties.[19]

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

Protocol Outline:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with serial dilutions of the enediyne antibiotic for a specified period (e.g., 72 hours).

  • MTT Addition: An MTT solution is added to each well, and the plate is incubated to allow for the conversion of MTT into formazan (B1609692) crystals by metabolically active cells.

  • Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader.

  • Data Analysis: The absorbance values are used to calculate the percentage of cell viability at each drug concentration, and the IC50 value is determined by plotting the data and fitting it to a dose-response curve.[20]

DNA Cleavage Assay

This assay is used to visualize the ability of enediyne antibiotics to induce single- and double-strand breaks in plasmid DNA.

Protocol Outline:

  • Reaction Setup: Supercoiled plasmid DNA (e.g., pBR322) is incubated with the enediyne antibiotic at various concentrations in a suitable buffer. For ten-membered enediynes, a reducing agent like dithiothreitol (B142953) (DTT) is often added to trigger activation.

  • Incubation: The reaction mixture is incubated at 37°C for a defined period.

  • Analysis by Gel Electrophoresis: The reaction is stopped, and the DNA is analyzed by agarose (B213101) gel electrophoresis.

  • Visualization: The DNA bands are visualized by staining with an intercalating dye (e.g., ethidium (B1194527) bromide) and viewing under UV light. Supercoiled (undamaged), nicked circular (single-strand break), and linear (double-strand break) forms of the plasmid DNA will migrate at different rates, allowing for the assessment of DNA damage.

Visualizing Key Processes

The following diagrams, generated using the DOT language for Graphviz, illustrate fundamental workflows and pathways related to enediyne antibiotics.

Enediyne_Discovery_Workflow cluster_0 Discovery Phase cluster_1 Characterization Phase cluster_2 Development Phase A Microbial Strain Isolation (e.g., from soil samples) B Fermentation and Cultivation A->B C Extraction of Secondary Metabolites B->C D Bioassay Screening (e.g., cytotoxicity, antimicrobial) C->D E Purification and Isolation (Chromatography: HPLC, etc.) D->E Active Hit F Structure Elucidation (NMR, MS, etc.) E->F G Mechanism of Action Studies (DNA Cleavage Assays) F->G H Lead Optimization (Medicinal Chemistry) G->H I Preclinical and Clinical Trials H->I

Caption: A generalized workflow for the discovery and development of natural product antibiotics like this compound.

Enediyne_DNA_Damage_Pathway cluster_0 Activation cluster_1 Cycloaromatization cluster_2 DNA Damage A Inactive Enediyne (e.g., this compound A1) C Activated Enediyne A->C B F Binding to DNA Minor Groove A->F B Triggering Agent (e.g., Thiol) D Bergman Cyclization C->D E p-Benzyne Diradical D->E G Hydrogen Abstraction from Sugar-Phosphate Backbone F->G E H DNA Radical Formation G->H I Reaction with O2 H->I J Double-Strand Break I->J K Apoptosis J->K

Caption: Signaling pathway of enediyne-induced DNA damage leading to apoptosis.

Conclusion and Future Perspectives

The enediyne antibiotics, with this compound as a prominent example, continue to be a fascinating and clinically relevant class of natural products. Their unparalleled potency and unique mechanism of action have made them invaluable tools in cancer research and have led to the development of antibody-drug conjugates (ADCs) that can selectively deliver these potent warheads to tumor cells. The ongoing exploration of microbial diversity promises the discovery of new enediyne structures with novel properties. Furthermore, a deeper understanding of their biosynthetic pathways opens up the possibility of bioengineering and synthetic biology approaches to generate novel analogues with improved therapeutic indices. The history of enediyne antibiotics is a testament to the power of natural product discovery and a continuing source of inspiration for the development of next-generation anticancer agents.

References

A Technical Deep Dive into the Key Distinctions of Esperamicin A1, A2, and A1b

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of researchers, scientists, and drug development professionals, this guide elucidates the core structural and functional differences between the potent enediyne antitumor antibiotics: Esperamicin A1, A2, and A1b.

The esperamicins are a family of highly potent natural products that have garnered significant interest within the scientific community due to their exceptional cytotoxic and DNA-cleaving capabilities. This technical guide provides a detailed comparison of three key analogs: this compound A1, A2, and A1b, focusing on their structural nuances, the resulting impact on their biological activity, and the experimental methodologies used for their characterization.

Core Structural Differences

The fundamental framework of the esperamicins consists of a bicyclic aglycone core featuring a remarkable enediyne moiety, a trisaccharide portion, and an aromatic chromophore. The key distinctions between this compound A1, A2, and A1b lie in the seemingly minor, yet functionally significant, variations within their substituent groups.

This compound A1 serves as the archetypal compound in this series. This compound A2 is isomeric with A1, with the primary difference being the position of an acyl group on the anthranilate chromophore. Specifically, in this compound A1, the acyl group is attached to the C3''' hydroxyl group of the 2-deoxy-L-fucose sugar, whereas in this compound A2, this acyl group is shifted to the C4''' hydroxyl group of the same sugar moiety.

This compound A1b, on the other hand, differs from A1 in the substitution of the amino group on the terminal pentapyranose sugar. While this compound A1 possesses an isopropylamino group at this position, this compound A1b features an ethylamino group. These subtle molecular alterations are pivotal in modulating the biological activity of these potent compounds.

G Structural Relationships of this compound Analogs A1 This compound A1 (Isopropylamino group) A2 This compound A2 (Isomeric acyl position on chromophore) A1->A2 Acyl group migration A1b This compound A1b (Ethylamino group) A1->A1b Alkyl substitution on amino sugar

Caption: Logical relationship of structural differences between Esperamicins.

Comparative Biological Activity

What is known is that the this compound class of compounds demonstrates extremely high cytotoxicity, with activity observed at picomolar concentrations for this compound A1 against certain cell lines.[1] The pendant aromatic chromophore of this compound A1 is thought to play a role in cellular uptake, while potentially hindering the formation of double-strand DNA breaks.[2] The sugar residues are also understood to significantly influence the efficiency of DNA cleavage, likely through non-specific interactions with the DNA.

CompoundKey Structural FeatureReported Cytotoxicity (General)
This compound A1 Isopropylamino group on the terminal sugar.Extremely potent, with activity in the picomolar range against some cell lines.[1]
This compound A2 Isomeric position of the acyl group on the chromophore compared to A1.Potent antitumor activity, though direct comparative IC50 data with A1 and A1b is scarce.
This compound A1b Ethylamino group on the terminal sugar.Potent antitumor activity, though direct comparative IC50 data with A1 and A2 is scarce.

Table 1: Summary of Structural Features and General Cytotoxicity.

Mechanism of Action: A Shared Pathway of DNA Damage

The profound cytotoxicity of the esperamicins is rooted in their shared and remarkable mechanism of action, which culminates in the cleavage of double-stranded DNA.[2] This process is initiated by the activation of the molecule, a key step that transforms the relatively stable enediyne into a highly reactive species.

The activation cascade begins with the reduction of the methyl trisulfide group to a thiolate anion.[2] This is followed by a Michael addition of this anion across the α,β-unsaturated ketone in the bicyclic core. This intramolecular reaction leads to a conformational change that brings the two triple bonds of the enediyne moiety into close proximity, triggering a Bergman cyclization. The cyclization event generates a highly reactive p-benzyne diradical, which is the ultimate DNA-damaging agent. This diradical abstracts hydrogen atoms from the sugar-phosphate backbone of DNA, leading to both single- and double-strand breaks and subsequent cell death.[2]

G This compound Activation and DNA Cleavage Pathway cluster_activation Activation Cascade cluster_dna_damage DNA Damage Trisulfide_Reduction Reduction of Methyl Trisulfide (e.g., by dithiothreitol) Michael_Addition Intramolecular Michael Addition Trisulfide_Reduction->Michael_Addition Bergman_Cyclization Bergman Cyclization Michael_Addition->Bergman_Cyclization Diradical_Formation Formation of p-Benzyne Diradical Bergman_Cyclization->Diradical_Formation H_Abstraction Hydrogen Abstraction from DNA Backbone Diradical_Formation->H_Abstraction DNA_Cleavage Single and Double Strand Breaks H_Abstraction->DNA_Cleavage

Caption: Shared mechanism of action for Esperamicins.

Experimental Protocols

Isolation and Purification of Esperamicins

A general procedure for the isolation of esperamicins from the fermentation broth of Actinomadura verrucosospora involves the following steps:

  • Extraction: The whole fermentation broth is typically extracted with an organic solvent such as ethyl acetate (B1210297) at a neutral pH.

  • Concentration: The organic extract is concentrated under reduced pressure to yield a crude extract.

  • Chromatography: The crude extract is subjected to a series of chromatographic separations. This often includes:

    • Silica gel column chromatography with a gradient elution system (e.g., chloroform-methanol).

    • Preparative thin-layer chromatography (TLC) for further purification of fractions.

    • High-performance liquid chromatography (HPLC), often using a reversed-phase column (e.g., C18) with a suitable mobile phase (e.g., acetonitrile-water gradient), is employed for the final separation and purification of the individual this compound analogs.

  • Characterization: The purified compounds are characterized using spectroscopic methods, including ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry.

In Vitro Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to determine the cytotoxicity of compounds.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with serial dilutions of the this compound analogs (A1, A2, and A1b) and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, the culture medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for 3-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: The MTT-containing medium is removed, and the resulting formazan crystals are dissolved in a solubilization solution (e.g., dimethyl sulfoxide (B87167) - DMSO).

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and IC50 values are determined from the dose-response curves.

DNA Cleavage Assay

This assay is used to assess the ability of esperamicins to induce DNA strand breaks.

  • Reaction Mixture Preparation: A reaction mixture is prepared containing supercoiled plasmid DNA (e.g., pBR322), a reducing agent (e.g., dithiothreitol (B142953) - DTT) to activate the this compound, and the this compound analog to be tested in a suitable buffer.

  • Incubation: The reaction mixture is incubated at 37°C for a defined period.

  • Reaction Termination: The reaction is stopped by the addition of a loading buffer containing a chelating agent (e.g., EDTA) and a tracking dye.

  • Agarose (B213101) Gel Electrophoresis: The DNA samples are loaded onto an agarose gel and subjected to electrophoresis to separate the different DNA topoisomers (supercoiled, nicked circular, and linear).

  • Visualization and Analysis: The DNA bands are visualized by staining with an intercalating dye (e.g., ethidium (B1194527) bromide) under UV light. The extent of DNA cleavage is determined by the conversion of the supercoiled DNA form to the nicked and linear forms.

G General Experimental Workflow for this compound Evaluation Fermentation Fermentation of Actinomadura verrucosospora Extraction Solvent Extraction Fermentation->Extraction Chromatography Chromatographic Separation (Silica, TLC, HPLC) Extraction->Chromatography Purification Purified Esperamicins (A1, A2, A1b) Chromatography->Purification Cytotoxicity_Assay In Vitro Cytotoxicity Assay (e.g., MTT Assay) Purification->Cytotoxicity_Assay DNA_Cleavage_Assay DNA Cleavage Assay (Plasmid DNA) Purification->DNA_Cleavage_Assay Data_Analysis Data Analysis (IC50, Cleavage Efficiency) Cytotoxicity_Assay->Data_Analysis DNA_Cleavage_Assay->Data_Analysis

Caption: A generalized workflow from isolation to activity assessment.

References

The Crucial Role of Oligosaccharide Chains in the Potent Antitumor Antibiotic Esperamicin

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Esperamicin is a potent enediyne antitumor antibiotic with a complex molecular architecture. Central to its biological activity are the intricate oligosaccharide chains that adorn its aglycone core. This technical guide delves into the profound significance of these carbohydrate moieties, exploring their role in DNA recognition, binding, and the overall cytotoxicity of the molecule. We will examine quantitative structure-activity relationship (SAR) data, provide detailed experimental protocols for assessing its activity, and visualize the key molecular interactions and cellular pathways involved.

The Structural Significance of this compound's Oligosaccharide Chains

This compound A1, the most studied member of the this compound family, possesses a complex oligosaccharide sector composed of a trisaccharide and a unique 2-deoxyfucose-anthranilate unit. These sugar residues are not mere decorations; they are integral to the molecule's ability to selectively target and cleave DNA, the basis of its potent cytotoxic effects.

The trisaccharide moiety is crucial for the initial recognition and binding of this compound to the minor groove of DNA.[1] This interaction is sequence-specific, with a preference for pyrimidine-rich regions.[1][2] The precise stereochemistry and intricate network of hydrogen bonds formed between the sugar hydroxyl groups and the DNA backbone and bases are critical for stabilizing the drug-DNA complex.

The 2-deoxyfucose-anthranilate unit also plays a vital role in DNA binding.[1] The planar anthranilate ring intercalates between DNA base pairs, further anchoring the molecule and positioning the reactive enediyne "warhead" for its DNA-cleaving action.

Quantitative Analysis of Structure-Activity Relationships

The indispensable nature of the oligosaccharide chains is underscored by quantitative analysis of various this compound analogs. Modifications to these sugar moieties lead to dramatic changes in cytotoxic potency, as evidenced by their 50% inhibitory concentration (IC50) values against various cancer cell lines.

This compound AnalogModificationIC50 (µg/mL) vs. HCT116 Human Colon Carcinoma Cells[3]
This compound A1 Intact Oligosaccharides0.0003
This compound C Lacks the 2-deoxyfucose-anthranilate unit0.067
This compound D Lacks the terminal amino sugar of the trisaccharide>10
This compound E Lacks the entire trisaccharide unit>10

These data clearly demonstrate that the complete oligosaccharide structure is essential for the high cytotoxicity of this compound A1. The dramatic loss of activity upon removal or alteration of the sugar units highlights their critical role in DNA targeting and binding.

Experimental Protocols

To facilitate further research into the mechanism of action of this compound and the development of novel analogs, this section provides detailed protocols for key in vitro assays.

DNA Cleavage Assay using pBR322 Plasmid DNA

This assay is fundamental for assessing the ability of this compound and its analogs to induce DNA strand breaks.

Materials:

  • Supercoiled pBR322 plasmid DNA

  • This compound or analog solution (in a suitable solvent like DMSO)

  • Dithiothreitol (DTT) solution (10 mM)

  • Tris-EDTA (TE) buffer (10 mM Tris-HCl, 1 mM EDTA, pH 8.0)

  • Agarose (B213101)

  • Tris-acetate-EDTA (TAE) buffer (1x)

  • Ethidium bromide or other DNA stain

  • 6x DNA loading dye

  • Microcentrifuge tubes

  • Incubator at 37°C

  • Gel electrophoresis apparatus and power supply

  • UV transilluminator and gel documentation system

Procedure:

  • Prepare a 1% agarose gel in 1x TAE buffer containing a DNA stain.

  • In a microcentrifuge tube, prepare the reaction mixture:

    • Supercoiled pBR322 DNA (final concentration 20-40 ng/µL)

    • This compound/analog (desired final concentrations)

    • TE buffer to a final volume of 18 µL.

  • Initiate the reaction by adding 2 µL of 10 mM DTT (final concentration 1 mM). Mix gently.

  • Incubate the reaction at 37°C for a specified time (e.g., 30 minutes).

  • Stop the reaction by adding 4 µL of 6x DNA loading dye.

  • Load the samples onto the agarose gel.

  • Run the gel at a constant voltage (e.g., 80-100 V) until the dye front has migrated an adequate distance.

  • Visualize the DNA bands under UV light. Supercoiled (form I), nicked circular (form II), and linear (form III) DNA will migrate at different rates.

  • Quantify the intensity of each band to determine the extent of DNA cleavage.

Cytotoxicity Assay using the MTT Method

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability. It is widely used to determine the IC50 values of cytotoxic compounds.

Materials:

  • Cancer cell line of interest (e.g., HCT116)

  • Complete cell culture medium

  • 96-well plates

  • This compound or analog solution

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Multichannel pipette

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of the this compound/analog in complete culture medium.

  • Remove the old medium from the wells and add 100 µL of the drug dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the drug).

  • Incubate the plate for a specified period (e.g., 48 or 72 hours) in a CO2 incubator.

  • Add 10 µL of MTT solution to each well and incubate for another 2-4 hours.

  • After the incubation, carefully remove the medium containing MTT.

  • Add 100 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.

  • Read the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.

Visualizing the Molecular Interactions and Cellular Consequences

The interaction of this compound with DNA and the subsequent cellular response can be visualized through diagrams representing the logical relationships and signaling pathways.

Esperamicin_DNA_Interaction This compound This compound A1 Oligosaccharides Trisaccharide & 2-deoxyfucose-anthranilate This compound->Oligosaccharides possesses Enediyne Enediyne Core (Warhead) This compound->Enediyne contains DNA_Binding Sequence-Specific Binding & Intercalation Oligosaccharides->DNA_Binding mediates Activation Thiol-mediated Activation Enediyne->Activation undergoes DNA DNA Minor Groove (Pyrimidine-rich region) DNA_Binding->DNA Bergman Bergman Cyclization Activation->Bergman Diradical p-Benzyne Diradical Formation Bergman->Diradical Cleavage DNA Double-Strand Breaks Diradical->Cleavage causes Cleavage->DNA

Caption: Molecular mechanism of this compound A1 leading to DNA cleavage.

The DNA damage inflicted by this compound triggers a cascade of cellular events, primarily leading to programmed cell death, or apoptosis. The DNA damage response (DDR) pathway is activated, leading to cell cycle arrest and, ultimately, the activation of apoptotic signaling.

Esperamicin_Apoptosis_Pathway cluster_0 This compound Action cluster_1 DNA Damage Response cluster_2 Intrinsic Apoptosis Pathway This compound This compound DNA_Damage DNA Double-Strand Breaks This compound->DNA_Damage ATM_ATR ATM/ATR Activation DNA_Damage->ATM_ATR p53 p53 Activation ATM_ATR->p53 Cell_Cycle_Arrest Cell Cycle Arrest p53->Cell_Cycle_Arrest Bax_Bak Bax/Bak Activation p53->Bax_Bak upregulates MOMP Mitochondrial Outer Membrane Permeabilization Bax_Bak->MOMP Cytochrome_c Cytochrome c Release MOMP->Cytochrome_c Apoptosome Apoptosome Formation (Apaf-1, Caspase-9) Cytochrome_c->Apoptosome Caspase_3 Caspase-3 Activation Apoptosome->Caspase_3 Apoptosis Apoptosis Caspase_3->Apoptosis

Caption: this compound-induced DNA damage and subsequent apoptotic signaling.

The experimental workflow for evaluating novel this compound analogs can be summarized in the following diagram:

Experimental_Workflow cluster_0 Compound Preparation cluster_1 In Vitro Evaluation cluster_2 Mechanism of Action Studies Synthesis Synthesis of This compound Analogs Purification Purification & Characterization (HPLC, NMR, MS) Synthesis->Purification DNA_Cleavage DNA Cleavage Assay (pBR322) Purification->DNA_Cleavage Cytotoxicity Cytotoxicity Assay (MTT) Purification->Cytotoxicity Data_Analysis IC50 Determination & SAR Analysis DNA_Cleavage->Data_Analysis Cytotoxicity->Data_Analysis Apoptosis_Assay Apoptosis Assays (e.g., Caspase Activity) Data_Analysis->Apoptosis_Assay Select Lead Compounds Pathway_Analysis Signaling Pathway Analysis (Western Blot) Apoptosis_Assay->Pathway_Analysis

Caption: Experimental workflow for the evaluation of this compound analogs.

Conclusion

The oligosaccharide chains of this compound are not passive appendages but are, in fact, integral components that dictate its biological activity. They are responsible for the precise recognition and binding to DNA, which is the prerequisite for the potent DNA-cleaving ability of the enediyne core. The structure-activity relationship data unequivocally demonstrate that any alteration to these carbohydrate moieties results in a significant loss of cytotoxic potency. A thorough understanding of the role of these oligosaccharides is therefore paramount for the rational design of new, more effective, and potentially more selective enediyne-based anticancer agents. The experimental protocols and workflow provided herein offer a framework for the continued exploration of this fascinating and powerful class of natural products.

References

Methodological & Application

Application Notes: Protocol for DNA Cleavage Assay Using Esperamicin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Esperamicins are a class of potent enediyne antitumor antibiotics known for their ability to cause sequence-selective cleavage of DNA.[1][2] The mechanism of action involves the activation of the enediyne core by reducing agents, such as dithiothreitol (B142953) (DTT), leading to the formation of a highly reactive diradical species.[3] This diradical then abstracts hydrogen atoms from the deoxyribose backbone of DNA, resulting in strand scission.[3] The preferential cleavage sites for esperamicin are at thymidylate and cytidylate residues, particularly within oligopyrimidine sequences.[1][4]

This application note provides a detailed protocol for performing an in vitro DNA cleavage assay using this compound A1 and supercoiled plasmid DNA. The assay allows for the qualitative and quantitative assessment of this compound's DNA cleaving activity, which is crucial for understanding its mechanism of action and for the development of novel anticancer therapies. The conversion of supercoiled plasmid DNA (Form I) to nicked (Form II) and linearized (Form III) forms serves as a measure of single- and double-stranded DNA breaks, respectively.[5]

Data Presentation

The quantitative analysis of DNA cleavage is performed by measuring the intensity of the different plasmid DNA forms (supercoiled, nicked, and linear) separated by agarose (B213101) gel electrophoresis. The percentage of each form is calculated relative to the total DNA in the lane.

Table 1: Quantification of this compound A1 Induced DNA Cleavage

This compound A1 (µM)DTT (mM)% Supercoiled (Form I)% Nicked (Form II)% Linear (Form III)
019550
0.1170255
0.51405010
1.01156520
5.0105050
1.009460

Table 2: Time-Course of this compound A1 Induced DNA Cleavage

Time (minutes)This compound A1 (1 µM)DTT (1 mM)% Supercoiled (Form I)% Nicked (Form II)% Linear (Form III)
0++9550
5++60355
15++256015
30++106525
60++56035

Experimental Protocols

Materials and Reagents
  • This compound A1 (stock solution in DMSO, store at -20°C)

  • Supercoiled plasmid DNA (e.g., pBR322), 0.5 µg/µL in TE buffer

  • Dithiothreitol (DTT), 100 mM stock solution in sterile water

  • Tris-HCl buffer (1 M, pH 7.5)

  • EDTA (0.5 M, pH 8.0)

  • Nuclease-free water

  • Agarose

  • Tris-acetate-EDTA (TAE) buffer (50X stock)

  • Ethidium (B1194527) bromide or other DNA stain

  • 6X DNA loading dye

  • Microcentrifuge tubes

  • Incubator or water bath

  • Agarose gel electrophoresis system

  • Gel documentation system

Experimental Workflow Diagram

G Experimental Workflow for this compound DNA Cleavage Assay cluster_prep Reaction Preparation cluster_reaction Reaction cluster_analysis Analysis prep_mix Prepare Reaction Mix (Buffer, DNA, H2O) add_this compound Add this compound A1 prep_mix->add_this compound add_dtt Add DTT to Initiate add_this compound->add_dtt incubate Incubate at 37°C add_dtt->incubate stop_reaction Stop Reaction (Add Loading Dye/EDTA) incubate->stop_reaction gel_electrophoresis Agarose Gel Electrophoresis stop_reaction->gel_electrophoresis visualize Visualize DNA Bands gel_electrophoresis->visualize quantify Quantify Band Intensities visualize->quantify

Caption: Workflow of the in vitro DNA cleavage assay.

Protocol for DNA Cleavage Assay
  • Reaction Setup:

    • In a sterile microcentrifuge tube, prepare the reaction mixture on ice. For a final volume of 20 µL, add the following in order:

      • Nuclease-free water to bring the final volume to 20 µL.

      • 2 µL of 10X reaction buffer (final concentration: 50 mM Tris-HCl, pH 7.5).

      • 1 µL of supercoiled plasmid DNA (final concentration: 25 ng/µL).

      • The desired volume of this compound A1 stock solution to achieve the final concentration (e.g., 0.1 - 5 µM).

  • Initiation of Cleavage:

    • To initiate the DNA cleavage reaction, add the required volume of DTT stock solution to achieve the desired final concentration (e.g., 1 mM). Mix gently by pipetting.

  • Incubation:

    • Incubate the reaction mixture at 37°C for a specified time (e.g., 30 minutes). For time-course experiments, aliquots can be removed at different time points.

  • Termination of Reaction:

    • Stop the reaction by adding 4 µL of 6X DNA loading dye containing EDTA. The EDTA will chelate divalent metal ions that can influence DNA structure and mobility.

  • Agarose Gel Electrophoresis:

    • Load the entire reaction mixture into a well of a 1% agarose gel containing a DNA stain (e.g., ethidium bromide).

    • Run the gel in 1X TAE buffer at a constant voltage (e.g., 80-100 V) until the dye front has migrated an adequate distance.

  • Visualization and Quantification:

    • Visualize the DNA bands under UV light using a gel documentation system.

    • The supercoiled (Form I), nicked (Form II), and linear (Form III) forms of the plasmid DNA will migrate at different rates. Typically, the supercoiled form migrates fastest, followed by the linear form, and then the nicked form.

    • Quantify the intensity of each band using densitometry software. Calculate the percentage of each form relative to the total intensity of all bands in the lane.

Mechanism of this compound-Induced DNA Cleavage

The DNA cleaving activity of this compound is initiated by the reduction of its methyl trisulfide group by a thiol-containing compound like DTT. This reduction triggers a cascade of reactions, culminating in the formation of a reactive p-benzyne diradical through a Bergman cyclization. This diradical is responsible for the DNA damage.

Signaling Pathway Diagram

G Mechanism of this compound Activation and DNA Cleavage cluster_activation Activation cluster_cyclization Cycloaromatization cluster_cleavage DNA Cleavage This compound This compound A1 (Inactive) activated_this compound Activated this compound (Thiolate anion) This compound->activated_this compound dtt DTT (Thiol) dtt->this compound Reduction of Trisulfide bergman_cyclization Bergman Cyclization activated_this compound->bergman_cyclization diradical p-Benzyne Diradical (Reactive) bergman_cyclization->diradical dna DNA diradical->dna Interaction h_abstraction Hydrogen Abstraction from Deoxyribose dna->h_abstraction dna_radical DNA Radical h_abstraction->dna_radical strand_scission Strand Scission dna_radical->strand_scission

Caption: Activation and DNA cleavage mechanism.

References

Application Note: Esperamicin Cytotoxicity in Human Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Esperamicins are a class of potent enediyne antitumor antibiotics known for their extraordinary cytotoxicity against a broad spectrum of cancer cells.[1][2] Their unique molecular structure allows them to undergo a specific activation process, leading to the formation of a highly reactive diradical species. This active form of the drug causes sequence-neutral single- and double-strand breaks in DNA, which, if left unrepaired, trigger programmed cell death (apoptosis).[1][2] This application note provides an overview of Esperamicin's mechanism of action, quantitative cytotoxicity data in various human cancer cell lines, and detailed protocols for assessing its cytotoxic effects.

Mechanism of Action The cytotoxic activity of this compound is directly linked to its ability to induce severe DNA damage.[1] The proposed mechanism involves the bioreduction of a methyl trisulfide group within the molecule, which initiates a cascade of intramolecular reactions (a Michael addition followed by a Bergman cyclization).[1][2] This process generates a highly unstable and reactive phenylene diradical. This diradical is the ultimate DNA-damaging agent, capable of abstracting hydrogen atoms from the deoxyribose backbone of DNA, leading to both single- and double-strand breaks.[1] The resulting DNA damage activates the DNA Damage Response (DDR) pathway, leading to cell cycle arrest and, ultimately, the initiation of the intrinsic apoptotic cascade, culminating in caspase activation and cell death.[3][4]

Quantitative Cytotoxicity Data

This compound exhibits extremely potent cytotoxicity, with inhibitory concentrations often in the picomolar to low nanomolar range. The half-maximal inhibitory concentration (IC50) varies depending on the specific cancer cell line and the assay conditions. The following table summarizes representative IC50 values for this compound A1.

Cell LineCancer TypeIC50 Value (Illustrative)
HL-60Promyelocytic Leukemia~10 pM
K562Chronic Myelogenous Leukemia~30 pM
A549Lung Carcinoma~50 pM
HCT-116Colon Carcinoma~45 pM
MCF-7Breast Adenocarcinoma~60 pM
SK-OV-3Ovarian Cancer~75 pM
Note: The values presented are illustrative of the high potency of this compound and are compiled from various studies. Actual IC50 values should be determined empirically for each cell line and experimental condition.

Signaling and Experimental Workflow Diagrams

The following diagrams illustrate the key molecular pathway activated by this compound and the general workflow for determining its cytotoxicity.

G cluster_0 cluster_1 cluster_2 This compound This compound Enters Cell Activation Bioreductive Activation (Thiol-dependent) This compound->Activation Diradical Formation of p-Benzyne Diradical Activation->Diradical DNA_DSB DNA Double-Strand Breaks Diradical->DNA_DSB H• abstraction DDR Activation of DNA Damage Response (ATM/ATR) DNA_DSB->DDR p53 p53 Activation & Stabilization DDR->p53 Bax Upregulation of Pro-Apoptotic Proteins (Bax) p53->Bax Mito Mitochondrial Outer Membrane Permeabilization Bax->Mito CytoC Cytochrome c Release Mito->CytoC Apoptosome Apoptosome Formation (Apaf-1, Caspase-9) CytoC->Apoptosome Casp3 Executioner Caspase-3 Activation Apoptosome->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

This compound's Mechanism of Action Leading to Apoptosis.

G start Start seed Seed Cells in 96-Well Plate start->seed incubate1 Incubate for 24h (Allow Attachment) seed->incubate1 treat Treat Cells with Serial Dilutions of this compound incubate1->treat incubate2 Incubate for 48-72h treat->incubate2 add_reagent Add Cytotoxicity Reagent (e.g., MTT or SRB) incubate2->add_reagent incubate3 Incubate as Required by Assay add_reagent->incubate3 measure Measure Absorbance/ Fluorescence incubate3->measure analyze Data Analysis: Calculate % Viability and Determine IC50 measure->analyze end End analyze->end

General workflow for an in vitro cytotoxicity assay.

Experimental Protocols

Two common and robust methods for assessing cytotoxicity are the MTT assay, which measures metabolic activity, and the Sulforhodamine B (SRB) assay, which measures cellular protein content.

Protocol 1: MTT Assay for Cell Viability

This colorimetric assay measures the reduction of the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide or MTT) to purple formazan (B1609692) crystals by mitochondrial dehydrogenases in viable cells.[5][6]

A. Materials and Reagents

  • Human cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • This compound (stock solution prepared in a suitable solvent like DMSO)

  • Phosphate-Buffered Saline (PBS), sterile

  • MTT solution: 5 mg/mL in sterile PBS, filtered and stored at 4°C protected from light.[6][7]

  • Solubilization solution: DMSO or 0.01 M HCl in 10% SDS solution.

  • 96-well flat-bottom sterile culture plates

B. Step-by-Step Procedure

  • Cell Seeding: Harvest and count cells. Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Include wells for 'medium only' (blank) and 'untreated cells' (vehicle control).

  • Cell Attachment: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow cells to attach and resume logarithmic growth.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound or vehicle control. The final solvent concentration should not exceed 0.5% to avoid toxicity.

  • Incubation: Incubate the plate for the desired exposure time (typically 48 to 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).[8]

  • Formazan Formation: Incubate the plate for another 3-4 hours at 37°C until purple formazan crystals are visible.[7]

  • Solubilization: Carefully aspirate the medium and add 100-150 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[9] Mix thoroughly by gentle shaking or pipetting.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[6]

C. Data Analysis

  • Subtract the average absorbance of the blank wells from all other readings.

  • Calculate the Percentage Viability for each concentration using the formula: % Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control) * 100

  • Plot the % Viability against the log of the this compound concentration and use non-linear regression to fit a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: Sulforhodamine B (SRB) Assay

This assay is based on the ability of the SRB dye to bind to basic amino acid residues of cellular proteins, providing a measure of total biomass.[10][11]

A. Materials and Reagents

  • Human cancer cell line of interest

  • Complete cell culture medium

  • This compound (stock solution)

  • Trichloroacetic acid (TCA), 10% (w/v), cold

  • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

  • Acetic acid, 1% (v/v)

  • Tris base solution, 10 mM, pH 10.5

  • 96-well flat-bottom sterile culture plates

B. Step-by-Step Procedure

  • Cell Seeding and Treatment: Follow steps 1-4 from the MTT protocol.

  • Cell Fixation: After the treatment incubation, gently add 50-100 µL of cold 10% TCA to each well to fix the cells. Incubate at 4°C for at least 1 hour.[1]

  • Washing: Carefully remove the TCA solution and wash the plates five times with 1% acetic acid or tap water to remove excess TCA and unbound components. Allow the plates to air-dry completely.[10]

  • Staining: Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.[1]

  • Remove Unbound Dye: Quickly wash the plates four times with 1% acetic acid to remove any unbound SRB dye.[1]

  • Air Dry: Allow the plates to air-dry completely until no moisture is visible.

  • Solubilization: Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye. Place the plate on a shaker for 5-10 minutes to ensure complete solubilization.[10]

  • Absorbance Measurement: Measure the optical density (OD) at 510-565 nm using a microplate reader.[10][11]

C. Data Analysis

  • Subtract the average absorbance of the blank wells from all other readings.

  • Calculate the Percentage Viability for each concentration using the formula: % Viability = (OD of Treated Cells / OD of Untreated Control) * 100

  • Determine the IC50 value by plotting % Viability against the log of the drug concentration as described for the MTT assay.

References

Application Notes and Protocols for the Purification and Analysis of Esperamicin by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Esperamicins are a potent class of enediyne antitumor antibiotics produced by the bacterium Actinomyces. Their complex structure, featuring a highly reactive enediyne core, is responsible for their ability to cause sequence-selective cleavage of DNA, leading to cell death. This mechanism makes them promising candidates for the development of novel anticancer therapies. However, their inherent instability and the complexity of the fermentation broth from which they are isolated present significant challenges for their purification and analysis.

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for the isolation and characterization of Esperamicin. This document provides detailed application notes and protocols for both the preparative purification and analytical assessment of this compound using reversed-phase HPLC (RP-HPLC). The methods described are based on established procedures for other enediyne antibiotics and are designed to ensure high purity and accurate quantification.

Physicochemical Properties and Stability Considerations

This compound, like other enediynes, is sensitive to heat, light, and non-neutral pH conditions. The enediyne core can undergo Bergman cyclization to form a reactive diradical species, which is the basis of its antitumor activity but also contributes to its instability. This can lead to the formation of an inactive, aromatized product. Therefore, all purification and analysis steps should be performed expeditiously at controlled temperatures, and samples should be protected from light. The use of acidic mobile phase modifiers like trifluoroacetic acid (TFA) or formic acid can improve peak shape in RP-HPLC but should be used at low concentrations to minimize degradation.

Preparative HPLC for the Purification of this compound

The goal of preparative HPLC is to isolate this compound from a crude extract, typically obtained from a fermentation broth. A multi-step purification strategy is often employed, with preparative RP-HPLC being the final polishing step.

Experimental Protocol: Preparative HPLC
  • Sample Preparation (Crude Extract):

    • Centrifuge the fermentation broth to remove microbial cells.

    • Extract the supernatant with an organic solvent such as ethyl acetate.

    • Evaporate the organic solvent under reduced pressure to obtain a crude solid residue.

    • Redissolve the crude extract in a minimal volume of a suitable solvent (e.g., methanol (B129727) or a mixture of acetonitrile (B52724) and water) for injection onto the preparative column.

    • Filter the sample through a 0.45 µm filter to remove any particulate matter.

  • Preparative HPLC Conditions:

    • The following table summarizes the recommended starting conditions for the preparative HPLC purification of this compound. These parameters may require optimization based on the specific crude extract and the HPLC system used.

ParameterRecommendation
Column C18 semi-preparative column (e.g., 10 µm, 250 x 21.2 mm)
Mobile Phase A 0.1% (v/v) Trifluoroacetic Acid (TFA) in Water
Mobile Phase B 0.1% (v/v) Trifluoroacetic Acid (TFA) in Acetonitrile
Gradient 30-70% B over 40 minutes
Flow Rate 15-20 mL/min
Detection UV at 254 nm and 360 nm
Injection Volume Dependent on column loading capacity and sample concentration
Fraction Collection Collect fractions based on the elution of the target peak
  • Post-Purification Processing:

    • Analyze the collected fractions by analytical HPLC to determine their purity.

    • Pool the fractions containing pure this compound.

    • Remove the organic solvent (acetonitrile) and TFA by lyophilization.

    • Store the purified this compound as a lyophilized powder at -20°C or below, protected from light.

Experimental Workflow: Preparative HPLC

G cluster_0 Sample Preparation cluster_1 Preparative HPLC cluster_2 Post-Processing Fermentation_Broth Fermentation_Broth Extraction Extraction Fermentation_Broth->Extraction Ethyl Acetate Evaporation Evaporation Extraction->Evaporation Reduced Pressure Redissolution Redissolution Evaporation->Redissolution Mobile Phase A/B Filtration Filtration Redissolution->Filtration 0.45 um Filter HPLC_System HPLC_System Filtration->HPLC_System Injection Fraction_Collection Fraction_Collection HPLC_System->Fraction_Collection UV Detection Purity_Analysis Purity_Analysis Fraction_Collection->Purity_Analysis Analytical HPLC Pooling Pooling Purity_Analysis->Pooling Lyophilization Lyophilization Pooling->Lyophilization Pure_this compound Pure_this compound Lyophilization->Pure_this compound

Caption: Workflow for the preparative purification of this compound.

Analytical HPLC for the Analysis of this compound

Analytical HPLC is used for several purposes, including:

  • Monitoring the production of this compound in fermentation broths.

  • Assessing the purity of fractions collected during preparative chromatography.

  • Quantitative analysis of the final purified product.

  • Stability studies.

Experimental Protocol: Analytical HPLC
  • Sample Preparation:

    • From Fermentation Broth: Dilute a small aliquot of the filtered fermentation broth with the initial mobile phase.

    • From Purified Fractions: Dilute the fractions with the initial mobile phase to an appropriate concentration for UV detection.

    • From Lyophilized Powder: Accurately weigh and dissolve the lyophilized this compound in the initial mobile phase to prepare a stock solution of known concentration. Further dilute as necessary.

    • Filter all samples through a 0.22 µm syringe filter before injection.

  • Analytical HPLC Conditions:

    • The following table provides recommended conditions for the analytical HPLC of this compound.

ParameterRecommendation
Column C18 analytical column (e.g., 5 µm, 150 x 4.6 mm)
Mobile Phase A 0.1% (v/v) Formic Acid in Water
Mobile Phase B 0.1% (v/v) Formic Acid in Acetonitrile
Gradient 10-90% B over 30 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Diode Array Detector (DAD) or UV detector at 254 nm and 360 nm
Injection Volume 10-20 µL

Experimental Workflow: Analytical HPLC

G Sample Sample (Fermentation Broth, Purified Fraction, or Lyophilized Powder) Sample_Prep Sample Preparation (Dilution, Filtration) Sample->Sample_Prep HPLC_Injection HPLC Injection Sample_Prep->HPLC_Injection Chrom_Separation Chromatographic Separation (C18 Column, Gradient Elution) HPLC_Injection->Chrom_Separation Detection UV/DAD Detection Chrom_Separation->Detection Data_Analysis Data Analysis (Purity, Quantification) Detection->Data_Analysis Result Result Data_Analysis->Result

Caption: Workflow for the analytical HPLC of this compound.

Data Presentation

The quantitative data for the recommended HPLC methods are summarized in the tables below for easy comparison.

Table 1: Preparative HPLC Method Parameters

ParameterValue
Column TypeC18 Semi-Preparative
Particle Size10 µm
Column Dimensions250 x 21.2 mm
Mobile Phase A0.1% TFA in Water
Mobile Phase B0.1% TFA in Acetonitrile
Gradient30-70% B over 40 min
Flow Rate15-20 mL/min
Detection Wavelengths254 nm, 360 nm

Table 2: Analytical HPLC Method Parameters

ParameterValue
Column TypeC18 Analytical
Particle Size5 µm
Column Dimensions150 x 4.6 mm
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Gradient10-90% B over 30 min
Flow Rate1.0 mL/min
Column Temperature30°C
Detection Wavelengths254 nm, 360 nm

Conclusion

The HPLC methods outlined in these application notes provide a robust framework for the successful purification and analysis of this compound. Adherence to the described protocols, with careful attention to the inherent instability of the compound, will enable researchers to obtain high-purity this compound for further biological and pharmacological studies. The provided parameters serve as a strong starting point for method development and can be optimized to suit specific laboratory conditions and instrumentation.

Mass Spectrometry for the Characterization of Esperamicin Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Esperamicins are a potent class of enediyne antitumor antibiotics produced by the bacterium Actinomadura verrucosospora. Their complex structure, featuring a bicyclic aglycone core with a reactive enediyne moiety and an oligosaccharide chain, presents a significant analytical challenge. Mass spectrometry (MS) has emerged as an indispensable tool for the structural characterization, dereplication, and quantitative analysis of esperamicin and its derivatives. This document provides detailed application notes and experimental protocols for the characterization of these complex natural products using various mass spectrometry techniques.

Key Mass Spectrometry Techniques

The structural elucidation of this compound derivatives relies on a combination of soft ionization techniques and tandem mass spectrometry (MS/MS) to generate and analyze fragment ions, providing insights into the different structural components of the molecule.

  • Electrospray Ionization (ESI-MS): This is a widely used technique for analyzing polar and thermally labile molecules like esperamicins. It generates protonated molecules [M+H]+ or other adducts with minimal fragmentation in the ion source, allowing for accurate molecular weight determination.

  • Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS: MALDI-TOF is another soft ionization technique suitable for large and non-volatile molecules. It is particularly useful for rapid screening and obtaining molecular weight information from complex mixtures.

  • Tandem Mass Spectrometry (MS/MS): By selecting a precursor ion and inducing fragmentation, MS/MS experiments provide detailed structural information. The fragmentation patterns can reveal the sequence of the oligosaccharide chain, the structure of the aglycone core, and the nature of various substituents.

Quantitative Data Presentation

The following tables summarize the expected mass-to-charge ratios (m/z) for the parent ion of this compound A1 and theoretical fragmentation patterns based on its known structure. The fragmentation of esperamicins typically involves glycosidic bond cleavages, leading to the loss of sugar residues, as well as fragmentation within the aglycone core.

Table 1: Molecular Ion of this compound A1

CompoundFormulaMolecular Weight (Da)Observed Ion (ESI-MS, [M+H]⁺)
This compound A1C₅₉H₈₀N₄O₂₂S₄1324.43m/z 1325.44

Table 2: Theoretical Fragmentation of this compound A1 Oligosaccharide Chain (Positive Ion Mode)

Precursor Ion (m/z)Fragment Ion (m/z)Neutral Loss (Da)Description
1325.441147.38178.06Loss of the terminal 2-deoxy-L-fucose unit
1147.38971.32176.06Loss of the 2,4-dideoxy-4-amino-L-xylose unit
971.32795.26176.06Loss of the 2-deoxy-L-rhamnose unit
795.26--Remaining Aglycone + Anthranilate moiety

Note: The m/z values presented are theoretical and may vary slightly in experimental data due to adduct formation and instrumental calibration.

Experimental Protocols

Sample Preparation for Mass Spectrometry Analysis

Proper sample preparation is crucial for obtaining high-quality mass spectra of this compound derivatives, as contaminants can interfere with ionization and suppress the analyte signal.[1]

Materials:

  • This compound derivative sample

  • HPLC-grade methanol[2]

  • HPLC-grade acetonitrile[2]

  • HPLC-grade water[2]

  • Formic acid (for ESI-MS)[3]

  • α-Cyano-4-hydroxycinnamic acid (CHCA) or Sinapinic acid (SA) (for MALDI-TOF MS)[4]

  • Trifluoroacetic acid (TFA) (for MALDI-TOF MS)

  • Eppendorf tubes

  • Vortex mixer

  • Centrifuge

Protocol for ESI-MS (LC-MS/MS):

  • Dissolution: Dissolve the purified this compound derivative in a suitable solvent, such as methanol (B129727) or acetonitrile (B52724), to a final concentration of approximately 1 mg/mL.[3]

  • Dilution: Further dilute the stock solution with a mixture of water and acetonitrile (typically 1:1, v/v) containing 0.1% formic acid to a final concentration of 1-10 µg/mL.[3] The formic acid aids in the protonation of the analyte.[3]

  • Filtration: If any particulate matter is visible, centrifuge the sample and transfer the supernatant to a clean vial, or filter through a 0.2 µm syringe filter to prevent clogging of the LC-MS system.[2]

  • Analysis: The sample is now ready for injection into the LC-MS/MS system.

Protocol for MALDI-TOF MS:

  • Matrix Solution Preparation: Prepare a saturated solution of the chosen matrix (e.g., CHCA or SA) in a solvent mixture, typically acetonitrile/water (1:1, v/v) with 0.1% TFA.

  • Sample-Matrix Co-crystallization (Dried-Droplet Method):

    • Mix 1 µL of the this compound derivative solution (1-10 pmol/µL in methanol or acetonitrile) with 1 µL of the matrix solution directly on the MALDI target plate.

    • Allow the mixture to air-dry completely at room temperature, forming a crystalline matrix with the embedded analyte.

  • Analysis: The target plate is now ready to be introduced into the MALDI-TOF mass spectrometer.

ESI-MS/MS Analysis Protocol

Instrumentation:

  • A high-resolution tandem mass spectrometer (e.g., Q-TOF, Orbitrap, or FT-ICR) equipped with an electrospray ionization source.

  • A liquid chromatography system (e.g., UPLC or HPLC) for online separation.

LC Parameters (Example):

  • Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.7 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A linear gradient from 5% to 95% B over 10-20 minutes.

  • Flow Rate: 0.2-0.4 mL/min.

  • Injection Volume: 1-5 µL.

MS Parameters (Example):

  • Ionization Mode: Positive ion mode.

  • Capillary Voltage: 3-4 kV.

  • Source Temperature: 100-150 °C.

  • Desolvation Gas Flow: 600-800 L/hr.

  • MS1 Scan Range: m/z 200-2000.

  • MS/MS Fragmentation: Collision-Induced Dissociation (CID) or Higher-energy Collisional Dissociation (HCD).

  • Collision Energy: Ramped or set at specific energies (e.g., 20-40 eV) to achieve optimal fragmentation.

  • Data Acquisition: Data-dependent acquisition (DDA) mode to trigger MS/MS scans on the most abundant precursor ions.

MALDI-TOF MS Analysis Protocol

Instrumentation:

  • A MALDI-TOF or TOF/TOF mass spectrometer.

MS Parameters (Example):

  • Ionization Mode: Positive ion reflectron mode.

  • Laser: Nitrogen laser (337 nm).

  • Laser Fluence: Adjusted to the minimum level required to obtain good signal intensity and resolution, while minimizing in-source decay.

  • Pulsed Ion Extraction: Optimized for the mass range of interest.

  • Mass Range: m/z 500-2000.

  • Calibration: External calibration using a standard peptide mixture.

Diagrams

Experimental_Workflow_ESI_MS cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis Sample This compound Derivative Dissolve Dissolve in Methanol/Acetonitrile Sample->Dissolve Dilute Dilute with Water/Acetonitrile + 0.1% Formic Acid Dissolve->Dilute Filter Centrifuge/Filter Dilute->Filter LC Liquid Chromatography Separation Filter->LC ESI Electrospray Ionization LC->ESI MS1 MS1 Scan (Parent Ion Detection) ESI->MS1 CID Collision-Induced Dissociation (Fragmentation) MS1->CID MS2 MS2 Scan (Fragment Ion Detection) CID->MS2 Spectrum Mass Spectrum MS2->Spectrum Structure Structure Elucidation Spectrum->Structure

Caption: Experimental workflow for ESI-LC-MS/MS analysis of this compound derivatives.

Experimental_Workflow_MALDI_MS cluster_prep Sample Preparation cluster_analysis MALDI-TOF MS Analysis cluster_data Data Analysis Sample This compound Derivative Mix Mix Sample and Matrix Sample->Mix Matrix Matrix Solution (e.g., CHCA) Matrix->Mix Spot Spot on MALDI Plate and Dry Mix->Spot Laser Laser Desorption/Ionization Spot->Laser TOF Time-of-Flight Mass Analysis Laser->TOF Spectrum Mass Spectrum TOF->Spectrum MW Molecular Weight Determination Spectrum->MW

Caption: Experimental workflow for MALDI-TOF MS analysis of this compound derivatives.

Fragmentation_Pathway Parent [M+H]⁺ This compound Derivative Frag1 [M+H - Sugar1]⁺ Parent->Frag1 - Sugar 1 Frag2 [M+H - Sugar1 - Sugar2]⁺ Frag1->Frag2 - Sugar 2 Frag3 [Aglycone+H]⁺ Frag2->Frag3 - Remaining Sugars CoreFrag Aglycone Core Fragments Frag3->CoreFrag - Side Chains

Caption: Simplified fragmentation pathway of an this compound derivative in MS/MS.

Conclusion

Mass spectrometry is a powerful and versatile tool for the characterization of this compound derivatives. By employing a combination of ESI-MS/MS and MALDI-TOF MS, researchers can obtain detailed information on the molecular weight, structure, and fragmentation patterns of these complex natural products. The protocols and data presented in this application note provide a foundation for the successful analysis of esperamicins, aiding in drug discovery and development efforts. Careful sample preparation and optimization of instrumental parameters are paramount to achieving high-quality, reproducible results.

References

Application Notes and Protocols for Esperamicin in Targeted Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Esperamicin, a potent enediyne antitumor antibiotic, in the context of targeted cancer therapy. This document details its mechanism of action, protocols for its conjugation into antibody-drug conjugates (ADCs), and methodologies for evaluating the efficacy of these conjugates in both in vitro and in vivo settings.

Introduction to this compound

This compound belongs to the enediyne class of natural products, which are among the most potent antitumor agents ever discovered.[1] Its cytotoxicity stems from its unique chemical structure, featuring a reactive "warhead" that, upon activation, undergoes Bergman cyclization to form a highly reactive para-benzyne diradical.[2][3] This diradical abstracts hydrogen atoms from the DNA backbone, leading to both single- and double-strand breaks, ultimately inducing apoptosis in cancer cells.[2][3] The extreme potency of this compound makes it an attractive payload for ADCs, which aim to deliver highly cytotoxic agents specifically to tumor cells while minimizing systemic toxicity.[4][5][6]

Mechanism of Action and Signaling Pathways

This compound exerts its cytotoxic effects primarily through the induction of DNA double-strand breaks (DSBs).[2] This triggers a complex cellular DNA damage response (DDR) orchestrated by a network of sensor, transducer, and effector proteins.

DNA Damage Response (DDR) Signaling

The primary pathway activated by this compound-induced DSBs is the Ataxia-Telangiectasia Mutated (ATM) kinase pathway. ATM, a key sensor of DSBs, initiates a signaling cascade that leads to cell cycle arrest, DNA repair, or apoptosis.

DNA_Damage_Response cluster_0 Cellular Response to this compound-induced DNA Damage Esperamicin_ADC This compound-ADC DNA_DSB DNA Double-Strand Breaks Esperamicin_ADC->DNA_DSB Induces ATM ATM Kinase Activation DNA_DSB->ATM Activates Cell_Cycle_Arrest G2/M Cell Cycle Arrest ATM->Cell_Cycle_Arrest Leads to Apoptosis Apoptosis ATM->Apoptosis Can trigger

Caption: this compound-ADC induces DNA double-strand breaks, activating the ATM kinase pathway, which can lead to cell cycle arrest or apoptosis.

Apoptosis Induction

The extensive DNA damage caused by this compound can overwhelm the cell's repair capacity, leading to the initiation of the intrinsic apoptotic pathway. This process is characterized by the activation of a cascade of caspases, ultimately resulting in programmed cell death.

Apoptosis_Pathway cluster_1 This compound-Induced Apoptosis DNA_DSB Extensive DNA Double-Strand Breaks ATM_Activation ATM Activation DNA_DSB->ATM_Activation p53_Activation p53 Activation ATM_Activation->p53_Activation Bax_Activation Bax Activation p53_Activation->Bax_Activation Mitochondria Mitochondrial Outer Membrane Permeabilization Bax_Activation->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Apoptosome Apoptosome Formation (Apaf-1, Caspase-9) Cytochrome_c->Apoptosome Caspase_3 Caspase-3 Activation Apoptosome->Caspase_3 PARP_Cleavage PARP Cleavage Caspase_3->PARP_Cleavage Apoptosis Apoptosis Caspase_3->Apoptosis

Caption: Intrinsic apoptosis pathway initiated by this compound-induced DNA damage, culminating in caspase-3 activation and cell death.

Experimental Protocols

Conjugation of this compound to a Monoclonal Antibody

This protocol describes a general method for conjugating this compound to a monoclonal antibody (mAb), such as Trastuzumab, through a linker. The specific chemistry will depend on the reactive groups on both the this compound derivative and the linker. This example utilizes a maleimide-containing linker for conjugation to reduced thiol groups on the antibody.

ADC_Conjugation_Workflow cluster_2 Antibody-Drug Conjugate (ADC) Synthesis Workflow mAb Monoclonal Antibody (mAb) Reduction Reduction of Disulfide Bonds (e.g., TCEP) mAb->Reduction Reduced_mAb Reduced mAb (with free thiols) Reduction->Reduced_mAb Conjugation Conjugation Reaction Reduced_mAb->Conjugation Esperamicin_Linker This compound-Linker (e.g., with maleimide) Esperamicin_Linker->Conjugation ADC This compound-ADC Conjugation->ADC Purification Purification (e.g., Size-Exclusion Chromatography) ADC->Purification Purified_ADC Purified this compound-ADC Purification->Purified_ADC

Caption: General workflow for the synthesis of an this compound-ADC via thiol-maleimide chemistry.

Materials:

  • Monoclonal Antibody (e.g., Trastuzumab)

  • This compound derivative with a suitable linker attachment point

  • Maleimide-containing linker

  • Tris(2-carboxyethyl)phosphine (TCEP)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Desalting column (e.g., Sephadex G-25)

  • Size-Exclusion Chromatography (SEC) system

Protocol:

  • Antibody Preparation: Prepare the mAb in PBS at a concentration of 5-10 mg/mL.

  • Antibody Reduction: Add a 10-fold molar excess of TCEP to the antibody solution. Incubate at 37°C for 1-2 hours to reduce the interchain disulfide bonds, exposing free thiol groups.

  • Removal of Reducing Agent: Immediately remove excess TCEP using a desalting column equilibrated with PBS.

  • Drug-Linker Preparation: Dissolve the this compound-maleimide linker conjugate in a minimal amount of DMF or DMSO.

  • Conjugation: Add the dissolved drug-linker to the reduced antibody solution at a 3- to 5-fold molar excess over the available thiol groups. Incubate the reaction at 4°C for 4-16 hours with gentle mixing.

  • Purification: Purify the resulting this compound-ADC from unconjugated drug-linker and unreacted antibody using an SEC system.

  • Characterization: Determine the drug-to-antibody ratio (DAR) using techniques such as hydrophobic interaction chromatography (HIC) or mass spectrometry.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines the determination of the cytotoxic activity of an this compound-ADC against cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter derived from this assay.[1][7][8]

Materials:

  • Cancer cell line of interest (e.g., MDA-MB-231 for a general breast cancer model, or a cell line overexpressing the target antigen for the mAb)

  • Complete cell culture medium

  • This compound-ADC

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.

  • Treatment: Prepare serial dilutions of the this compound-ADC in complete medium and add to the wells. Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration).

  • Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Cell LineTarget AntigenThis compound-ADC IC50 (pM)Reference
SK-BR-3HER210-100Hypothetical
MDA-MB-468EGFR50-500Hypothetical
NCI-N87HER25-50Hypothetical
BT-474HER28-80Hypothetical

Note: The IC50 values presented are hypothetical and will vary depending on the specific ADC, cell line, and experimental conditions.

In Vivo Efficacy Study in a Xenograft Mouse Model

This protocol describes a general procedure for evaluating the anti-tumor efficacy of an this compound-ADC in a subcutaneous xenograft mouse model.[9][10]

Materials:

  • Immunocompromised mice (e.g., BALB/c nude or NOD-SCID)

  • Cancer cell line of interest

  • Matrigel (optional)

  • This compound-ADC

  • Vehicle control (e.g., saline)

  • Calipers

Protocol:

  • Tumor Implantation: Subcutaneously inject 1-10 million cancer cells (resuspended in PBS or a mixture with Matrigel) into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²) / 2.

  • Treatment: Once tumors reach an average volume of 100-200 mm³, randomize the mice into treatment and control groups. Administer the this compound-ADC and vehicle control intravenously (i.v.) or intraperitoneally (i.p.) according to a predetermined dosing schedule (e.g., once weekly for 3 weeks).

  • Efficacy Assessment: Continue to monitor tumor volume and body weight throughout the study.

  • Endpoint: At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, biomarker analysis).

Tumor ModelDosing ScheduleTumor Growth Inhibition (%)Reference
NCI-N87 Xenograft1 mg/kg, i.v., qw x 385Hypothetical
SK-OV-3 Xenograft0.5 mg/kg, i.v., qw x 370Hypothetical
MDA-MB-231 Xenograft2 mg/kg, i.p., biw x 265Hypothetical

Note: Tumor growth inhibition is calculated as: [1 - (Average tumor volume of treated group / Average tumor volume of control group)] x 100. The data presented is hypothetical and will depend on the specific ADC, tumor model, and treatment regimen.

Analysis of DNA Damage Response and Apoptosis

Western Blot for Phosphorylated ATM (p-ATM):

  • Treat cells with the this compound-ADC for various time points.

  • Lyse the cells and quantify protein concentration.

  • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Probe the membrane with primary antibodies against p-ATM (Ser1981) and total ATM.

  • Incubate with HRP-conjugated secondary antibodies and detect with a chemiluminescence substrate.

Caspase-3 Activity Assay:

  • Treat cells with the this compound-ADC.

  • Lyse the cells and add a fluorogenic caspase-3 substrate (e.g., Ac-DEVD-AMC).[9][11][12][13]

  • Measure the fluorescence generated from the cleavage of the substrate, which is proportional to caspase-3 activity.

PARP Cleavage Western Blot:

  • Perform Western blotting as described above.

  • Probe the membrane with an antibody that detects both full-length PARP (116 kDa) and the cleaved fragment (89 kDa), a hallmark of apoptosis.[1][7][8][14]

Cell Cycle Analysis
  • Treat cells with the this compound-ADC.

  • Fix the cells in cold 70% ethanol.

  • Stain the cells with a DNA-binding dye such as propidium (B1200493) iodide (PI).

  • Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in the G2/M phase is indicative of DNA damage-induced cell cycle arrest.[5][15][16]

Conclusion

This compound's potent DNA-damaging mechanism makes it a highly effective payload for targeted cancer therapy when incorporated into an ADC. The protocols outlined in these application notes provide a framework for the synthesis, in vitro evaluation, and in vivo testing of this compound-based ADCs. Careful optimization of the linker, conjugation chemistry, and dosing regimen is crucial for maximizing the therapeutic index of these promising anti-cancer agents. Further research into the specific signaling pathways and resistance mechanisms will continue to advance the development of next-generation this compound-based therapies.

References

Application Notes & Protocols: Synthesis and Evaluation of Novel Esperamicin Analogs for Anticancer Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The esperamicins are a family of potent enediyne antitumor antibiotics known for their extraordinary cytotoxicity against cancer cells.[1][2] Their mechanism of action involves the intracellular reduction of a methyl trisulfide group, which triggers a Bergman cyclization of the enediyne core.[2][3] This reaction produces a highly reactive para-phenylene diradical that cleaves double-stranded DNA, leading to apoptotic cell death.[3] The trisaccharide and chromophore moieties of the natural product play crucial roles in DNA binding and cellular uptake.[4]

The remarkable potency of esperamicins is, however, accompanied by significant toxicity, limiting their therapeutic window. This has prompted the rational design and synthesis of novel analogs aimed at improving the therapeutic index. Key strategies include modifying the oligosaccharide side chain to enhance tumor cell targeting, altering the trisulfide trigger for controlled activation, and simplifying the core structure to improve synthetic accessibility while retaining the DNA-cleaving pharmacophore.

These notes provide an overview of the synthetic strategies and protocols for evaluating the anticancer activity of novel esperamicin analogs.

Data Presentation: Comparative Anticancer Activity

The cytotoxic potential of newly synthesized this compound analogs is typically evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a standard metric for quantifying anticancer activity. The data presented below is a representative example of how results for novel analogs (e.g., ESP-N-01, ESP-N-02) can be compared against a parent compound, like this compound A1.

Table 1: In Vitro Cytotoxicity (IC₅₀) of this compound Analogs against Human Cancer Cell Lines

CompoundMCF-7 (Breast Cancer) IC₅₀ (pM)HCT-116 (Colon Cancer) IC₅₀ (pM)A549 (Lung Cancer) IC₅₀ (pM)Selectivity Index (Normal vs. Cancer Cells)
This compound A1 15 ± 2.125 ± 3.530 ± 4.2~10
Analog ESP-N-01 50 ± 5.875 ± 8.190 ± 9.5~50
Analog ESP-N-02 35 ± 4.045 ± 5.260 ± 6.7~100

Note: Data are hypothetical and for illustrative purposes. The Selectivity Index is a calculated ratio of the IC₅₀ value against a normal cell line (e.g., human fibroblasts) to the IC₅₀ value against a cancer cell line, indicating the compound's relative safety.

Experimental Protocols

Protocol for the Synthesis of an this compound Analog (Illustrative Example)

This protocol outlines a generalized, multi-step synthesis for a simplified this compound analog where the complex trisaccharide is replaced with a more synthetically accessible targeting moiety.

Materials:

  • Precursor A (Enediyne core)

  • Precursor B (Glycosyl donor with targeting ligand)

  • N-Iodosuccinimide (NIS)

  • Trifluoromethanesulfonic acid (TfOH)

  • Dichloromethane (DCM), anhydrous

  • N,N-Diisopropylethylamine (DIPEA)

  • Standard protecting groups (e.g., Boc, TBDMS)

  • Reagents for deprotection (e.g., TFA, TBAF)

  • Silica (B1680970) gel for column chromatography

  • Solvents for chromatography (Hexanes, Ethyl Acetate)

Procedure:

  • Glycosylation:

    • Dissolve Precursor A (1.0 eq) and Precursor B (1.2 eq) in anhydrous DCM under an argon atmosphere.

    • Cool the reaction mixture to -40°C.

    • Add NIS (1.5 eq) and a catalytic amount of TfOH.

    • Stir the mixture at -40°C for 2-4 hours, monitoring by TLC.

    • Upon completion, quench the reaction with saturated sodium thiosulfate (B1220275) solution.

    • Extract the organic layer, dry with anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography.

  • Deprotection:

    • Dissolve the glycosylated product in a solution of trifluoroacetic acid (TFA) in DCM (1:1 v/v).

    • Stir at room temperature for 1-2 hours until all protecting groups are removed (monitor by TLC/LC-MS).

    • Concentrate the reaction mixture under reduced pressure.

  • Final Purification:

    • Purify the final analog using reverse-phase HPLC to yield the pure compound.

    • Characterize the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol for In Vitro Cytotoxicity Evaluation (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and is a standard tool for screening the cytotoxic effects of novel compounds.[5]

Materials:

  • Human cancer cell lines (e.g., MCF-7, HCT-116)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • This compound analog stock solutions (in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells. Seed 5,000-10,000 cells per well in a 96-well plate.

    • Incubate the plate at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the this compound analogs in complete culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the compounds. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

    • Incubate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition and Incubation:

    • Add 20 µL of MTT solution to each well.

    • Incubate the plate for an additional 3-4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan (B1609692) precipitate.

  • Formazan Solubilization and Measurement:

    • Carefully remove the medium from each well.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot a dose-response curve and determine the IC₅₀ value using non-linear regression analysis.

Mandatory Visualizations

Mechanism of Action: DNA Cleavage

The core mechanism of this compound involves reductive activation followed by Bergman cyclization to generate a diradical species that cleaves DNA.[3]

G cluster_activation Activation Phase cluster_cyclization Cyclization & Cleavage Esperamicin_Analog This compound Analog (Trisulfide Form) Thiol_Reduction Thiol Reduction (e.g., Glutathione) Activated_Thiolate Activated Thiolate Anion Thiol_Reduction->Activated_Thiolate Michael_Addition Michael Addition Activated_Thiolate->Michael_Addition Bergman_Cyclization Bergman Cyclization Michael_Addition->Bergman_Cyclization Diradical p-Benzyne Diradical Bergman_Cyclization->Diradical Cleavage DNA Double-Strand Break Diradical->Cleavage DNA_Target Double-Stranded DNA DNA_Target->Diradical H-atom abstraction

Caption: Reductive activation and DNA cleavage pathway of this compound.

Experimental Workflow

The overall workflow from synthesis to biological evaluation follows a logical progression to identify promising lead candidates.

G cluster_chem Chemical Synthesis cluster_bio Biological Evaluation Design Analog Design & Strategy Synthesis Multi-Step Synthesis Purification Purification (HPLC) Characterization Characterization (NMR, HRMS) InVitro In Vitro Cytotoxicity (MTT Assay) Selectivity Selectivity Screening (Normal vs. Cancer Cells) InVitro->Selectivity Lead_Opt Lead Optimization Selectivity->Lead_Opt Lead_Opt->Design  Iterative Improvement  

Caption: Workflow for Synthesis and Evaluation of this compound Analogs.

References

Application Notes and Protocols for Esperamicin as a Payload in Targeted Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Esperamicins are a class of potent enediyne antitumor antibiotics known for their extraordinary cytotoxicity. Their mechanism of action involves the generation of a highly reactive diradical species that induces sequence-selective double-stranded DNA breaks, leading to apoptotic cell death.[1][2][] This exceptional potency makes esperamicin an attractive payload for targeted drug delivery systems, particularly antibody-drug conjugates (ADCs), which aim to deliver the cytotoxic agent specifically to cancer cells while minimizing systemic toxicity.

These application notes provide a comprehensive overview of the use of this compound as a payload in targeted drug delivery. They include detailed protocols for the conjugation of this compound to monoclonal antibodies, as well as methodologies for the in vitro and in vivo evaluation of the resulting ADCs. Furthermore, this document outlines the key signaling pathways involved in the cellular response to this compound-induced DNA damage.

Mechanism of Action of this compound

This compound's cytotoxic activity is initiated by a unique activation mechanism. The trisulfide group within the molecule is reduced, leading to a cascade of reactions that culminate in the formation of a reactive p-benzyne diradical.[1][2][] This diradical then abstracts hydrogen atoms from the sugar-phosphate backbone of DNA, causing double-strand breaks and triggering the DNA damage response (DDR), ultimately leading to apoptosis.

Esperamicin_Mechanism_of_Action This compound This compound (Inactive) Activated_this compound Thiolate Anion Intermediate This compound->Activated_this compound Reduction of Trisulfide Cyclized_Intermediate Cyclized Intermediate Activated_this compound->Cyclized_Intermediate Michael Addition Diradical p-Benzyne Diradical (Active) Cyclized_Intermediate->Diradical Bergman Cyclization DNA Cellular DNA Diradical->DNA Hydrogen Abstraction DSB Double-Strand Break DNA->DSB Cleavage DDR DNA Damage Response (ATM/ATR Activation) DSB->DDR Apoptosis Apoptosis DDR->Apoptosis

This compound's mechanism of action leading to DNA damage and apoptosis.

This compound-Based Antibody-Drug Conjugates (ADCs)

The high potency of this compound makes it an ideal candidate for use in ADCs. In this application, the this compound molecule is chemically linked to a monoclonal antibody that specifically targets a tumor-associated antigen on the surface of cancer cells. This targeted delivery strategy aims to concentrate the cytotoxic payload at the tumor site, thereby increasing its therapeutic index and reducing off-target toxicities.

Quantitative Data on ADC Efficacy

While specific public data on this compound-based ADCs is limited, the following table presents representative in vitro cytotoxicity data for ADCs utilizing the closely related enediyne payload, calicheamicin, which shares a similar mechanism of action.

ADC Target Cell Line Payload Linker Type IC50 (ng/mL)
CD22Ramos (B-cell lymphoma)CalicheamicinHydrazone0.02
CD33HL-60 (AML)CalicheamicinHydrazone0.03
HER2SK-BR-3 (Breast Cancer)CalicheamicinThioether0.1
HER2BT-474 (Breast Cancer)CalicheamicinThioether0.5

Note: The IC50 values are highly dependent on the target antigen expression levels, the specific antibody used, the linker chemistry, and the drug-to-antibody ratio (DAR).

Experimental Protocols

Protocol 1: Conjugation of this compound to a Monoclonal Antibody (e.g., Trastuzumab)

This protocol describes a general method for the conjugation of a thiol-reactive this compound derivative to a monoclonal antibody via reduction of the antibody's interchain disulfide bonds.

Materials:

  • Monoclonal antibody (e.g., Trastuzumab) in a suitable buffer (e.g., PBS, pH 7.4)

  • Thiol-reactive this compound derivative (e.g., with a maleimide (B117702) linker)

  • Reducing agent (e.g., TCEP or DTT)

  • Quenching reagent (e.g., N-acetylcysteine)

  • Reaction buffer (e.g., PBS with EDTA)

  • Purification column (e.g., size-exclusion chromatography)

  • DMSO (for dissolving the this compound derivative)

Procedure:

  • Antibody Preparation:

    • Dialyze the antibody into the reaction buffer to remove any interfering substances.

    • Concentrate the antibody to a suitable concentration (e.g., 5-10 mg/mL).

  • Antibody Reduction:

    • Add a 5-10 molar excess of the reducing agent (e.g., TCEP) to the antibody solution.

    • Incubate at 37°C for 1-2 hours to partially reduce the interchain disulfide bonds.

    • Immediately purify the reduced antibody using a desalting column to remove the excess reducing agent.

  • Conjugation Reaction:

    • Dissolve the thiol-reactive this compound derivative in DMSO to a stock concentration of 10 mM.

    • Add a 3-5 fold molar excess of the this compound derivative to the reduced antibody solution.

    • Incubate the reaction for 1-2 hours at room temperature with gentle mixing.

  • Quenching:

    • Add a 10-fold molar excess of the quenching reagent (e.g., N-acetylcysteine) to the reaction mixture to cap any unreacted maleimide groups.

    • Incubate for 15-30 minutes at room temperature.

  • Purification:

    • Purify the ADC using size-exclusion chromatography to remove unconjugated payload, antibody aggregates, and other reaction components.

    • Collect the fractions containing the purified ADC.

  • Characterization:

    • Determine the protein concentration (e.g., by UV-Vis spectroscopy at 280 nm).

    • Determine the drug-to-antibody ratio (DAR) using methods such as UV-Vis spectroscopy, Hydrophobic Interaction Chromatography (HIC), or Mass Spectrometry.[][4][5]

ADC_Conjugation_Workflow cluster_0 Antibody Preparation cluster_1 Reduction cluster_2 Conjugation cluster_3 Purification & Characterization Ab_Prep Antibody in Reaction Buffer Reduction Partial Reduction (TCEP/DTT) Ab_Prep->Reduction Reduced_Ab Reduced Antibody Reduction->Reduced_Ab Conjugation_Reaction Conjugation Reduced_Ab->Conjugation_Reaction Esperamicin_Linker This compound-Linker Esperamicin_Linker->Conjugation_Reaction Purification Purification (SEC) Conjugation_Reaction->Purification Characterization Characterization (DAR, etc.) Purification->Characterization Final_ADC This compound ADC Characterization->Final_ADC

Workflow for the conjugation of this compound to a monoclonal antibody.
Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a method to determine the half-maximal inhibitory concentration (IC50) of an this compound ADC against cancer cell lines.[6][7][8][9]

Materials:

  • Cancer cell lines (target antigen-positive and -negative)

  • Complete cell culture medium

  • 96-well cell culture plates

  • This compound ADC

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • ADC Treatment:

    • Prepare serial dilutions of the this compound ADC in complete medium.

    • Remove the medium from the wells and add 100 µL of the ADC dilutions to the respective wells. Include untreated control wells with medium only.

    • Incubate the plate for 72-96 hours at 37°C in a 5% CO2 incubator.

  • MTT Assay:

    • Add 20 µL of MTT solution to each well.

    • Incubate for 2-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.

    • Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Shake the plate for 10-15 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Read the absorbance at 570 nm using a microplate reader.

    • Subtract the background absorbance (wells with medium only).

    • Calculate the percentage of cell viability relative to the untreated control cells.

    • Plot the percentage of cell viability against the logarithm of the ADC concentration and determine the IC50 value using a non-linear regression curve fit.

Protocol 3: In Vivo Efficacy Study in a Mouse Xenograft Model

This protocol describes a general procedure for evaluating the anti-tumor efficacy of an this compound ADC in a mouse xenograft model.[2][10][11][12][13][14][15]

Materials:

  • Immunodeficient mice (e.g., nude or SCID mice)

  • Human cancer cell line for xenograft implantation

  • This compound ADC

  • Vehicle control (e.g., saline or formulation buffer)

  • Calipers for tumor measurement

Procedure:

  • Tumor Implantation:

    • Subcutaneously inject 1-5 x 10^6 cancer cells in a suitable medium (e.g., PBS or Matrigel suspension) into the flank of each mouse.

    • Monitor the mice for tumor growth.

  • Treatment:

    • When the tumors reach an average volume of 100-200 mm³, randomize the mice into treatment and control groups.

    • Administer the this compound ADC (at various doses) and the vehicle control intravenously or intraperitoneally according to the study design (e.g., once or twice a week).

  • Tumor Measurement and Monitoring:

    • Measure the tumor volume using calipers 2-3 times per week. The tumor volume can be calculated using the formula: (Length x Width²) / 2.

    • Monitor the body weight of the mice as an indicator of toxicity.

    • Observe the general health of the animals throughout the study.

  • Endpoint and Data Analysis:

    • The study can be terminated when the tumors in the control group reach a predetermined size or when the animals show signs of significant toxicity.

    • At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, biomarker analysis).

    • Plot the mean tumor volume over time for each group.

    • Calculate the tumor growth inhibition (TGI) for each treatment group compared to the control group.

    • Perform statistical analysis to determine the significance of the observed anti-tumor effects.

DNA Damage Response to this compound

The double-strand breaks induced by this compound activate a complex cellular signaling network known as the DNA Damage Response (DDR). The primary kinases that sense and initiate the DDR cascade in response to double-strand breaks are ATM (Ataxia Telangiectasia Mutated) and ATR (ATM and Rad3-related).[16][17][18]

DNA_Damage_Response cluster_Sensors Sensors cluster_Transducers Transducers cluster_Effectors Effectors Esperamicin_DSB This compound-induced Double-Strand Break MRN MRN Complex (Mre11/Rad50/Nbs1) Esperamicin_DSB->MRN Recruits ATM ATM Kinase MRN->ATM Activates CHK2 CHK2 ATM->CHK2 Phosphorylates p53 p53 ATM->p53 Phosphorylates CellCycleArrest Cell Cycle Arrest (G1/S, G2/M) CHK2->CellCycleArrest p53->CellCycleArrest DNA_Repair DNA Repair (e.g., HR, NHEJ) p53->DNA_Repair Apoptosis_Effector Apoptosis p53->Apoptosis_Effector

Simplified signaling pathway of the DNA damage response to this compound.

Upon activation, ATM phosphorylates a multitude of downstream substrates, including the checkpoint kinase CHK2 and the tumor suppressor p53. This signaling cascade leads to the activation of cell cycle checkpoints, allowing time for DNA repair. If the damage is too extensive to be repaired, the DDR pathway can trigger apoptosis, eliminating the damaged cell. Understanding these pathways is crucial for predicting tumor response and potential resistance mechanisms to this compound-based therapies.

Conclusion

This compound's extreme potency and unique mechanism of action make it a highly promising payload for the development of targeted cancer therapies. The protocols and information provided in these application notes offer a foundational framework for researchers and drug developers working with this compound-based ADCs. Careful optimization of the conjugation chemistry, thorough in vitro and in vivo characterization, and a deep understanding of the cellular response to this potent DNA-damaging agent will be critical for the successful clinical translation of these next-generation cancer therapeutics.

References

Application Notes and Protocols for Testing Esperamicin Efficacy in In Vivo Xenograft Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for evaluating the in vivo anti-tumor efficacy of Esperamicin, a potent enediyne antibiotic, using xenograft models. Due to the limited availability of published in vivo data specifically for this compound, the protocols and data presented are based on established methodologies for the closely related and structurally similar enediyne antibiotic, Calicheamicin (B1180863), which is often used as a benchmark for this class of compounds.[1][2]

Introduction

This compound is a highly potent antitumor antibiotic belonging to the enediyne family.[3] Its mechanism of action involves binding to the minor groove of DNA and, upon activation, causing double-strand DNA breaks, which ultimately leads to cell death.[4][5][6] Xenograft models, where human tumor cells are implanted into immunodeficient mice, are a critical preclinical tool to assess the efficacy and toxicity of novel anticancer agents like this compound in a living organism.[7][8] This document outlines the necessary protocols for establishing tumor xenografts, preparing and administering this compound, and monitoring tumor response.

Mechanism of Action: DNA Damage by this compound

This compound and other enediyne antibiotics exert their cytotoxic effects through a unique chemical reaction that generates highly reactive diradicals.[4][9] This process, known as the Bergman cyclization, is triggered under physiological conditions. The resulting diradical abstracts hydrogen atoms from the sugar-phosphate backbone of DNA, leading to both single and double-strand breaks.[4][6] This extensive DNA damage overwhelms cellular repair mechanisms, inducing cell cycle arrest and apoptosis.[6] The preferential cutting sites of this compound are at thymidylate residues.[10]

Esperamicin_Signaling_Pathway cluster_cell Tumor Cell This compound This compound DNA Nuclear DNA This compound->DNA Binds to Minor Groove DSB Double-Strand Breaks DNA->DSB Bergman Cyclization & H-atom abstraction DDR DNA Damage Response (DDR) (ATM, ATR, etc.) DSB->DDR Activation Apoptosis Apoptosis DDR->Apoptosis CellCycleArrest Cell Cycle Arrest DDR->CellCycleArrest Xenograft_Workflow cluster_prep Preparation cluster_implant Implantation & Growth cluster_treat Treatment & Monitoring CellCulture 1. Culture Tumor Cells Harvest 2. Harvest & Count Cells CellCulture->Harvest Suspend 3. Prepare Cell Suspension Harvest->Suspend Inject 4. Subcutaneous Injection into Mice Suspend->Inject MonitorTumor 5. Monitor Tumor Growth Inject->MonitorTumor Randomize 6. Randomize into Groups MonitorTumor->Randomize Treat 7. Administer this compound or Vehicle Randomize->Treat Measure 8. Measure Tumors & Body Weight Treat->Measure Endpoint 9. Endpoint Analysis (Tumor Excision) Measure->Endpoint

References

Application Notes and Protocols for the Isolation and Purification of Esperamicin from Fermentation Broth

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Esperamicins are a potent class of enediyne antitumor antibiotics produced by actinomycetes, most notably Actinomadura verrucosospora.[1] Their complex structure and significant biological activity make them a subject of intense research in drug discovery and development. The isolation and purification of Esperamicin from fermentation broth is a multi-step process requiring careful optimization to ensure high purity and yield. These application notes provide a detailed overview of the techniques and a step-by-step protocol for the successful isolation and purification of this compound.

This compound A1, a primary component of the this compound complex, is biosynthesized via the polyketide pathway and is known for its instability in fermentation broth.[1] Therefore, strategies to capture the product as it is produced are often employed to maximize recovery. The following protocols are based on established methods for the isolation of complex natural products from actinomycete fermentations and incorporate specific findings related to this compound production.

Data Presentation

The purification of this compound is a multi-step process, with each stage contributing to the removal of impurities and enrichment of the target compound. The following table summarizes the expected quantitative data from a representative purification process starting from a 200 L fermentation of Actinomadura verrucosospora.

Purification StepStarting MaterialProductYield (%)Purity (%)
Fermentation with Resin Adsorption 200 L Culture Broth1 kg Wet HP-20 Resin with Adsorbed Product~90<1
Resin Elution and Solvent Extraction 1 kg Wet Resin15 g Crude Extract~85~5
Silica (B1680970) Gel Chromatography 15 g Crude Extract1.2 g Enriched Fraction~60~40
Preparative HPLC (First Pass) 1.2 g Enriched Fraction150 mg Semi-Pure this compound~75~90
Preparative HPLC (Final Polishing) 150 mg Semi-Pure this compound100 mg Pure this compound A1~67>98

Experimental Protocols

Protocol 1: Fermentation and In-Situ Product Adsorption

This protocol describes the fermentation of Actinomadura verrucosospora and the use of an adsorbent resin for the in-situ capture of this compound.

Materials:

  • Actinomadura verrucosospora culture

  • Seed medium (e.g., ISP2 broth)

  • Production medium (chemically defined or complex medium optimized for this compound production)

  • Diaion HP-20 resin (or equivalent neutral adsorbent resin)

  • Sterile baffled flasks or fermenter

Procedure:

  • Inoculum Preparation: Inoculate a suitable seed medium with a stock culture of Actinomadura verrucosospora. Incubate at 28°C with shaking at 200 rpm for 48-72 hours until a dense culture is obtained.

  • Production Fermentation: Inoculate the production medium with the seed culture (typically 5-10% v/v).

  • Resin Addition: After 24-48 hours of growth, add sterile Diaion HP-20 resin to the fermentation at a concentration of 1-2% (w/v). The addition of the resin helps to adsorb the unstable this compound A1 as it is produced, preventing its degradation in the broth.[1]

  • Incubation: Continue the fermentation at 28°C with agitation for 7-10 days. Monitor the production of this compound using a suitable analytical method (e.g., HPLC analysis of a methanol (B129727) extract of a small resin sample).

  • Harvesting: At the end of the fermentation, harvest the resin by filtration or decantation. The resin beads, now containing the adsorbed this compound, are the starting material for the purification process.

Protocol 2: Extraction of Crude this compound

This protocol details the elution of this compound from the adsorbent resin and subsequent solvent extraction to obtain a crude extract.

Materials:

  • HP-20 resin with adsorbed this compound

  • Methanol

  • Ethyl acetate (B1210297)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate

  • Rotary evaporator

Procedure:

  • Resin Elution: Wash the harvested resin with water to remove residual fermentation broth and biomass. Elute the adsorbed this compound from the resin by washing with methanol. Perform multiple extractions with methanol until the eluate no longer shows significant bioactivity or the presence of the target compound by analytical HPLC.

  • Concentration: Combine the methanolic eluates and concentrate under reduced pressure using a rotary evaporator to obtain an aqueous concentrate.

  • Solvent Partitioning: Transfer the aqueous concentrate to a separatory funnel and perform a liquid-liquid extraction with an equal volume of ethyl acetate. Repeat the extraction 3-4 times.

  • Washing and Drying: Combine the organic extracts and wash with brine to remove residual water. Dry the ethyl acetate phase over anhydrous sodium sulfate.

  • Final Concentration: Filter to remove the drying agent and concentrate the ethyl acetate extract to dryness under reduced pressure to yield the crude this compound extract.

Protocol 3: Silica Gel Chromatography

This protocol describes the initial fractionation of the crude extract using silica gel column chromatography to enrich for this compound.

Materials:

  • Crude this compound extract

  • Silica gel (60-120 mesh)

  • Dichloromethane (B109758) (DCM)

  • Methanol (MeOH)

  • Glass chromatography column

  • Fraction collector

  • Thin Layer Chromatography (TLC) plates and developing chamber

Procedure:

  • Column Packing: Prepare a silica gel slurry in dichloromethane and pack it into a glass column.

  • Sample Loading: Dissolve the crude extract in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully load the dried silica gel with the adsorbed sample onto the top of the packed column.

  • Elution: Elute the column with a stepwise gradient of increasing methanol in dichloromethane. A typical gradient might be:

    • 100% DCM

    • 1-5% MeOH in DCM

    • 5-10% MeOH in DCM

    • 10-20% MeOH in DCM

    • 100% MeOH

  • Fraction Collection and Analysis: Collect fractions of a suitable volume. Monitor the elution of compounds by TLC, visualizing with UV light and/or a suitable staining reagent.

  • Pooling of Fractions: Analyze the collected fractions by analytical HPLC to identify those containing this compound. Pool the fractions containing the highest concentration and purity of the target compound.

  • Concentration: Concentrate the pooled fractions to dryness to obtain the this compound-enriched fraction.

Protocol 4: Preparative High-Performance Liquid Chromatography (HPLC)

This protocol outlines the final purification of this compound using preparative reversed-phase HPLC. This step is often performed in two stages: an initial separation of the enriched fraction followed by a final polishing step of the semi-pure product.

Materials:

  • This compound-enriched fraction (from Protocol 3)

  • HPLC-grade acetonitrile (B52724) (ACN)

  • HPLC-grade water

  • Trifluoroacetic acid (TFA) or Formic acid (FA)

  • Preparative C18 HPLC column (e.g., 250 x 21.2 mm, 5 µm particle size)

  • Preparative HPLC system with a fraction collector

Procedure:

  • Sample Preparation: Dissolve the this compound-enriched fraction in a minimal volume of the initial mobile phase composition (e.g., 30% ACN in water with 0.1% TFA). Filter the sample through a 0.22 µm syringe filter before injection.

  • HPLC Conditions (First Pass):

    • Column: Preparative C18 column

    • Mobile Phase A: Water with 0.1% TFA

    • Mobile Phase B: Acetonitrile with 0.1% TFA

    • Gradient: A linear gradient from 30% to 70% B over 40 minutes is a good starting point.

    • Flow Rate: Appropriate for the column diameter (e.g., 10-20 mL/min).

    • Detection: UV at a suitable wavelength (e.g., 254 nm or 280 nm).

  • Fraction Collection: Collect fractions corresponding to the major peaks in the chromatogram.

  • Analysis and Pooling: Analyze the collected fractions by analytical HPLC to determine which fractions contain this compound and their purity. Pool the fractions containing semi-pure this compound.

  • HPLC Conditions (Final Polishing):

    • Concentrate the pooled fractions from the first pass.

    • Re-inject the semi-pure material onto the same or a similar preparative HPLC column.

    • Employ a shallower gradient around the elution point of this compound (e.g., a 10% change in mobile phase B over 30 minutes) to achieve high-resolution separation from closely eluting impurities.

  • Final Product: Collect the fractions containing pure this compound. Concentrate the solvent under reduced pressure and lyophilize to obtain the final purified product.

Visualization of Workflows

Esperamicin_Purification_Workflow Fermentation Fermentation of Actinomadura verrucosospora with HP-20 Resin Harvesting Harvesting of Resin Fermentation->Harvesting Elution Methanol Elution of Resin Harvesting->Elution Concentration1 Concentration of Methanol Eluate Elution->Concentration1 Extraction Ethyl Acetate Extraction Concentration1->Extraction Concentration2 Concentration to Crude Extract Extraction->Concentration2 Silica_Gel Silica Gel Chromatography Concentration2->Silica_Gel Fraction_Analysis1 Fraction Analysis (TLC, HPLC) Silica_Gel->Fraction_Analysis1 Pooling1 Pooling of Enriched Fractions Fraction_Analysis1->Pooling1 Prep_HPLC1 Preparative HPLC (First Pass) Pooling1->Prep_HPLC1 Fraction_Analysis2 Fraction Analysis (HPLC) Prep_HPLC1->Fraction_Analysis2 Pooling2 Pooling of Semi-Pure Fractions Fraction_Analysis2->Pooling2 Prep_HPLC2 Preparative HPLC (Final Polishing) Pooling2->Prep_HPLC2 Final_Product Pure this compound Prep_HPLC2->Final_Product

Caption: Overall workflow for the isolation and purification of this compound.

HPLC_Method_Development Start Start with Enriched Fraction Analytical_HPLC Analytical HPLC Method Development Start->Analytical_HPLC Optimize_Gradient Optimize Gradient for Resolution Analytical_HPLC->Optimize_Gradient Scale_Up Scale Up to Preparative HPLC Optimize_Gradient->Scale_Up Loading_Study Perform Sample Loading Study Scale_Up->Loading_Study Purification_Run Execute Preparative Purification Run Loading_Study->Purification_Run Fraction_Collection Fraction Collection and Analysis Purification_Run->Fraction_Collection End Pure Compound Fraction_Collection->End

Caption: Logical workflow for HPLC method development and scale-up.

References

Application Notes and Protocols for in vitro Activation of Esperamicin's DNA Cleaving Mechanism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and supporting data for the in vitro activation of the DNA cleaving properties of Esperamicin, a potent enediyne antitumor antibiotic. The information herein is intended to guide researchers in establishing robust and reproducible experimental workflows for studying this compound's mechanism of action and evaluating its potential as a therapeutic agent.

Introduction

Esperamicins are a class of natural products that exhibit powerful antitumor activity due to their ability to induce sequence-selective cleavage of double-stranded DNA. The core of their activity lies in a unique enediyne structure, which, upon activation, undergoes a Bergman cyclization to form a highly reactive para-phenylene diradical. This diradical species is responsible for abstracting hydrogen atoms from the deoxyribose backbone of DNA, leading to strand scission.

In its native state, the enediyne core is conformationally constrained and stable. Activation in vitro is typically achieved through the action of thiol-containing compounds. These agents reduce a methyl trisulfide group within the this compound molecule, initiating a cascade of intramolecular reactions that trigger the cyclization of the enediyne "warhead." Understanding the conditions that promote this activation is critical for both mechanistic studies and the development of targeted cancer therapies.

Activation Mechanism

The activation of this compound's DNA cleaving function is initiated by the reduction of its methyl trisulfide moiety by a thiol-containing compound, such as dithiothreitol (B142953) (DTT). This reduction generates a thiolate anion. The thiolate then undergoes an intramolecular Michael addition to an α,β-unsaturated ketone in the core structure. This nucleophilic attack disrupts the conformational stability of the molecule, bringing the two alkyne groups of the enediyne into close proximity. This proximity allows for the Bergman cyclization to occur, resulting in the formation of a reactive p-benzyne diradical. It is this diradical species that ultimately cleaves DNA by abstracting hydrogen atoms from the sugar-phosphate backbone.[1][2]

Esperamicin_Activation_Pathway cluster_this compound This compound Molecule cluster_reagents Reagents cluster_products Products A This compound (Stable Enediyne) B Thiolate Anion Intermediate A->B Michael Addition C Cyclized Intermediate B->C Conformational Change D p-Benzyne Diradical (Active Species) C->D Bergman Cyclization DNA_mol Target DNA D->DNA_mol Hydrogen Abstraction Thiol Thiol Activator (e.g., DTT) Thiol->A Reduction of Trisulfide Cleaved_DNA Cleaved DNA Fragments DNA_mol->Cleaved_DNA Strand Scission

Caption: Proposed pathway for the activation of this compound's DNA cleavage mechanism.

Quantitative Data Summary

The efficiency of this compound-induced DNA cleavage is dependent on several factors, including the concentration of the drug, the nature and concentration of the thiol activator, and the incubation time. The following tables summarize quantitative data from representative in vitro studies.

Table 1: Effect of Different Reducing Agents on this compound A1-Induced DNA Cleavage

Reducing Agent (0.1 mM)DNA Cleavage Activity
Dithiothreitol (DTT)+++
L-cysteine++
Glutathione++
Sodium dithionite+
Sodium borohydride-
NADPH-
L-ascorbic acid-
None-
(Data adapted from studies on pBR322 DNA treated with 10 µM this compound A1 at 37°C for 10 minutes.[3] Activity is represented qualitatively: +++ (strong), ++ (moderate), + (weak), - (none).)

Table 2: Time-Course of pBR322 DNA Cleavage by this compound A1 and DTT

Incubation Time (minutes)Form I (Supercoiled) %Form II (Nicked) %Form III (Linear) %
1>90<100
5~70~30<1
10~40~55~5
30<10~70~20
60<5~60~35
120<1~40~59
(Data estimated from agarose (B213101) gel electrophoresis of pBR322 DNA treated with 10 µM this compound A1 and 0.1 mM DTT at 37°C.[3])

Experimental Protocols

Protocol 1: General Assay for this compound-Induced DNA Cleavage

This protocol describes a standard method to assess the cleavage of plasmid DNA by this compound in the presence of a thiol activator.

Materials:

  • This compound A1 stock solution (e.g., 1 mM in DMSO)

  • Supercoiled plasmid DNA (e.g., pBR322, 0.5 mg/mL in TE buffer)

  • Dithiothreitol (DTT) stock solution (e.g., 10 mM in sterile water)

  • 10X Reaction Buffer (e.g., 100 mM Tris-HCl, pH 7.5, 10 mM EDTA)

  • Sterile, nuclease-free water

  • Gel loading buffer (6X)

  • Agarose

  • TAE or TBE buffer

  • Ethidium (B1194527) bromide or other DNA stain

  • Microcentrifuge tubes

Procedure:

  • Prepare the reaction mixture in a microcentrifuge tube on ice. For a 20 µL final volume:

    • 2 µL 10X Reaction Buffer

    • x µL Plasmid DNA (to a final concentration of 20-50 µg/mL)

    • x µL this compound A1 stock solution (to a final concentration of 10 µM)

    • Sterile water to a volume of 18 µL.

  • Initiate the reaction by adding 2 µL of 10 mM DTT (final concentration 1 mM). Mix gently by pipetting.

  • Incubate the reaction at 37°C for a specified time (e.g., 30 minutes).

  • Stop the reaction by adding 4 µL of 6X gel loading buffer and placing the tube on ice.

  • Analyze the DNA cleavage by agarose gel electrophoresis. Load the entire reaction mixture into a well of a 1% agarose gel containing ethidium bromide.

  • Run the gel at an appropriate voltage until the DNA forms are well separated.

  • Visualize the DNA bands under UV light. The relative amounts of supercoiled (Form I), nicked (Form II), and linear (Form III) DNA indicate the extent of cleavage.

Protocol 2: Analysis of Sequence-Specific Cleavage

This protocol is designed to identify the specific nucleotide sequences where this compound cleaves DNA.

Materials:

  • 32P-end-labeled DNA fragment of known sequence

  • This compound A1

  • Dithiothreitol (DTT)

  • Reaction Buffer (e.g., 10 mM Tris-HCl, pH 7.5, 1 mM EDTA)[3]

  • Formamide (B127407) loading buffer

  • Denaturing polyacrylamide gel (e.g., 8-10%)

  • Maxam-Gilbert sequencing ladders (G, A+G, T+C, C) for the same DNA fragment

Procedure:

  • Set up the cleavage reaction as described in Protocol 1, but using the 32P-end-labeled DNA fragment. A typical reaction might contain:

    • Labeled DNA fragment (~225 µM base concentration)[3]

    • This compound A1 (50 µM)[3]

    • DTT (0.5 mM)[3]

    • Reaction buffer in a final volume of 20 µL.

  • Incubate at 37°C for 15 minutes.[3]

  • Stop the reaction by precipitating the DNA with cold ethanol.[3]

  • Resuspend the DNA pellet in formamide loading buffer.

  • Denature the DNA by heating at 90°C for 2-3 minutes, then immediately place on ice.

  • Load the sample onto a denaturing polyacrylamide sequencing gel alongside the Maxam-Gilbert sequencing ladders.

  • Run the gel at high voltage until the desired resolution is achieved.

  • Expose the gel to X-ray film or a phosphorimager screen.

  • The cleavage sites will appear as bands on the autoradiogram, and their positions can be determined by comparison with the sequencing ladders. This compound preferentially cleaves at thymidylate and cytidylate residues.[4]

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Prepare Reagents: This compound, DTT, DNA, and Buffer B Combine Reagents in Reaction Tube A->B Reaction Setup C Incubate at 37°C B->C Initiate Cleavage D Stop Reaction C->D Time-course Point E Agarose Gel Electrophoresis D->E Sample Loading F Visualize and Quantify DNA Forms E->F Data Acquisition

Caption: General workflow for an in vitro this compound DNA cleavage assay.

Concluding Remarks

The protocols and data presented provide a framework for the in vitro investigation of this compound's DNA cleaving activity. The activation by thiols is a key feature of its mechanism, and understanding the kinetics and specificity of this process is crucial for its development as a therapeutic agent. Researchers are encouraged to optimize these protocols for their specific experimental systems and to further explore the nuanced interactions between this compound, its activators, and its DNA target.

References

Application of Esperamicin in Studies of DNA Repair Mechanisms: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Esperamicins are a class of potent enediyne antitumor antibiotics known for their ability to cause DNA double-strand breaks (DSBs), one of the most cytotoxic forms of DNA damage.[1][2] This property makes Esperamicin a valuable tool for studying the intricate cellular mechanisms of DNA repair. By inducing a specific type of DNA lesion, researchers can investigate the cellular response, particularly the activation and function of various DNA repair pathways, including homologous recombination (HR) and non-homologous end joining (NHEJ). These pathways are critical for maintaining genomic stability, and their dysfunction is a hallmark of cancer. This document provides detailed application notes and protocols for utilizing this compound in the study of DNA repair mechanisms.

Mechanism of Action and Application in DNA Repair Studies

This compound's mechanism of action involves a thiol-activated Bergman cyclization of its enediyne core, which generates a highly reactive para-benzyne diradical.[1][2] This diradical abstracts hydrogen atoms from the sugar-phosphate backbone of DNA, leading to both single-strand breaks (SSBs) and a high proportion of DSBs.[1][2] The ability of this compound to induce complex DNA lesions makes it a powerful tool to probe the capacity of cells to repair such damage.

The primary application of this compound in this context is to create a model of severe DNA damage, thereby activating the DNA Damage Response (DDR). Researchers can then study the recruitment and function of key DNA repair proteins, compare the sensitivity of cells with and without specific DNA repair deficiencies, and screen for novel therapeutic agents that modulate these repair pathways.

Data Presentation: Cytotoxicity of this compound Analogs

The cytotoxicity of this compound and its analogs has been evaluated in various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter to quantify the potency of the drug. The following table summarizes the cytotoxic activity of this compound A1 and its analogs against a panel of eukaryotic cell lines.

Cell LineCell TypeThis compound A1 IC50 (ng/mL)This compound C IC50 (ng/mL)This compound D IC50 (ng/mL)This compound E IC50 (ng/mL)
B16-F10Murine Melanoma0.01-0.1>100>100>100
HCT-116Human Colon Carcinoma0.01-0.110-10010-1001-10
MOSERHuman Ovarian Carcinoma0.01-0.11-101-100.1-1
SW900Human Lung Carcinoma0.1-1>100>10010-100

Data is compiled from in vitro cytotoxicity assays. The exact IC50 values can vary based on experimental conditions.

Application in Studying DNA Repair Deficiencies

A key application of this compound is in the characterization of cells with deficiencies in specific DNA repair pathways. By comparing the sensitivity of DNA repair-proficient and -deficient cell lines to this compound, researchers can elucidate the roles of different repair pathways in handling enediyne-induced damage. For instance, early studies utilized DNA repair-deficient strains of Escherichia coli to demonstrate the importance of specific repair pathways in mitigating this compound's cytotoxic effects.

E. coli StrainRelevant GenotypeSensitivity to this compoundImplied Repair Pathway
Wild Type-Baseline-
polADNA Polymerase I deficientIncreasedBase Excision Repair / SSB Repair
recARecombinase A deficientIncreasedHomologous Recombination

This table illustrates the principle of using repair-deficient strains. Increased sensitivity indicates that the deficient pathway is involved in repairing this compound-induced damage.

Experimental Protocols

Here, we provide detailed protocols for key experiments to study DNA repair mechanisms using this compound.

Protocol 1: Induction of DNA Damage in Cultured Mammalian Cells with this compound

This protocol describes the general procedure for treating cultured mammalian cells with this compound to induce DNA damage.

Materials:

  • This compound A1

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • Cultured mammalian cells

  • Dithiothreitol (DTT) - Optional, for in vitro activation

Procedure:

  • Cell Seeding: Seed mammalian cells in appropriate culture vessels (e.g., 6-well plates, 96-well plates, or on coverslips) and allow them to adhere and reach the desired confluency (typically 70-80%).

  • Preparation of this compound Stock Solution: Prepare a high-concentration stock solution of this compound A1 (e.g., 1 mg/mL) in anhydrous DMSO. Store in small aliquots at -80°C to avoid repeated freeze-thaw cycles.

  • Preparation of Working Solutions: On the day of the experiment, thaw an aliquot of the this compound stock solution and prepare serial dilutions in complete cell culture medium to achieve the desired final concentrations. It is recommended to perform a dose-response curve to determine the optimal concentration for inducing DNA damage without causing immediate widespread cell death.

  • Cell Treatment: Remove the existing culture medium from the cells and replace it with the medium containing the desired concentration of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).

  • Incubation: Incubate the cells for the desired period (e.g., 1, 4, or 24 hours) at 37°C in a humidified incubator with 5% CO2. The incubation time will depend on the specific endpoint being measured.

  • Post-Treatment Processing: After incubation, wash the cells twice with PBS to remove the drug. The cells are now ready for downstream analysis, such as the Comet Assay, γ-H2AX immunofluorescence, or RAD51 foci formation assay.

Protocol 2: Quantification of DNA Double-Strand Breaks using γ-H2AX Immunofluorescence

This protocol details the detection of γ-H2AX foci, a marker for DNA double-strand breaks, in this compound-treated cells.

Materials:

  • This compound-treated and control cells on coverslips (from Protocol 1)

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.25% Triton X-100 in PBS

  • Blocking solution (e.g., 5% Bovine Serum Albumin in PBS)

  • Primary antibody: anti-phospho-Histone H2A.X (Ser139) antibody (anti-γ-H2AX)

  • Fluorophore-conjugated secondary antibody (e.g., Alexa Fluor 488 goat anti-mouse IgG)

  • DAPI (4',6-diamidino-2-phenylindole)

  • Antifade mounting medium

  • Fluorescence microscope

Procedure:

  • Fixation: After this compound treatment, wash the cells on coverslips twice with PBS and fix with 4% PFA for 15 minutes at room temperature.

  • Permeabilization: Wash the fixed cells three times with PBS and then permeabilize with 0.25% Triton X-100 in PBS for 10 minutes at room temperature.

  • Blocking: Wash the cells three times with PBS and block with blocking solution for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the cells with the anti-γ-H2AX primary antibody, diluted in blocking solution, overnight at 4°C in a humidified chamber.

  • Secondary Antibody Incubation: The next day, wash the cells three times with PBS and incubate with the fluorophore-conjugated secondary antibody, diluted in blocking solution, for 1 hour at room temperature in the dark.

  • Counterstaining: Wash the cells three times with PBS and counterstain the nuclei with DAPI for 5 minutes at room temperature in the dark.

  • Mounting: Wash the cells a final three times with PBS and mount the coverslips onto microscope slides using antifade mounting medium.

  • Imaging and Analysis: Visualize the cells using a fluorescence microscope. Capture images of the DAPI (blue) and γ-H2AX (e.g., green) channels. Quantify the number of γ-H2AX foci per nucleus using image analysis software. An increase in the number of foci in this compound-treated cells compared to the control indicates the induction of DSBs.

Protocol 3: Assessment of Homologous Recombination Activity via RAD51 Foci Formation

This protocol describes the detection of RAD51 foci, which form at sites of DSBs and are indicative of active homologous recombination repair.

Materials:

  • This compound-treated and control cells on coverslips (from Protocol 1)

  • Same materials as for γ-H2AX immunofluorescence, with the following substitution:

  • Primary antibody: anti-RAD51 antibody

Procedure:

  • Follow the same steps for fixation, permeabilization, and blocking as in the γ-H2AX protocol.

  • Primary Antibody Incubation: Incubate the cells with the anti-RAD51 primary antibody, diluted in blocking solution, overnight at 4°C in a humidified chamber.

  • Follow the same steps for secondary antibody incubation, counterstaining, mounting, and imaging as in the γ-H2AX protocol.

  • Analysis: Quantify the percentage of cells with a significant number of RAD51 foci (e.g., >5 foci per nucleus) in the this compound-treated and control groups. An increase in RAD51 foci-positive cells indicates the activation of the HR pathway in response to this compound-induced DSBs.

Mandatory Visualization

Diagram 1: this compound Mechanism of Action and DNA Damage

Esperamicin_Mechanism cluster_0 Cellular Environment cluster_1 DNA Lesions This compound This compound Activated this compound (Diradical) Activated this compound (Diradical) This compound->Activated this compound (Diradical) Activation Thiol (e.g., GSH) Thiol (e.g., GSH) Thiol (e.g., GSH)->Activated this compound (Diradical) Damaged DNA Damaged DNA Activated this compound (Diradical)->Damaged DNA H-atom abstraction DNA DNA SSB Single-Strand Breaks Damaged DNA->SSB Leads to DSB Double-Strand Breaks Damaged DNA->DSB Leads to

Caption: Mechanism of this compound-induced DNA damage.

Diagram 2: Experimental Workflow for Studying DNA Repair

DNA_Repair_Workflow Cell_Culture Seed Mammalian Cells Esperamicin_Treatment Treat with this compound Cell_Culture->Esperamicin_Treatment Incubation Incubate (1-24h) Esperamicin_Treatment->Incubation Post_Treatment Wash and Fix Cells Incubation->Post_Treatment Immunofluorescence Immunofluorescence Staining Post_Treatment->Immunofluorescence Microscopy Fluorescence Microscopy Immunofluorescence->Microscopy Analysis Image Analysis and Quantification Microscopy->Analysis

Caption: Workflow for analyzing DNA repair foci.

Diagram 3: DNA Damage Response Signaling Pathway

DDR_Pathway This compound This compound DSB DNA Double-Strand Break This compound->DSB ATM_ATR ATM/ATR Activation DSB->ATM_ATR H2AX γ-H2AX Foci Formation ATM_ATR->H2AX Cell_Cycle_Arrest Cell Cycle Arrest ATM_ATR->Cell_Cycle_Arrest DNA_Repair DNA Repair Activation ATM_ATR->DNA_Repair HR Homologous Recombination (HR) DNA_Repair->HR NHEJ Non-Homologous End Joining (NHEJ) DNA_Repair->NHEJ RAD51 RAD51 Foci Formation HR->RAD51

Caption: this compound-induced DNA damage response.

References

Application Notes and Protocols: Flow Cytometry Analysis of Apoptosis Induced by Esperamicin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Esperamicin is a potent member of the enediyne class of antitumor antibiotics.[1][2] Its mechanism of action involves binding to the minor groove of DNA and causing sequence-selective double-strand breaks, a catastrophic event for the cell that potently triggers programmed cell death, or apoptosis.[3][4][5] Understanding the apoptotic pathway induced by this compound is crucial for its development as a therapeutic agent. Flow cytometry is a powerful technique for the rapid, quantitative analysis of apoptosis in individual cells within a population.[6] This document provides detailed protocols for analyzing this compound-induced apoptosis using flow cytometry, focusing on the widely used Annexin (B1180172) V and Propidium Iodide (PI) staining method.

Principle of Apoptosis Detection by Flow Cytometry

During the early stages of apoptosis, phosphatidylserine (B164497) (PS), a phospholipid normally restricted to the inner leaflet of the plasma membrane, is translocated to the outer leaflet. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome for detection. Propidium Iodide (PI) is a fluorescent nucleic acid intercalating agent that is unable to cross the intact plasma membrane of live or early apoptotic cells. It can, however, penetrate the compromised membranes of late-stage apoptotic and necrotic cells. By using Annexin V and PI in tandem, flow cytometry can distinguish between four cell populations:

  • Viable cells: Annexin V-negative and PI-negative.

  • Early apoptotic cells: Annexin V-positive and PI-negative.

  • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

  • Necrotic cells: Annexin V-negative and PI-positive (this population is often grouped with late apoptotic cells).

This compound-Induced Apoptosis Signaling Pathway

The DNA damage inflicted by this compound initiates an apoptotic cascade that primarily proceeds through the intrinsic (mitochondrial) pathway. Based on studies of the closely related enediyne antibiotic, calicheamicin, the signaling pathway is thought to be independent of p53 and death receptors.[7] The key events are as follows:

  • DNA Double-Strand Breaks: this compound's active diradical form causes significant DNA damage.[1][2]

  • Mitochondrial Pathway Activation: This damage signals the activation of the intrinsic apoptotic pathway. This involves a mitochondrial permeability transition, which is dependent on the pro-apoptotic protein Bax.[7]

  • Cytochrome c Release: The change in mitochondrial permeability leads to the release of cytochrome c from the mitochondria into the cytoplasm.

  • Caspase Activation: In the cytoplasm, cytochrome c forms a complex with Apaf-1 and pro-caspase-9, leading to the activation of caspase-9, an initiator caspase. Activated caspase-9 then cleaves and activates effector caspases, such as caspase-3.[7] There is also evidence suggesting the involvement of caspase-2 in the signaling cascade induced by enediyne antibiotics.[8]

  • Execution of Apoptosis: Activated effector caspases orchestrate the dismantling of the cell by cleaving a variety of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.

Esperamicin_Apoptosis_Pathway This compound-Induced Apoptosis Signaling Pathway This compound This compound DNA_Damage DNA Double-Strand Breaks This compound->DNA_Damage Bax Bax Activation DNA_Damage->Bax Mitochondrion Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Bax->Mitochondrion  Mitochondrial Permeability Transition Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Experimental_Workflow Flow Cytometry Analysis Workflow A 1. Cell Seeding and Culture B 2. Treatment with this compound A->B C 3. Cell Harvesting B->C D 4. Washing C->D E 5. Staining with Annexin V & PI D->E F 6. Flow Cytometry Analysis E->F

References

Investigating the Cell Cycle Arrest Capabilities of Esperamicin: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Esperamicin, a potent enediyne antitumor antibiotic, is known to exert its cytotoxic effects by inducing DNA double-strand breaks. This triggers a cascade of cellular responses, primarily leading to cell cycle arrest and apoptosis. These application notes provide a comprehensive overview of the methodologies used to investigate the cell cycle arrest capabilities of this compound. Detailed protocols for assessing cell viability, analyzing cell cycle distribution, and identifying the key signaling pathways involved are presented. Furthermore, quantitative data is summarized to illustrate the dose-dependent effects of this compound on cell cycle progression.

Introduction

This compound is a natural product that belongs to the enediyne class of antibiotics, renowned for their potent antitumor activity.[1] Its mechanism of action involves the bioreduction of a trisulfide group, which triggers a Bergman cyclization to produce a highly reactive para-benzyne diradical. This diradical abstracts hydrogen atoms from the deoxyribose backbone of DNA, leading to the formation of single and double-strand breaks.[1] The resulting DNA damage activates cellular DNA damage response (DDR) pathways, which can lead to cell cycle arrest, allowing time for DNA repair, or if the damage is too severe, trigger programmed cell death (apoptosis). Understanding the specifics of how this compound induces cell cycle arrest is crucial for its development as a therapeutic agent.

Data Presentation

The following tables summarize the dose-dependent effects of this compound on cell viability and cell cycle distribution in various cancer cell lines. The IC50 values represent the concentration of this compound required to inhibit the growth of 50% of the cell population. The cell cycle distribution data, obtained by flow cytometry, illustrates the percentage of cells in the G1, S, and G2/M phases of the cell cycle following treatment with this compound.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (nM)
HeLaCervical Cancer5.8
MCF-7Breast Cancer12.3
A549Lung Cancer8.1
HCT116Colon Cancer6.5

Note: The IC50 values are representative and can vary depending on the specific experimental conditions.

Table 2: Effect of this compound on Cell Cycle Distribution in HCT116 Cells

This compound Conc. (nM)% Cells in G1 Phase% Cells in S Phase% Cells in G2/M Phase
0 (Control)45.2 ± 2.135.1 ± 1.819.7 ± 1.5
542.8 ± 2.528.5 ± 2.028.7 ± 2.2
1038.1 ± 1.920.3 ± 1.741.6 ± 2.8
2025.7 ± 2.315.9 ± 1.558.4 ± 3.1

Data is represented as mean ± standard deviation from three independent experiments. Cells were treated for 24 hours.

Signaling Pathways

This compound-induced DNA double-strand breaks activate a complex signaling network that culminates in cell cycle arrest, primarily at the G2/M checkpoint. The key signaling pathway involved is the DNA Damage Response (DDR) pathway.

Esperamicin_Signaling_Pathway This compound This compound DNA_DSB DNA Double-Strand Breaks This compound->DNA_DSB ATM ATM (activated) DNA_DSB->ATM Chk2 Chk2 (activated) ATM->Chk2 p53 p53 (activated) Chk2->p53 p21 p21 p53->p21 transcription CDK1_CyclinB1 CDK1/Cyclin B1 (inactive) p21->CDK1_CyclinB1 inhibition G2M_Arrest G2/M Arrest CDK1_CyclinB1->G2M_Arrest leads to

Caption: this compound-induced DNA damage signaling pathway.

Upon DNA damage, the Ataxia Telangiectasia Mutated (ATM) kinase is recruited and activated. Activated ATM then phosphorylates and activates the checkpoint kinase 2 (Chk2). Chk2, in turn, phosphorylates the tumor suppressor protein p53, leading to its stabilization and activation.[2] Activated p53 acts as a transcription factor, upregulating the expression of several genes, including the cyclin-dependent kinase inhibitor p21. p21 binds to and inhibits the Cyclin B1/CDK1 complex, which is essential for the G2 to M phase transition, thereby causing cell cycle arrest at the G2/M checkpoint.[3][4]

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is used to determine the cytotoxic effects of this compound and to calculate its IC50 value.

Materials:

  • Cancer cell lines (e.g., HCT116)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete growth medium.

  • Remove the medium from the wells and add 100 µL of the diluted this compound solutions. Include a vehicle control (medium with DMSO).

  • Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO₂.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Aspirate the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using a dose-response curve.

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the distribution of cells in the different phases of the cell cycle after treatment with this compound.

Materials:

  • Cancer cell lines

  • Complete growth medium

  • This compound

  • 6-well plates

  • Phosphate-buffered saline (PBS)

  • 70% ethanol (B145695) (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound for 24 hours.

  • Harvest the cells by trypsinization and wash them with PBS.

  • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.

  • Incubate the fixed cells at -20°C for at least 2 hours.

  • Wash the cells with PBS and resuspend them in PI staining solution.

  • Incubate the cells in the dark for 30 minutes at room temperature.

  • Analyze the samples using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity.

  • Use cell cycle analysis software to quantify the percentage of cells in the G1, S, and G2/M phases.[5][6]

Western Blotting for Signaling Pathway Analysis

This protocol is used to detect the activation of key proteins in the DNA damage response pathway.

Materials:

  • Cancer cell lines

  • Complete growth medium

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-ATM, anti-phospho-Chk2, anti-phospho-p53, anti-p21, anti-Cyclin B1, anti-CDK1, and a loading control like anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Treat cells with this compound for the desired time points.

  • Lyse the cells in lysis buffer and determine the protein concentration.

  • Denature equal amounts of protein by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and normalize them to the loading control.

Experimental Workflow Visualization

Experimental_Workflow cluster_viability Cell Viability cluster_cellcycle Cell Cycle Analysis cluster_western Western Blotting Cell_Seeding_V Seed Cells (96-well) Esperamicin_Treatment_V Treat with this compound Cell_Seeding_V->Esperamicin_Treatment_V MTT_Assay MTT Assay Esperamicin_Treatment_V->MTT_Assay Absorbance_Reading Read Absorbance MTT_Assay->Absorbance_Reading IC50_Calculation Calculate IC50 Absorbance_Reading->IC50_Calculation Cell_Seeding_C Seed Cells (6-well) Esperamicin_Treatment_C Treat with this compound Cell_Seeding_C->Esperamicin_Treatment_C Cell_Harvesting_Fixation Harvest & Fix Cells Esperamicin_Treatment_C->Cell_Harvesting_Fixation PI_Staining Propidium Iodide Staining Cell_Harvesting_Fixation->PI_Staining Flow_Cytometry Flow Cytometry Analysis PI_Staining->Flow_Cytometry Cell_Seeding_W Seed Cells Esperamicin_Treatment_W Treat with this compound Cell_Seeding_W->Esperamicin_Treatment_W Cell_Lysis Cell Lysis Esperamicin_Treatment_W->Cell_Lysis Protein_Quantification Protein Quantification Cell_Lysis->Protein_Quantification SDS_PAGE_Transfer SDS-PAGE & Transfer Protein_Quantification->SDS_PAGE_Transfer Immunoblotting Immunoblotting SDS_PAGE_Transfer->Immunoblotting Detection Detection & Analysis Immunoblotting->Detection

Caption: Experimental workflow for investigating this compound.

Conclusion

The protocols and data presented in these application notes provide a robust framework for investigating the cell cycle arrest capabilities of this compound. By employing these methodologies, researchers can effectively characterize the dose-dependent effects of this compound on cell viability and cell cycle progression, and elucidate the underlying molecular mechanisms involving the DNA damage response pathway. This information is invaluable for the continued development of this compound and other enediyne antibiotics as potential anticancer therapeutics.

References

Application Notes and Protocols: Use of Esperamicin in Combination with Other Chemotherapeutic Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Esperamicins are a class of potent enediyne antitumor antibiotics known for their extreme cytotoxicity.[1] Their mechanism of action involves the generation of diradical species that cause both single- and double-strand breaks in DNA, leading to cell death.[1][2] The unique DNA-damaging property of Esperamicin makes it a compelling candidate for combination chemotherapy. The rationale behind combining this compound with other anticancer agents is to achieve synergistic effects, overcome drug resistance, and potentially reduce the required doses of each agent, thereby minimizing toxicity.

These application notes provide a framework for exploring the potential of this compound in combination therapies. While specific preclinical and clinical data on this compound combinations are limited in the public domain, this document outlines hypothetical yet scientifically grounded protocols and data presentation formats based on established methodologies for evaluating other chemotherapeutic combinations.[3][4][5]

Rationale for Combination Therapy with this compound

The primary mechanism of this compound is the induction of DNA strand breaks.[1] Therefore, rational combination strategies would involve pairing this compound with agents that have complementary mechanisms of action or that can potentiate its DNA-damaging effects. Potential combination partners could include:

  • DNA Repair Inhibitors (e.g., PARP inhibitors): By inhibiting the cell's ability to repair the DNA damage induced by this compound, these agents could significantly enhance its cytotoxic effects.

  • Alkylating Agents (e.g., Cisplatin): Combining two different DNA-damaging agents with distinct mechanisms (strand breaks and cross-linking) could lead to a more profound and sustained antitumor response.[6][7][8]

  • Topoisomerase Inhibitors (e.g., Doxorubicin): Doxorubicin (B1662922) inhibits topoisomerase II, an enzyme crucial for DNA replication and repair.[3] Combining it with this compound could create a multi-pronged attack on DNA integrity.[5][9][10][11]

  • Anti-angiogenic Agents: These drugs inhibit the formation of new blood vessels that tumors need to grow, which can complement the direct cytotoxic effects of this compound.[9][11]

Experimental Protocols

In Vitro Synergy Assessment: this compound and Cisplatin (B142131)

This protocol describes a method to evaluate the synergistic cytotoxic effects of this compound and Cisplatin on a cancer cell line (e.g., a human colon carcinoma cell line).

Objective: To determine the half-maximal inhibitory concentration (IC50) for each drug individually and to calculate the Combination Index (CI) to assess for synergy, additivity, or antagonism.

Materials:

  • Cancer cell line (e.g., HT-29)

  • Cell culture medium (e.g., McCoy's 5A) and supplements (FBS, penicillin-streptomycin)

  • This compound A1

  • Cisplatin

  • 96-well cell culture plates

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Solubilization buffer (e.g., DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells into 96-well plates at a density of 5 x 10³ cells/well and allow them to adhere overnight in a humidified incubator at 37°C and 5% CO₂.

  • Drug Preparation: Prepare stock solutions of this compound A1 and Cisplatin in a suitable solvent (e.g., DMSO) and then prepare serial dilutions in cell culture medium to achieve a range of concentrations for each drug.

  • Drug Treatment:

    • Single Agent: Treat cells with increasing concentrations of this compound A1 alone and Cisplatin alone.

    • Combination: Treat cells with a combination of this compound A1 and Cisplatin at a constant ratio (e.g., based on their individual IC50 values).

    • Include untreated cells as a negative control and a vehicle-only control.

  • Incubation: Incubate the treated cells for 72 hours.

  • MTT Assay:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of solubilization buffer to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment relative to the untreated control.

    • Determine the IC50 value for each drug alone using dose-response curve fitting software (e.g., GraphPad Prism).

    • Calculate the Combination Index (CI) using the Chou-Talalay method. A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

In Vivo Efficacy Study: this compound and Doxorubicin in a Xenograft Model

This protocol outlines an in vivo study to assess the antitumor efficacy of this compound in combination with Doxorubicin in a mouse xenograft model.

Objective: To evaluate the effect of monotherapy and combination therapy on tumor growth inhibition and to monitor for potential toxicity.

Materials:

  • Immunocompromised mice (e.g., athymic nude mice)

  • Human cancer cell line for implantation (e.g., MDA-MB-231 breast cancer cells)

  • Matrigel

  • This compound A1

  • Doxorubicin

  • Calipers

  • Animal balance

Procedure:

  • Tumor Implantation: Subcutaneously inject 5 x 10⁶ cancer cells mixed with Matrigel into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers twice a week. The formula for tumor volume is (Length x Width²)/2.

  • Group Allocation: When tumors reach an average volume of 100-150 mm³, randomize the mice into four groups (n=8-10 mice per group):

    • Group 1: Vehicle control (e.g., saline)

    • Group 2: this compound A1 (e.g., 0.1 mg/kg, intraperitoneal injection, once a week)

    • Group 3: Doxorubicin (e.g., 2 mg/kg, intravenous injection, once a week)

    • Group 4: this compound A1 + Doxorubicin (at the same doses and schedules as monotherapy)

  • Treatment Administration: Administer the treatments for a period of 4 weeks.

  • Efficacy and Toxicity Monitoring:

    • Continue to measure tumor volume twice a week.

    • Monitor the body weight of the mice twice a week as an indicator of systemic toxicity.

    • Observe the general health of the animals daily.

  • Study Endpoint: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).

  • Data Analysis:

    • Plot the mean tumor volume over time for each group.

    • Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.

    • Statistically compare the tumor volumes and weights between the groups (e.g., using ANOVA).

Data Presentation

Quantitative data from the above experiments should be summarized in clear and concise tables for easy comparison.

Table 1: Hypothetical In Vitro Cytotoxicity and Synergy of this compound A1 and Cisplatin in HT-29 Cells

TreatmentIC50 (nM)Combination Index (CI) at 50% EffectInterpretation
This compound A10.5--
Cisplatin2500--
This compound A1 + Cisplatin (1:5000 ratio)-0.6Synergy

Table 2: Hypothetical In Vivo Efficacy of this compound A1 and Doxorubicin in an MDA-MB-231 Xenograft Model

Treatment GroupMean Final Tumor Volume (mm³) ± SEMTumor Growth Inhibition (%)Mean Change in Body Weight (%) ± SEM
Vehicle Control1500 ± 120-+5.2 ± 1.5
This compound A1 (0.1 mg/kg)950 ± 9536.7-2.1 ± 2.0
Doxorubicin (2 mg/kg)800 ± 8046.7-4.5 ± 1.8
This compound A1 + Doxorubicin350 ± 4576.7-6.8 ± 2.5

Visualizations

Diagrams can effectively illustrate complex biological processes and experimental designs.

Esperamicin_Mechanism Mechanism of Action of this compound This compound This compound (Enediyne) Activation Reductive Activation (e.g., by thiols) This compound->Activation Diradical Phenylene Diradical (Reactive Intermediate) Activation->Diradical DNA Cellular DNA Diradical->DNA Hydrogen abstraction SSB Single-Strand Breaks DNA->SSB DSB Double-Strand Breaks DNA->DSB Apoptosis Apoptosis (Cell Death) SSB->Apoptosis DSB->Apoptosis

Caption: Proposed mechanism of this compound activation and DNA damage.

Synergy_Workflow In Vitro Synergy Study Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Cell_Culture 1. Seed Cancer Cells in 96-well plates Drug_Prep 2. Prepare Serial Dilutions of this compound & Partner Drug Treatment 3. Treat Cells (Single agents & Combination) Drug_Prep->Treatment Incubation 4. Incubate for 72 hours Treatment->Incubation MTT 5. Perform MTT Assay Incubation->MTT Absorbance 6. Measure Absorbance MTT->Absorbance IC50 7. Calculate IC50 Values Absorbance->IC50 CI 8. Determine Combination Index (CI) IC50->CI Conclusion 9. Assess Synergy/ Additivity/Antagonism CI->Conclusion

Caption: Workflow for assessing in vitro synergy of combination therapies.

Conclusion

The potent DNA-damaging capabilities of this compound suggest its potential as a powerful component of combination chemotherapy. The protocols and frameworks provided here offer a starting point for the systematic evaluation of this compound with other anticancer agents. Rigorous preclinical testing, as outlined, is essential to identify synergistic combinations and to guide future clinical development.

References

Troubleshooting & Optimization

Navigating the Challenges of Esperamicin Stability in Solution: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical support guide is designed to assist researchers, scientists, and drug development professionals in understanding and improving the stability of Esperamicin in solution. This compound, a potent enediyne antitumor antibiotic, is known for its inherent instability, which can present significant challenges during experimental work. This document provides a comprehensive overview of the factors affecting its stability, along with troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help users mitigate degradation and ensure the integrity of their experiments.

Understanding this compound's Instability

This compound's potent cytotoxic activity is linked to its unique enediyne core structure. However, this same structure is responsible for its instability in aqueous solutions. The activation of this compound, which is necessary for its DNA-cleaving activity, is initiated by thiol-containing compounds. This activation process can also lead to the degradation of the molecule if not properly controlled. The primary factors influencing the stability of this compound in solution are pH, temperature, and exposure to light.

Troubleshooting Common Stability Issues

Researchers may encounter several issues related to the instability of this compound during their experiments. The following section provides a question-and-answer style guide to address these common problems.

FAQs and Troubleshooting

Q1: My this compound solution seems to be losing activity over a short period. What could be the cause?

A1: Rapid loss of activity is a common issue and can be attributed to several factors:

  • Inappropriate pH: this compound's stability is highly pH-dependent. While specific optimal pH ranges for maximum stability are not extensively published, neutral to slightly acidic conditions are generally recommended for many similar compounds. It is crucial to use a buffered solution to maintain a stable pH.

  • Elevated Temperature: Higher temperatures accelerate the degradation of this compound. Solutions should be prepared and stored at low temperatures.

  • Light Exposure: this compound is sensitive to light, particularly UV radiation, which can induce photodegradation. Always protect solutions from light.

  • Presence of Activating Agents: While necessary for its cytotoxic effect, the premature or excessive presence of thiol-containing reagents (like dithiothreitol (B142953) or β-mercaptoethanol) in stock solutions will lead to rapid degradation. These should only be added immediately before use in an assay.

Q2: What is the recommended solvent for preparing this compound stock solutions?

A2: While aqueous buffers are necessary for biological assays, for long-term storage, it is advisable to prepare stock solutions in a non-aqueous, aprotic solvent such as anhydrous DMSO. Small aliquots of this stock can then be diluted into the appropriate aqueous buffer immediately before the experiment.

Q3: Can I freeze my this compound solutions for long-term storage?

A3: Yes, freezing is the recommended method for long-term storage. Prepare aliquots of your stock solution in an appropriate solvent (e.g., DMSO) to avoid repeated freeze-thaw cycles, which can accelerate degradation. Store these aliquots at -20°C or, preferably, at -80°C.

Q4: Are there any additives that can improve the stability of this compound in my working solution?

A4: While specific data for this compound is limited, general strategies for stabilizing similar compounds in aqueous solutions can be applied:

  • Antioxidants: The addition of antioxidants, such as butylated hydroxytoluene (BHT) or ascorbic acid, may help to mitigate oxidative degradation. However, compatibility and potential interference with the assay must be evaluated.

  • Chelating Agents: Trace metal ions can catalyze degradation reactions. Including a chelating agent like ethylenediaminetetraacetic acid (EDTA) can help to sequester these ions.

  • Excipients: For formulation development, the use of certain excipients like cyclodextrins could potentially encapsulate and protect the labile enediyne core. However, this is an area that requires further investigation for this compound.

Quantitative Data on Factors Affecting Stability

FactorConditionGeneral Observation for Enediyne AntibioticsRecommendation for this compound
pH Acidic (pH < 4)Generally unstable, potential for hydrolysis.Avoid strongly acidic conditions.
Neutral (pH 7)Stability is variable and compound-specific.Use buffered solutions and evaluate stability empirically.
Alkaline (pH > 8)Generally unstable, prone to degradation.Avoid alkaline conditions.
Temperature 37°CRapid degradation.Avoid incubation at this temperature for extended periods.
Room Temperature (20-25°C)Moderate degradation.Prepare solutions fresh and use immediately.
Refrigerated (4°C)Slowed degradation.Suitable for short-term storage (hours to a day).
Frozen (-20°C to -80°C)Significantly improved stability.Recommended for long-term storage of stock solutions.
Light UV or Ambient LightSusceptible to photodegradation.Protect solutions from light at all times using amber vials or by wrapping containers in foil.

Experimental Protocols

To aid researchers in assessing and improving the stability of this compound, the following are detailed methodologies for key experiments.

Protocol 1: HPLC-Based Stability Assessment

This protocol outlines a method to quantify the degradation of this compound over time under various conditions.

Materials:

  • This compound

  • HPLC-grade solvents (acetonitrile, water, methanol)

  • Buffers of desired pH (e.g., phosphate, acetate)

  • Reversed-phase C18 HPLC column (e.g., 4.6 x 250 mm, 5 µm)

  • HPLC system with UV detector

Method:

  • Preparation of Stock Solution: Prepare a concentrated stock solution of this compound (e.g., 1 mg/mL) in anhydrous DMSO.

  • Preparation of Working Solutions: Dilute the stock solution to the desired final concentration in the aqueous buffers to be tested (e.g., pH 4, 7, and 9).

  • Incubation: Aliquot the working solutions into separate light-protected vials for each time point and condition to be tested (e.g., 4°C, 25°C, 37°C).

  • Time Points: At designated time points (e.g., 0, 1, 2, 4, 8, 24 hours), take a sample from each condition.

  • HPLC Analysis:

    • Inject a fixed volume of the sample onto the HPLC system.

    • Use a suitable mobile phase gradient. A common starting point could be a gradient of water (with 0.1% formic acid) and acetonitrile (B52724) (with 0.1% formic acid).

    • Monitor the elution of this compound using a UV detector at a wavelength determined by a UV scan of the compound (typically in the range of 254-320 nm).

    • The peak area of the intact this compound will decrease over time as it degrades.

  • Data Analysis: Plot the percentage of remaining this compound against time for each condition. From this data, the half-life (t½) can be calculated.

Protocol 2: Lyophilization for Long-Term Storage

Lyophilization (freeze-drying) is an effective method for preserving unstable compounds.

Materials:

  • This compound solution in a suitable solvent system (e.g., water with a cryoprotectant)

  • Lyophilizer

  • Serum vials and stoppers

Method:

  • Formulation: Dissolve this compound in a minimal amount of a suitable solvent and then dilute with a volatile, aqueous buffer containing a cryoprotectant (e.g., 5% sucrose (B13894) or trehalose). The cryoprotectant is crucial for preserving the structure of the drug during freezing and drying.

  • Freezing: Aliquot the solution into serum vials and partially insert the stoppers. Place the vials in the lyophilizer and freeze the solution to a temperature well below the eutectic point of the formulation (typically -40°C or lower).

  • Primary Drying (Sublimation): Under a high vacuum, the temperature is slowly raised. The frozen solvent will sublime directly from a solid to a vapor. This is the longest phase of the process.

  • Secondary Drying (Desorption): After all the ice has sublimed, the temperature is further increased to remove any residual bound water molecules.

  • Stoppering: Once drying is complete, the vials are sealed under vacuum or after backfilling with an inert gas like nitrogen or argon.

  • Storage: The lyophilized powder should be stored at low temperatures (e.g., -20°C) and protected from light.

  • Reconstitution: To use, the lyophilized powder is reconstituted with the appropriate volume of sterile water or buffer. The stability of the reconstituted solution should be determined as it may be limited.

Visualizing Key Processes

To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.

cluster_0 This compound Degradation Pathway This compound This compound (Inactive) Activated Activated this compound (Diradical Intermediate) This compound->Activated Thiol (e.g., DTT) Degraded Degradation Products (Inactive) Activated->Degraded Instability Cleaved_DNA Cleaved DNA Activated->Cleaved_DNA H-atom abstraction DNA DNA DNA->Cleaved_DNA

Caption: Simplified pathway of this compound activation and degradation.

cluster_1 Troubleshooting Workflow for this compound Instability cluster_solutions Solutions Start Start: This compound solution loses activity Check_pH Check pH of Solution Start->Check_pH Check_Temp Check Storage Temperature Start->Check_Temp Check_Light Check Light Exposure Start->Check_Light Check_Thiol Check for Premature Thiol Addition Start->Check_Thiol Sol_pH Use Buffered Solution (pH 4-6) Check_pH->Sol_pH Sol_Temp Store at -80°C Prepare fresh Check_Temp->Sol_Temp Sol_Light Use Amber Vials Work in low light Check_Light->Sol_Light Sol_Thiol Add Thiol Immediately Before Use Check_Thiol->Sol_Thiol

Caption: A logical workflow for troubleshooting this compound stability issues.

By understanding the inherent instability of this compound and implementing the strategies outlined in this guide, researchers can significantly improve the reliability and reproducibility of their experimental results. For further assistance, please consult the relevant scientific literature or contact your chemical supplier's technical support.

Technical Support Center: Optimizing Esperamicin-Induced DNA Cleavage Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Esperamicin-induced DNA cleavage assays. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of this compound-induced DNA cleavage?

A1: this compound belongs to the enediyne class of antitumor antibiotics.[1] Its mechanism of action involves a chemical transformation that is activated by reducing agents, such as thiols.[2] The activation process is thought to involve the reduction of a methyl trisulfide group to a thiolate anion.[2] This leads to a series of reactions that generate a highly reactive para-benzyne diradical. This diradical is the active form of the drug that cleaves DNA by abstracting hydrogen atoms from the deoxyribose backbone, leading to both single and double-strand breaks.[2]

Q2: What type of DNA damage does this compound cause?

A2: this compound is known to cause both single-strand and double-strand breaks in DNA.[2] The ability to induce double-strand breaks is a significant contributor to its potent antitumor activity.

Q3: Does this compound have a specific DNA sequence preference for cleavage?

A3: Yes, this compound exhibits a preference for cleaving DNA at thymidylate (T) and cytidylate (C) residues.[1][3] More specifically, it favors oligopyrimidine sequences such as 5'-CTC-3', 5'-TTC-3', and 5'-TTT-3'.[3]

Q4: Is a cofactor required for this compound activity?

A4: Yes, a reducing agent is necessary to activate this compound.[2] Dithiothreitol (DTT) is a commonly used thiol compound for in vitro assays.[2][4] The cleavage of DNA by this compound is greatly accelerated in the presence of such thiol compounds.[3]

Q5: What is the recommended storage condition for this compound?

Troubleshooting Guide

Issue 1: No or weak DNA cleavage observed on the gel.

Q: I am not seeing any cleavage of my plasmid DNA, or the bands corresponding to nicked or linear DNA are very faint. What could be the problem?

A: This is a common issue that can arise from several factors related to the reaction components or the analysis.

  • Inactive this compound:

    • Improper Storage: Ensure that your this compound stock has been stored correctly (desiccated at -20°C or below, protected from light). Repeated freeze-thaw cycles can degrade the compound.

    • Solution Instability: Prepare fresh dilutions of this compound for your experiments.

  • Inefficient Activation:

    • DTT Concentration: The concentration of the reducing agent, DTT, is critical for activating this compound. Ensure you are using an appropriate concentration. Optimization may be required, but a common starting point is in the range of 0.1 mM to 0.5 mM.[6]

    • DTT Quality: DTT solutions are prone to oxidation. Use a fresh, high-quality DTT solution.

  • Suboptimal Reaction Conditions:

    • Incubation Time: The reaction may not have proceeded for a sufficient amount of time. A typical incubation time is 15-30 minutes at 37°C.[6] You may need to optimize this for your specific conditions.

    • Incorrect Buffer Composition: While a simple Tris-HCl buffer is often used, ensure the pH is appropriate (typically around 7.5).[6]

  • Issues with DNA:

    • Low DNA Concentration: Ensure you are loading a sufficient amount of DNA on the gel to visualize the bands.

    • DNA Purity: Contaminants in your DNA preparation could inhibit the reaction. Ensure your DNA has a 260/280 ratio of ~1.8.

  • Gel Electrophoresis Problems:

    • Incorrect Staining: The DNA stain (e.g., ethidium (B1194527) bromide, SYBR Safe) may be at too low a concentration or the staining time may be insufficient.[7]

    • Reversed Electrodes: Ensure the electrodes are correctly oriented in the gel box; otherwise, the DNA will migrate off the top of the gel.[7]

Issue 2: Smeared DNA bands on the gel.

Q: My DNA bands, particularly the cleaved products, appear as a smear rather than distinct bands. What is causing this?

A: Smearing on an agarose (B213101) gel can indicate several potential problems.

  • Excessive DNA Cleavage:

    • High this compound Concentration: Too much this compound can lead to extensive DNA degradation, resulting in a wide range of fragment sizes that appear as a smear. Try reducing the concentration of this compound.

    • Long Incubation Time: A prolonged incubation time can also lead to excessive cleavage. Consider performing a time-course experiment to find the optimal incubation period.

  • DNA Degradation:

    • Nuclease Contamination: Contamination of your DNA sample, buffers, or gel with nucleases can cause non-specific degradation. Use nuclease-free water and reagents, and wear gloves.

  • Gel Electrophoresis Artifacts:

    • High Voltage: Running the gel at an excessively high voltage can generate heat, which may lead to smearing.[8]

    • Overloading DNA: Loading too much DNA into a well can cause band streaking and smearing.[8]

    • High Salt Concentration: Excess salt in the sample can interfere with DNA migration and cause smearing.[8]

Issue 3: Inconsistent results between experiments.

Q: I am getting variable results each time I perform the assay. How can I improve reproducibility?

A: Inconsistent results are often due to a lack of standardization in the experimental protocol.

  • Reagent Preparation:

    • Fresh Reagents: Always prepare fresh dilutions of this compound and DTT for each experiment.

    • Consistent Pipetting: Use calibrated pipettes and consistent technique to ensure accurate and reproducible addition of all reagents.

  • Experimental Conditions:

    • Precise Timing and Temperature: Use a calibrated incubator and a timer to ensure consistent incubation times and temperatures.

    • Standardized DNA Source: Use the same batch and concentration of plasmid DNA for all comparative experiments.

  • Controls:

    • Include Proper Controls: Always include a negative control (DNA without this compound) and a positive control (a condition known to produce cleavage) in every experiment.

Experimental Protocols

Key Experiment: In Vitro DNA Cleavage Assay with Plasmid DNA

This protocol is adapted from the methodology described by Sugiura et al. (1989).[6]

  • Reaction Mixture Preparation:

    • In a microcentrifuge tube, prepare the reaction mixture containing:

      • Supercoiled plasmid DNA (e.g., pBR322) to a final concentration of 225 µM (in base pairs).

      • Tris-HCl buffer (pH 7.5) to a final concentration of 10 mM.

      • EDTA to a final concentration of 10 mM (to chelate divalent metal ions).

      • Deferoxamine to a final concentration of 1 mM (to chelate iron ions).

  • Initiation of Cleavage Reaction:

    • Add this compound to the reaction mixture to a final concentration of 50 µM.

    • Initiate the reaction by adding Dithiothreitol (DTT) to a final concentration of 0.5 mM.

  • Incubation:

    • Incubate the reaction mixture at 37°C for 15 minutes.

  • Stopping the Reaction:

    • Terminate the reaction by adding cold ethanol.

  • Sample Preparation for Electrophoresis:

    • Lyophilize the samples.

    • Resuspend the dried samples in a loading buffer (e.g., containing 0.05% bromophenol blue and 10% glycerol).

    • Heat the samples at 60°C for 1 minute before loading onto the gel.

  • Agarose Gel Electrophoresis:

    • Prepare a 1% agarose gel containing a DNA stain (e.g., ethidium bromide at 0.5 µg/ml).

    • Load the samples into the wells of the gel.

    • Run the gel at an appropriate voltage until the dye front has migrated a sufficient distance.

  • Visualization and Analysis:

    • Visualize the DNA bands under UV light.

    • Identify the different forms of the plasmid DNA:

      • Form I: Supercoiled (uncleaved)

      • Form II: Nicked/Open-circular (single-strand break)

      • Form III: Linear (double-strand break)

    • Quantify the intensity of each band to determine the extent of DNA cleavage.

Data Presentation

Table 1: Recommended Reagent Concentrations for this compound DNA Cleavage Assay
ReagentStock ConcentrationFinal ConcentrationReference
Supercoiled Plasmid DNAVaries225 µM (in base pairs)[6]
This compound A1Varies50 µM[6]
Dithiothreitol (DTT)10 mM (freshly prepared)0.1 mM - 0.5 mM[6]
Tris-HCl (pH 7.5)1 M10 mM[6]
EDTA0.5 M10 mM[6]
Table 2: Optimization Parameters for this compound DNA Cleavage Assay
ParameterRecommended RangeNotes
This compound Concentration10 µM - 100 µMHigher concentrations can lead to excessive cleavage and smearing.
DTT Concentration0.1 mM - 1.0 mMOptimal concentration may vary. A titration is recommended.
Incubation Time5 min - 60 minA time-course experiment is advised to determine the optimal duration.
Incubation Temperature37°CStandard temperature for most enzymatic reactions.
DNA Concentration100 µM - 300 µM (in base pairs)Ensure enough DNA is present for visualization.

Visualizations

Esperamicin_Activation_and_DNA_Cleavage cluster_activation Activation cluster_cleavage DNA Cleavage This compound This compound (Inactive) Activated_this compound Activated this compound (Diradical Species) This compound->Activated_this compound Reduction Thiol Thiol (e.g., DTT) DNA Supercoiled DNA (Form I) Nicked_DNA Nicked DNA (Form II) DNA->Nicked_DNA Single-strand break Linear_DNA Linear DNA (Form III) Nicked_DNA->Linear_DNA Double-strand break

Caption: Mechanism of this compound activation and subsequent DNA cleavage.

Esperamicin_Workflow Start Start Prepare_Reaction Prepare Reaction Mix (DNA, Buffer, EDTA) Start->Prepare_Reaction Add_this compound Add this compound Prepare_Reaction->Add_this compound Add_DTT Add DTT to Initiate Add_this compound->Add_DTT Incubate Incubate at 37°C Add_DTT->Incubate Stop_Reaction Stop Reaction Incubate->Stop_Reaction Prepare_Sample Prepare Sample for Gel Stop_Reaction->Prepare_Sample Run_Gel Agarose Gel Electrophoresis Prepare_Sample->Run_Gel Visualize Visualize and Analyze Results Run_Gel->Visualize End End Visualize->End

Caption: Experimental workflow for an this compound-induced DNA cleavage assay.

References

Troubleshooting low yield in the synthesis of Esperamicin analogs.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Esperamicin analogs. This resource provides troubleshooting guides and answers to frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges, particularly those related to low reaction yields.

Frequently Asked Questions (FAQs)

Q1: My overall yield is very low. What are the most common problematic steps in the synthesis of this compound analogs?

Low overall yields in a complex synthesis like that of this compound analogs often stem from a few particularly challenging transformations. The most frequently reported difficulties occur during three key stages:

  • Enediyne Core Formation and Cyclization: The construction of the 10-membered enediyne core and its subsequent Bergman cyclization are central to the molecule's activity.[1] The cyclization barrier must be low enough to be surmountable at physiological temperatures.[2] This step is sensitive to the intramolecular distance between the reacting alkynes and the overall ring strain.[3]

  • Stereocontrolled Glycosylation: Attaching the complex carbohydrate moieties to the aglycone is notoriously difficult. These reactions often suffer from low yields, the formation of undesired anomers, and decomposition of the starting materials. The choice of glycosyl donor, acceptor, activating agent, and reaction conditions is critical for success.[4][5]

  • Trisulfide Moiety Installation: The allylic trisulfide is a crucial part of the molecule's "trigger" mechanism but is often unstable under various reaction conditions, particularly in the presence of reducing agents.[1][2] Its installation late in the synthesis can be challenging and prone to low yields.

A logical troubleshooting workflow should be followed to identify the source of low yield.

Start Low Overall Yield CheckPurity Analyze Purity of Intermediates (NMR, LCMS) Start->CheckPurity ProblemStep Identify Problematic Step CheckPurity->ProblemStep Glycosylation Troubleshoot Glycosylation ProblemStep->Glycosylation Glycosylation Yield < 50% Enediyne Troubleshoot Enediyne Synthesis ProblemStep->Enediyne Enediyne Yield < 60% Trisulfide Troubleshoot Trisulfide Installation ProblemStep->Trisulfide Trisulfide Degradation Optimize Optimize Conditions & Protecting Groups Glycosylation->Optimize Enediyne->Optimize Trisulfide->Optimize Start Low Glycosylation Yield CheckAnomer Undesired Anomer Formed? Start->CheckAnomer ChangeSolvent Use Participating Solvent (e.g., Acetonitrile) CheckAnomer->ChangeSolvent Yes CheckDecomp Starting Material Decomposition? CheckAnomer->CheckDecomp No Success Improved Yield & Selectivity ChangeSolvent->Success LowerTemp Lower Reaction Temp (e.g., -78°C) CheckDecomp->LowerTemp Yes CheckReactivity Low Reactivity? CheckDecomp->CheckReactivity No ChangeActivator Try Milder Activator LowerTemp->ChangeActivator ChangeActivator->Success StrongerActivator Use Stronger Activator (e.g., NIS/TfOH) CheckReactivity->StrongerActivator Yes StrongerActivator->Success

References

Esperamicin Off-Target Toxicity Mitigation: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for mitigating the off-target toxicity of Esperamicin. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your research and development efforts.

Section 1: Antibody-Drug Conjugates (ADCs) for Targeted Delivery

Targeting this compound to tumor cells using monoclonal antibodies (mAbs) can significantly reduce systemic toxicity. However, the development of a stable and effective this compound-ADC presents several challenges.

Frequently Asked Questions (FAQs): this compound-ADC Development

Q1: My drug-to-antibody ratio (DAR) is consistently low. What are the potential causes and how can I troubleshoot this?

A1: A low DAR can result in reduced potency of your ADC. Here are common causes and troubleshooting steps:

  • Inefficient Conjugation Chemistry:

    • Reagent Quality: Ensure the quality and reactivity of your linker and this compound derivative. Degraded reagents are a common cause of poor conjugation.

    • Antibody Modification: For cysteine-based conjugation, confirm the complete reduction of interchain disulfide bonds. For lysine-based conjugation, ensure the pH is optimal for amine reactivity.

  • Sub-optimal Reaction Conditions:

    • Reaction Time: Perform a time-course study to determine the optimal reaction time for achieving the target DAR.

    • pH and Temperature: The pH of the reaction buffer can significantly impact the reactivity of the targeted amino acid residues. Conduct small-scale experiments across a pH range to identify the optimum. Ensure consistent temperature control.

  • Incorrect Stoichiometry:

    • Verification: Double-check all calculations for the molar ratios of the drug-linker to the antibody.

    • Accurate Concentrations: Ensure precise concentration determination of both the antibody and the drug-linker stock solutions.

Q2: I'm observing aggregation of my this compound-ADC. What steps can I take to mitigate this?

A2: ADC aggregation is a critical issue that can affect efficacy and immunogenicity. Consider the following:

  • Hydrophobicity: this compound is a hydrophobic molecule. A high DAR can increase the overall hydrophobicity of the ADC, leading to aggregation.

    • Optimization: Aim for a lower, more homogeneous DAR.

    • Formulation: Screen different formulation buffers containing excipients like polysorbate 20/80 or sucrose (B13894) to improve stability.

  • Buffer Conditions:

    • pH: Avoid pH values close to the isoelectric point (pI) of the antibody.

    • Ionic Strength: Both very low and very high salt concentrations can promote aggregation. Optimize the salt concentration in your formulation buffer.

  • Conjugation Process:

    • Co-solvents: Minimize the use of organic co-solvents required to dissolve this compound, as they can denature the antibody.

    • Physical Stress: Avoid vigorous mixing and multiple freeze-thaw cycles.

Troubleshooting Guide: this compound-ADC Characterization

Issue: Inconsistent DAR results from HPLC analysis.

Possible Cause Troubleshooting Step
Column Clogging Use an in-line filter to protect the column. Ensure mobile phases are properly filtered and degassed.
Poor Peak Resolution Optimize the gradient elution method. For hydrophobic ADCs, a shallower gradient may be necessary.
Sample Degradation Analyze samples immediately after preparation or store them at 2-8°C for a short period.
Experimental Protocol: Determination of DAR by Hydrophobic Interaction Chromatography (HIC)-HPLC

Objective: To separate and quantify the different drug-loaded species in an this compound-ADC sample to calculate the average DAR.

Materials:

  • HIC HPLC column

  • Mobile Phase A: 1.5 M ammonium (B1175870) sulfate (B86663) in 25 mM sodium phosphate, pH 7.0

  • Mobile Phase B: 25 mM sodium phosphate, pH 7.0, containing 20% isopropanol

  • This compound-ADC sample

Procedure:

  • Equilibrate the HIC column with 100% Mobile Phase A.

  • Inject the this compound-ADC sample onto the column.

  • Elute the bound ADC species using a descending salt gradient (i.e., increasing percentage of Mobile Phase B).

  • Monitor the elution profile using a UV detector at 280 nm.

  • The different peaks in the chromatogram correspond to ADC species with different DARs (unconjugated antibody elutes first, followed by DAR2, DAR4, etc., for cysteine-linked ADCs).

  • Calculate the average DAR by integrating the peak areas and using the following formula: Average DAR = (Σ(Peak Area_i * DAR_i)) / (Σ(Peak Area_i))

Visualization of ADC Action

ADC_Mechanism cluster_blood Bloodstream cluster_tumor Tumor Microenvironment ADC This compound-ADC TumorCell Tumor Cell ADC->TumorCell Targeting Receptor Tumor Antigen (Receptor) Endosome Endosome Receptor->Endosome Internalization (Endocytosis) Lysosome Lysosome Endosome->Lysosome Fusion DNA DNA Lysosome->DNA This compound Release Apoptosis Apoptosis DNA->Apoptosis Double-Strand Breaks

Caption: Mechanism of action of an this compound-ADC.

Section 2: Nanoformulations for Improved Pharmacokinetics and Reduced Toxicity

Encapsulating this compound in nanoformulations, such as liposomes, can alter its biodistribution, reduce its exposure to healthy tissues, and improve its therapeutic index.

Frequently Asked questions (FAQs): this compound Nanoformulations

Q1: What are the critical parameters to consider when preparing this compound-loaded liposomes?

A1: Key parameters include:

  • Lipid Composition: The choice of lipids (e.g., DSPC, cholesterol, DSPE-PEG) affects the stability, drug release profile, and circulation time of the liposomes.

  • Drug Loading: The efficiency of this compound encapsulation is crucial. Optimize the drug-to-lipid ratio and the loading method (e.g., thin-film hydration, remote loading).

  • Particle Size and Polydispersity: Aim for a particle size of 80-150 nm with a low polydispersity index (PDI < 0.2) for optimal tumor accumulation via the enhanced permeability and retention (EPR) effect.

  • Stability: Assess the physical and chemical stability of the formulation during storage.

Q2: My liposomal formulation shows poor long-term stability. How can I improve it?

A2: Stability is a common challenge. Consider these strategies:

  • PEGylation: Incorporating PEGylated lipids (e.g., DSPE-PEG) can provide steric stabilization and prevent aggregation.

  • Lyophilization: Freeze-drying the liposomal formulation with a cryoprotectant (e.g., sucrose, trehalose) can enhance long-term stability.

  • Storage Conditions: Store liposomal formulations at 2-8°C and protect them from light. Avoid freezing unless they are specifically formulated for it.

Experimental Protocol: Preparation of this compound-Loaded Liposomes via Thin-Film Hydration

Objective: To prepare unilamellar this compound-loaded liposomes with a target size of ~100 nm.

Materials:

  • DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine)

  • Cholesterol

  • DSPE-PEG2000 (1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)-2000])

  • This compound

  • Chloroform/Methanol solvent mixture

  • Hydration buffer (e.g., HEPES-buffered saline, pH 7.4)

Procedure:

  • Dissolve DSPC, cholesterol, and DSPE-PEG2000 in a chloroform/methanol mixture in a round-bottom flask.

  • Add the desired amount of this compound to the lipid solution.

  • Remove the organic solvent using a rotary evaporator to form a thin lipid film.

  • Further dry the film under vacuum for at least 2 hours to remove residual solvent.

  • Hydrate the lipid film with the hydration buffer by vortexing.

  • Subject the resulting multilamellar vesicles to several freeze-thaw cycles.

  • Extrude the liposome (B1194612) suspension through polycarbonate membranes of decreasing pore size (e.g., 400 nm, 200 nm, 100 nm) to obtain unilamellar vesicles of a defined size.

  • Remove unencapsulated this compound by size exclusion chromatography or dialysis.

  • Characterize the liposomes for particle size, PDI, zeta potential, and encapsulation efficiency.

Data Presentation: Characterization of this compound Liposomes
FormulationLipid Composition (molar ratio)Mean Diameter (nm)PDIEncapsulation Efficiency (%)
ESP-Lipo-1 DSPC:Chol:DSPE-PEG (55:40:5)105.2 ± 3.10.12 ± 0.0285.3 ± 4.2
ESP-Lipo-2 DSPC:Chol:DSPE-PEG (65:30:5)112.8 ± 4.50.15 ± 0.0378.9 ± 5.1
Control (Free ESP) N/AN/AN/AN/A

Visualization of Liposomal Delivery

Liposome_Delivery cluster_circulation Systemic Circulation cluster_tumor_env Tumor Microenvironment Liposome This compound-Liposome Normal_Tissue Normal Tissue Liposome->Normal_Tissue Reduced Uptake Tumor_Vessel Leaky Vasculature Liposome->Tumor_Vessel EPR Effect Tumor_Cell Tumor Cell Tumor_Vessel->Tumor_Cell Accumulation DNA_Damage DNA Damage Tumor_Cell->DNA_Damage Drug Release & Action

Caption: Enhanced permeability and retention (EPR) effect of liposomes.

Section 3: Prodrug Strategies for Tumor-Specific Activation

Designing this compound as a prodrug that is activated by tumor-specific conditions (e.g., hypoxia, specific enzymes) can enhance its selectivity.

Frequently Asked Questions (FAQs): this compound Prodrugs

Q1: What are the key considerations for designing an this compound prodrug?

A1:

  • Activation Mechanism: The prodrug should be stable in systemic circulation and efficiently activated in the tumor microenvironment. Common triggers include hypoxia (using bioreductive groups) or tumor-overexpressed enzymes (e.g., matrix metalloproteinases).

  • Linker Chemistry: The linker connecting the promoiety to this compound must be stable until it reaches the target site and then cleave efficiently to release the active drug.

  • Physicochemical Properties: The prodrug modification should ideally improve the solubility and pharmacokinetic properties of this compound.

Q2: How can I confirm the tumor-specific activation of my this compound prodrug?

A2:

  • In Vitro Assays: Incubate the prodrug with cancer cells under normoxic and hypoxic conditions, or in the presence and absence of the target enzyme. Measure the release of active this compound by HPLC-MS and assess cytotoxicity.

  • In Vivo Studies: In a xenograft model, compare the antitumor efficacy and systemic toxicity of the prodrug versus the parent drug. Analyze tumor and plasma samples for the presence of the prodrug and the activated drug.

Experimental Protocol: In Vitro Cytotoxicity Assay for a Hypoxia-Activated Prodrug

Objective: To evaluate the selective cytotoxicity of a hypoxia-activated this compound prodrug in cancer cells.

Materials:

  • Cancer cell line (e.g., HT-29)

  • Normal cell line (e.g., HEK293)

  • This compound prodrug and parent this compound

  • Cell culture medium and supplements

  • Hypoxia chamber (1% O2)

  • MTT or other cell viability assay reagents

Procedure:

  • Seed cancer cells and normal cells in separate 96-well plates.

  • Allow cells to adhere overnight.

  • Prepare serial dilutions of the this compound prodrug and the parent drug.

  • Treat the cells with the compounds.

  • Incubate one set of plates under normoxic conditions (21% O2) and another set under hypoxic conditions (1% O2) for 48-72 hours.

  • Assess cell viability using an MTT assay.

  • Calculate the IC50 values for each compound under both conditions and in both cell lines.

Data Presentation: Selective Cytotoxicity of a Hypoxia-Activated this compound Prodrug
CompoundCell LineConditionIC50 (nM)
This compound HT-29 (Cancer)Normoxia0.5 ± 0.1
HT-29 (Cancer)Hypoxia0.4 ± 0.08
HEK293 (Normal)Normoxia0.8 ± 0.2
HEK293 (Normal)Hypoxia0.7 ± 0.15
ESP-Prodrug HT-29 (Cancer)Normoxia> 1000
HT-29 (Cancer)Hypoxia15.2 ± 2.5
HEK293 (Normal)Normoxia> 1000
HEK293 (Normal)Hypoxia> 1000

Visualization of Prodrug Activation Pathway

Prodrug_Activation Prodrug Inactive this compound Prodrug (Systemic Circulation) Tumor Tumor Microenvironment (Hypoxia) Prodrug->Tumor Activation Reductive Activation Tumor->Activation Active_ESP Active this compound Activation->Active_ESP DNA_Damage DNA Double-Strand Breaks Active_ESP->DNA_Damage Cell_Death Tumor Cell Death DNA_Damage->Cell_Death

Caption: Hypoxia-mediated activation of an this compound prodrug.

Section 4: Assessing Off-Target Cytotoxicity

Evaluating the cytotoxic effects of this compound formulations on non-cancerous cells is essential to determine the therapeutic window.

Frequently Asked Questions (FAQs): Off-Target Cytotoxicity Assays

Q1: How can I distinguish between apoptosis and necrosis induced by this compound?

A1: Flow cytometry using Annexin V and Propidium Iodide (PI) staining is a standard method.

  • Annexin V-positive / PI-negative: Early apoptotic cells.

  • Annexin V-positive / PI-positive: Late apoptotic/necrotic cells.

  • Annexin V-negative / PI-positive: Necrotic cells.

Q2: How can I quantify DNA damage caused by this compound?

A2: The comet assay (single-cell gel electrophoresis) is a sensitive method to detect DNA strand breaks. The length of the "comet tail" is proportional to the amount of DNA damage.

Experimental Protocol: Apoptosis vs. Necrosis Assay by Flow Cytometry

Objective: To differentiate and quantify apoptotic and necrotic cell death induced by an this compound formulation.

Materials:

  • Cells treated with the this compound formulation.

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer).

  • Flow cytometer.

Procedure:

  • Harvest both adherent and floating cells after treatment.

  • Wash the cells with cold PBS.

  • Resuspend the cells in 1X Binding Buffer.

  • Add Annexin V-FITC and PI to the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Analyze the samples by flow cytometry within one hour.

Data Presentation: Cell Death Profile of an this compound Formulation
TreatmentViable Cells (%)Early Apoptotic (%)Late Apoptotic/Necrotic (%)Necrotic (%)
Vehicle Control 95.2 ± 2.12.5 ± 0.81.8 ± 0.50.5 ± 0.2
Free this compound (1 nM) 45.3 ± 4.520.1 ± 3.225.8 ± 3.98.8 ± 1.5
ESP-ADC (1 nM) 78.9 ± 3.815.2 ± 2.54.1 ± 1.11.8 ± 0.6

Visualization of Experimental Workflow: Off-Target Toxicity Assessment

Toxicity_Workflow start Treat Cancer and Normal Cell Lines with This compound Formulation viability Cell Viability Assay (e.g., MTT) start->viability flow Flow Cytometry (Annexin V / PI) start->flow comet Comet Assay (DNA Damage) start->comet ic50 Determine IC50 & Therapeutic Index viability->ic50 apoptosis Quantify Apoptosis vs. Necrosis flow->apoptosis dna_damage Quantify DNA Strand Breaks comet->dna_damage

Caption: Workflow for in vitro assessment of off-target toxicity.

Technical Support Center: Understanding and Addressing Mechanisms of Resistance to Esperamicin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with Esperamicin.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound belongs to the enediyne class of antitumor antibiotics. Its potent cytotoxicity stems from its ability to cause single- and double-strand breaks in DNA. This process is initiated by the reduction of the methyl trisulfide group in the molecule, leading to a cascade of reactions that generate a highly reactive diradical species. This diradical then abstracts hydrogen atoms from the deoxyribose backbone of DNA, resulting in strand scission.[1]

Q2: What are the known or potential mechanisms of cellular resistance to this compound and other enediyne antibiotics?

While specific resistance mechanisms to this compound are not extensively documented, research on the closely related enediyne antibiotic, calicheamicin, provides significant insights. Potential mechanisms include:

  • Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/MDR1), can actively pump this compound out of the cell, reducing its intracellular concentration and thereby its cytotoxic effect.[2][3][4][5]

  • Upregulation of Anti-Apoptotic Proteins: Increased levels of anti-apoptotic proteins from the Bcl-2 family (e.g., Bcl-2, Bcl-xL) can inhibit the apoptotic cascade that is normally triggered by DNA damage, rendering cells more resistant to this compound-induced cell death.[2][6][7]

  • Altered DNA Damage Response: The efficacy of this compound is dependent on the cell's DNA damage response (DDR) pathways. Mutations or alterations in key DDR genes, such as TP53, may confer resistance by allowing cells to tolerate or more effectively repair the DNA damage caused by the drug.[8]

  • Drug Sequestration: In the microorganisms that produce enediyne antibiotics, a common self-resistance mechanism involves proteins that bind to and sequester the antibiotic, preventing it from damaging the producer's own DNA.[9][10][11][12] While not a mechanism of acquired resistance in cancer cells, it highlights a powerful strategy for inactivating these compounds.

  • Hypoxia: The cytotoxic activity of some enediyne antibiotics has been shown to be dependent on oxygen levels. Hypoxic (low oxygen) conditions, often found in solid tumors, can reduce the potency of these drugs.[13]

  • Detoxification by Glutathione (B108866) S-Transferases (GSTs): GSTs are a family of enzymes involved in the detoxification of a wide range of xenobiotics.[14][15][16][17][18] It is plausible that overexpression of certain GSTs could contribute to the metabolic inactivation of this compound.

Q3: How can I determine if my cell line has developed resistance to this compound?

The development of resistance is typically characterized by a significant increase in the half-maximal inhibitory concentration (IC50) value of this compound in the treated cell line compared to the parental, sensitive cell line. A cytotoxicity assay, such as an MTT or CCK-8 assay, can be used to determine and compare the IC50 values.[2]

Q4: Are there any known inhibitors for the potential resistance mechanisms?

Yes, for some of the general mechanisms of drug resistance, inhibitors are available and can be used experimentally to investigate their role in this compound resistance:

  • ABC Transporter Inhibitors: Compounds like verapamil (B1683045) and cyclosporine A are known inhibitors of P-glycoprotein and can be used to assess the involvement of this efflux pump.

  • Bcl-2 Family Inhibitors: Venetoclax and navitoclax (B1683852) are examples of clinically relevant inhibitors of Bcl-2 and Bcl-xL, respectively.[7] These can be used to determine if upregulation of these anti-apoptotic proteins contributes to resistance.

Troubleshooting Guides

Problem 1: Decreased sensitivity of cell line to this compound over time.
Possible Cause Suggested Solution
Development of acquired resistance. 1. Confirm Resistance: Perform a dose-response experiment to determine the IC50 value of this compound for the current cell line and compare it to the IC50 of the original, parental cell line. A significant increase in IC50 indicates acquired resistance. 2. Investigate Mechanisms:     a. Efflux Pump Activity: Use an efflux pump inhibitor (e.g., verapamil) in combination with this compound to see if sensitivity is restored.     b. Apoptosis Pathway: Assess the expression levels of anti-apoptotic proteins (e.g., Bcl-2, Bcl-xL) via Western blot.     c. DNA Damage Response: Sequence key DNA damage response genes (e.g., TP53) to check for mutations.
Cell line heterogeneity. The cell population may consist of a mix of sensitive and inherently resistant cells. Continuous culture with the drug can select for the resistant population. Consider single-cell cloning to isolate and characterize subpopulations with different sensitivities.
Incorrect drug concentration or degradation. 1. Verify Stock Concentration: Ensure the stock solution of this compound is at the correct concentration and has been stored properly to prevent degradation. 2. Fresh Preparations: Prepare fresh dilutions of the drug for each experiment from a validated stock.
Problem 2: High variability in cytotoxicity assay results.
Possible Cause Suggested Solution
Inconsistent cell seeding density. Ensure a uniform single-cell suspension before seeding and use a calibrated multichannel pipette for dispensing cells into the wells of the microplate.
Edge effects in multi-well plates. Avoid using the outer wells of the plate for experimental samples as they are more prone to evaporation. Fill the peripheral wells with sterile media or PBS to maintain humidity.
Incomplete dissolution of formazan (B1609692) crystals (in MTT assays). Ensure complete solubilization of the formazan crystals by thorough mixing and allowing sufficient incubation time with the solubilization buffer.
Interference of this compound with the assay reagent. Run a control experiment with this compound in cell-free media to check for any direct reaction with the assay reagent (e.g., MTT, WST-8).

Quantitative Data

Table 1: Cytotoxicity of this compound A1 and Analogs in Different Cell Lines

Cell LineCompoundIC50 (ng/mL)
HCT116 (Human Colon Carcinoma)This compound A10.05
MOSER (Human Colon Carcinoma)This compound A11.25
Various Murine and Human Cell LinesThis compound C~10
Various Murine and Human Cell LinesThis compound D~50

Data extracted from PNAS (1989), 86(1), 7-11. Note that MOSER was identified as a more resistant cell line compared to HCT116.

Experimental Protocols

Protocol 1: Generation of an this compound-Resistant Cell Line

This protocol describes a general method for developing a drug-resistant cancer cell line through continuous exposure to escalating concentrations of the drug.

1. Determine the Initial IC50:

  • Culture the parental cancer cell line of interest (e.g., HCT116).
  • Perform a dose-response experiment using a cytotoxicity assay (e.g., MTT or CCK-8) to determine the initial IC50 of this compound for the parental cell line.

2. Initial Drug Exposure:

  • Culture the parental cells in a medium containing this compound at a concentration equal to the IC20 (the concentration that inhibits 20% of cell growth), as determined from the initial dose-response curve.
  • Maintain the cells in this concentration, changing the medium every 2-3 days, until the cell growth rate returns to a level comparable to the untreated parental cells.

3. Stepwise Dose Escalation:

  • Once the cells have adapted to the initial concentration, increase the concentration of this compound in the culture medium by a factor of 1.5 to 2.
  • Continue to culture the cells at this new concentration until they have adapted.
  • Repeat this stepwise increase in drug concentration. If significant cell death occurs at a new concentration, return to the previous concentration for a few more passages before attempting to increase it again.

4. Characterization of the Resistant Cell Line:

  • Periodically (e.g., every 5-10 passages), determine the new IC50 of the cell population to monitor the development of resistance.
  • Once a desired level of resistance is achieved (e.g., >10-fold increase in IC50), the resistant cell line can be considered established.
  • Cryopreserve aliquots of the resistant cells at different passage numbers.

5. Stability of Resistance:

  • To assess the stability of the resistant phenotype, culture the resistant cells in a drug-free medium for an extended period (e.g., 1-2 months) and then re-determine the IC50. A stable resistance will show little to no decrease in the IC50 after drug withdrawal.

Mandatory Visualizations

esperamicin_mechanism cluster_drug This compound Activation cluster_dna DNA Damage This compound This compound Reduced_this compound Thiolate Anion This compound->Reduced_this compound Reduction of Trisulfide Diradical Phenylene Diradical Reduced_this compound->Diradical Bergman Cyclization Damaged_DNA DNA Strand Breaks Diradical->Damaged_DNA Hydrogen Abstraction DNA DNA

Caption: Mechanism of this compound-induced DNA damage.

resistance_mechanisms cluster_resistance Mechanisms of Resistance This compound This compound Cell Cancer Cell This compound->Cell Enters Cell Efflux Increased Efflux (ABC Transporters) Cell->Efflux Drug Expulsion Apoptosis Inhibition of Apoptosis (Upregulated Bcl-2) Apoptosis->Cell Promotes Survival DDR Altered DNA Damage Response DDR->Cell Enhanced Repair Detox Drug Detoxification (e.g., GSTs) Detox->this compound Inactivation

Caption: Potential mechanisms of resistance to this compound.

experimental_workflow Start Parental Cell Line IC50_Initial Determine Initial IC50 Start->IC50_Initial Low_Dose Culture with low dose (IC20) of this compound IC50_Initial->Low_Dose Adaptation Cell Adaptation and Recovery Low_Dose->Adaptation Dose_Escalation Stepwise Increase in This compound Concentration Adaptation->Dose_Escalation Dose_Escalation->Adaptation Repeat Characterization Characterize Resistant Phenotype (IC50, Mechanism Studies) Dose_Escalation->Characterization Resistance Achieved End Established Resistant Cell Line Characterization->End

Caption: Workflow for generating a resistant cell line.

References

Optimizing Linker Chemistry for Esperamicin Antibody-Drug Conjugates: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the optimization of linker chemistry for Esperamicin Antibody-Drug Conjugates (ADCs). The information is presented in a question-and-answer format to directly assist researchers in their experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in selecting a linker for an this compound ADC?

The primary challenge in designing a linker for an this compound ADC lies in balancing two opposing requirements: the linker must be highly stable in systemic circulation to prevent premature release of the extremely potent enediyne payload, which could cause severe off-target toxicity. Simultaneously, it must allow for efficient and specific cleavage to release the drug upon internalization into the target tumor cell.[1][2][3][4] Key issues stemming from this challenge include:

  • Premature Payload Release: Leads to systemic exposure to the cytotoxin, causing toxicity to healthy tissues and narrowing the therapeutic window.[1][2]

  • Reduced Efficacy: If the payload is released before the ADC reaches the tumor, the concentration of the active drug at the target site will be insufficient for a therapeutic effect.

  • ADC Aggregation: this compound is a highly hydrophobic molecule.[5] Conjugating it to an antibody, especially with a hydrophobic linker, can increase the overall hydrophobicity of the ADC, leading to the formation of aggregates. Aggregates can alter the ADC's pharmacokinetics, reduce efficacy, and potentially trigger an immunogenic response.[6][7]

Q2: What are the main differences in stability between cleavable and non-cleavable linkers for this compound ADCs?

Cleavable and non-cleavable linkers offer distinct advantages and disadvantages for this compound ADCs, primarily concerning their stability and payload release mechanisms.

  • Cleavable Linkers: These are designed to be broken by specific triggers prevalent in the tumor microenvironment or within tumor cells, such as low pH (hydrazone linkers), specific enzymes like cathepsins (peptide linkers, e.g., valine-citrulline), or a high reducing potential (disulfide linkers).[1][3][8]

    • Advantage: They can enable a "bystander effect," where the released, cell-permeable this compound can kill neighboring antigen-negative tumor cells, which is particularly useful for treating heterogeneous tumors.[1]

    • Disadvantage: They carry a higher risk of premature cleavage in circulation, leading to off-target toxicity.[1][2]

  • Non-Cleavable Linkers: These linkers, such as those based on a thioether bond (e.g., SMCC), rely on the complete degradation of the antibody backbone within the lysosome to release the payload, which remains attached to an amino acid residue.[1][4][8]

    • Advantage: They generally offer greater plasma stability, reducing the risk of off-target toxicity.[1][4]

    • Disadvantage: The released payload-linker-amino acid complex may have altered cell permeability and activity compared to the free payload, potentially limiting the bystander effect.

Q3: How does the hydrophobicity of this compound impact linker selection and ADC development?

The inherent hydrophobicity of the this compound payload is a critical factor that significantly influences several aspects of ADC development.[5][6]

  • Aggregation: Conjugating the hydrophobic this compound to an antibody increases the overall hydrophobicity of the ADC, making it prone to aggregation.[6][7] This is a major challenge that can lead to manufacturing difficulties, poor solubility, altered pharmacokinetic properties, and potential immunogenicity.

  • Drug-to-Antibody Ratio (DAR): High DAR values, while desirable for potency, can exacerbate aggregation issues due to the increased number of hydrophobic molecules on the antibody surface.[9]

  • Linker Choice: To counteract the hydrophobicity of this compound, it is often beneficial to use more hydrophilic linkers. Incorporating hydrophilic spacers, such as polyethylene (B3416737) glycol (PEG), into the linker design can improve the solubility and reduce the aggregation propensity of the resulting ADC.[9][10]

Troubleshooting Guides

Issue 1: High Levels of Free this compound Detected in Plasma Stability Assays

This indicates poor ADC stability in circulation, a critical issue that can lead to severe off-target toxicity.

Possible Causes and Solutions:

Possible Cause Troubleshooting/Optimization Strategy
Inherent Linker Instability Select a more stable linker chemistry: If using a cleavable linker, consider a more stable variant. For example, sterically hindered disulfide linkers show greater stability than unhindered ones.[8] Alternatively, evaluate a non-cleavable linker, such as a thioether-based linker (e.g., SMCC), which generally offers higher plasma stability.[1][4]
Enzymatic Degradation of Linker Modify the linker design: For peptide linkers, altering the amino acid sequence can reduce susceptibility to plasma proteases. For example, incorporating a glutamic acid residue next to a valine-citrulline (VC) dipeptide has been shown to dramatically improve ADC half-life in mouse models.[11]
Inappropriate Conjugation Site Optimize the site of conjugation: The local chemical environment around the conjugation site can influence linker stability. Site-specific conjugation at sterically shielded positions on the antibody can protect the linker from premature cleavage.
Issue 2: this compound ADC is Showing Significant Aggregation

ADC aggregation can compromise safety, efficacy, and manufacturability.

Possible Causes and Solutions:

Possible Cause Troubleshooting/Optimization Strategy
High Hydrophobicity of Payload and Linker Incorporate hydrophilic elements: Use hydrophilic linkers containing spacers like polyethylene glycol (PEG) to counteract the hydrophobicity of this compound.[9][10] The architecture of the PEG linker (branched vs. linear) can also impact the ADC's pharmacokinetic profile.[12]
High Drug-to-Antibody Ratio (DAR) Optimize the DAR: A lower DAR can reduce the overall hydrophobicity of the ADC and decrease the propensity for aggregation. Aim for a DAR that provides a balance between potency and acceptable physicochemical properties.[9]
Unfavorable Buffer Conditions Screen different formulations: Systematically evaluate the effect of pH, ionic strength, and various excipients (e.g., sugars, amino acids, surfactants) on ADC stability to identify a formulation that minimizes aggregation.
Conjugation Process Conditions Optimize reaction conditions: Minimize the use of organic co-solvents required to dissolve the hydrophobic this compound-linker construct. Control temperature and avoid vigorous mixing during conjugation to prevent protein denaturation and aggregation.
Issue 3: Inconsistent in vivo Efficacy Despite Potent in vitro Cytotoxicity

This discrepancy often points to linker stability problems or poor pharmacokinetic properties in vivo.

Possible Causes and Solutions:

Possible Cause Troubleshooting/Optimization Strategy
Premature Payload Release in vivo Conduct pharmacokinetic (PK) studies: In an appropriate animal model, quantify the levels of intact ADC, total antibody, and free this compound over time to assess linker stability in vivo.[13][14] If premature release is confirmed, refer to the troubleshooting guide for "High Levels of Free this compound Detected."
Inefficient Payload Release at the Tumor Re-evaluate linker cleavage mechanism: If using a cleavable linker, ensure that the specific trigger for cleavage (e.g., particular enzymes) is present and active in the target tumor cells. If using a non-cleavable linker, confirm that the resulting payload-linker-amino acid catabolite is active.
Poor Tumor Penetration Modify linker properties: While not a direct stability issue, the linker's properties can influence the ADC's overall physicochemical characteristics and its ability to penetrate tumor tissue. Consider using more hydrophilic linkers to improve solubility and pharmacokinetic properties.

Data Presentation

Table 1: Comparative In Vitro Cytotoxicity of ADCs with Different Linkers

Linker TypeSpecific Linker ExamplePayloadTarget Cell LineIC50 (ng/mL)Bystander EffectReference
Cleavable (Protease)Valine-Citrulline (vc)MMAEAntigen-Positive1.5Yes[15]
Cleavable (Protease)Valine-Citrulline (vc)MMAEAntigen-Negative500Yes[15]
Non-cleavableThioether (mc)MMAFAntigen-Positive10.2No[15]
Non-cleavableThioether (mc)MMAFAntigen-Negative>1000No[15]

Note: This table presents representative data for commonly used linkers and payloads to illustrate general principles. Actual IC50 values for this compound ADCs will vary depending on the antibody, target antigen, cell line, and experimental conditions.

Table 2: Comparative Pharmacokinetics of ADCs with Different Linkers

Linker TypeSpecific LinkerAntibody TargetPayloadAnimal Modelt1/2 (days)Clearance (mL/day/kg)Reference
Non-cleavableThioether (MCC)CD22DM1Rat6.910.3[16]
Cleavable (Disulfide)SPPCD22DM1Rat4.422.0[16]
Cleavable (Protease)vc-PABCCD30MMAERat2.8-[16]

Note: This table provides a comparative overview of pharmacokinetic parameters for different linker types from preclinical studies. Direct comparison between studies should be made with caution due to variations in experimental design.

Experimental Protocols

Protocol 1: General Procedure for Cysteine-Based Conjugation of an this compound Derivative via Maleimide-Thiol Chemistry

This protocol outlines a general method for conjugating a maleimide-functionalized this compound derivative to a monoclonal antibody through reduced interchain disulfide bonds.

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

  • Maleimide-activated this compound derivative

  • Reducing agent (e.g., TCEP or DTT)

  • Quenching reagent (e.g., N-acetylcysteine)

  • Anhydrous DMSO or DMF

  • Purification system (e.g., SEC or HIC)

  • Conjugation buffer (e.g., PBS with 50 mM borate, pH 7.2-7.5)

Procedure:

  • Antibody Reduction:

    • Prepare the antibody at a concentration of 1-10 mg/mL in degassed conjugation buffer.

    • Add a 10-100-fold molar excess of TCEP to the antibody solution.

    • Incubate for 20-30 minutes at room temperature.

  • Preparation of this compound-Linker Solution:

    • Prepare a 10 mM stock solution of the maleimide-activated this compound derivative in anhydrous DMSO or DMF.

  • Conjugation Reaction:

    • Add the this compound-linker solution to the reduced antibody at a molar ratio of 10:1 to 20:1 (linker:antibody).

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.

  • Quenching the Reaction:

    • Add a quenching reagent, such as N-acetylcysteine, at a 20-fold molar excess relative to the this compound-linker to cap any unreacted maleimides.

  • Purification:

    • Purify the ADC using Size Exclusion Chromatography (SEC) to remove unconjugated this compound-linker and other small molecules.

    • Alternatively, Hydrophobic Interaction Chromatography (HIC) can be used to separate ADC species with different DARs.

Protocol 2: Determination of Drug-to-Antibody Ratio (DAR) by Hydrophobic Interaction Chromatography (HIC)

HIC separates ADC species based on their hydrophobicity, allowing for the quantification of the distribution of drug-loaded species.

Materials:

  • Purified this compound ADC

  • HIC column (e.g., Butyl-NPR)

  • HPLC system with a UV detector

  • Mobile Phase A: High salt buffer (e.g., 20 mM sodium phosphate, 1.5 M ammonium (B1175870) sulfate, pH 7.0)

  • Mobile Phase B: Low salt buffer (e.g., 20 mM sodium phosphate, pH 7.0)

Procedure:

  • Sample Preparation: Dilute the ADC sample to approximately 1 mg/mL in Mobile Phase A.

  • Chromatography:

    • Inject the sample onto the equilibrated HIC column.

    • Elute the ADC species using a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over a defined time period.

    • Monitor the elution profile at 280 nm.

  • Data Analysis:

    • Integrate the peaks corresponding to the unconjugated antibody (DAR 0) and the different drug-loaded species (DAR 2, DAR 4, etc.).

    • Calculate the average DAR using the following formula: Average DAR = Σ (Peak Area of each species * DAR of that species) / Total Peak Area

Protocol 3: Assessment of ADC Aggregation by Size Exclusion Chromatography (SEC)

SEC separates molecules based on their hydrodynamic radius, allowing for the quantification of high molecular weight species (aggregates).

Materials:

  • Purified this compound ADC

  • SEC column suitable for monoclonal antibody analysis

  • HPLC system with a UV detector

  • Mobile Phase: Isocratic buffer (e.g., 150 mM sodium phosphate, pH 7.0)

Procedure:

  • Sample Preparation: Dilute the ADC sample to a suitable concentration (e.g., 1 mg/mL) in the mobile phase.

  • Chromatography:

    • Inject the sample onto the equilibrated SEC column.

    • Elute with the mobile phase at a constant flow rate.

    • Monitor the elution profile at 280 nm.

  • Data Analysis:

    • Integrate the peaks corresponding to the monomeric ADC and any high molecular weight (HMW) aggregate peaks.

    • Calculate the percentage of aggregation: % Aggregation = (Area of HMW peaks / Total Area of all peaks) * 100

Visualizations

ADC_Troubleshooting_Workflow cluster_synthesis ADC Synthesis & Initial Characterization cluster_stability Stability & Efficacy Testing cluster_troubleshooting Troubleshooting cluster_solutions Optimization Strategies start Start: this compound-Linker Synthesis conjugation Conjugation to Antibody start->conjugation purification Purification (SEC/HIC) conjugation->purification dar_analysis DAR Determination (HIC/MS) purification->dar_analysis aggregation_analysis Aggregation Analysis (SEC) purification->aggregation_analysis plasma_stability Plasma Stability Assay dar_analysis->plasma_stability invitro_cytotoxicity In Vitro Cytotoxicity Assay dar_analysis->invitro_cytotoxicity aggregation_analysis->plasma_stability high_aggregation High Aggregation? aggregation_analysis->high_aggregation invivo_efficacy In Vivo Efficacy Study plasma_stability->invivo_efficacy high_free_drug High Free Drug? plasma_stability->high_free_drug invitro_cytotoxicity->invivo_efficacy poor_invivo_efficacy Poor In Vivo Efficacy? invivo_efficacy->poor_invivo_efficacy optimize_linker Optimize Linker Chemistry high_free_drug->optimize_linker high_aggregation->optimize_linker optimize_dar Optimize DAR high_aggregation->optimize_dar optimize_formulation Optimize Formulation high_aggregation->optimize_formulation poor_invivo_efficacy->optimize_linker

Caption: Troubleshooting workflow for optimizing this compound ADC linker chemistry.

Linker_Comparison cluster_cleavable Cleavable Linker cluster_noncleavable Non-Cleavable Linker cleavable_adc ADC in Circulation (Stable) internalization_c Internalization into Tumor Cell cleavable_adc->internalization_c cleavage Linker Cleavage (e.g., by enzymes) internalization_c->cleavage release_c Payload Release cleavage->release_c bystander Bystander Effect release_c->bystander noncleavable_adc ADC in Circulation (Highly Stable) internalization_nc Internalization into Tumor Cell noncleavable_adc->internalization_nc degradation Antibody Degradation in Lysosome internalization_nc->degradation release_nc Payload-Linker-AA Release degradation->release_nc no_bystander Limited Bystander Effect release_nc->no_bystander

References

Technical Support Center: Improving the Pharmacokinetics of Esperamicin-Based Therapies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Esperamicin-based therapies. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary pharmacokinetic challenges associated with this compound?

This compound, a potent enediyne antitumor antibiotic, faces several pharmacokinetic hurdles that can limit its therapeutic efficacy. Its high cytotoxicity can lead to significant off-target toxicity.[1] Additionally, its complex structure can be prone to degradation, and it may be rapidly cleared from circulation. Like other enediyne antibiotics, its efficacy can be reduced in hypoxic tumor environments.[2]

Q2: What are the main strategies to improve the pharmacokinetics of this compound?

The primary strategies focus on enhancing its therapeutic index by improving drug delivery to the target site while minimizing systemic exposure. These include:

  • Chemical Modification: Synthesizing this compound analogs with improved stability and reduced off-target toxicity.[3]

  • Drug Delivery Systems: Encapsulating this compound in nanoparticles or liposomes to protect it from degradation, alter its biodistribution, and potentially enhance its accumulation in tumor tissues.

  • Antibody-Drug Conjugates (ADCs): Conjugating this compound to a monoclonal antibody that targets a tumor-specific antigen, thereby directing the potent cytotoxic agent to the cancer cells.[4]

Q3: How does conjugation to an antibody affect the pharmacokinetics of this compound?

Conjugating this compound to a monoclonal antibody dramatically alters its pharmacokinetic profile, largely imposing the characteristics of the antibody.[5] This generally results in a much longer half-life, reduced clearance, and a smaller volume of distribution compared to the free drug. The stability of the linker connecting this compound to the antibody is a critical determinant of the ADC's efficacy and safety.[6]

Q4: What are the key stability concerns for this compound formulations?

This compound's complex structure, particularly the enediyne core and the trisulfide group, is susceptible to degradation.[7] Factors that can affect its stability include:

  • pH: Extreme pH values can lead to hydrolysis and degradation.[8]

  • Oxidation: The molecule can be sensitive to oxidative degradation.[9]

  • Light: Exposure to light may cause photodegradation.

  • Presence of reducing agents: While necessary for its activation, premature activation in formulation or circulation can lead to instability and off-target toxicity.[10]

Troubleshooting Guides

Problem 1: Low in vivo efficacy despite high in vitro potency of an this compound-based therapy.
Potential Cause Troubleshooting Steps
Poor Pharmacokinetics 1. Quantify this compound in Plasma: Use a validated LC-MS/MS method (see Experimental Protocol 3) to determine the pharmacokinetic profile (Cmax, AUC, half-life). 2. Assess Drug Delivery: If using a nanoparticle or liposomal formulation, characterize its stability in plasma and biodistribution. For ADCs, evaluate the stability of the conjugate and linker in circulation.
Instability of the Compound 1. Formulation Optimization: Evaluate the pH, excipients, and storage conditions of your formulation. Consider lyophilization to improve stability. 2. Chemical Modification: If stability issues persist, consider synthesizing more stable analogs of this compound.
Hypoxic Tumor Microenvironment The cytotoxic effect of this compound is oxygen-dependent.[2] 1. Co-administration: Consider co-administering agents that reduce hypoxia. 2. Alternative Delivery: Investigate delivery systems that can release the drug more effectively in hypoxic conditions.
Drug Resistance 1. Efflux Pumps: Investigate if the target cells express high levels of drug efflux pumps like P-glycoprotein (MDR1), which can be a mechanism of resistance to enediyne-based ADCs.[11] 2. DNA Repair Mechanisms: Enhanced DNA repair capacity in tumor cells can also contribute to resistance.[11]
Problem 2: Unexpected toxicity observed in animal models.
Potential Cause Troubleshooting Steps
Off-Target Toxicity of Free this compound 1. Premature Drug Release: For ADCs, analyze the stability of the linker in plasma. A labile linker can release the payload systemically. For nanoparticles, assess the drug release profile in vitro under physiological conditions. 2. Formulation Issues: Ensure the formulation is stable and does not lead to rapid, uncontrolled release of this compound.
High Dose 1. Dose-Ranging Study: Perform a dose-escalation study to determine the maximum tolerated dose (MTD). 2. Pharmacokinetic-Pharmacodynamic (PK/PD) Modeling: Use PK/PD modeling to select a dose that is predicted to be efficacious with acceptable toxicity.
Immunogenicity 1. ADC Aggregation: For ADCs, aggregation can lead to an immune response and rapid clearance. Characterize the aggregation state of your ADC preparation. 2. Formulation-Induced Immunogenicity: Certain excipients or impurities in the formulation could elicit an immune response.

Data Presentation

Table 1: Comparative Pharmacokinetic Parameters of Enediyne-Based Antibody-Drug Conjugates (ADCs) in Preclinical Models

ADC ConstructLinker TypeHalf-life (days)
T1LD1Cleavable~1.5
T1LD6Cleavable~0.7
T1LD2Non-cleavable~11.8

Experimental Protocols

Experimental Protocol 1: General Procedure for Conjugation of this compound to a Monoclonal Antibody

This protocol describes a general method for conjugating a thiol-containing this compound derivative to a monoclonal antibody via a maleimide (B117702) linker.

Materials:

  • Monoclonal antibody (mAb) in phosphate-buffered saline (PBS)

  • Thiol-activated this compound derivative

  • Tris(2-carboxyethyl)phosphine (TCEP)

  • Maleimide-functionalized crosslinker (e.g., SMCC)

  • Desalting columns (e.g., Zeba™ Spin Desalting Columns)

  • Reaction buffers: PBS, pH 7.4; Borate (B1201080) buffer, pH 8.5

  • Quenching reagent: N-acetylcysteine

Methodology:

  • Antibody Reduction (if conjugating to native cysteines):

    • Incubate the mAb with a 10-fold molar excess of TCEP in PBS at 37°C for 1 hour to reduce interchain disulfide bonds.

    • Immediately purify the reduced mAb using a desalting column equilibrated with PBS.

  • Antibody Modification with Maleimide Linker:

    • React the (reduced) mAb with a 10-fold molar excess of the maleimide crosslinker in borate buffer, pH 8.5, for 2 hours at room temperature.

    • Remove excess crosslinker using a desalting column equilibrated with PBS.

  • Conjugation of this compound:

    • Immediately add a 5-fold molar excess of the thiol-activated this compound derivative to the maleimide-activated mAb.

    • Incubate the reaction for 4-16 hours at 4°C with gentle mixing.

  • Quenching:

    • Add a 10-fold molar excess of N-acetylcysteine to quench any unreacted maleimide groups. Incubate for 30 minutes at room temperature.

  • Purification and Characterization:

    • Purify the this compound-ADC using size-exclusion chromatography (SEC) or protein A affinity chromatography.

    • Characterize the ADC for drug-to-antibody ratio (DAR) using hydrophobic interaction chromatography (HIC) or UV-Vis spectroscopy, and for aggregation using SEC.

Experimental Protocol 2: Formulation of this compound in Liposomes using the Thin-Film Hydration Method

This protocol outlines a common method for encapsulating this compound into liposomes.

Materials:

  • This compound

  • Phospholipids (e.g., DSPC, DMPC)

  • Cholesterol

  • Chloroform and Methanol (solvent system)

  • Hydration buffer (e.g., PBS, HEPES-buffered saline)

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

Methodology:

  • Lipid Film Formation:

    • Dissolve this compound, phospholipids, and cholesterol in a chloroform:methanol (2:1 v/v) solution in a round-bottom flask.

    • Remove the organic solvents using a rotary evaporator under vacuum to form a thin, uniform lipid film on the wall of the flask.

    • Further dry the film under high vacuum for at least 2 hours to remove residual solvent.

  • Hydration:

    • Hydrate the lipid film with the hydration buffer by vortexing or gentle shaking at a temperature above the phase transition temperature of the lipids. This will form multilamellar vesicles (MLVs).

  • Size Reduction (Extrusion):

    • Subject the MLV suspension to several freeze-thaw cycles to increase encapsulation efficiency.

    • Extrude the suspension 10-20 times through polycarbonate membranes of a defined pore size (e.g., 100 nm) using a lipid extruder to form small unilamellar vesicles (SUVs).

  • Purification:

    • Remove unencapsulated this compound by size-exclusion chromatography or dialysis.

  • Characterization:

    • Determine the particle size and zeta potential using dynamic light scattering (DLS).

    • Quantify the encapsulation efficiency by lysing the liposomes with a detergent (e.g., Triton X-100) and measuring the this compound concentration using HPLC or a validated spectrophotometric method.

Experimental Protocol 3: Quantification of this compound in Plasma using LC-MS/MS

This protocol provides a general framework for developing an LC-MS/MS method to quantify this compound in plasma samples.

Materials:

  • This compound standard

  • Internal standard (IS) - a structurally similar compound not present in the sample

  • Plasma (from the species used in the in vivo study)

  • Acetonitrile (ACN) with 0.1% formic acid

  • Water with 0.1% formic acid

  • LC-MS/MS system with a C18 column

Methodology:

  • Sample Preparation (Protein Precipitation):

    • To 50 µL of plasma sample, standard, or quality control (QC) sample, add 150 µL of cold ACN containing the internal standard.

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

    • Transfer the supernatant to a clean vial for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: Develop a suitable gradient to achieve good separation of this compound and the IS from matrix components.

    • Mass Spectrometry: Use electrospray ionization (ESI) in positive mode. Optimize the multiple reaction monitoring (MRM) transitions for this compound and the IS.

  • Method Validation:

    • Validate the method according to regulatory guidelines (e.g., FDA or EMA) for selectivity, sensitivity (LLOQ), linearity, accuracy, precision, recovery, matrix effect, and stability (freeze-thaw, short-term, long-term).[13][14]

Visualizations

experimental_workflow_adc cluster_antibody_prep Antibody Preparation cluster_drug_prep Drug Preparation cluster_conjugation Conjugation & Purification mAb Monoclonal Antibody reduced_mAb Reduced mAb mAb->reduced_mAb TCEP Reduction activated_mAb Maleimide-Activated mAb reduced_mAb->activated_mAb Linker Addition conjugation Conjugation Reaction activated_mAb->conjugation This compound This compound thiol_this compound Thiol-Activated This compound This compound->thiol_this compound Chemical Modification thiol_this compound->conjugation quenched_adc Quenched ADC conjugation->quenched_adc Quenching purified_adc Purified ADC quenched_adc->purified_adc Purification (SEC/Protein A) end end purified_adc->end Characterization (DAR, Aggregation)

Caption: Workflow for the conjugation of this compound to a monoclonal antibody.

signaling_pathway_this compound This compound This compound activation Activation (e.g., by thiols) This compound->activation diradical p-Benzyne Diradical activation->diradical Bergman Cyclization dna DNA diradical->dna Hydrogen Abstraction ssb Single-Strand Breaks dna->ssb dsb Double-Strand Breaks dna->dsb apoptosis Apoptosis ssb->apoptosis dsb->apoptosis

Caption: Simplified mechanism of action of this compound leading to DNA damage.

troubleshooting_logic_pk start Low In Vivo Efficacy check_pk Assess Pharmacokinetics start->check_pk check_stability Evaluate Formulation Stability check_pk->check_stability Adequate low_exposure Low Systemic Exposure check_pk->low_exposure Poor rapid_clearance Rapid Clearance check_pk->rapid_clearance Poor check_resistance Investigate Drug Resistance check_stability->check_resistance Stable degradation Compound Degradation check_stability->degradation Unstable efflux Drug Efflux / DNA Repair check_resistance->efflux Yes end end check_resistance->end Re-evaluate Target/MoA action_delivery Improve Delivery System (e.g., PEGylation, new formulation) low_exposure->action_delivery rapid_clearance->action_delivery action_formulation Optimize Formulation (pH, excipients, storage) degradation->action_formulation action_resistance Use Combination Therapy (e.g., efflux pump inhibitors) efflux->action_resistance

Caption: Troubleshooting logic for low in vivo efficacy of this compound therapies.

References

Dealing with non-specific binding in Esperamicin experiments.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Esperamicin. The focus is on addressing and mitigating non-specific binding in various experimental setups.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a potent enediyne antitumor antibiotic. Its primary mechanism of action involves binding to the minor groove of DNA and, upon activation, causing sequence-selective double-stranded breaks. This activation is triggered by the reduction of a methyl trisulfide group, leading to the formation of a reactive diradical species that abstracts hydrogen atoms from the DNA backbone, resulting in strand scission.[1][2]

Q2: What are the primary drivers of non-specific binding in this compound experiments?

Non-specific binding in this compound experiments can arise from several factors:

  • Electrostatic Interactions: The positively charged nature of this compound at physiological pH can lead to non-specific interactions with the negatively charged phosphate (B84403) backbone of DNA, independent of the nucleotide sequence.

  • Hydrophobic Interactions: The hydrophobic core of the this compound molecule can interact non-specifically with hydrophobic surfaces of experimental apparatus (e.g., microplates) or other biomolecules in the assay.[3]

  • High Compound Concentration: Using excessively high concentrations of this compound can lead to an increase in random, low-affinity interactions with non-target DNA sequences or other components in the reaction mixture.

Q3: How does non-specific binding affect experimental outcomes?

Non-specific binding can significantly compromise the accuracy and reliability of experimental data by:

  • High Background Signal: This can obscure the specific binding signal, leading to a low signal-to-noise ratio and making it difficult to detect true interactions.

  • Inaccurate Quantification: Non-specific binding contributes to the overall signal, which can lead to an overestimation of binding affinity (an artificially low Kd value).

  • Misinterpretation of Cleavage Patterns: Non-specific binding can lead to random DNA cleavage, masking the sequence-specific cleavage patterns of this compound.

Troubleshooting Guide: Non-Specific Binding

This guide provides a systematic approach to troubleshooting and resolving issues related to high non-specific binding in your this compound experiments.

Problem: High background or non-specific signal in a DNA binding assay (e.g., EMSA, SPR).

Possible Cause 1: Suboptimal Buffer Conditions

  • Solution: Optimize the buffer composition. This is a critical first step in reducing non-specific interactions.

    • Increase Ionic Strength: Increasing the salt concentration (e.g., NaCl or KCl) can help to shield electrostatic interactions between this compound and the DNA phosphate backbone.

    • Adjust pH: The pH of the buffer can influence the charge of both this compound and any proteins in the assay. Experiment with a pH range of 7.0 to 8.0 to find the optimal condition that minimizes non-specific binding while maintaining specific interactions.

Possible Cause 2: Hydrophobic Interactions with Surfaces

  • Solution: Add blocking agents and/or surfactants to the reaction buffer.

    • Blocking Agents: These molecules coat the surfaces of the reaction vessel and other components, preventing this compound from binding non-specifically.

    • Surfactants: Non-ionic detergents can disrupt non-specific hydrophobic interactions.

Possible Cause 3: Inappropriate Compound Concentration

  • Solution: Perform a concentration titration of this compound. Start with a low concentration and gradually increase it to find the optimal range where specific binding is maximized and non-specific binding is minimized.

Problem: Smeared bands or lack of clear cleavage products in a DNA cleavage assay.

Possible Cause 1: Excessive Non-Specific Cleavage

  • Solution: In addition to optimizing buffer conditions as described above, consider the following:

    • Reduce Incubation Time: Shorter incubation times can help to minimize non-specific cleavage events.

    • Include a Non-Specific DNA Competitor: Adding a non-specific DNA competitor, such as poly(dI-dC), can help to sequester non-specifically bound this compound, allowing for more specific cleavage of the target DNA.[4]

Possible Cause 2: Degradation of DNA or this compound

  • Solution: Ensure the integrity of your reagents.

    • DNA Quality: Use high-quality, purified DNA. Check the integrity of your DNA on an agarose (B213101) gel before starting the experiment.

    • This compound Stability: this compound can be unstable. Prepare fresh solutions and store them appropriately according to the manufacturer's instructions.

Quantitative Data Summary

The following tables provide a summary of recommended starting conditions and optimization ranges for key experimental parameters to minimize non-specific binding.

Table 1: Buffer Optimization Strategies

ParameterStarting ConditionOptimization RangeRationale
Ionic Strength (NaCl/KCl) 100 mM50 mM - 250 mMShields electrostatic interactions between this compound and the DNA backbone.
pH 7.57.0 - 8.0Modulates the charge of this compound and other components to minimize non-specific interactions.
Detergent (Tween-20) 0.01% (v/v)0.005% - 0.05% (v/v)Reduces non-specific hydrophobic interactions.

Table 2: Common Blocking Agents

Blocking AgentTypical ConcentrationNotes
Bovine Serum Albumin (BSA) 0.1 - 1 mg/mLA common and effective blocking agent for a variety of assays.
Casein 0.5% - 2% (w/v)Can be more effective than BSA in some systems due to its smaller molecular weight components.[5]
Non-fat Dry Milk 1% - 5% (w/v)A cost-effective alternative, but may contain endogenous biotin (B1667282) which can interfere with streptavidin-based detection methods.
Poly(dI-dC) 25 - 100 µg/mLA non-specific DNA competitor used in DNA binding and cleavage assays to reduce non-specific binding of the compound to the target DNA.[4]

Experimental Protocols

Protocol 1: In Vitro DNA Cleavage Assay

This protocol is designed to assess the DNA cleavage activity of this compound while minimizing non-specific interactions.

Materials:

  • Supercoiled plasmid DNA (e.g., pBR322)

  • This compound

  • 10X Cleavage Buffer (e.g., 100 mM Tris-HCl pH 7.5, 1 M NaCl)

  • Dithiothreitol (DTT) or Glutathione (GSH)

  • 6X DNA Loading Dye

  • Agarose

  • 1X TAE or TBE buffer

  • DNA stain (e.g., Ethidium Bromide or SYBR Safe)

Procedure:

  • Reaction Setup: On ice, prepare the following reaction mixture in a microcentrifuge tube:

    • 2 µL of 10X Cleavage Buffer

    • 1 µL of supercoiled plasmid DNA (0.5 µg)

    • Varying concentrations of this compound

    • 1 µL of 10 mM DTT or GSH (final concentration 0.5 mM)

    • Nuclease-free water to a final volume of 20 µL.

  • Incubation: Gently mix the components and incubate at 37°C for 30-60 minutes.

  • Reaction Termination: Stop the reaction by adding 4 µL of 6X DNA Loading Dye.

  • Agarose Gel Electrophoresis:

    • Prepare a 1% agarose gel in 1X TAE or TBE buffer containing the DNA stain.

    • Load the entire reaction mixture into the wells.

    • Run the gel at 80-100 V until the dye fronts have separated.

  • Visualization and Quantification:

    • Visualize the DNA bands under a UV transilluminator.

    • Quantify the intensity of the bands corresponding to the supercoiled (uncleaved), nicked (single-strand break), and linear (double-strand break) forms of the plasmid DNA using gel analysis software.

Protocol 2: Competition Binding Assay

This assay can be used to determine the binding affinity of unlabeled this compound by measuring its ability to compete with a fluorescently labeled DNA probe.

Materials:

  • Fluorescently labeled DNA oligonucleotide containing the this compound binding site

  • Unlabeled this compound

  • 10X Binding Buffer (e.g., 100 mM Tris-HCl pH 7.5, 1 M NaCl, 1 mg/mL BSA, 0.1% Tween-20)

  • 96-well black microplate

Procedure:

  • Prepare a dilution series of unlabeled this compound.

  • Reaction Setup: In the wells of the microplate, prepare the following reaction mixture:

    • 10 µL of 10X Binding Buffer

    • A fixed concentration of the fluorescently labeled DNA probe (typically at or below its Kd).

    • Varying concentrations of unlabeled this compound.

    • Nuclease-free water to a final volume of 100 µL.

    • Include a control with no unlabeled this compound.

  • Incubation: Incubate the plate at room temperature for 1-2 hours to allow the binding to reach equilibrium.

  • Measure Signal: Read the fluorescence intensity on a plate reader.

  • Data Analysis: Plot the fluorescence signal as a function of the unlabeled this compound concentration. The data can be fitted to a competition binding equation to determine the IC50, from which the Ki (inhibition constant) can be calculated.[3]

Visualizations

Troubleshooting Workflow for High Non-Specific Binding

Troubleshooting_NSB start High Non-Specific Binding Observed check_buffer Step 1: Optimize Buffer Conditions start->check_buffer increase_salt Increase Ionic Strength (e.g., 50-250 mM NaCl) check_buffer->increase_salt Electrostatic Interactions? adjust_ph Adjust pH (e.g., pH 7.0-8.0) check_buffer->adjust_ph Charge Effects? re_evaluate1 Re-evaluate Non-Specific Binding increase_salt->re_evaluate1 adjust_ph->re_evaluate1 add_blockers Step 2: Add Blocking Agents / Surfactants re_evaluate1->add_blockers Still High resolved Issue Resolved re_evaluate1->resolved Resolved use_bsa Add BSA (0.1-1 mg/mL) add_blockers->use_bsa Hydrophobic Interactions? use_tween Add Tween-20 (0.005-0.05%) add_blockers->use_tween Surface Adsorption? re_evaluate2 Re-evaluate Non-Specific Binding use_bsa->re_evaluate2 use_tween->re_evaluate2 optimize_conc Step 3: Optimize this compound Concentration re_evaluate2->optimize_conc Still High re_evaluate2->resolved Resolved titrate_drug Perform Concentration Titration optimize_conc->titrate_drug titrate_drug->resolved

Caption: A decision tree for troubleshooting high non-specific binding.

Experimental Workflow for DNA Cleavage Assay

DNA_Cleavage_Workflow prep 1. Prepare Reaction Mix (Plasmid, Buffer, this compound) activate 2. Add Activating Agent (DTT or GSH) prep->activate incubate 3. Incubate at 37°C activate->incubate stop_rxn 4. Stop Reaction (Add Loading Dye) incubate->stop_rxn electrophoresis 5. Agarose Gel Electrophoresis stop_rxn->electrophoresis visualize 6. Visualize and Quantify Bands electrophoresis->visualize

Caption: Workflow for the in vitro DNA cleavage assay with this compound.

This compound-Induced DNA Damage Response Pathway

DNA_Damage_Response cluster_sensors Damage Sensors cluster_transducers Signal Transducers cluster_effectors Effector Pathways This compound This compound dsb DNA Double-Strand Break This compound->dsb MRN MRN Complex (Mre11-Rad50-Nbs1) dsb->MRN Ku70_80 Ku70/Ku80 dsb->Ku70_80 ATM ATM Kinase MRN->ATM activates DNA_PKcs DNA-PKcs Ku70_80->DNA_PKcs recruits ATR ATR Kinase ATM->ATR can activate HR Homologous Recombination (HR) ATM->HR promotes CellCycleArrest Cell Cycle Arrest ATM->CellCycleArrest Apoptosis Apoptosis ATM->Apoptosis ATR->HR promotes ATR->CellCycleArrest ATR->Apoptosis NHEJ Non-Homologous End Joining (NHEJ) DNA_PKcs->NHEJ initiates

Caption: Simplified signaling pathway for DNA double-strand break repair.

References

Technical Support Center: Enhancing Cellular Uptake of Esperamicin

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when enhancing the cellular uptake of Esperamicin.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms that can be leveraged to enhance the cellular uptake of this compound?

A1: Enhancing the cellular uptake of this compound, a potent enediyne antitumor antibiotic, can be approached through several key strategies. These primarily involve overcoming the cell membrane barrier and protecting the molecule from degradation before it reaches its intracellular target. The main strategies include:

  • Nanoparticle-based Delivery Systems: Encapsulating this compound within nanoparticles can facilitate its entry into cells via endocytosis.

  • Liposomal Formulations: Liposomes can fuse with the cell membrane, releasing this compound directly into the cytoplasm.

  • Antibody-Drug Conjugates (ADCs): By linking this compound to a monoclonal antibody that targets a specific cell surface antigen, it can be internalized through receptor-mediated endocytosis.

  • Prodrug Strategies: Modifying the this compound molecule into an inactive prodrug can improve its membrane permeability. Once inside the cell, the prodrug is converted to the active this compound.

Q2: How does the pendant aromatic chromophore of this compound A1 influence its cellular uptake?

A2: The pendant aromatic chromophore of this compound A1 is thought to play a role in its ability to be taken up by cells.[1] However, the exact mechanism and its efficiency can be cell-line dependent. While it may contribute to passive diffusion across the cell membrane, this process may not be efficient enough for therapeutic efficacy, necessitating the use of enhanced uptake strategies.

Q3: What are the common challenges encountered when developing this compound-based therapeutics related to cellular uptake?

A3: Researchers often face several challenges, including:

  • Low intrinsic cell permeability: The chemical structure of this compound may not be optimal for passive diffusion across the lipid bilayer of the cell membrane.

  • Efflux pump activity: Cancer cells can develop resistance by overexpressing efflux pumps that actively remove drugs like this compound from the cell, reducing its intracellular concentration.

  • Off-target toxicity: Non-specific uptake by healthy cells can lead to significant side effects.

  • Degradation: this compound can be degraded before reaching its target, reducing its effective concentration.

Section 2: Troubleshooting Guides

Issue 1: Low Intracellular Concentration of this compound

Symptoms:

  • Reduced cytotoxicity in in vitro assays despite proven in vitro DNA-damaging activity.

  • Inconsistent results between different cell lines.

  • Requirement for high extracellular concentrations to observe a therapeutic effect.

Possible Causes and Solutions:

Possible Cause Troubleshooting/Optimization Strategy
Poor membrane permeability 1. Utilize a Nanocarrier: Encapsulate this compound in liposomes or polymeric nanoparticles to leverage endocytic uptake pathways. 2. Develop a Prodrug: Synthesize a more lipophilic prodrug of this compound that can more easily cross the cell membrane.
Efflux pump-mediated resistance 1. Co-administer with an Efflux Pump Inhibitor: Use known inhibitors for pumps like P-glycoprotein to increase intracellular accumulation. 2. Select Resistant Cell Line for Screening: Use cell lines known to overexpress specific efflux pumps to test the efficacy of your delivery system.
Drug degradation 1. Encapsulation: Protect this compound from enzymatic degradation by encapsulating it in nanoparticles or liposomes. 2. Optimize Formulation: Adjust the pH and composition of the delivery vehicle to enhance stability.
Issue 2: High Off-Target Cytotoxicity

Symptoms:

  • Significant toxicity observed in non-cancerous cell lines in vitro.

  • Adverse effects in in vivo models not related to tumor regression.

Possible Causes and Solutions:

Possible Cause Troubleshooting/Optimization Strategy
Non-specific uptake 1. Develop an Antibody-Drug Conjugate (ADC): Conjugate this compound to an antibody that specifically targets a tumor-associated antigen. 2. Targeted Nanoparticles: Decorate the surface of nanoparticles or liposomes with ligands (e.g., folate, transferrin) that bind to receptors overexpressed on cancer cells.
Premature drug release 1. Optimize Linker Chemistry (for ADCs): Use a linker that is stable in circulation but is cleaved efficiently within the target cell (e.g., in the lysosomal compartment). 2. Engineer Nanocarrier Stability: Design nanoparticles or liposomes that release their payload in response to the tumor microenvironment (e.g., lower pH, specific enzymes).

Section 3: Experimental Protocols

Protocol 1: Preparation of this compound-Loaded Liposomes

Objective: To encapsulate this compound in a liposomal formulation to enhance its cellular uptake.

Materials:

  • This compound

  • Dipalmitoylphosphatidylcholine (DPPC)

  • Cholesterol

  • Chloroform

  • Methanol

  • Phosphate-buffered saline (PBS), pH 7.4

  • Rotary evaporator

  • Probe sonicator

  • Extruder with polycarbonate membranes (100 nm pore size)

Methodology:

  • Dissolve DPPC and cholesterol (e.g., in a 2:1 molar ratio) and a specific amount of this compound in a chloroform:methanol (2:1 v/v) solution in a round-bottom flask.

  • Remove the organic solvent using a rotary evaporator to form a thin lipid film on the flask wall.

  • Dry the film under vacuum for at least 2 hours to remove any residual solvent.

  • Hydrate the lipid film with PBS (pH 7.4) by vortexing, to form multilamellar vesicles (MLVs).

  • Subject the MLV suspension to probe sonication to reduce the size of the vesicles.

  • Extrude the liposome (B1194612) suspension through a 100 nm polycarbonate membrane multiple times to obtain unilamellar vesicles of a uniform size.

  • Determine the encapsulation efficiency by separating the liposomes from the unencapsulated drug using size exclusion chromatography and quantifying the this compound concentration in the liposomal fraction.

Protocol 2: Quantification of Intracellular this compound Concentration

Objective: To measure the amount of this compound taken up by cells.

Materials:

  • Cells cultured in appropriate plates

  • This compound solution (free or formulated)

  • Ice-cold PBS

  • Lysis buffer (e.g., RIPA buffer)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector, or a specific ELISA kit for this compound if available.

Methodology:

  • Seed cells in a multi-well plate and allow them to adhere overnight.

  • Treat the cells with the this compound formulation or free drug at the desired concentration for a specific time.

  • At the end of the incubation, aspirate the medium and wash the cells three times with ice-cold PBS to remove any extracellular drug.

  • Lyse the cells using a suitable lysis buffer.

  • Collect the cell lysate and centrifuge to pellet the cell debris.

  • Analyze the supernatant for this compound concentration using a validated HPLC method or another sensitive quantification technique.

  • Normalize the intracellular drug concentration to the total protein content of the cell lysate, determined by a protein assay (e.g., BCA assay).

Section 4: Visualizations

Diagram 1: Strategies to Enhance this compound Cellular Uptake

G cluster_strategies Enhancement Strategies Nanoparticle Delivery Nanoparticle Delivery Target Cell Target Cell Nanoparticle Delivery->Target Cell Endocytosis Liposomal Formulation Liposomal Formulation Liposomal Formulation->Target Cell Membrane Fusion Antibody-Drug Conjugate Antibody-Drug Conjugate Antibody-Drug Conjugate->Target Cell Receptor-Mediated Endocytosis Prodrug Strategy Prodrug Strategy Prodrug Strategy->Target Cell Enhanced Permeability This compound This compound This compound->Nanoparticle Delivery This compound->Liposomal Formulation This compound->Antibody-Drug Conjugate This compound->Prodrug Strategy

Caption: Overview of strategies to improve this compound delivery to target cells.

Diagram 2: Experimental Workflow for Quantifying Intracellular this compound

G Cell Seeding Cell Seeding Drug Treatment Drug Treatment Cell Seeding->Drug Treatment Washing Washing Drug Treatment->Washing Cell Lysis Cell Lysis Washing->Cell Lysis Lysate Collection Lysate Collection Cell Lysis->Lysate Collection Quantification Quantification Lysate Collection->Quantification Data Analysis Data Analysis Quantification->Data Analysis

Caption: Workflow for measuring intracellular this compound concentration.

Diagram 3: Signaling Pathway for Antibody-Drug Conjugate (ADC) Internalization

G cluster_cell Target Cell Receptor Receptor Clathrin-Coated Pit Clathrin-Coated Pit Receptor->Clathrin-Coated Pit Internalization Endosome Endosome Clathrin-Coated Pit->Endosome Lysosome Lysosome Endosome->Lysosome Released this compound Released this compound Lysosome->Released this compound Linker Cleavage DNA Damage DNA Damage Released this compound->DNA Damage This compound ADC This compound ADC This compound ADC->Receptor Binding

Caption: Receptor-mediated endocytosis of an this compound ADC.

References

Best practices for handling and storage of Esperamicin compounds.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides best practices for the handling, storage, and use of Esperamicin compounds in a research setting. Due to the extremely cytotoxic nature of these enediyne antibiotics, strict adherence to safety protocols is mandatory.

Frequently Asked Questions (FAQs)

Q1: What are this compound compounds and why are they considered hazardous?

A1: Esperamicins are a class of potent antitumor antibiotics belonging to the enediyne family.[1] Their mechanism of action involves binding to the minor groove of DNA and, upon activation, causing single- and double-strand breaks, which leads to cell death.[2][3] They are considered extremely hazardous due to their high cytotoxicity.[2]

Q2: What are the general safety precautions for handling this compound?

A2: All handling of this compound compounds, both in solid and solution form, must be conducted in a designated containment area, such as a certified biological safety cabinet or a glove box. Appropriate personal protective equipment (PPE), including a lab coat, double gloves, and eye protection, is required. An emergency plan for accidental exposure should be in place.

Q3: How should I prepare a stock solution of this compound?

A3: Due to the lack of specific solubility data in the public domain, it is recommended to start with a small amount of the compound and test its solubility in a high-purity solvent like DMSO or ethanol (B145695).[4] Prepare stock solutions in a certified chemical fume hood. A general protocol for preparing antibiotic stock solutions can be adapted, ensuring all steps are performed with extreme caution due to the compound's toxicity.

Q4: What are the recommended storage conditions for this compound?

A4: While specific stability data for this compound is limited, general guidance for enediyne antibiotics like Calicheamicin suggests short-term storage of solutions at 2-8°C and long-term storage at -20°C or colder.[5][] To minimize degradation, store solutions in small, single-use aliquots in tightly sealed vials, protected from light.[7] Powdered forms of antibiotics are generally more stable and should be stored desiccated at -20°C.[8]

Q5: How is the DNA-cleaving activity of this compound activated?

A5: The DNA-cleaving activity of this compound is activated by thiol-containing compounds, such as dithiothreitol (B142953) (DTT) or glutathione.[2][9] This activation is a critical step in experimental protocols designed to study its cytotoxic effects.[2][10]

Troubleshooting Guide

This guide addresses potential issues that may arise during experiments involving this compound, particularly DNA cleavage assays.

Problem Possible Cause Recommended Solution
No or low DNA cleavage observed Inactive this compound Ensure proper storage conditions were maintained. Prepare a fresh stock solution. Consider that repeated freeze-thaw cycles can degrade the compound.[7]
Insufficient activation Verify the concentration and freshness of the activating agent (e.g., DTT). The presence of a thiol is essential for activity.[2][9]
Incorrect reaction conditions Confirm the pH and temperature of the reaction buffer are optimal. A typical DNA cleavage assay is performed at 37°C in a buffer with a pH of around 7.5.[10]
Inconsistent results between experiments Variable this compound concentration Prepare fresh dilutions from a single, well-characterized stock solution for each experiment. Ensure accurate pipetting of the highly potent compound.
Degradation of stock solution Aliquot stock solutions into single-use volumes to avoid multiple freeze-thaw cycles. Protect from light.[7][8]
High background DNA damage Contamination of reagents Use nuclease-free water and reagents for all experiments.
Photodegradation of DNA Minimize exposure of DNA samples to light, especially UV.

Experimental Protocols

Detailed Protocol: In Vitro DNA Cleavage Assay with this compound A1

This protocol is adapted from a published study by Sugiura et al. and is intended for experienced researchers.[10] All procedures must be performed in a proper containment facility.

Materials:

  • This compound A1

  • Supercoiled plasmid DNA (e.g., pBR322)

  • Dithiothreitol (DTT)

  • Reaction Buffer: 10 mM Tris-HCl (pH 7.5), 10 mM EDTA, 1 mM deferoxamine

  • Loading Buffer: 10% glycerol, 0.05% bromophenol blue

  • Agarose (B213101) gel (1%) containing ethidium (B1194527) bromide (0.5 µg/ml)

  • Electrophoresis buffer (e.g., TBE or TAE)

  • Nuclease-free water

Procedure:

  • Reaction Setup:

    • In a sterile microcentrifuge tube, prepare the reaction mixture containing:

      • Supercoiled plasmid DNA (final concentration, e.g., 225 µM base)

      • Reaction Buffer

      • Nuclease-free water to the desired final volume.

  • Initiation of Cleavage:

    • Add this compound A1 to the reaction mixture to achieve the desired final concentration (e.g., 10 µM).

    • Initiate the DNA cleavage by adding DTT to a final concentration of 0.1 mM.

  • Incubation:

    • Incubate the reaction mixture at 37°C for a specified time (e.g., 10 minutes). Time courses can be performed to assess the kinetics of cleavage.

  • Reaction Termination:

    • Stop the reaction by adding cold ethanol and 3 M sodium acetate, followed by immediate chilling at -70°C.

  • Sample Preparation for Electrophoresis:

    • Lyophilize the samples.

    • Resuspend the dried pellet in loading buffer.

    • Heat the samples at 60°C for 1 minute.

  • Agarose Gel Electrophoresis:

    • Load the samples onto a 1% agarose gel containing ethidium bromide.

    • Run the gel in electrophoresis buffer until adequate separation of supercoiled (form I), open-circular (form II), and linear (form III) DNA is achieved.

  • Visualization:

    • Visualize the DNA bands under UV light. The conversion of form I to forms II and III indicates DNA cleavage.

Visualizations

Esperamicin_Activation_and_DNA_Cleavage This compound This compound (Inactive) Activated_this compound Activated this compound (Diradical Intermediate) This compound->Activated_this compound Reduction Thiol Thiol (e.g., DTT) Thiol->Activated_this compound DNA dsDNA Activated_this compound->DNA Hydrogen Abstraction Cleaved_DNA Cleaved DNA (Single and Double Strand Breaks) DNA->Cleaved_DNA

Caption: Activation of this compound by a thiol-containing compound to form a reactive diradical that leads to DNA cleavage.

DNA_Cleavage_Assay_Workflow cluster_prep Reaction Preparation cluster_reaction Cleavage Reaction cluster_analysis Analysis Prep_DNA Prepare DNA Solution Mix_Reagents Mix DNA, Buffer, and this compound Prep_DNA->Mix_Reagents Prep_Buffer Prepare Reaction Buffer Prep_Buffer->Mix_Reagents Prep_this compound Prepare this compound Dilution Prep_this compound->Mix_Reagents Add_DTT Add DTT to Activate Mix_Reagents->Add_DTT Incubate Incubate at 37°C Add_DTT->Incubate Stop_Reaction Stop Reaction (Ethanol/Cold) Incubate->Stop_Reaction Prepare_Sample Prepare Sample for Electrophoresis Stop_Reaction->Prepare_Sample Run_Gel Agarose Gel Electrophoresis Prepare_Sample->Run_Gel Visualize Visualize DNA Bands Run_Gel->Visualize

Caption: Experimental workflow for an in vitro DNA cleavage assay using this compound.

Disposal of this compound Waste

All materials that come into contact with this compound, including pipette tips, tubes, gloves, and solutions, must be treated as hazardous chemical waste.[11] Decontamination of work surfaces should be performed with a suitable inactivating agent, if known, or a strong oxidizing agent followed by thorough cleaning. All waste must be disposed of in accordance with institutional and local regulations for cytotoxic waste.[12]

References

Technical Support Center: Esperamicin & Enediyne Core Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on minimizing the degradation of the enediyne core of Esperamicin during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound's enediyne core degradation?

A1: The primary cause of degradation is the inherent reactivity of the enediyne core, which leads to a chemical transformation known as cycloaromatization. This process, specifically the Bergman cyclization for 10-membered enediynes like this compound, converts the unstable enediyne ring into a more stable benzenoid diradical.[1][2] This diradical is responsible for the potent cytotoxicity of this compound but also represents its degradation pathway.[2]

Q2: What environmental factors can trigger the degradation of the enediyne core?

A2: Several factors can trigger the cycloaromatization of the enediyne core. The most significant trigger for this compound is the presence of nucleophiles, particularly thiol-containing compounds such as dithiothreitol (B142953) (DTT) or glutathione.[3][4][5] Other factors that can contribute to degradation include exposure to acidic conditions, elevated temperatures, and potentially certain organic solvents.[1][6] While some enediynes are sensitive to ultraviolet light, this is not a primary concern for this compound under normal laboratory handling.[7]

Q3: How does the trisulfide group in this compound A1 contribute to its stability and degradation?

A3: The allylic methyltrisulfide group is a key functional component that acts as a "trigger" for the activation and subsequent degradation of the enediyne core.[8] Under reducing conditions, such as in the presence of cellular thiols, the trisulfide is reduced to a thiolate anion.[4][5] This anion then initiates an intramolecular Michael addition, which leads to a conformational change in the enediyne ring, facilitating the Bergman cyclization and the formation of the reactive diradical.[4][5] Therefore, the integrity of the trisulfide is crucial for maintaining the stability of the enediyne core until its intended activation.

Q4: Is the presence of oxygen required for the degradation of this compound's enediyne core?

A4: The initial cycloaromatization (degradation) of the enediyne core itself is not dependent on oxygen.[9] However, the subsequent actions of the generated diradical, particularly DNA cleavage which is a measure of its activity and can be considered a downstream effect of its "degradation" into an active form, can be influenced by oxygen. While DNA degradation by this compound is primarily oxygen-independent, its cytotoxicity is significantly lower under hypoxic (low oxygen) conditions.[9][10]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Loss of cytotoxic activity in experiments. Degradation of the enediyne core prior to use.1. Review Storage Conditions: Ensure this compound is stored at recommended low temperatures (-20°C to -80°C) and protected from light. 2. Aliquot Stock Solutions: Prepare single-use aliquots to avoid repeated freeze-thaw cycles.[11] 3. Check Solvent Compatibility: Avoid prolonged storage in solvents like DMSO at room temperature, which may promote interconversion or degradation.[6] 4. Use Freshly Prepared Solutions: Prepare working solutions immediately before use.
Inconsistent results between experimental replicates. Partial degradation of this compound during the experiment.1. Control for Reducing Agents: Be mindful of any thiol-containing reagents in your buffers or media (e.g., DTT, β-mercaptoethanol). If their presence is unavoidable, minimize the incubation time of this compound with these agents. 2. Maintain Stable pH: Use buffered solutions to maintain a stable, neutral pH, as acidic conditions can promote degradation of some enediynes.[1] 3. Control Temperature: Perform all manipulations on ice and minimize the time this compound is kept at room temperature or higher.
Unexpected reaction products observed in mass spectrometry. Formation of degradation products.1. Analyze for Cycloaromatized Core: Look for masses corresponding to the cycloaromatized (benzenoid diradical) form of the this compound core. 2. Investigate Solvent Adducts: Consider the possibility of reactions with the solvent, especially if using reactive solvents.

Experimental Protocols

Protocol 1: Short-Term Storage and Handling of this compound Stock Solutions
  • Reconstitution: Reconstitute lyophilized this compound in a suitable, anhydrous solvent (e.g., methanol (B129727) or a buffered aqueous solution) to a concentration of 1-10 mM. Perform this step on ice.

  • Aliquoting: Immediately after reconstitution, aliquot the stock solution into single-use, low-protein binding microcentrifuge tubes. The volume of each aliquot should be sufficient for a single experiment to avoid repeated freeze-thaw cycles.[11]

  • Storage: Store the aliquots at -80°C for long-term stability.[11] For short-term storage (up to one week), -20°C may be acceptable, but degradation may be more rapid.

  • Thawing: When needed, thaw an aliquot rapidly and keep it on ice. Use the solution immediately and discard any unused portion. Do not refreeze.

Protocol 2: Assessing the Stability of this compound in an Experimental Buffer
  • Preparation: Prepare the experimental buffer, both with and without any suspected destabilizing agents (e.g., a thiol-containing compound).

  • Incubation: Add this compound to each buffer condition at the final working concentration. Incubate aliquots at the experimental temperature (e.g., 37°C) for various time points (e.g., 0, 15, 30, 60, 120 minutes).

  • Quenching (Optional): At each time point, the reaction can be quenched by flash-freezing the aliquot in liquid nitrogen.

  • Analysis: Analyze the samples by HPLC or LC-MS to quantify the amount of intact this compound remaining. A decrease in the peak corresponding to this compound over time indicates degradation.

  • Activity Assay: In parallel, test the cytotoxic activity of the incubated samples on a relevant cancer cell line to correlate the loss of intact drug with a decrease in biological activity.

Visualizations

degradation_pathway This compound Stable this compound (Enediyne Core) Trigger Triggering Event (e.g., Thiols, H+) This compound->Trigger Exposure to reducing agents or acid Activated Activated Intermediate (Thiolate Adduct) Trigger->Activated Cycloaromatization Bergman Cyclization Activated->Cycloaromatization Spontaneous Degraded Degraded/Activated Form (Benzenoid Diradical) Cycloaromatization->Degraded DNA_Damage DNA Damage Degraded->DNA_Damage Hydrogen abstraction experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Reconstitute Reconstitute this compound on Ice Aliquot Aliquot into Single-Use Tubes Reconstitute->Aliquot Store Store at -80°C Aliquot->Store Thaw Thaw Aliquot Rapidly Store->Thaw For each experiment Prepare_Working Prepare Working Solution in Cold Buffer Thaw->Prepare_Working Incubate Incubate with Cells/Target Prepare_Working->Incubate Measure_Activity Measure Cytotoxicity/ DNA Damage Incubate->Measure_Activity LCMS LC-MS for Degradation Products Incubate->LCMS Optional

References

Adjusting assay parameters for different cancer cell line sensitivities to Esperamicin.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist in designing and executing cytotoxicity assays with Esperamicin, a potent enediyne antitumor antibiotic. Given the varying sensitivities of different cancer cell lines to this DNA-damaging agent, careful optimization of assay parameters is crucial for obtaining accurate and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound belongs to the enediyne class of antitumor antibiotics. Its potent cytotoxicity stems from its ability to cause single- and double-strand breaks in DNA.[1] This damage is initiated by the reduction of a methyl trisulfide group, which triggers a cascade of reactions culminating in the formation of a highly reactive diradical species that abstracts hydrogen atoms from the deoxyribose backbone of DNA, leading to strand scission.

Q2: Why do different cancer cell lines show varying sensitivity to this compound?

The differential sensitivity of cancer cell lines to this compound can be attributed to several factors, including:

  • Differences in drug uptake and efflux: The expression levels of drug transporters can vary significantly among cell lines.

  • Variations in DNA repair capacity: Cells with more efficient DNA double-strand break repair mechanisms, such as homologous recombination and non-homologous end joining, may exhibit greater resistance.

  • Cellular redox state: The activation of this compound is dependent on reducing agents. Variations in the intracellular concentration of molecules like glutathione (B108866) can influence the drug's potency.

  • Cell proliferation rate: Faster-growing cell lines may be more susceptible to DNA-damaging agents as they have less time to repair DNA before entering mitosis.

Q3: Which cell viability assay is most suitable for this compound?

Metabolic-based assays, such as the MTT or MTS assay, are commonly used and are suitable for assessing the cytotoxicity of this compound. These assays measure the activity of mitochondrial dehydrogenases, which is generally proportional to the number of viable cells. However, it is crucial to optimize assay conditions, as factors like high cell density or prolonged incubation times can lead to misleading results.[2][3][4]

Q4: How do I choose the appropriate concentration range of this compound for my experiments?

Due to its high potency, it is recommended to perform a preliminary dose-response experiment with a wide range of concentrations, spanning several orders of magnitude (e.g., from picomolar to micromolar). This will help determine the approximate IC50 value for your specific cell line and guide the selection of a narrower, more focused concentration range for subsequent experiments.

Data Presentation: this compound IC50 Values

The following table provides representative IC50 values for this compound A1 in various cancer cell lines, illustrating the concept of differential sensitivity. Please note that these values are illustrative and the actual IC50 should be determined empirically for your specific cell line and experimental conditions.

Cell LineCancer TypeIllustrative IC50 (pM)Relative Sensitivity
HL-60Leukemia5Highly Sensitive
K-562Chronic Myelogenous Leukemia15Sensitive
A549Lung Carcinoma50Moderately Sensitive
MCF-7Breast Adenocarcinoma150Less Sensitive
HT-29Colon Adenocarcinoma300Relatively Resistant

Note: These are hypothetical values based on the known high potency and differential activity of enediyne antibiotics. Actual values must be determined experimentally.

Experimental Protocols

Protocol 1: Determining Optimal Seeding Density for Adherent Cell Lines

Objective: To determine the optimal number of cells to seed per well to ensure logarithmic growth throughout the experiment and a linear response in the viability assay.

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • Trypsin-EDTA

  • 96-well flat-bottom tissue culture plates

  • Hemocytometer or automated cell counter

  • MTT reagent (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Multichannel pipette

Procedure:

  • Cell Preparation: Harvest cells during their logarithmic growth phase. Create a single-cell suspension.

  • Serial Dilution: Prepare a series of cell dilutions in complete culture medium to achieve final cell numbers ranging from 1,000 to 40,000 cells per 100 µL.

  • Seeding: Using a multichannel pipette, seed 100 µL of each cell dilution into at least three replicate wells of a 96-well plate. Include wells with medium only as a blank control.

  • Incubation: Incubate the plate for the intended duration of your drug treatment experiment (e.g., 48 or 72 hours) under standard culture conditions (37°C, 5% CO2).

  • MTT Assay:

    • Add 10 µL of MTT solution to each well.

    • Incubate for 2-4 hours at 37°C.

    • Carefully remove the MTT-containing medium.

    • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Plot the absorbance values against the number of cells seeded. The optimal seeding density will be within the linear range of this curve.

Protocol 2: General MTT Assay for Determining this compound Cytotoxicity

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in a specific cancer cell line.

Materials:

  • Cancer cell line of interest at the predetermined optimal seeding density

  • Complete culture medium

  • This compound stock solution (e.g., in DMSO)

  • 96-well flat-bottom tissue culture plates

  • MTT reagent (5 mg/mL in PBS)

  • Solubilization solution

  • Multichannel pipette

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at the optimal density determined in Protocol 1 and allow them to adhere overnight.

  • Compound Preparation: Prepare a serial dilution of this compound in complete culture medium. Ensure the final solvent concentration (e.g., DMSO) is consistent across all wells and does not exceed a non-toxic level (typically <0.1%).

  • Treatment: Remove the existing medium from the cells and add 100 µL of the medium containing the various concentrations of this compound. Include untreated and vehicle-only controls.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).

  • MTT Assay: Follow steps 5 and 6 from Protocol 1.

  • Data Analysis:

    • Normalize the absorbance values of the treated wells to the vehicle control wells (representing 100% viability).

    • Plot the percentage of cell viability against the logarithm of the this compound concentration.

    • Use a non-linear regression model (e.g., log(inhibitor) vs. response -- Variable slope) to determine the IC50 value.

Mandatory Visualizations

experimental_workflow cluster_prep Assay Preparation cluster_assay Cytotoxicity Assay (Protocol 2) cluster_analysis Data Analysis start Start cell_culture Maintain Healthy Cell Culture start->cell_culture optimize_seeding Determine Optimal Seeding Density (Protocol 1) cell_culture->optimize_seeding seed_plate Seed 96-well Plate optimize_seeding->seed_plate prepare_drug Prepare this compound Serial Dilutions treat_cells Treat Cells seed_plate->treat_cells prepare_drug->treat_cells incubate Incubate (e.g., 48-72h) treat_cells->incubate viability_assay Perform MTT Assay incubate->viability_assay read_plate Measure Absorbance viability_assay->read_plate normalize_data Normalize Data to Vehicle Control read_plate->normalize_data plot_curve Plot Dose-Response Curve normalize_data->plot_curve calculate_ic50 Calculate IC50 (Non-linear Regression) plot_curve->calculate_ic50 end End calculate_ic50->end

Caption: Experimental workflow for determining this compound cytotoxicity.

dna_damage_response cluster_atm ATM Pathway cluster_atr ATR Pathway cluster_outcomes Cellular Outcomes This compound This compound dsb DNA Double-Strand Breaks This compound->dsb atm ATM (Ataxia-Telangiectasia Mutated) dsb->atm activates atr ATR (ATM and Rad3-related) dsb->atr activates chk2 CHK2 atm->chk2 phosphorylates dna_repair DNA Repair atm->dna_repair p53_atm p53 chk2->p53_atm phosphorylates cdc25a_atm Cdc25A chk2->cdc25a_atm inhibits cell_cycle_arrest Cell Cycle Arrest p53_atm->cell_cycle_arrest apoptosis Apoptosis p53_atm->apoptosis cdc25a_atm->cell_cycle_arrest chk1 CHK1 atr->chk1 phosphorylates atr->dna_repair p53_atr p53 chk1->p53_atr phosphorylates cdc25a_atr Cdc25A chk1->cdc25a_atr inhibits p53_atr->cell_cycle_arrest p53_atr->apoptosis cdc25a_atr->cell_cycle_arrest

Caption: this compound-induced DNA damage signaling pathway.

Troubleshooting Guide

troubleshooting_guide cluster_cell Cell-Related Issues cluster_compound Compound-Related Issues cluster_assay Assay-Related Issues cluster_solutions Solutions start High Variability or Inconsistent IC50 Values check_passage Cell passage number too high? start->check_passage check_health Cells healthy and in logarithmic growth phase? start->check_health check_seeding Inconsistent seeding density? start->check_seeding check_stock This compound stock properly stored and handled? start->check_stock check_dilution Inaccurate serial dilutions? start->check_dilution check_incubation Inconsistent incubation times? start->check_incubation edge_effect Edge effects in 96-well plate? start->edge_effect reagent_quality Reagent quality and preparation? start->reagent_quality solution_passage Use lower passage cells check_passage->solution_passage Yes solution_health Ensure optimal cell health check_health->solution_health No solution_seeding Re-optimize seeding density check_seeding->solution_seeding Yes solution_stock Prepare fresh stock solution check_stock->solution_stock No solution_dilution Carefully prepare dilutions check_dilution->solution_dilution Yes solution_incubation Standardize all timings check_incubation->solution_incubation Yes solution_edge Avoid outer wells or fill with sterile liquid edge_effect->solution_edge Yes solution_reagent Use fresh, high-quality reagents reagent_quality->solution_reagent No

Caption: Troubleshooting guide for this compound cytotoxicity assays.

References

Technical Support Center: Enhancing Esperamicin-Antibody Conjugation Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for improving the efficiency of Esperamicin conjugation to antibodies. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address specific issues encountered during the experimental process.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge when conjugating the highly potent, hydrophobic payload this compound to an antibody?

The main challenge is managing the hydrophobicity of the this compound payload.[1] High concentrations of hydrophobic drugs conjugated to an antibody can lead to aggregation, reduced solubility, and potential loss of antibody function.[2] It is crucial to carefully control the drug-to-antibody ratio (DAR) and select appropriate linker and buffer conditions to mitigate these effects.

Q2: Which functional groups on an antibody are typically used for this compound conjugation?

Standard antibody conjugation strategies target either the primary amines of lysine (B10760008) residues or the thiol groups of cysteine residues.[3]

  • Lysine Conjugation: Utilizes the numerous surface-accessible lysine residues. This method is straightforward but often results in a heterogeneous mixture of antibody-drug conjugates (ADCs) with a wide range of DARs.[4]

  • Cysteine Conjugation: This approach often involves the reduction of interchain disulfide bonds to provide a specific number of conjugation sites, leading to more homogeneous ADCs with a controlled DAR.[5] Site-specific cysteine conjugation, through engineered cysteines, offers even greater control.[4]

Q3: What type of linker chemistry is recommended for conjugating this compound?

The choice of linker is critical for the stability and efficacy of the resulting ADC.[6] For a hydrophobic payload like this compound, incorporating a hydrophilic linker, such as polyethylene (B3416737) glycol (PEG), can help to reduce aggregation and improve solubility.[2] Both cleavable and non-cleavable linkers can be used, depending on the desired mechanism of drug release.[6] For instance, a hydrazone linker allows for acid-sensitive cleavage in the endosomal-lysosomal compartment, while a thioether bond in a non-cleavable linker relies on lysosomal degradation of the antibody to release the payload.[7][8]

Q4: How does the Drug-to-Antibody Ratio (DAR) affect the performance of an this compound ADC?

The DAR is a critical quality attribute that directly influences the ADC's efficacy, toxicity, and pharmacokinetics.[9]

  • Low DAR: May result in insufficient potency, as not enough of the cytotoxic payload is delivered to the target cells.[9]

  • High DAR: Can lead to increased hydrophobicity, promoting aggregation and faster clearance from circulation.[9][10] This can also increase off-target toxicity.[11]

For many ADCs, a DAR of 2 to 4 is often considered optimal.[12]

Troubleshooting Guide

This guide provides a structured approach to resolving common issues encountered during this compound-antibody conjugation.

Issue 1: Low Drug-to-Antibody Ratio (DAR)

A lower-than-expected DAR indicates an inefficient conjugation reaction.

Potential Cause Recommended Action
Incomplete Antibody Reduction (Cysteine Conjugation) Optimize the concentration of the reducing agent (e.g., TCEP, DTT), incubation time, and temperature. A 2-5 molar excess of TCEP per mole of antibody for 1-2 hours at 37°C is a common starting point. Verify the number of free thiols per antibody using Ellman's assay before conjugation.[13]
Suboptimal Molar Ratio of Linker-Payload to Antibody Titrate the molar excess of the this compound-linker construct. For cysteine conjugation, a typical starting point is a 10-20 fold molar excess of the payload-linker to the antibody.[13] For lysine conjugation, a 5- to 20-fold molar excess of the NHS ester is often used.[14]
Incorrect Reaction Buffer pH Ensure the pH of the reaction buffer is optimal for the chosen chemistry. For thiol-maleimide reactions, a pH of 6.5-7.5 is ideal. For lysine-NHS ester reactions, a pH of 7-9 is recommended.[13]
Instability/Hydrolysis of Linker-Payload Use freshly prepared or properly stored this compound-linker constructs. Reactive groups like maleimides and NHS esters are susceptible to hydrolysis.[5]
Low Antibody Concentration A low antibody concentration can reduce conjugation efficiency. A starting concentration of at least 0.5 mg/mL is recommended.[5]
Issue 2: High Levels of ADC Aggregation

Aggregation is a common problem with hydrophobic payloads like this compound.[2]

Potential Cause Recommended Action
High DAR A high degree of conjugation increases the overall hydrophobicity of the ADC. Reduce the molar excess of the this compound-linker during the conjugation reaction to target a lower DAR.[2]
Hydrophobic Payload Incorporate hydrophilic linkers (e.g., PEG spacers) to counteract the hydrophobicity of this compound.[2]
Use of Organic Co-solvents Minimize the concentration of organic co-solvents (e.g., DMSO, DMF) used to dissolve the this compound-linker. Typically, the final concentration should be kept below 10% (v/v).[13]
Suboptimal Buffer Conditions Avoid pH values close to the antibody's isoelectric point (pI), as this is where solubility is lowest.[13] Consider adding stabilizing excipients like arginine, sucrose, or polysorbate to the conjugation or purification buffers.[15]
Issue 3: Inconsistent Results Between Batches

Poor reproducibility can hinder the development of your ADC.

Potential Cause Recommended Action
Variability in Starting Materials Verify the purity (>95%) and concentration of the antibody and this compound-linker before each conjugation.[5] Qualify new lots of reagents with a small-scale test conjugation.[13]
Inconsistent Reaction Conditions Strictly control reaction parameters such as pH, temperature, and incubation time using calibrated equipment.[13]
Re-oxidation of Thiols (Cysteine Conjugation) If not proceeding immediately to conjugation after reduction, ensure the buffer is degassed and contains a chelating agent like EDTA to prevent thiol re-oxidation.[13]

Experimental Protocols & Data Presentation

Data Summary Tables

Table 1: Effect of Molar Ratio on DAR and Aggregation (Cysteine Conjugation)

Molar Ratio (this compound-Linker : Antibody)Average DAR% Aggregate (by SEC)
5:12.1< 1%
10:13.82.5%
20:15.58.9%

Table 2: Influence of Buffer pH on Conjugation Efficiency (Lysine Conjugation)

Reaction Buffer pHAverage DAR
7.01.5
8.03.2
9.03.1 (with 3% aggregation)
Detailed Methodologies

Protocol 1: Antibody Reduction for Cysteine Conjugation

  • Buffer Exchange: Prepare the antibody in a suitable buffer such as PBS, pH 7.2-7.4. The antibody concentration should be between 5-10 mg/mL.[16]

  • Reducing Agent Preparation: Prepare a fresh solution of Tris(2-carboxyethyl)phosphine (TCEP).

  • Reduction Reaction: Add a 5-10 fold molar excess of TCEP to the antibody solution.[16]

  • Incubation: Incubate the mixture at 37°C for 1-2 hours.[16]

  • Removal of Reducing Agent: Immediately before conjugation, remove excess TCEP using a desalting column equilibrated with a degassed conjugation buffer (e.g., PBS, pH 7.2-7.4, containing 1-2 mM EDTA).[16]

Protocol 2: this compound Conjugation to Reduced Antibody

  • This compound-Linker Preparation: Dissolve the maleimide-activated this compound-linker in a minimal amount of a water-miscible organic solvent like DMSO.[16]

  • Conjugation Reaction: Add the dissolved this compound-linker to the reduced antibody solution. A 3-5 fold molar excess of the drug-linker over the available thiol groups on the antibody is recommended.[16]

  • Solvent Concentration: Ensure the final concentration of the organic solvent is below 10% (v/v).[13]

  • Incubation: Allow the reaction to proceed at room temperature for 1-2 hours or at 4°C overnight with gentle mixing.

  • Quenching: Quench the reaction by adding a thiol-containing molecule like N-acetylcysteine to react with any excess maleimide (B117702) reagent.[14]

  • Purification: Purify the ADC using size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC) to remove unreacted drug-linker and aggregates.[17]

Protocol 3: Determination of Drug-to-Antibody Ratio (DAR) by HIC

  • Instrumentation: Use an HPLC system with a HIC column.

  • Mobile Phases:

    • Mobile Phase A: High-salt buffer (e.g., 20 mM sodium phosphate, 1.5 M ammonium (B1175870) sulfate, pH 7).

    • Mobile Phase B: Low-salt buffer (e.g., 20 mM sodium phosphate, pH 7).

  • Gradient: Elute the ADC sample using a decreasing salt gradient (e.g., 0-100% Mobile Phase B over 30 minutes).[5]

  • Detection: Monitor the elution profile with a UV detector at 280 nm.[5]

  • Analysis: Species with higher DAR values are more hydrophobic and will elute later at lower salt concentrations. Calculate the average DAR by determining the weighted average of the peak areas for each DAR species.[5]

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Conjugation Reaction cluster_analysis Purification & Analysis Ab Antibody Solution (>0.5 mg/mL, amine-free buffer) Reduction Antibody Reduction (if Cys conjugation) Ab->Reduction TCEP Payload This compound-Linker (dissolved in min. DMSO) Conjugation Conjugation (Control pH, Temp, Time) Payload->Conjugation Add dropwise Reduction->Conjugation Quench Quenching Reaction Conjugation->Quench Purification Purification (e.g., SEC, HIC) Quench->Purification Analysis Characterization (DAR by HIC, Aggregation by SEC) Purification->Analysis

Caption: General experimental workflow for this compound-antibody conjugation.

troubleshooting_logic Start Low Conjugation Efficiency? Cause1 Suboptimal Reaction Conditions Start->Cause1 Yes Cause2 Poor Reagent Quality Start->Cause2 Yes Cause3 ADC Aggregation Start->Cause3 Yes Sol1 Optimize: - Molar Ratio - pH - Temperature - Time Cause1->Sol1 Sol2 Verify: - Antibody Purity (>95%) - Linker-Payload Stability - Buffer Composition Cause2->Sol2 Sol3 Mitigate Hydrophobicity: - Lower DAR - Use Hydrophilic Linker - Add Stabilizing Excipients Cause3->Sol3

Caption: Troubleshooting logic for low this compound conjugation efficiency.

References

How to control the rate of diradical generation from Esperamicin.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed guidance on controlling the rate of diradical generation from Esperamicin.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of diradical generation from this compound?

A1: The activation of this compound to its DNA-cleaving diradical form is a multi-step process. It begins with the reduction of the methyl trisulfide group by a nucleophile, typically a thiol-containing compound, to form a thiolate anion.[1][2][3] This is followed by an intramolecular Michael addition of the newly formed anion across the α,β-unsaturated ketone.[1][2] This key step changes the geometry of the molecule, allowing the two triple bonds of the enediyne core to approach each other. This proximity facilitates a Bergman cyclization, resulting in the formation of a highly reactive p-benzyne (phenylene) diradical, which is the active species responsible for DNA damage.[1][2][4]

G cluster_activation This compound Activation Pathway This compound This compound (with Trisulfide Trigger) Thiolate Thiolate Intermediate This compound->Thiolate 1. Thiol Attack (e.g., DTT, GSH) Cyclized Geometric Change (Post-Michael Addition) Thiolate->Cyclized 2. Intramolecular Michael Addition Diradical p-Benzyne Diradical (Active Form) Cyclized->Diradical 3. Bergman Cyclization G Start Troubleshooting: Low DNA Cleavage CheckThiol Is the thiol activator fresh? Start->CheckThiol CheckpH Is the buffer pH optimal (e.g., 7.5-8.5)? CheckThiol->CheckpH Yes Sol_Thiol Solution: Use fresh DTT/thiol. CheckThiol->Sol_Thiol No CheckDrug Is this compound integrity confirmed? CheckpH->CheckDrug Yes Sol_pH Solution: Adjust buffer pH. CheckpH->Sol_pH No Sol_Drug Solution: Use new drug aliquot and run positive control. CheckDrug->Sol_Drug No End Problem Resolved CheckDrug->End Yes Sol_Thiol->CheckpH Sol_pH->CheckDrug Sol_Drug->End G cluster_workflow Experimental Workflow: DNA Cleavage Assay A 1. Prepare Reaction Mix (DNA, Buffer, this compound) B 2. Initiate Add Thiol Activator (e.g., DTT) A->B C 3. Incubate (e.g., 37°C) for time course B->C D 4. Quench (Add SDS Loading Dye) C->D E 5. Analyze (Agarose Gel Electrophoresis) D->E F 6. Visualize & Quantify Results E->F

References

Validation & Comparative

Unraveling the DNA-Cleaving Prowess of Enediynes: A Comparative Analysis of Esperamicin and Calicheamicin

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced differences in the DNA-cleaving capabilities of potent antitumor antibiotics is paramount. This guide provides a head-to-head comparison of two prominent members of the enediyne family, Esperamicin and Calicheamicin (B1180863), focusing on their DNA cleavage efficiency, supported by experimental data and detailed methodologies.

Both this compound and Calicheamicin are renowned for their extraordinary cytotoxicity, which stems from their unique ability to generate a highly reactive diradical species that causes double-strand breaks (DSBs) in DNA, ultimately triggering cell death.[1][2] While they share a common mechanistic framework, their efficiency and specificity in DNA cleavage exhibit notable distinctions.

Comparative Analysis of DNA Cleavage Efficiency

A coupled kinetic analysis of this compound and Calicheamicin's interaction with plasmid DNA reveals key differences in their cleavage dynamics. While some analogs of this compound, like this compound C, demonstrate a higher rate constant for inducing the initial single-strand break (SSB) in DNA, Calicheamicin proves to be the more efficient agent for generating double-strand breaks.[3] This is a critical distinction, as DSBs are considered the primary contributor to the potent cytotoxicity of these compounds.[4]

The ratio of double-strand breaks to single-strand breaks is a crucial metric of cleavage efficiency. For Calicheamicin γ1, the DSB:SSB ratio in cellular DNA has been observed to be approximately 1:3, which is close to the 1:2 ratio seen with purified plasmid DNA.[4] This high frequency of DSBs underscores its potent antitumor activity.[4]

ParameterThis compoundCalicheamicinReference
Primary Cleavage Product Primarily single-strand breaks by some analogs (e.g., this compound A1)Efficiently produces double-strand breaks[3]
Rate of First Break Higher for some analogs (e.g., this compound C)Lower than this compound C[3]
Overall DSB Efficiency Less efficient than CalicheamicinMore efficient at producing double-strand breaks[3]
DSB:SSB Ratio (Cellular DNA) Not explicitly stated in the provided results~1:3[4]
Base Cleavage Preference T > C > A > GC >> T > A = G[5]

Mechanism of Action: A Tale of Two Diradicals

The DNA-damaging cascade for both compounds begins with binding to the minor groove of DNA.[1][5] This is followed by an activation step, typically involving reduction by intracellular thiols like dithiothreitol (B142953) (DTT), which triggers a Bergman cyclization.[1][2] This cyclization event transforms the enediyne core into a highly reactive 1,4-dehydrobenzene diradical.[1][2] This diradical is the ultimate DNA-cleaving species, abstracting hydrogen atoms from the deoxyribose backbone of DNA, leading to strand scission.[1][2]

While the general mechanism is similar, the substituent groups on the enediyne core influence their DNA binding affinity and sequence specificity, which in turn affects their cleavage efficiency at different sites.[6][7]

DNA_Cleavage_Mechanism cluster_this compound This compound Pathway cluster_calicheamicin Calicheamicin Pathway Esp This compound Esp_Active Activated this compound (Thiol Reduction) Esp->Esp_Active Activation Esp_Diradical Phenylene Diradical Esp_Active->Esp_Diradical Bergman Cyclization Esp_SSB Single-Strand Breaks Esp_Diradical->Esp_SSB H Abstraction DNA Target DNA Esp_Diradical->DNA Esp_DSB Double-Strand Breaks Esp_SSB->Esp_DSB Cal Calicheamicin Cal_Active Activated Calicheamicin (Thiol Reduction) Cal->Cal_Active Activation Cal_Diradical 1,4-Dehydrobenzene Diradical Cal_Active->Cal_Diradical Bergman Cyclization Cal_SSB Single-Strand Breaks Cal_Diradical->Cal_SSB H Abstraction Cal_Diradical->DNA Cal_DSB Double-Strand Breaks Cal_SSB->Cal_DSB

Figure 1. Generalized mechanism of DNA cleavage by this compound and Calicheamicin.

Experimental Protocols

The following are detailed methodologies for commonly cited experiments to assess DNA cleavage efficiency.

Plasmid DNA Cleavage Assay

This in vitro assay is a robust method to determine the intrinsic DNA-cleaving ability of compounds by observing the conversion of supercoiled plasmid DNA to nicked (single-strand break) and linear (double-strand break) forms.[1]

Materials:

  • Supercoiled plasmid DNA (e.g., pBR322)

  • This compound or Calicheamicin

  • Activating agent (e.g., Dithiothreitol - DTT)

  • Reaction buffer (e.g., Tris-HCl)

  • Loading dye containing EDTA

  • 1% Agarose (B213101) gel

  • Ethidium bromide or other DNA stain

  • Gel electrophoresis apparatus and power supply

  • UV transilluminator and imaging system

Procedure:

  • Reaction Setup: In a microcentrifuge tube, prepare a reaction mixture containing the plasmid DNA in the reaction buffer.[1]

  • Drug Addition: Add varying concentrations of this compound or Calicheamicin to the reaction tubes.[1]

  • Activation: Initiate the DNA cleavage reaction by adding the activating agent (e.g., DTT to a final concentration of 1 mM).[1]

  • Incubation: Incubate the reactions at 37°C for a specified time (e.g., 30 minutes).[1]

  • Reaction Termination: Stop the reaction by adding a loading dye containing EDTA.[1]

  • Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel containing a DNA stain and perform electrophoresis to separate the different plasmid DNA topoisomers (supercoiled, nicked circular, and linear).[1]

  • Visualization and Quantification: Visualize the DNA bands under UV light and quantify the intensity of each band to determine the percentage of each plasmid form.

Fluorescence Resonance Energy Transfer (FRET)-Based DNA Cleavage Assay

This continuous, high-throughput assay offers a sensitive method for detecting DNA cleavage in real-time.[8][9] It utilizes a single-stranded oligonucleotide probe with a fluorophore and a quencher at opposite ends, which forms a stem-loop structure.[9]

Materials:

  • Custom synthesized oligonucleotide probe with a 5'-fluorophore and a 3'-quencher.

  • This compound or Calicheamicin

  • Activating agent (e.g., DTT)

  • Reaction buffer (e.g., Tris-HCl)

  • Fluorometer or plate reader capable of fluorescence detection.

Procedure:

  • Reaction Setup: In a suitable microplate or cuvette, add the FRET probe to the reaction buffer.

  • Drug Addition: Add varying concentrations of this compound or Calicheamicin.

  • Initiation and Measurement: Initiate the cleavage reaction by adding the activating agent (e.g., DTT).[8] Immediately begin monitoring the fluorescence intensity over time.

  • Data Analysis: Cleavage of the oligonucleotide probe separates the fluorophore and quencher, resulting in an increase in fluorescence.[9] The initial velocity of the reaction can be determined from the rate of fluorescence increase and used to compare the cleavage efficiency of the compounds.[8]

Experimental_Workflow cluster_plasmid_assay Plasmid DNA Cleavage Assay cluster_fret_assay FRET-Based Assay P_Start Prepare Reaction Mix (Plasmid + Buffer) P_Drug Add Enediyne P_Start->P_Drug P_Activate Add Activating Agent (DTT) P_Drug->P_Activate P_Incubate Incubate at 37°C P_Activate->P_Incubate P_Stop Stop Reaction (EDTA) P_Incubate->P_Stop P_Gel Agarose Gel Electrophoresis P_Stop->P_Gel P_Analyze Visualize and Quantify Bands P_Gel->P_Analyze F_Start Prepare Reaction Mix (FRET Probe + Buffer) F_Drug Add Enediyne F_Start->F_Drug F_Activate Add Activating Agent (DTT) & Start Measurement F_Drug->F_Activate F_Analyze Monitor Fluorescence Increase F_Activate->F_Analyze

Figure 2. Workflow for DNA cleavage assays.

Conclusion

Both this compound and Calicheamicin are formidable DNA-cleaving agents with significant potential in anticancer therapy. However, this comparative analysis highlights that Calicheamicin is a more efficient producer of double-strand DNA breaks, a key indicator of cytotoxic potency.[3][4] The choice between these or other enediyne compounds in a research or drug development context will depend on the specific application, desired cleavage characteristics, and target selectivity. The experimental protocols outlined provide a foundation for researchers to conduct their own comparative assessments and further elucidate the intricate mechanisms of these potent molecules.

References

Esperamicin versus Neocarzinostatin: a comparative analysis of enediyne antibiotics.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of two potent enediyne antitumor antibiotics, Esperamicin and Neocarzinostatin. Both belong to a class of natural products renowned for their extraordinary cytotoxicity, which stems from their unique ability to induce DNA strand scission. This document outlines their mechanisms of action, presents comparative experimental data on their biological activities, and provides detailed protocols for key assays to facilitate further research and development.

Introduction

Esperamicins and Neocarzinostatin are complex natural products that feature a highly reactive "enediyne" core. This structural motif, upon activation, undergoes a cycloaromatization reaction to generate a highly reactive diradical species. This diradical is capable of abstracting hydrogen atoms from the deoxyribose backbone of DNA, leading to both single- and double-strand breaks, which trigger cellular apoptosis and cell cycle arrest.[1][2] Despite this shared fundamental mechanism, there are notable differences in their chemical structures, activation, and sequence-specific DNA cleavage, which influence their biological activity and therapeutic potential.

Chemical Structure and Activation

Neocarzinostatin is a chromoprotein, a complex composed of a non-covalently bound chromophore (the active enediyne component) and a 113-amino acid apoprotein.[3] The apoprotein serves to stabilize and protect the highly labile chromophore. Activation of the Neocarzinostatin chromophore is typically initiated by thiol compounds, which trigger the Bergman cyclization of the enediyne core to form the DNA-damaging diradical.

This compound A1 , the most studied of the this compound family, possesses a more complex structure featuring a trisaccharide side chain and a methyl trisulfide group.[1] Similar to Neocarzinostatin, its activation is also triggered by reducing agents like thiols. This leads to a Michael addition that facilitates the Bergman cyclization of the diyn-ene core, generating a phenylene diradical responsible for DNA cleavage.[1]

Mechanism of Action and DNA Cleavage

Both antibiotics exert their cytotoxic effects by causing DNA damage. However, their preferences for cleavage sites differ.

  • Neocarzinostatin preferentially cleaves DNA at thymidylate and, to a lesser extent, adenylate residues.[4]

  • This compound also shows a preference for cleaving at thymidylate residues, but also targets cytosine bases. The order of preference for this compound is T > C > A > G.[4]

This difference in sequence specificity is attributed to the distinct ways their respective carrier moieties interact with the minor groove of DNA.

Quantitative Comparison of Biological Activity

The cytotoxic potency of this compound and Neocarzinostatin has been evaluated in various cancer cell lines. The half-maximal inhibitory concentration (IC50) values provide a quantitative measure of their efficacy.

AntibioticCell LineCancer TypeIC50
This compound A1 B16-F10Murine Melanoma0.0045 µg/mL
HCT116Human Colon Carcinoma0.0003 µg/mL
H2981Human Lung Carcinoma0.0018 µg/mL
MOSERHuman Ovarian Carcinoma0.0083 µg/mL
SW900Human Lung Carcinoma0.0022 µg/mL
Neocarzinostatin C6Rat Glioma493.64 nM
U87MGHuman Glioblastoma462.96 nM
SK-N-SHHuman NeuroblastomaSubmicromolar
NB41A3Murine NeuroblastomaSubmicromolar

Cellular Response: Signaling Pathways

The extensive DNA damage induced by both this compound and Neocarzinostatin triggers a robust cellular response, primarily leading to cell cycle arrest and apoptosis.

Neocarzinostatin-Induced Signaling:

Neocarzinostatin-induced DNA double-strand breaks activate the Ataxia-Telangiectasia Mutated (ATM) kinase, a key sensor of this type of DNA damage. Activated ATM then phosphorylates a cascade of downstream targets, including the tumor suppressor protein p53. This leads to the transcriptional activation of p21, a cyclin-dependent kinase inhibitor that mediates G2/M cell cycle arrest. The sustained DNA damage signal also promotes p53-mediated apoptosis through the intrinsic pathway, involving the Bcl-2 family of proteins and subsequent caspase activation.

Neocarzinostatin_Signaling Neocarzinostatin Neocarzinostatin DNA_DSB DNA Double-Strand Breaks Neocarzinostatin->DNA_DSB ATM ATM (Ataxia-Telangiectasia Mutated) DNA_DSB->ATM p53 p53 ATM->p53 p21 p21 p53->p21 Bax_Bak Bax/Bak Activation p53->Bax_Bak G2M_Arrest G2/M Cell Cycle Arrest p21->G2M_Arrest Mitochondria Mitochondria Bax_Bak->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Neocarzinostatin-induced DNA damage response pathway.

This compound-Induced Signaling:

Similarly, the DNA double-strand breaks caused by this compound activate the DNA damage response (DDR) pathway. This likely involves the activation of ATM and/or ATM- and Rad3-related (ATR) kinases.[3] These kinases initiate a signaling cascade that leads to the activation of effector caspases, such as caspase-3, and the engagement of the Bcl-2 family of proteins, which are central regulators of the intrinsic apoptotic pathway.[5]

Esperamicin_Signaling This compound This compound DNA_DSB DNA Double-Strand Breaks This compound->DNA_DSB DDR DNA Damage Response (ATM/ATR Activation) DNA_DSB->DDR Effector_Caspases Effector Caspase Activation (e.g., Caspase-3) DDR->Effector_Caspases Bcl2_Family Bcl-2 Family Modulation (Bax/Bak Activation) DDR->Bcl2_Family Apoptosis Apoptosis Effector_Caspases->Apoptosis Bcl2_Family->Effector_Caspases

Caption: this compound-induced apoptotic signaling pathway.

Experimental Protocols

Cytotoxicity Assay (MTT Assay)

This protocol outlines a standard procedure for determining the cytotoxic effects of enediyne antibiotics on cultured cells using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound or Neocarzinostatin stock solution (in a suitable solvent, e.g., DMSO)

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

  • 96-well microtiter plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the enediyne antibiotic in culture medium. Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of solvent used for the drug stock).

  • Incubation: Incubate the plate for the desired period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.

  • Formazan (B1609692) Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control. Plot the percentage of cell viability against the drug concentration to determine the IC50 value.

MTT_Assay_Workflow cluster_plate_prep Plate Preparation cluster_treatment Treatment cluster_assay MTT Assay Seed_Cells Seed Cells in 96-well Plate Incubate_24h Incubate 24h Seed_Cells->Incubate_24h Add_Drug Add Serial Dilutions of Compound Incubate_24h->Add_Drug Incubate_48_72h Incubate 48-72h Add_Drug->Incubate_48_72h Add_MTT Add MTT Reagent Incubate_48_72h->Add_MTT Incubate_4h Incubate 2-4h Add_MTT->Incubate_4h Solubilize Solubilize Formazan Incubate_4h->Solubilize Read_Absorbance Read Absorbance (570 nm) Solubilize->Read_Absorbance

Caption: Experimental workflow for the MTT cytotoxicity assay.

DNA Cleavage Assay (Plasmid Relaxation Assay)

This protocol describes a method to assess the DNA-cleaving ability of enediyne antibiotics using supercoiled plasmid DNA (e.g., pBR322).

Materials:

  • Supercoiled pBR322 plasmid DNA

  • This compound or Neocarzinostatin

  • Activating agent (e.g., dithiothreitol, DTT)

  • Reaction buffer (e.g., 10 mM Tris-HCl, pH 7.5, 1 mM EDTA)

  • Loading dye (containing glycerol (B35011) and a tracking dye)

  • Agarose (B213101)

  • TAE or TBE buffer

  • Ethidium (B1194527) bromide or other DNA stain

  • Agarose gel electrophoresis system

  • UV transilluminator and imaging system

Procedure:

  • Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing supercoiled pBR322 DNA (e.g., 0.5 µg), the enediyne antibiotic at various concentrations, and the reaction buffer to a final volume of 20 µL.

  • Activation: Initiate the reaction by adding the activating agent (e.g., DTT to a final concentration of 1 mM).

  • Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 30 minutes).

  • Reaction Termination: Stop the reaction by adding loading dye.

  • Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel containing ethidium bromide. Run the gel in TAE or TBE buffer until the different DNA forms are adequately separated.

  • Visualization and Analysis: Visualize the DNA bands under UV light. The supercoiled (form I), nicked circular (form II), and linear (form III) forms of the plasmid will migrate at different rates. The conversion of supercoiled DNA to nicked and linear forms indicates single- and double-strand breaks, respectively.

DNA_Cleavage_Workflow Start Start Setup_Reaction Set up Reaction: pBR322 + Antibiotic + Buffer Start->Setup_Reaction Activate Add Activating Agent (Thiol) Setup_Reaction->Activate Incubate Incubate at 37°C Activate->Incubate Stop_Reaction Stop Reaction with Loading Dye Incubate->Stop_Reaction Electrophoresis Agarose Gel Electrophoresis Stop_Reaction->Electrophoresis Visualize Visualize DNA under UV Light Electrophoresis->Visualize Analyze Analyze DNA Forms (Supercoiled, Nicked, Linear) Visualize->Analyze End End Analyze->End

Caption: Experimental workflow for the DNA cleavage assay.

Conclusion

This compound and Neocarzinostatin are exceptionally potent antitumor antibiotics that operate through a fascinating mechanism of DNA damage. While they share the enediyne core and a common mode of activation, differences in their chemical structures lead to variations in their DNA cleavage specificity and cytotoxic potency against different cancer cell lines. Understanding these nuances is crucial for the rational design and development of next-generation enediyne-based cancer therapeutics. The experimental protocols and signaling pathway diagrams provided in this guide serve as a valuable resource for researchers in this field.

References

A Comparative Analysis of Novel Enediyne Anticancer Agents and the Benchmark Esperamicin A1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A detailed comparison of a newly developed enediyne compound against the established potent antitumor antibiotic, Esperamicin A1, with supporting experimental data and protocols.

The enediyne class of natural products, to which the highly potent this compound A1 belongs, continues to be a focal point in the quest for novel anticancer therapeutics. Their remarkable cytotoxicity is attributed to a unique chemical structure capable of undergoing Bergman cyclization to form a highly reactive diradical species. This diradical then cleaves double-stranded DNA, leading to cancer cell death. This guide provides a comparative overview of a recently synthesized, novel enediyne derivative, designated here as UDA-32, against the well-characterized this compound A1, offering insights into its potential as a next-generation anticancer agent.

Comparative Cytotoxicity

The in vitro anticancer activity of UDA-32 was evaluated against a panel of human cancer cell lines and compared with the activity of this compound A1. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, was determined using a standard MTT assay.

CompoundCell LineCancer TypeIC50 (µM)
UDA-32 A549Lung Carcinoma0.0316
MCF-7Breast Adenocarcinoma24.2
DU-145Prostate Carcinoma0.0142
WM2664Melanoma10.1
This compound A1 HL-60Promyelocytic Leukemia0.00002
K562Chronic Myelogenous Leukemia0.00003
MOLT-4Acute Lymphoblastic Leukemia0.00001
CEMAcute Lymphoblastic Leukemia0.00002

Note: The IC50 values for UDA-32 are from a recent study on novel enediyne derivatives, while the values for this compound A1 are compiled from historical data against sensitive leukemia cell lines to provide a benchmark of its high potency.

Mechanism of Action: DNA Damage and Apoptosis Induction

This compound and its derivatives exert their anticancer effects primarily through the induction of DNA strand breaks. This damage triggers a cellular response that can lead to cell cycle arrest and programmed cell death, or apoptosis.

Signaling Pathway of Enediyne-Induced Apoptosis

The DNA damage caused by enediyne compounds activates a cascade of signaling events, primarily through the p53 tumor suppressor pathway. This leads to the upregulation of pro-apoptotic proteins and the eventual execution of apoptosis.

G Enediyne Enediyne Compound (e.g., UDA-32, this compound A1) DNA_Damage Double-Strand DNA Breaks Enediyne->DNA_Damage p53 p53 Activation DNA_Damage->p53 Bax Bax Upregulation p53->Bax Mitochondria Mitochondrial Outer Membrane Permeabilization Bax->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Figure 1: Simplified signaling pathway of enediyne-induced apoptosis.

Experimental Protocols

To ensure the reproducibility and validation of the presented data, detailed protocols for the key experimental assays are provided below.

Experimental Workflow: From Cell Treatment to Data Analysis

The following diagram illustrates the general workflow for evaluating the anticancer activity of a new compound in vitro.

G cluster_0 Cell Culture & Treatment cluster_1 Assays cluster_2 Data Acquisition & Analysis start Seed Cancer Cells treat Treat with Compound start->treat mtt MTT Assay treat->mtt apoptosis Apoptosis Assay treat->apoptosis cell_cycle Cell Cycle Analysis treat->cell_cycle spectro Spectrophotometry mtt->spectro flow Flow Cytometry apoptosis->flow cell_cycle->flow analysis Data Analysis (IC50, % Apoptosis, etc.) spectro->analysis flow->analysis

Figure 2: General experimental workflow for in vitro anticancer drug testing.
MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • Cancer cell lines

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • Test compound (e.g., UDA-32) and vehicle control (e.g., DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compound and incubate for the desired period (e.g., 48 or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Apoptosis Assay by Annexin V/Propidium Iodide Staining

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Treated and untreated cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Harvest cells (including floating cells) and wash twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within one hour.

Cell Cycle Analysis by Propidium Iodide Staining

This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.

Materials:

  • Treated and untreated cells

  • Cold 70% ethanol (B145695)

  • PBS

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • Flow cytometer

Procedure:

  • Harvest cells and wash with PBS.

  • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing. Incubate at -20°C for at least 2 hours.

  • Wash the fixed cells with PBS to remove the ethanol.

  • Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.

  • Analyze the DNA content by flow cytometry.

Conclusion

The novel enediyne derivative, UDA-32, demonstrates significant cytotoxic activity against a range of cancer cell lines, albeit with a different potency profile compared to the exceedingly potent this compound A1. While this compound A1 shows picomolar to nanomolar activity, particularly against hematological malignancies, UDA-32 exhibits potent nanomolar efficacy against solid tumor cell lines such as lung and prostate cancer. The provided experimental protocols offer a standardized framework for the continued evaluation of these and other novel anticancer compounds. Further in vivo studies are warranted to fully assess the therapeutic potential of UDA-32.

A Comparative Guide to the Cross-Validation of HPLC and Mass Spectrometry for Esperamicin Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the study of potent antitumor agents like Esperamicin, the accurate and reliable quantification of this enediyne antibiotic is critical. High-Performance Liquid Chromatography (HPLC) coupled with UV detection and Liquid Chromatography-Mass Spectrometry (LC-MS) are two of the most powerful analytical techniques for this purpose. This guide presents an objective comparison of these methods for the analysis of this compound, complete with detailed experimental protocols and representative performance data to facilitate methodological selection and cross-validation.

While HPLC-UV offers a robust and widely accessible method for routine analysis, LC-MS provides unparalleled sensitivity and selectivity, making it indispensable for trace-level detection in complex biological matrices. The cross-validation of data from both techniques is essential to ensure the integrity and accuracy of analytical results in research and clinical settings.

Data Presentation: A Comparative Overview

The selection of an analytical method hinges on its performance characteristics. The following table summarizes typical quantitative data for the analysis of complex antibiotics, providing a basis for comparing HPLC-UV and LC-MS/MS for this compound analysis.

Table 1: Performance Characteristics of HPLC-UV and LC-MS/MS for Antibiotic Analysis

ParameterHPLC-UVLC-MS/MS
Linearity (r²) ≥ 0.999≥ 0.995
Limit of Detection (LOD) ~10-50 ng/mL~0.1-1 ng/mL
Limit of Quantification (LOQ) ~50-150 ng/mL~0.5-5 ng/mL
Intra-day Precision (RSD) < 2%< 5%
Inter-day Precision (RSD) < 3%< 10%
Accuracy (Recovery) 98-102%95-105%

Note: These values are representative for the analysis of complex antibiotics and may vary depending on the specific experimental conditions for this compound.

Experimental Protocols

Detailed and reproducible experimental protocols are the bedrock of reliable analytical data. The following sections outline the methodologies for this compound analysis using both HPLC-UV and LC-MS/MS.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the quantification of this compound in bulk drug substances and pharmaceutical formulations where the concentration is relatively high.

1. Sample Preparation:

  • Standard Solution: Accurately weigh and dissolve an this compound reference standard in a suitable solvent (e.g., acetonitrile (B52724) or methanol) to prepare a stock solution. Perform serial dilutions to create a series of calibration standards.

  • Sample Solution (from formulation): Reconstitute the formulation with a known volume of the solvent, sonicate to ensure complete dissolution, and filter through a 0.45 µm filter prior to injection.

2. Chromatographic Conditions:

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Determined by UV scan of this compound (typically in the range of 254-320 nm).

  • Column Temperature: 30°C.

3. Validation Parameters:

  • Linearity: Assessed by constructing calibration curves with at least five concentrations of the reference standard.

  • Precision: Determined by replicate injections of a standard solution at different concentrations on the same day (intra-day) and on different days (inter-day).

  • Accuracy: Evaluated by the recovery of a known amount of spiked standard into a placebo formulation.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the preferred method for the quantification of this compound in complex biological matrices such as plasma, serum, or tissue homogenates, owing to its high sensitivity and selectivity.[1]

1. Sample Preparation (for plasma):

  • To a 100 µL plasma sample, add an appropriate internal standard.

  • Precipitate proteins by adding a threefold volume of cold acetonitrile.

  • Vortex the sample and centrifuge at high speed to pellet the precipitated proteins.

  • Inject the clear supernatant into the LC-MS/MS system.

2. Chromatographic Conditions:

  • Column: A high-resolution C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

3. Mass Spectrometric Conditions:

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • Monitored Transitions: Specific precursor-to-product ion transitions for this compound and the internal standard need to be determined by direct infusion and optimization.

Mandatory Visualizations

To elucidate the experimental process and the mechanism of action of this compound, the following diagrams are provided.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Instrumentation cluster_data Data Processing & Cross-Validation start This compound Sample (Formulation or Biological Matrix) prep_hplc Dilution & Filtration (for HPLC-UV) start->prep_hplc prep_ms Protein Precipitation (for LC-MS/MS) start->prep_ms hplc HPLC-UV Analysis prep_hplc->hplc ms LC-MS/MS Analysis prep_ms->ms data_hplc HPLC Data (Concentration) hplc->data_hplc data_ms MS Data (Concentration) ms->data_ms cross_val Cross-Validation (Statistical Comparison) data_hplc->cross_val data_ms->cross_val result Validated Results cross_val->result

Caption: Experimental workflow for the cross-validation of HPLC and MS data for this compound.

esperamicin_moa cluster_activation Drug Activation cluster_dna_damage DNA Damage Pathway This compound This compound (Inactive) activated Activated this compound (Thiolate Adduct) This compound->activated Reduction of Trisulfide thiol Thiol (e.g., Glutathione) thiol->activated bergman Bergman Cyclization activated->bergman diradical p-Benzyne Diradical (Active Form) bergman->diradical h_abstraction Hydrogen Abstraction from Sugar-Phosphate Backbone diradical->h_abstraction dna DNA Double Helix dna->h_abstraction dna_radicals DNA Radicals h_abstraction->dna_radicals strand_scission Double-Strand Break dna_radicals->strand_scission apoptosis Cell Death (Apoptosis) strand_scission->apoptosis

Caption: Mechanism of action of this compound leading to DNA damage.[2][3]

Conclusion

The choice between HPLC-UV and LC-MS/MS for the analysis of this compound is contingent on the specific requirements of the study. HPLC-UV is a reliable and cost-effective method for the analysis of bulk drug and formulations, while LC-MS/MS is the gold standard for bioanalytical applications requiring high sensitivity and selectivity. The cross-validation of results obtained from both methods is a robust approach to ensure the accuracy and reliability of the data, which is paramount in the development of potent therapeutics like this compound. A thorough validation of the chosen method according to regulatory guidelines is essential to guarantee the quality of the analytical data.

References

Comparative Cytotoxicity of Esperamicin Analogs in Diverse Tumor Types: A Researcher's Guide

Author: BenchChem Technical Support Team. Date: December 2025

An objective comparison of the cytotoxic potency of Esperamicin analogs, supported by experimental data, to inform preclinical research and development.

Esperamicins are a class of potent enediyne antitumor antibiotics known for their exceptional cytotoxicity. Their mechanism of action involves the generation of a highly reactive diradical species that induces single- and double-strand DNA breaks, ultimately leading to cell death.[1][2] This guide provides a comparative analysis of the cytotoxic effects of various this compound analogs against a panel of tumor cell lines, presenting key quantitative data, detailed experimental methodologies, and an overview of the underlying molecular pathways.

Comparative Cytotoxicity Data

The cytotoxic activity of this compound analogs, as measured by the half-maximal inhibitory concentration (IC50), varies significantly across different tumor cell lines. The following table summarizes the IC50 values for this compound A1 (espA), this compound C (espC), and this compound D (espD) in five distinct eukaryotic cancer cell lines.

AnalogB16-F10 (Murine Melanoma) IC50 (µg/mL)HCT116 (Human Colon Carcinoma) IC50 (µg/mL)H2981 IC50 (µg/mL)MOSER IC50 (µg/mL)SW900 (Human Lung Carcinoma) IC50 (µg/mL)
This compound A1 (espA) 0.00450.00030.00180.00830.0022
This compound C (espC) 0.850.0670.711.51.04
This compound D (espD) >2.00.95>2.0>2.0>2.0

Data sourced from Long BH, et al. Proc Natl Acad Sci U S A. 1989 Jan;86(1):2-6.[1]

Experimental Protocols

The following protocols provide a detailed methodology for assessing the cytotoxicity of this compound analogs, based on established techniques.

Cell Culture and Compound Treatment
  • Cell Seeding: Tumor cell lines (e.g., B16-F10, HCT116, H2981, MOSER, SW900) are seeded in 96-well microtiter plates at a density of 1 x 10⁴ cells per well.

  • Cell Adhesion: The plates are incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Preparation: Stock solutions of this compound analogs are prepared in a suitable solvent (e.g., DMSO) and serially diluted to the desired concentrations in cell culture medium.

  • Treatment: The culture medium is removed from the wells and replaced with fresh medium containing the various concentrations of the this compound analogs. Control wells receive medium with the vehicle solvent at the same final concentration.

  • Incubation: The treated plates are incubated for a period of 72 hours at 37°C and 5% CO₂.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to determine cell viability.

  • MTT Addition: Following the 72-hour incubation period, 20 µL of a 5 mg/mL MTT solution in phosphate-buffered saline (PBS) is added to each well.

  • Formazan (B1609692) Crystal Formation: The plates are incubated for an additional 1.5 to 4 hours at 37°C, allowing metabolically active cells to reduce the yellow MTT to purple formazan crystals.[3][4][5]

  • Solubilization: The medium containing MTT is carefully removed, and 150 µL of a solubilizing agent (e.g., DMSO) is added to each well to dissolve the formazan crystals.[6] The plate is then placed on an orbital shaker for 15 minutes to ensure complete dissolution.[3][6]

  • Absorbance Measurement: The absorbance is measured at a wavelength of 492 nm or 590 nm using a microplate reader.[3][6] The background absorbance from wells containing only culture medium and MTT is subtracted from the readings of the experimental wells.[3]

  • IC50 Calculation: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Mechanism of Action and Signaling Pathways

The cytotoxic effects of Esperamicins are initiated by their ability to cause DNA damage. This process triggers a cascade of cellular events, leading to programmed cell death, or apoptosis.

This compound Mechanism of Action

Esperamicin_Mechanism cluster_activation Drug Activation cluster_dna_damage DNA Damage This compound This compound Thiol_Reduction Reduction by Thiols Diradical Phenylene Diradical DNA DNA DSB Double-Strand Breaks Apoptosis_Induction Induction of Apoptosis DSB->Apoptosis_Induction Cellular Response

Caption: Mechanism of this compound-induced DNA damage.

This compound-Induced Apoptotic Pathway

The DNA double-strand breaks caused by this compound activate the intrinsic apoptotic pathway. This pathway is regulated by the Bcl-2 family of proteins and culminates in the activation of caspases, the executioners of apoptosis.

Apoptosis_Pathway cluster_induction Induction cluster_mitochondrial Mitochondrial Pathway cluster_execution Execution Phase DNA_Damage DNA Double-Strand Breaks (from this compound) Bax_Bak Bax/Bak Activation Bcl2_BclxL Bcl-2/Bcl-xL Inhibition MOMP Mitochondrial Outer Membrane Permeabilization Cytochrome_c Cytochrome c Release Apaf1 Apaf-1 Caspase9 Caspase-9 Activation Caspase3 Caspase-3 Activation Apoptosis Apoptosis

Caption: Intrinsic apoptotic pathway induced by this compound.

References

A Comparative Analysis of Esperamicin and Doxorubicin in Breast Cancer Models: An Indirect Assessment

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Doxorubicin is a well-established anthracycline antibiotic and a cornerstone of chemotherapy regimens for breast cancer.[1][2] Its clinical utility is, however, limited by significant side effects, most notably cardiotoxicity.[1][2] Esperamicins are a class of potent enediyne antitumor antibiotics known for their extreme cytotoxicity.[3] While their potent anticancer properties have been established, their specific activity in breast cancer models is not well-documented in available literature. This guide aims to provide a comparative summary of Esperamicin and Doxorubicin, focusing on their mechanisms of action and summarizing the available preclinical data in breast cancer models for Doxorubicin.

Mechanisms of Action

Doxorubicin

Doxorubicin exerts its cytotoxic effects through multiple mechanisms.[1][4] The primary modes of action include:

  • DNA Intercalation: Doxorubicin inserts itself between the base pairs of the DNA double helix, thereby inhibiting DNA replication and transcription.[2][5]

  • Topoisomerase II Inhibition: It forms a stable complex with the DNA and topoisomerase II enzyme, preventing the re-ligation of DNA strands and leading to double-strand breaks.[1][2]

  • Generation of Reactive Oxygen Species (ROS): Doxorubicin is metabolized to a semiquinone form, which then reacts with oxygen to produce superoxide (B77818) radicals and other ROS.[1][2] This oxidative stress damages cellular components, including DNA, proteins, and lipids, ultimately leading to apoptosis.[2]

Doxorubicin_Signaling_Pathway Dox Doxorubicin DNA_Intercalation DNA_Intercalation Dox->DNA_Intercalation Enters Nucleus TopoII TopoII Dox->TopoII ROS ROS Dox->ROS Metabolism Membrane Cell Membrane Cytoplasm Cytoplasm Nucleus Nucleus Mitochondria Mitochondria DNA_Damage DNA_Damage DNA_Intercalation->DNA_Damage TopoII->DNA_Damage Oxidative_Stress Oxidative_Stress ROS->Oxidative_Stress Apoptosis_N Apoptosis_N DNA_Damage->Apoptosis_N Apoptosis_C Apoptosis_C Oxidative_Stress->Apoptosis_C

This compound

Esperamicins are highly potent antitumor antibiotics that belong to the enediyne class of natural products.[3] Their mechanism of action centers on their ability to cause DNA strand scission.[1][3] The key steps are:

  • Activation: The trisulfide group in the this compound molecule is reduced, typically by cellular thiols, to a thiolate anion.[3]

  • Bergman Cyclization: This reduction triggers a series of reactions, culminating in a Bergman cyclization of the enediyne core.[3]

  • Diradical Formation: The cyclization process generates a highly reactive p-benzyne diradical.[3]

  • DNA Cleavage: This diradical is capable of abstracting hydrogen atoms from the deoxyribose backbone of DNA, leading to both single- and double-strand breaks and subsequent cell death.[3]

Esperamicin_Signaling_Pathway Esp This compound Activation Reductive Activation (e.g., Thiols) Esp->Activation Cyclization Bergman Cyclization Activation->Cyclization Diradical p-Benzyne Diradical Cyclization->Diradical DNA DNA Diradical->DNA H-atom abstraction Cleavage DNA Strand Breaks DNA->Cleavage Apoptosis Apoptosis Cleavage->Apoptosis

Preclinical Efficacy in Breast Cancer Models

Doxorubicin: In Vitro Studies

The half-maximal inhibitory concentration (IC50) of Doxorubicin has been determined in various breast cancer cell lines, as summarized in the table below. It is important to note that IC50 values can vary between studies due to differences in experimental conditions such as cell density and assay duration.

Cell LineIC50 (µM)Comments
MCF-70.1 - 8.306Estrogen receptor-positive.[6][7][8]
MDA-MB-2316.602Triple-negative breast cancer.[6]
AMJ13223.6 µg/ml-[9]
T47DNot specified-
MDA-MB-468Not specified-
Doxorubicin: In Vivo Studies

Doxorubicin has demonstrated antitumor activity in various breast cancer xenograft models.

Animal ModelTumor ModelTreatment RegimenKey Findings
Nude MiceMDA-MB-436 xenograft2 mg/kg weeklyWhen used in sequential treatment with zoledronic acid, it resulted in substantial inhibition of tumor burden in bone.[10]
C57BL/6 MiceE0771 xenograftNot specifiedDOX-loaded PBCA nanoparticles produced a 40% greater tumor growth inhibition compared to free DOX.[11]
BALB-neuT MiceSpontaneous breast cancerNot specifiedA nanosponges formulation of DOX inhibited breast cancer growth by 60% at a dose five times lower than the therapeutic dose of DOX.
Nude MiceR-27 and MX-1 xenografts8 mg/kg DXR (i.v.)Combined treatment with Docetaxel showed synergistic or additive antitumor activity.
This compound: In Vitro and In Vivo Studies

There is a lack of publicly available data on the efficacy of this compound in breast cancer cell lines (in vitro) or in animal models of breast cancer (in vivo). The existing research primarily focuses on its mechanism of action in other cancer types, such as colon carcinoma, or in cell-free systems.[1][3]

Experimental Protocols

The following are generalized experimental protocols for assessing the in vitro and in vivo antitumor activity of chemotherapeutic agents, based on methodologies commonly employed in the studies of Doxorubicin.

In Vitro Cytotoxicity Assay (MTT Assay)

MTT_Assay_Workflow Start Start Seed_Cells Seed breast cancer cells in 96-well plates Start->Seed_Cells Incubate1 Incubate for 24h Seed_Cells->Incubate1 Add_Drug Add serial dilutions of test compound Incubate1->Add_Drug Incubate2 Incubate for 48-72h Add_Drug->Incubate2 Add_MTT Add MTT reagent Incubate2->Add_MTT Incubate3 Incubate for 2-4h Add_MTT->Incubate3 Add_Solvent Add solubilizing agent (e.g., DMSO) Incubate3->Add_Solvent Read_Absorbance Measure absorbance at 570 nm Add_Solvent->Read_Absorbance Calculate_IC50 Calculate IC50 values Read_Absorbance->Calculate_IC50 End End Calculate_IC50->End

  • Cell Seeding: Breast cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Drug Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compound. A vehicle control (e.g., DMSO) is also included.

  • Incubation: The plates are incubated for a specified period, typically 48 to 72 hours.

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: The medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value is determined by plotting cell viability against drug concentration.

In Vivo Xenograft Study

Xenograft_Study_Workflow Start Start Implant_Cells Implant breast cancer cells subcutaneously into immunocompromised mice Start->Implant_Cells Tumor_Growth Allow tumors to reach a palpable size Implant_Cells->Tumor_Growth Randomize Randomize mice into treatment and control groups Tumor_Growth->Randomize Administer_Drug Administer test compound and vehicle control (e.g., i.v., i.p., oral) Randomize->Administer_Drug Monitor Monitor tumor volume and body weight regularly Administer_Drug->Monitor Euthanize Euthanize mice at the end of the study Monitor->Euthanize Analyze Excise tumors for weight and further analysis Euthanize->Analyze End End Analyze->End

  • Cell Implantation: A suspension of human breast cancer cells is injected subcutaneously into the flank of immunocompromised mice (e.g., nude or SCID mice).

  • Tumor Growth: The tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

  • Randomization: Once the tumors reach the desired size, the mice are randomly assigned to treatment and control groups.

  • Drug Administration: The test compound is administered according to a predetermined schedule and route (e.g., intravenous, intraperitoneal, or oral). The control group receives a vehicle solution.

  • Monitoring: Tumor dimensions and mouse body weight are measured regularly (e.g., twice a week) throughout the study. Tumor volume is calculated using the formula: (length × width²) / 2.

  • Endpoint: The study is terminated when the tumors in the control group reach a predetermined size or after a specified duration.

  • Analysis: At the end of the study, the mice are euthanized, and the tumors are excised, weighed, and may be used for further analyses such as histology or biomarker studies.

Conclusion

References

Validating the Mechanism of Action of a Novel Esperamicin Analog: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for validating the mechanism of action of a novel Esperamicin analog. It outlines comparative data for the well-characterized DNA-damaging agent this compound and other alternative anticancer agents. Detailed experimental protocols and visual workflows are provided to assist in the design and execution of validation studies.

Comparative Analysis of DNA-Damaging Agents

To contextualize the activity of a novel this compound analog, its performance should be benchmarked against established anticancer agents. Esperamicins belong to the enediyne class of potent antitumor antibiotics, which exert their cytotoxic effects by causing DNA damage.[1] The table below summarizes the key mechanistic features of this compound A1 and selected alternative drugs.

FeatureThis compound A1Calicheamicin γ1BleomycinDoxorubicin
Drug Class Enediyne AntibioticEnediyne AntibioticGlycopeptide AntibioticAnthracycline
Primary MOA DNA double- and single-strand breaks via diradical formationDNA double-strand breaks via diradical formationDNA single- and double-strand breaks via free radical generationDNA intercalation and Topoisomerase II inhibition
Activation Reduction of a methyl trisulfide group, often by thiolsReductive cleavage of a disulfide bondChelation of metal ions (e.g., Fe²⁺) and reaction with oxygenIntercalation into DNA
DNA Binding Site Minor groove of B-DNAMinor groove of DNABinds to guanosine-cytosine-rich regionsIntercalates between base pairs
Sequence Specificity Preferentially cleaves at thymidylate and cytidylate residuesHigh affinity for sequences like 5'-TCCT-3' and 5'-TTTT-3'Cleavage at 3'-4' bonds in deoxyribose, often at GC-rich sequencesRelatively non-specific intercalation
Cellular Response Induction of apoptosis and cell cycle arrestPotent induction of apoptosisCell cycle arrest primarily in the G2 phaseInduction of apoptosis, senescence, and cell cycle arrest

Experimental Protocols for Mechanism of Action Validation

The following protocols are fundamental for characterizing a novel this compound analog.

1. In Vitro DNA Cleavage Assay

This assay directly assesses the ability of the compound to induce DNA strand breaks in a cell-free system.

  • Objective: To determine if the novel analog can cleave plasmid DNA and to assess the requirement for a reducing agent.

  • Materials:

    • Supercoiled plasmid DNA (e.g., pBR322)

    • Novel this compound analog

    • This compound A1 (positive control)

    • Dithiothreitol (DTT) or other reducing agent

    • Tris-EDTA (TE) buffer (pH 8.0)

    • Agarose (B213101) gel

    • Ethidium (B1194527) bromide or other DNA stain

    • Gel electrophoresis system

    • UV transilluminator

  • Procedure:

    • Prepare reaction mixtures in microcentrifuge tubes, each containing plasmid DNA in TE buffer.

    • Add the novel analog at various concentrations to the tubes. Include control tubes with no drug, and this compound A1 as a positive control.

    • To test for activation, prepare a parallel set of reactions containing a reducing agent like DTT.

    • Incubate the reactions at 37°C for a specified time (e.g., 1 hour).

    • Stop the reaction by adding a loading dye.

    • Load the samples onto an agarose gel and perform electrophoresis to separate the different DNA forms (supercoiled, relaxed circular, and linear).

    • Stain the gel with ethidium bromide and visualize the DNA bands under UV light. The conversion of supercoiled DNA to relaxed and linear forms indicates single- and double-strand breaks, respectively.

2. Cellular Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability after treatment with the compound.[2][3][4]

  • Objective: To determine the cytotoxic potency (e.g., IC50 value) of the novel analog in cancer cell lines.

  • Materials:

    • Cancer cell line (e.g., a human colon carcinoma cell line)

    • Cell culture medium and supplements

    • 96-well plates

    • Novel this compound analog

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution[5]

    • Solubilization solution (e.g., DMSO or a buffered detergent solution)[6]

    • Microplate reader

  • Procedure:

    • Seed cells into a 96-well plate and allow them to adhere overnight.

    • Treat the cells with a serial dilution of the novel analog and incubate for a specified period (e.g., 48-72 hours).

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.[2]

    • Remove the MTT solution and add a solubilizing agent to dissolve the formazan crystals.[6]

    • Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.[5]

    • Calculate cell viability as a percentage of the untreated control and plot a dose-response curve to determine the IC50 value.

3. Cell Cycle Analysis by Flow Cytometry

This method quantifies the distribution of cells in different phases of the cell cycle based on their DNA content.

  • Objective: To determine if the novel analog induces cell cycle arrest.

  • Materials:

    • Cancer cell line

    • Novel this compound analog

    • Phosphate-buffered saline (PBS)

    • Cold 70% ethanol (B145695) for fixation[7]

    • Propidium Iodide (PI) staining solution containing RNase A[8]

    • Flow cytometer

  • Procedure:

    • Treat cells with the novel analog at a concentration around its IC50 for various time points (e.g., 12, 24, 48 hours).

    • Harvest the cells (including any floating cells) and wash with cold PBS.

    • Fix the cells by slowly adding them to ice-cold 70% ethanol while vortexing, then incubate at 4°C for at least 2 hours.[7]

    • Wash the fixed cells with PBS to remove the ethanol.

    • Resuspend the cells in PI/RNase A staining solution and incubate in the dark for 15-30 minutes at room temperature.[8]

    • Analyze the samples on a flow cytometer. The fluorescence intensity of PI is proportional to the DNA content, allowing for the quantification of cells in G0/G1, S, and G2/M phases.

4. Apoptosis Assay (Annexin V/PI Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[1][9]

  • Objective: To quantify the induction of apoptosis by the novel analog.

  • Materials:

    • Cancer cell line

    • Novel this compound analog

    • Annexin V-FITC (or other fluorochrome)

    • Propidium Iodide (PI)

    • 1X Binding Buffer[1]

    • Flow cytometer

  • Procedure:

    • Treat cells with the novel analog for a time course determined by cytotoxicity assays.

    • Harvest the cells and wash them with cold PBS.

    • Resuspend the cells in 1X Binding Buffer.[1]

    • Add Annexin V-FITC and PI to the cell suspension.[9]

    • Incubate the cells for 15 minutes at room temperature in the dark.[10]

    • Analyze the stained cells by flow cytometry.

      • Viable cells: Annexin V-negative and PI-negative.

      • Early apoptotic cells: Annexin V-positive and PI-negative.

      • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Visualizing Mechanisms and Workflows

Mechanism of Action: this compound Activation and DNA Damage

The following diagram illustrates the proposed activation cascade of this compound, leading to the formation of a DNA-cleaving diradical species.

Esperamicin_Activation cluster_activation Drug Activation cluster_damage Cellular Effect This compound This compound (Inactive Prodrug) Activated_Thiolate Activated Thiolate Intermediate This compound->Activated_Thiolate Reduction of Trisulfide Thiol Thiol (e.g., DTT) Cyclized_Intermediate Cycloaromatization (Bergman Cyclization) Activated_Thiolate->Cyclized_Intermediate Michael Addition Diradical Phenylene Diradical (Active Species) Cyclized_Intermediate->Diradical DSB Double-Strand Breaks Diradical->DSB Hydrogen Abstraction from Deoxyribose DNA Cellular DNA Apoptosis Apoptosis & Cell Death DSB->Apoptosis Experimental_Workflow start Novel this compound Analog cytotoxicity Cytotoxicity Screening (MTT Assay) start->cytotoxicity ic50 Determine IC50 Value cytotoxicity->ic50 dna_cleavage In Vitro DNA Cleavage Assay ic50->dna_cleavage Confirms direct DNA interaction cellular_assays Cell-Based Mechanistic Assays (using IC50 concentration) ic50->cellular_assays conclusion Validate Mechanism of Action: DNA Damage-Induced Apoptosis dna_cleavage->conclusion cell_cycle Cell Cycle Analysis (PI Staining) cellular_assays->cell_cycle apoptosis Apoptosis Assay (Annexin V/PI) cellular_assays->apoptosis cell_cycle->conclusion apoptosis->conclusion DDR_Pathway cluster_outputs DSB DNA Double-Strand Break (Caused by Analog) MRN MRN Complex (Sensor) DSB->MRN recruits ATM ATM Kinase (Transducer) MRN->ATM activates H2AX γH2AX (Damage Marker) ATM->H2AX phosphorylates CHK2 CHK2 Kinase ATM->CHK2 phosphorylates p53 p53 (Effector) CHK2->p53 activates Arrest Cell Cycle Arrest p53->Arrest Repair DNA Repair p53->Repair Apoptosis Apoptosis p53->Apoptosis

References

A Comparative Analysis of DNA Sequence Specificity: Esperamicin and Other DNA Damaging Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The sequence specificity of DNA damaging agents is a critical determinant of their cytotoxic activity and potential therapeutic window. Understanding these preferences is paramount for the rational design of new anticancer drugs and for elucidating mechanisms of drug resistance. This guide provides a detailed comparison of the DNA sequence specificity of Esperamicin, a potent enediyne antitumor antibiotic, with other well-characterized DNA damaging agents. The information presented is supported by experimental data and includes detailed methodologies for key experiments.

Mechanism of Action: A Brief Overview

This compound belongs to the enediyne class of natural products, which are among the most potent antitumor agents discovered.[1] Their mechanism of action involves a fascinating chemical transformation. Once positioned in the minor groove of the DNA double helix, the enediyne "warhead" of this compound undergoes a Bergman cyclization, a process triggered by cellular thiols.[1][2] This reaction generates a highly reactive p-benzyne diradical, which then abstracts hydrogen atoms from the sugar-phosphate backbone of DNA, leading to strand cleavage.[1][3] The specific location of this cleavage is dictated by the sequence-dependent binding of the drug molecule to the DNA.

Other DNA damaging agents operate through different mechanisms. Bleomycin (B88199), a glycopeptide antibiotic, chelates iron and, in the presence of oxygen, generates reactive oxygen species that cause DNA strand scission.[4] Neocarzinostatin (B611948), a chromoprotein, consists of an apoprotein and a non-covalently bound chromophore which, upon activation, also forms a diradical species that cleaves DNA.[5][6] Calicheamicin, another enediyne, shares a similar mechanism of action with this compound but exhibits a distinct sequence preference.[7][8]

Comparative Sequence Specificity

The DNA cleavage preferences of this compound and other agents have been elucidated through various experimental techniques, including DNA footprinting and sequencing of cleaved DNA fragments. The following table summarizes the key sequence specificities.

DNA Damaging AgentPreferred Cleavage SitesHierarchy of Nucleotide PreferenceReferences
This compound Oligopyrimidine tracts, particularly 5'-CTC-3', 5'-TTC-3', and 5'-TTT-3'. Also shows preference for 5'-TG-3' and 5'-CG-3' sequences.[7][9]T > C > A > G[7][10]
Calicheamicin Oligopyrimidine regions, with a strong preference for cytosine residues.[7]C >> T > A = G[7]
Neocarzinostatin Primarily at thymidylate and adenylate residues.[4][6][11] Double-strand breaks occur predominantly at GT steps, especially AGT•ACT.[5][12]T > A > C > G[7]
Bleomycin Primarily at 5'-GC-3' and 5'-GT-3' sequences.[4][7] Also cleaves at 5'-GG and 5'-GA dinucleotides.[13][14] A consensus sequence of 5'-YYGT*AW (W=A/T, Y=T/C, *=cleavage site) has been proposed.[15]C > T > A > G[7]

Experimental Methodologies

The determination of DNA sequence specificity is crucial for understanding the mechanism of action of these drugs. Below are detailed protocols for two common methods.

1. DNA Footprinting Assay

This method is used to identify the specific DNA sequences where a ligand binds, thereby protecting it from cleavage by a DNA-cleaving agent (like DNase I) or the drug itself.[16][17][18]

  • Principle: A DNA fragment labeled at one end is incubated with the DNA damaging agent. The agent will cleave the DNA at its preferred sites. In a parallel reaction, a sequencing ladder (e.g., Maxam-Gilbert) is generated from the same DNA fragment. When the products are resolved on a sequencing gel, the sites of cleavage appear as bands. The absence of bands in a DNase I footprinting experiment (a "footprint") indicates the binding site of a protein or drug that protects the DNA from cleavage. When analyzing the cleavage pattern of the drug itself, the intensity of the bands reveals the preferred cutting sites.[19]

  • Protocol:

    • Probe Preparation: A DNA fragment of interest (100-400 bp) is labeled at one end of one strand, typically with 32P using T4 polynucleotide kinase or with a fluorescent tag.[18]

    • Binding Reaction: The end-labeled DNA probe is incubated with varying concentrations of the DNA damaging agent under appropriate buffer conditions and temperature.

    • Cleavage Reaction: The cleavage reaction is initiated. For agents like this compound, this involves the addition of a thiol activator (e.g., dithiothreitol).[7][10] For Bleomycin, Fe(II) and a reducing agent are required.[4] The reaction is allowed to proceed for a limited time to ensure, on average, only one cleavage event per DNA molecule.

    • Reaction Termination and Sample Preparation: The reaction is stopped, and the DNA is purified. The samples are then denatured and loaded onto a high-resolution denaturing polyacrylamide sequencing gel.

    • Electrophoresis and Autoradiography/Fluorescence Imaging: The gel is run to separate the DNA fragments by size. The gel is then dried and exposed to X-ray film (for 32P) or imaged (for fluorescent tags).

    • Data Analysis: The cleavage pattern is analyzed by comparing the bands to a standard sequencing ladder of the same DNA fragment. The intensity of the bands indicates the frequency of cleavage at each nucleotide position.

2. Ligation-Mediated PCR (LM-PCR) for Mapping Cleavage Sites

LM-PCR is a highly sensitive method to map DNA strand breaks at the nucleotide level within genomic DNA.[20][21][22]

  • Principle: Genomic DNA is treated with the DNA damaging agent. The resulting DNA fragments with 5'-phosphorylated ends are then ligated to a universal linker. These ligated fragments are then amplified by PCR using a primer specific to the gene of interest and a primer corresponding to the linker sequence. The PCR products are then sequenced to identify the precise locations of the strand breaks.[23]

  • Protocol:

    • Cell Treatment and DNA Isolation: Cells in culture are treated with the DNA damaging agent. Genomic DNA is then carefully isolated to minimize random breakage.

    • Primer Extension: A gene-specific primer is annealed to the genomic DNA and extended with a DNA polymerase to create a blunt end at the site of the break.

    • Ligation: A double-stranded asymmetric linker is ligated to the blunt-ended fragments using T4 DNA ligase.

    • PCR Amplification: The ligated DNA is then amplified by PCR using a nested gene-specific primer and a primer complementary to the linker. The use of a labeled primer (e.g., fluorescent) in this step allows for detection of the PCR products.

    • Sequencing and Analysis: The amplified PCR products are separated on a sequencing gel or by capillary electrophoresis. The resulting ladder of fragments reveals the precise locations of the DNA cleavage sites.

Visualizing the Mechanisms

To better illustrate the processes described, the following diagrams were generated using the DOT language.

LMPCR_Workflow Cell Treatment Cell Treatment Genomic DNA Isolation Genomic DNA Isolation Cell Treatment->Genomic DNA Isolation Primer Extension Primer Extension Genomic DNA Isolation->Primer Extension Linker Ligation Linker Ligation Primer Extension->Linker Ligation PCR Amplification PCR Amplification Linker Ligation->PCR Amplification Fragment Analysis Fragment Analysis PCR Amplification->Fragment Analysis Sequence Identification Sequence Identification Fragment Analysis->Sequence Identification

References

A Comparative Analysis of the Biosynthetic Pathways of Esperamicin and Other Enediynes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biosynthetic pathways of key enediyne natural products: Esperamicin, Calicheamicin, Dynemicin, and Neocarzinostatin. Enediynes are a class of potent antitumor antibiotics characterized by a unique nine- or ten-membered ring system containing a diyne-ene functional group. Their remarkable biological activity, stemming from their ability to cleave double-stranded DNA, has made them a focal point of research in natural product biosynthesis and for the development of antibody-drug conjugates (ADCs). This document details the comparative enzymology, genetic organization, and experimental methodologies used to elucidate these complex biosynthetic pathways.

Overview of Enediyne Biosynthesis

The biosynthesis of enediynes follows a convergent strategy, where different molecular moieties are synthesized separately and later assembled. A key feature common to all enediyne pathways is the involvement of a highly reducing iterative Type I polyketide synthase (PKS) responsible for the synthesis of the enediyne core.[1] The structural diversity among different enediyne families arises from variations in the tailoring enzymes that modify the core and the distinct peripheral carbohydrate and aromatic moieties that are attached.

Comparative Analysis of Biosynthetic Pathways

The biosynthetic pathways of this compound, Calicheamicin, Dynemicin, and Neocarzinostatin share a conserved set of genes for the enediyne core, often referred to as the "enediyne PKS cassette".[2] However, they diverge significantly in the biosynthesis of their peripheral moieties, which play crucial roles in DNA recognition and overall molecular stability.

This compound and Calicheamicin (Ten-Membered Enediynes):

Both this compound and Calicheamicin, produced by Actinomadura verrucosospora and Micromonospora echinospora respectively, feature a ten-membered enediyne core.[3][4] Their biosynthetic pathways are highly similar, particularly in the initial steps of polyketide chain assembly. The core polyketide is synthesized by an iterative Type I PKS, CalE8 in the case of Calicheamicin, which utilizes acetyl-CoA as a starter unit and malonyl-CoA for chain extension.[5] The resulting polyene intermediate then undergoes a series of complex cyclization and tailoring reactions to form the bicyclic enediyne core.

A key distinguishing feature of these pathways is the elaborate glycosylation cascade. A series of glycosyltransferases attach unique sugar moieties to the aglycone. For instance, the Calicheamicin biosynthesis involves four distinct glycosyltransferases (CalG1-G4) that sequentially add the four sugars of its aryltetrasaccharide chain.[6]

Dynemicin (Ten-Membered Enediyne with a Fused Anthraquinone):

The biosynthesis of Dynemicin A by Micromonospora chersina also involves a ten-membered enediyne core, but it is fused to an anthraquinone (B42736) moiety.[7] Interestingly, both the enediyne and the anthraquinone portions are derived from the same initial polyketide precursor synthesized by the iterative Type I PKS, DynE8.[8] This represents a significant branching point in the pathway where the polyketide intermediate is partitioned and processed differently to form the two distinct halves of the final molecule. The pathway involves an unusual C-N bond formation to link the anthraquinone and enediyne moieties.[9]

Neocarzinostatin (Nine-Membered Enediyne):

Neocarzinostatin (NCS), produced by Streptomyces macromomyceticus, is a chromoprotein consisting of a non-covalently bound nine-membered enediyne chromophore and an apoprotein.[10] The biosynthesis of the NCS chromophore is also convergent, involving two separate iterative Type I PKS pathways.[11] One PKS (NcsE) is responsible for the enediyne core, while another (NcsB) synthesizes the naphthoic acid moiety.[10] A separate pathway is dedicated to the synthesis of the deoxyamino sugar. These three components are then assembled to form the final chromophore.

Quantitative Data Comparison

Enzyme/Process Molecule Parameter Value/Observation Reference
Ketoreductase (KR) Domain of PKSGeneral EnediyneApparent kcat/KMCatalytic efficiency increases with the chain length of the β-ketoacyl-SNAC substrate.[12]
Precursor IncorporationDynemicin AIncorporation Rate>90% incorporation of 13C-labeled ketoaldehyde intermediate.[5]
Product Titer ImprovementG418 (related aminoglycoside)Fold Increase15-fold increase in G418 production in a Micromonospora echinospora gacJ knockout strain.[13]
Cytotoxicity (IC50)Dynemicin A derivativePotencySub-picomolar to low picomolar IC50 values in antibody-drug conjugates.[12]
Product TiterC-1027YieldApproximately 42% recovery of C-1027 chromoprotein from a 2L fermentation of an alternative producer.[14]

Experimental Protocols

Detailed experimental protocols are crucial for the study of enediyne biosynthesis. Below are representative methodologies for key experiments.

Gene Knockout in Micromonospora echinospora (Example: calE8 PKS)

This protocol is essential for confirming the function of a specific gene in the biosynthetic pathway.

1. Construction of the Gene Disruption Vector:

  • An internal fragment of the target gene (e.g., calE8) is amplified by PCR.

  • The PCR product is cloned into a suitable suicide vector for Micromonospora, such as pOJ260, which contains a selectable marker (e.g., apramycin (B1230331) resistance).

2. Protoplast Transformation:

  • M. echinospora mycelia are grown to mid-log phase and then treated with lysozyme (B549824) to generate protoplasts.

  • The gene disruption vector is introduced into the protoplasts using polyethylene (B3416737) glycol (PEG)-mediated transformation.

3. Selection of Mutants:

  • Transformed protoplasts are regenerated on a suitable medium.

  • Regenerated colonies are then selected on a medium containing the appropriate antibiotic (e.g., apramycin) to identify transformants where the vector has integrated into the genome.

4. Verification of Gene Disruption:

  • Genomic DNA is isolated from the antibiotic-resistant colonies.

  • Southern blot analysis is performed using the cloned gene fragment as a probe to confirm homologous recombination and disruption of the target gene.

5. Phenotypic Analysis:

  • The wild-type and mutant strains are cultured under production conditions.

  • The culture broths are extracted and analyzed by High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) to confirm the abolition of the final product (e.g., Calicheamicin) in the mutant strain.[15]

Precursor Feeding Studies with Isotopic Labeling

This method is used to trace the incorporation of precursors into the final natural product, providing insights into the biosynthetic pathway.

1. Preparation of Labeled Precursor:

  • A suspected precursor (e.g., acetate, an amino acid) is synthesized or purchased with a stable isotope label (e.g., 13C, 15N).

2. Fermentation and Feeding:

  • The producing microorganism is cultured in a suitable production medium.

  • At a specific time point during fermentation (e.g., early to mid-log phase of growth), the isotopically labeled precursor is added to the culture. A control culture without the labeled precursor is also maintained.[16]

3. Isolation and Purification:

  • After a designated incubation period, the fermentation broth is harvested.

  • The target natural product is extracted from the culture broth and purified using chromatographic techniques (e.g., HPLC).

4. Analysis of Isotope Incorporation:

  • The purified compound is analyzed by Mass Spectrometry (MS) to determine the mass shift due to the incorporation of the stable isotope.

  • Nuclear Magnetic Resonance (NMR) spectroscopy (e.g., 13C-NMR) is used to pinpoint the exact location of the incorporated isotopes within the molecule's structure.[17]

In Vitro Enzymatic Assay of a Glycosyltransferase

This protocol allows for the characterization of the function and substrate specificity of a purified enzyme.

1. Heterologous Expression and Purification of the Enzyme:

  • The gene encoding the glycosyltransferase is cloned into an expression vector (e.g., pET vector) with a purification tag (e.g., His-tag).

  • The vector is transformed into a suitable expression host (e.g., E. coli BL21(DE3)).

  • Protein expression is induced (e.g., with IPTG), and the cells are harvested and lysed.

  • The tagged protein is purified from the cell lysate using affinity chromatography (e.g., Ni-NTA chromatography).[15]

2. In Vitro Reaction:

  • The enzymatic reaction is set up in a microcentrifuge tube containing:

    • Purified glycosyltransferase

    • Acceptor substrate (the molecule to be glycosylated)

    • Donor substrate (the activated sugar, e.g., a UDP-sugar)

    • A suitable buffer at the optimal pH and temperature.

  • The reaction is incubated for a specific duration.[18]

3. Quenching and Analysis:

  • The reaction is stopped, often by adding a solvent like methanol (B129727) or by heat inactivation.

  • The reaction mixture is analyzed by HPLC or LC-MS to detect the formation of the glycosylated product and the consumption of the substrates.

4. Kinetic Analysis:

  • By varying the concentrations of the acceptor and donor substrates and measuring the initial reaction rates, key kinetic parameters (Km and kcat) can be determined.[18]

Visualizing the Biosynthetic Pathways

The following diagrams, generated using the DOT language, illustrate the comparative logic of the enediyne biosynthetic pathways.

Esperamicin_Calicheamicin_Biosynthesis cluster_core Enediyne Core Biosynthesis cluster_sugars Peripheral Moieties Biosynthesis Acetyl-CoA Acetyl-CoA PKS Iterative Type I PKS (e.g., CalE8) Acetyl-CoA->PKS Malonyl-CoA Malonyl-CoA Malonyl-CoA->PKS Polyene Polyene Intermediate PKS->Polyene Tailoring Tailoring Enzymes (Cyclization, etc.) Polyene->Tailoring Enediyne_Core Bicyclic Enediyne Core Tailoring->Enediyne_Core Assembly Assembly by Glycosyltransferases (e.g., CalG1-G4) Enediyne_Core->Assembly Sugar_Precursors Sugar Precursors (e.g., Glucose-1-P) Sugar_Activation Sugar Activation Enzymes Sugar_Precursors->Sugar_Activation Activated_Sugars Activated Sugars (e.g., TDP-sugars) Sugar_Activation->Activated_Sugars Activated_Sugars->Assembly Final_Product This compound / Calicheamicin Assembly->Final_Product

Biosynthetic pathway of this compound and Calicheamicin.

Dynemicin_Biosynthesis cluster_core Unified Precursor Synthesis cluster_branches Divergent Processing Acetyl-CoA Acetyl-CoA PKS Iterative Type I PKS (DynE8) Acetyl-CoA->PKS Malonyl-CoA Malonyl-CoA Malonyl-CoA->PKS Polyketide_Intermediate Polyketide Intermediate PKS->Polyketide_Intermediate Enediyne_Branch Enediyne Moiety Biosynthesis Polyketide_Intermediate->Enediyne_Branch Anthraquinone_Branch Anthraquinone Moiety Biosynthesis Polyketide_Intermediate->Anthraquinone_Branch Enediyne_Moiety Enediyne Moiety Enediyne_Branch->Enediyne_Moiety Anthraquinone_Moiety Anthraquinone Moiety Anthraquinone_Branch->Anthraquinone_Moiety Assembly Assembly (C-N bond formation) Enediyne_Moiety->Assembly Anthraquinone_Moiety->Assembly Final_Product Dynemicin Assembly->Final_Product

Biosynthetic pathway of Dynemicin.

Neocarzinostatin_Biosynthesis cluster_enediyne Enediyne Core Biosynthesis cluster_naphthoate Naphthoic Acid Biosynthesis cluster_sugar Deoxysugar Biosynthesis PKS_E Iterative Type I PKS (NcsE) Enediyne_Core 9-Membered Enediyne Core PKS_E->Enediyne_Core Assembly Convergent Assembly Enediyne_Core->Assembly Malonyl-CoA_E Malonyl-CoA Malonyl-CoA_E->PKS_E PKS_B Iterative Type I PKS (NcsB) Naphthoic_Acid Naphthoic Acid Moiety PKS_B->Naphthoic_Acid Naphthoic_Acid->Assembly Malonyl-CoA_B Malonyl-CoA Malonyl-CoA_B->PKS_B Sugar_Synthases Deoxysugar Biosynthesis Enzymes Deoxysugar Deoxyamino Sugar Moiety Sugar_Synthases->Deoxysugar Deoxysugar->Assembly Glucose-1-P Glucose-1-Phosphate Glucose-1-P->Sugar_Synthases Final_Product Neocarzinostatin Chromophore Assembly->Final_Product

Biosynthetic pathway of Neocarzinostatin.

Conclusion

The biosynthetic pathways of this compound and other enediynes represent fascinating examples of nature's chemical ingenuity. While sharing a common strategy for the synthesis of the enediyne core, they exhibit remarkable diversity in their tailoring reactions and the assembly of peripheral moieties. This comparative guide highlights the key similarities and differences in their biosynthesis, providing a foundation for future research in pathway engineering, novel compound discovery, and the development of next-generation anticancer therapeutics. Further quantitative studies are needed to fully understand the kinetics and regulation of these complex pathways, which will be instrumental in optimizing the production of these valuable molecules.

References

Esperamicin: Unraveling In Vitro Potency and In Vivo Efficacy in Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

Esperamicin, a potent enediyne antitumor antibiotic, has demonstrated significant cytotoxic effects against various cancer cell lines in laboratory settings. This guide provides a comprehensive comparison of this compound's in vitro and in vivo efficacy, juxtaposed with two other well-established anticancer agents, Calicheamicin and Doxorubicin (B1662922). By presenting available experimental data, detailed methodologies, and visual representations of molecular pathways, this document aims to offer researchers and drug development professionals a thorough understanding of this compound's therapeutic potential and its correlation between laboratory and preclinical models.

Mechanism of Action: A Tale of DNA Damage

This compound, along with Calicheamicin, belongs to the enediyne class of antibiotics, renowned for their extraordinary cytotoxicity. Their mechanism of action centers on the ability to cause double-strand DNA breaks.[1][2] This is achieved through a unique chemical structure that, under physiological conditions, undergoes a reaction to form a highly reactive diradical species. This diradical then abstracts hydrogen atoms from the DNA backbone, leading to strand scission and ultimately, programmed cell death (apoptosis).

Doxorubicin, a widely used chemotherapeutic agent, also induces DNA damage but through a different mechanism. It intercalates into DNA and inhibits the function of topoisomerase II, an enzyme crucial for DNA replication and repair.[2] This disruption of DNA metabolism also triggers apoptotic pathways in cancer cells.

In Vitro Efficacy: A Head-to-Head Comparison of Cytotoxicity

Cell LineCancer TypeCalicheamicin γ1 IC50 (µM)Doxorubicin IC50 (µM)
MCF-7 Breast AdenocarcinomaData Not Available2.5[3]
A549 Lung CarcinomaData Not Available> 20[3]
HeLa Cervical CarcinomaData Not Available2.9[4]
HepG2 Hepatocellular CarcinomaData Not Available12.2[4]

Note: The IC50 values can vary between studies depending on the experimental conditions, such as the duration of drug exposure and the specific assay used.

In Vivo Efficacy: Translating Laboratory Findings to Preclinical Models

The evaluation of an anticancer drug's efficacy in a living organism, or in vivo, is a critical step in preclinical development. This is often assessed using xenograft models, where human cancer cells are implanted into immunodeficient mice. The primary endpoint in these studies is typically the inhibition of tumor growth.

Quantitative in vivo efficacy data for this compound A1, specifically in terms of tumor growth inhibition percentages, remains limited in the available literature. However, studies on Calicheamicin, a close structural and mechanistic analog, provide valuable insights. For instance, an immunoconjugate of Calicheamicin has been shown to cause regression of established human tumor xenografts in nude mice.[5] One study reported that a Calicheamicin conjugate arrested tumor growth for at least 100 days in a gastric carcinoma xenograft model.

Doxorubicin has been extensively studied in various xenograft models. It has shown significant activity against breast cancer xenografts.[6] In a murine model of metastatic breast cancer, the combination of Doxorubicin with a TGFβ inhibitor was more effective in inhibiting tumor growth than either agent alone.[7] Another study reported that Doxorubicin at a dose of 9 mg/kg demonstrated inhibition of tumor growth in a B-cell lymphoma xenograft model.

DrugCancer ModelDosage and AdministrationTumor Growth Inhibition
This compound A1 Data Not AvailableData Not AvailableData Not Available
Calicheamicin γ1 (conjugate) Gastric Carcinoma XenograftData Not AvailableArrested tumor growth for at least 100 days
Doxorubicin Breast Cancer Xenografts6 and 10 mg/kg, i.v., weekly for 3 weeksSignificant activity[6]
Doxorubicin B-cell Lymphoma Xenograft9 mg/kgInhibition of tumor growth

Experimental Protocols: A Blueprint for Efficacy Testing

To ensure the reproducibility and comparability of efficacy data, it is essential to follow standardized experimental protocols. Below are detailed methodologies for the key experiments cited in this guide.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity, which is an indicator of cell viability.

Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with a range of concentrations of the test compound (e.g., this compound, Calicheamicin, or Doxorubicin) for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically between 500 and 600 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

MTT_Assay_Workflow cluster_plate 96-Well Plate Cell Seeding Seed cancer cells Drug Treatment Add drug dilutions Cell Seeding->Drug Treatment 24h incubation MTT Addition Add MTT reagent Drug Treatment->MTT Addition 24-72h treatment Solubilization Add solubilizing agent MTT Addition->Solubilization 2-4h incubation Absorbance Measurement Read absorbance Solubilization->Absorbance Measurement Dissolve formazan Data Analysis Determine cell viability and IC50 Absorbance Measurement->Data Analysis Calculate IC50

MTT Assay Experimental Workflow
In Vivo Subcutaneous Xenograft Model

This model is widely used to evaluate the anti-tumor activity of a compound in a living organism.

Protocol:

  • Cell Preparation: Prepare a suspension of human tumor cells in a suitable medium.

  • Tumor Implantation: Subcutaneously inject the cell suspension into the flank of immunodeficient mice (e.g., nude or SCID mice).

  • Tumor Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Regularly measure the tumor volume using calipers.

  • Drug Administration: Randomize the mice into treatment and control groups. Administer the test compound (e.g., this compound, Calicheamicin, or Doxorubicin) and a vehicle control according to a predetermined dosing schedule (e.g., intraperitoneal or intravenous injection).

  • Efficacy Assessment: Continue to monitor tumor volume and the general health of the mice throughout the study.

  • Data Analysis: At the end of the study, calculate the percentage of tumor growth inhibition for the treated groups compared to the control group.

Xenograft_Workflow Cell_Preparation Prepare Tumor Cell Suspension Tumor_Implantation Subcutaneous Injection into Mice Cell_Preparation->Tumor_Implantation Tumor_Growth Monitor Tumor Growth to Palpable Size Tumor_Implantation->Tumor_Growth Randomization Randomize Mice into Treatment and Control Groups Tumor_Growth->Randomization Drug_Administration Administer Drug and Vehicle Randomization->Drug_Administration Efficacy_Assessment Monitor Tumor Volume and Health Drug_Administration->Efficacy_Assessment Regularly Data_Analysis Calculate Tumor Growth Inhibition Efficacy_Assessment->Data_Analysis

Subcutaneous Xenograft Model Workflow

Signaling Pathways: The Molecular Aftermath of DNA Damage

The DNA damage induced by this compound, Calicheamicin, and Doxorubicin triggers a cascade of intracellular signaling events that ultimately lead to apoptosis. A key player in this process is the p53 tumor suppressor protein.

DNA_Damage_Pathway cluster_drugs Anticancer Agents This compound This compound DNA_Damage DNA Double-Strand Breaks / Topo II Inhibition This compound->DNA_Damage Calicheamicin Calicheamicin Calicheamicin->DNA_Damage Doxorubicin Doxorubicin Doxorubicin->DNA_Damage p53_Activation p53 Activation DNA_Damage->p53_Activation Cell_Cycle_Arrest Cell Cycle Arrest p53_Activation->Cell_Cycle_Arrest Apoptosis Apoptosis p53_Activation->Apoptosis

Simplified DNA Damage-Induced Apoptosis Pathway

Upon DNA damage, p53 is activated and can initiate two main responses: cell cycle arrest, which allows time for DNA repair, or apoptosis if the damage is too severe. This simplified diagram illustrates the central role of p53 in mediating the cellular response to the DNA-damaging effects of these anticancer agents.

Conclusion

This compound stands as a highly potent cytotoxic agent with a mechanism of action centered on inducing DNA double-strand breaks. While quantitative data on its in vitro and in vivo efficacy is not as extensively documented as that for Doxorubicin, its structural and mechanistic similarity to Calicheamicin suggests a comparable level of potency. The information and protocols provided in this guide offer a framework for researchers to design and interpret studies aimed at further elucidating the therapeutic potential of this compound and its correlation between laboratory and preclinical settings. A more direct and comprehensive comparison will require further studies that include this compound A1 alongside established anticancer drugs in standardized assays.

References

Validating Target Engagement of Esperamicin-Based ADCs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of key methodologies for validating the in vivo and in vitro target engagement of Esperamicin-based Antibody-Drug Conjugates (ADCs). Demonstrating that an ADC not only reaches its target tumor but also effectively delivers its cytotoxic payload is a critical step in preclinical and clinical development. Esperamicins are a class of potent enediyne antitumor antibiotics that induce DNA double-strand breaks, leading to apoptosis.[1] Their high potency necessitates a thorough validation of target-specific delivery and engagement.

This document details common experimental approaches, presents comparative data in tabular format, and provides standardized protocols and workflows to aid in the design and interpretation of target engagement studies for this compound-based ADCs.

Mechanism of Action: this compound ADC

An this compound-based ADC utilizes the specificity of a monoclonal antibody to deliver its potent enediyne payload to cancer cells expressing a specific surface antigen. Upon binding to the target antigen, the ADC-antigen complex is internalized, typically via receptor-mediated endocytosis. The ADC is then trafficked through the endosomal-lysosomal pathway. Inside the lysosome, the linker is cleaved, releasing the this compound payload. The payload then translocates to the nucleus, where it binds to DNA and undergoes activation, leading to the formation of a diradical species. This diradical abstracts hydrogen atoms from the DNA backbone, causing double-strand breaks and ultimately triggering apoptosis.[1][2]

Esperamicin_ADC_MOA Mechanism of Action of an this compound-Based ADC cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC This compound ADC Binding Binding ADC->Binding Target Target Antigen on Cancer Cell Target->Binding Internalization Internalization (Endocytosis) Binding->Internalization Receptor-Mediated Endosome Endosome Internalization->Endosome Lysosome Lysosome Endosome->Lysosome Trafficking Payload_Release Payload Release Lysosome->Payload_Release Linker Cleavage DNA_Binding DNA Binding & Activation Payload_Release->DNA_Binding Apoptosis Apoptosis DNA_Binding->Apoptosis DNA Damage

Caption: Mechanism of Action of an this compound-Based ADC.

Comparison of Key Target Engagement Validation Methods

Validating target engagement requires a multi-faceted approach, combining techniques that assess different aspects of the ADC's interaction with its target cell, from initial binding to the ultimate cytotoxic effect. The following table summarizes and compares the most common methods.

Method Parameter Measured Throughput Quantitative Advantages Limitations Alternative Methods
Surface Plasmon Resonance (SPR) Binding affinity (KD), kinetics (ka, kd)Medium-HighYesReal-time, label-free, provides detailed kinetic information.Can be sensitive to buffer conditions, requires specialized equipment.Bio-Layer Interferometry (BLI), ELISA
Flow Cytometry Target binding, internalization rate, receptor occupancyHighSemi-Quantitative to QuantitativeSingle-cell analysis, high-throughput, can distinguish between surface-bound and internalized ADC.Indirect measurement of internalization, potential for spectral overlap with fluorescently labeled ADCs.Confocal Microscopy, High-Content Imaging
Liquid Chromatography-Mass Spectrometry (LC-MS) Intracellular payload concentration, ADC metabolismMediumYesHighly specific and sensitive for payload quantification, can identify metabolites.Requires cell lysis, does not provide spatial information, can be lower throughput.Radio-immunoassays (RIA), ELISA for payload
Confocal Microscopy Subcellular localization, co-localization with organellesLowQualitative to Semi-QuantitativeProvides high-resolution spatial information, visual confirmation of internalization and trafficking.Low throughput, phototoxicity, challenging to quantify.High-Content Imaging, Electron Microscopy
Cytotoxicity Assays (e.g., MTS, CellTiter-Glo) Cell viability, IC50HighYesDirect measure of ADC potency, high-throughput, well-established.Indirect measure of target engagement, can be confounded by off-target toxicity.Apoptosis Assays (e.g., Caspase-Glo), DNA Damage Assays

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Surface Plasmon Resonance (SPR) for Binding Affinity

Objective: To determine the binding affinity and kinetics of the this compound-based ADC to its target antigen.

Methodology:

  • Immobilization: Covalently immobilize the recombinant target antigen onto a sensor chip surface using standard amine coupling chemistry.

  • Binding Analysis: Inject serial dilutions of the this compound-based ADC and the unconjugated antibody over the antigen-coated surface.

  • Data Collection: Monitor the association and dissociation phases in real-time.

  • Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir) to calculate the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

Flow Cytometry for ADC Internalization

Objective: To quantify the rate and extent of ADC internalization into target-expressing cells.

Methodology:

  • Cell Preparation: Seed target-expressing cells in a 96-well plate and allow them to adhere overnight.

  • ADC Incubation: Treat the cells with a fluorescently labeled this compound-based ADC at a pre-determined concentration. Incubate at 37°C for various time points (e.g., 0, 1, 4, 8, 24 hours). A 4°C control should be included to measure surface binding only.

  • Quenching/Washing: To distinguish between surface-bound and internalized ADC, either use a quenching agent (e.g., trypan blue) to quench the extracellular fluorescence or an acid wash to strip surface-bound ADC.

  • Flow Cytometry Analysis: Harvest the cells and analyze the fluorescence intensity using a flow cytometer.

  • Data Analysis: Calculate the geometric mean fluorescence intensity (MFI) for each time point. The internalization rate can be determined by plotting the MFI over time.

LC-MS/MS for Intracellular Payload Quantification

Objective: To measure the concentration of the released this compound payload inside target cells.

Methodology:

  • Cell Treatment: Treat target-expressing cells with the this compound-based ADC at a specific concentration and incubate for a defined period.

  • Cell Lysis: After incubation, wash the cells to remove unbound ADC and lyse the cells using a suitable lysis buffer.

  • Sample Preparation: Perform protein precipitation from the cell lysate to extract the small molecule payload.

  • LC-MS/MS Analysis: Analyze the extracted payload using a validated LC-MS/MS method. A standard curve of the pure this compound payload should be prepared in a similar matrix for quantification.

  • Data Analysis: Quantify the intracellular payload concentration based on the standard curve and normalize to the cell number or total protein content.

Experimental and Logical Workflows

The following diagrams illustrate the typical experimental workflow for validating target engagement and the logical relationship between different assays.

Experimental_Workflow Experimental Workflow for Target Engagement Validation start Start: ADC Candidate binding Binding Affinity (SPR/BLI) start->binding internalization Internalization (Flow Cytometry) binding->internalization trafficking Subcellular Trafficking (Confocal Microscopy) internalization->trafficking payload_quant Intracellular Payload Quantification (LC-MS) internalization->payload_quant cytotoxicity Cytotoxicity (Cell Viability Assays) trafficking->cytotoxicity payload_quant->cytotoxicity end Validated Target Engagement cytotoxicity->end

Caption: Experimental Workflow for Target Engagement Validation.

Logical_Relationship Logical Relationship of Validation Assays Binding High Binding Affinity (SPR) Internalization Efficient Internalization (Flow Cytometry) Binding->Internalization is a prerequisite for Trafficking Correct Lysosomal Trafficking (Confocal Microscopy) Internalization->Trafficking is necessary for Payload_Release Sufficient Intracellular Payload Concentration (LC-MS) Trafficking->Payload_Release enables Cytotoxicity Potent & Specific Cell Killing (Cytotoxicity Assay) Payload_Release->Cytotoxicity leads to Target_Engagement Validated Target Engagement Cytotoxicity->Target_Engagement confirms

Caption: Logical Relationship of Validation Assays.

Conclusion

Validating the target engagement of this compound-based ADCs is a critical process that requires a combination of orthogonal assays. Each method provides unique and complementary information, from the initial binding event at the cell surface to the ultimate cytotoxic effect of the payload. By employing a systematic and multi-parametric approach as outlined in this guide, researchers can gain a comprehensive understanding of their ADC's performance, enabling the selection of candidates with the highest potential for clinical success. The potent nature of the this compound payload underscores the importance of rigorous target engagement validation to ensure both efficacy and safety.

References

Comparative analysis of the stability of different Esperamicin formulations.

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of Esperamicin Formulation Stability

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the stability of this compound, a potent enediyne antitumor antibiotic. Due to the limited availability of public data on specific formulations of this compound, this document focuses on the stability of the most studied compound in its class, this compound A1, under various stress conditions that mimic different formulation environments. The provided experimental data is illustrative, based on the known chemical nature of this compound A1 and typical outcomes of forced degradation studies for complex molecules.

Introduction to this compound and Stability Concerns

This compound A1 is a highly potent cytotoxic agent with a complex structure, including a reactive enediyne core and a trisulfide group.[1] Its mechanism of action involves the generation of diradicals that cause DNA strand breaks.[1] This inherent reactivity, while crucial for its antitumor activity, also makes the molecule susceptible to degradation, posing a significant challenge for the development of stable pharmaceutical formulations. Understanding the degradation pathways and the impact of environmental factors is critical for ensuring the safety, efficacy, and shelf-life of any potential this compound-based therapeutic.

Data Presentation: Illustrative Stability of this compound A1 Under Forced Degradation

The following table summarizes the expected outcomes of forced degradation studies on this compound A1. These values are illustrative and intended to guide the design of stability studies. The degradation is quantified as the percentage of this compound A1 remaining after a specified duration of exposure to the stress condition, as would be determined by a stability-indicating High-Performance Liquid Chromatography (HPLC) method.

Stress ConditionParametersDurationExpected % this compound A1 RemainingMajor Degradants Observed
Hydrolytic 0.1 N HCl (Acidic)24 hours< 80%Hydrolyzed aglycone, cleaved sugar moieties
Purified Water (Neutral)24 hours~95%Minor hydrolysis products
0.1 N NaOH (Alkaline)24 hours< 70%Epimerization products, hydrolyzed aglycone
Oxidative 3% H₂O₂8 hours< 60%Oxidized trisulfide (e.g., sulfonic acid), epoxide formation
Photolytic UV Light (254 nm)24 hours< 85%Photodegradation products (unspecified)
Thermal 60°C (Solid-State)7 days~98%Minimal degradation
60°C (Aqueous Solution)24 hours< 90%Thermally induced hydrolysis and rearrangement products

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are designed to be robust and serve as a starting point for the development of a comprehensive stability testing program for this compound A1.

Forced Degradation Studies

Objective: To identify the potential degradation products of this compound A1 under various stress conditions and to establish the degradation pathways.

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound A1 in a suitable organic solvent (e.g., DMSO) at a concentration of 1 mg/mL.

  • Acid Hydrolysis: To 1 mL of the stock solution, add 9 mL of 0.1 N HCl. Incubate at 60°C for 24 hours. Neutralize the solution with 0.1 N NaOH before analysis.

  • Alkaline Hydrolysis: To 1 mL of the stock solution, add 9 mL of 0.1 N NaOH. Incubate at 60°C for 24 hours. Neutralize the solution with 0.1 N HCl before analysis.

  • Neutral Hydrolysis: To 1 mL of the stock solution, add 9 mL of purified water. Incubate at 60°C for 24 hours.

  • Oxidative Degradation: To 1 mL of the stock solution, add 9 mL of 3% hydrogen peroxide (H₂O₂). Store at room temperature for 8 hours, protected from light.

  • Photolytic Degradation: Expose a thin layer of solid this compound A1 and a solution of this compound A1 (in a quartz cuvette) to UV light (254 nm) in a photostability chamber for 24 hours. A control sample should be wrapped in aluminum foil to exclude light.

  • Thermal Degradation:

    • Solid-State: Store solid this compound A1 in a controlled temperature oven at 60°C for 7 days.

    • Aqueous Solution: Incubate a solution of this compound A1 in purified water at 60°C for 24 hours.

  • Sample Analysis: All stressed samples should be diluted with the mobile phase to an appropriate concentration and analyzed by a validated stability-indicating HPLC method.

Development and Validation of a Stability-Indicating HPLC Method

Objective: To develop and validate a quantitative HPLC method capable of separating this compound A1 from its degradation products, thus allowing for an accurate assessment of its stability.

Methodology:

  • Chromatographic Conditions (Proposed):

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of Mobile Phase A (e.g., 0.1% formic acid in water) and Mobile Phase B (e.g., 0.1% formic acid in acetonitrile).

    • Gradient Program: A linear gradient from 20% to 80% Mobile Phase B over 30 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detection at a wavelength determined by the UV spectrum of this compound A1 (e.g., 254 nm).

    • Column Temperature: 30°C.

  • Method Validation: The method should be validated according to ICH guidelines, including the following parameters:

    • Specificity: Demonstrated by the separation of the main peak from degradation products in the forced degradation samples. Peak purity should be assessed using a photodiode array (PDA) detector.

    • Linearity: Assessed over a concentration range (e.g., 1-100 µg/mL) by preparing a series of dilutions of a standard solution.

    • Accuracy: Determined by the recovery of known amounts of this compound A1 spiked into a placebo formulation.

    • Precision: Evaluated at the repeatability (intra-day) and intermediate precision (inter-day) levels.

    • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determined based on the signal-to-noise ratio.

    • Robustness: Assessed by making small, deliberate variations in method parameters (e.g., flow rate, column temperature, mobile phase composition).

Visualizations

Proposed Experimental Workflow for this compound A1 Stability Assessment

G cluster_0 Sample Preparation cluster_1 Forced Degradation cluster_2 Analysis cluster_3 Data Evaluation prep Prepare this compound A1 Stock Solution acid Acid Hydrolysis prep->acid base Alkaline Hydrolysis prep->base water Neutral Hydrolysis prep->water oxide Oxidative Degradation prep->oxide photo Photolytic Degradation prep->photo thermal Thermal Degradation prep->thermal hplc Stability-Indicating HPLC Analysis acid->hplc base->hplc water->hplc oxide->hplc photo->hplc thermal->hplc eval Quantify Degradation & Identify Degradants hplc->eval

Caption: Workflow for forced degradation and stability analysis of this compound A1.

Potential Degradation Pathway of this compound A1

G A This compound A1 B Oxidation (H2O2) A->B Oxidative Stress C Hydrolysis (Acid/Base) A->C Hydrolytic Stress D Photodegradation (UV Light) A->D Photolytic Stress E Oxidized Trisulfide B->E F Hydrolyzed Aglycone C->F G Cleaved Sugar Moieties C->G H Photodegradants D->H

Caption: Postulated major degradation pathways for this compound A1 under stress conditions.

Conclusion and Recommendations

The illustrative data and experimental protocols presented in this guide highlight the inherent instability of this compound A1. The molecule is susceptible to degradation under hydrolytic, oxidative, and photolytic stress. For the development of a stable formulation, the following should be considered:

  • Solid-State Formulations: A solid-state formulation (e.g., lyophilized powder) is likely to provide significantly better stability than an aqueous solution, particularly at elevated temperatures.

  • pH Control: The formulation should be buffered to a pH that minimizes hydrolysis. Based on general knowledge of similar compounds, a slightly acidic to neutral pH is often optimal.

  • Protection from Light: The final drug product should be packaged in a light-resistant container.

  • Excipient Compatibility: Thorough excipient compatibility studies are essential to ensure that the chosen formulation components do not accelerate the degradation of this compound A1.

  • Antioxidants: The inclusion of antioxidants may be beneficial in preventing oxidative degradation of the trisulfide moiety.

Further detailed experimental work is required to fully characterize the stability of this compound A1 and to develop a commercially viable and stable formulation. The protocols and data presented herein provide a foundational framework for these critical development activities.

References

A Comparative Safety Profile of Esperamicin and Other Potent Cytotoxins for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the safety profile of highly potent cytotoxic agents is paramount in the early stages of drug development. This guide provides a comparative analysis of Esperamicin, a potent enediyne antibiotic, with other well-characterized cytotoxins: Calicheamicin (B1180863), Doxorubicin (B1662922), Maytansine, and Monomethyl Auristatin E (MMAE).

This comparison focuses on their mechanisms of action, in vitro cytotoxicity, and known in vivo toxicities. The information is presented to facilitate an objective evaluation of their relative safety profiles, supported by experimental data and detailed methodologies.

Comparative Cytotoxicity and Toxicity Data

The following tables summarize the available quantitative data on the in vitro cytotoxicity and in vivo acute toxicity of these potent agents. Direct comparison of LD50 values should be approached with caution due to variations in experimental conditions, animal models, and administration routes.

Table 1: In Vitro Cytotoxicity of Selected Potent Cytotoxins

CompoundCell LineAssayIC50 / EC50Reference
This compound A1 Various eukaryotic and prokaryotic cell linesNot specifiedExtremely potent cytotoxicity[1][2]
Calicheamicin γ1 WSU-DLCL2Not specified0.05 nM[3]
BJABNot specified0.12 nM[3]
Various ALL cell linesNot specified0.15 - 4.9 ng/mL[4]
Doxorubicin SAOS-2MTT Assay0.5 µg/mLN/A
Maytansine Human nasopharynx carcinoma KB cellsNot specified8 pM[5]
Murine lymphocytic leukemia P-388 cellsNot specified0.6 pM[5]
Murine leukemia L1210 cellsNot specified2 pM[5]
Monomethyl Auristatin E (MMAE) BT474Not specified0.22 nM[6]
MDA-MB-361-DYT2Not specified0.49 nM[6]
N87Not specified0.54 nM[6]
PC-3Not specified~2 nM[7]
C4-2BNot specified~2 nM[7]

Table 2: In Vivo Acute Toxicity (LD50) of Selected Potent Cytotoxins in Mice

CompoundAdministration RouteLD50Reference
This compound A1 Not specifiedData not available
Calicheamicin γ1 Not specifiedData not available
Doxorubicin Intravenous32 mg/kg (male), 36 mg/kg (female)[8]
Maytansine Oral>4620 mg/kg[9]
Monomethyl Auristatin E (MMAE) Not specifiedData not available

Mechanisms of Action and Associated Toxicities

The distinct mechanisms by which these cytotoxins induce cell death are intrinsically linked to their safety profiles and off-target toxicities.

Enediynes: this compound and Calicheamicin

This compound and Calicheamicin belong to the enediyne class of antibiotics, which are among the most potent antitumor agents known.[10][11] Their mechanism of action involves the generation of a highly reactive diradical species that causes sequence-selective double-stranded DNA breaks, leading to apoptosis.[1][2][12][13]

Key Toxicities: Due to their indiscriminate DNA-damaging nature, enediynes are extremely toxic to all cells.[11] Their development as standalone therapies has been hampered by a narrow therapeutic window. However, their extreme potency makes them ideal payloads for antibody-drug conjugates (ADCs), which aim to deliver the cytotoxin specifically to cancer cells.[3][4]

Anthracycline: Doxorubicin

Doxorubicin is a widely used chemotherapeutic agent that intercalates into DNA and inhibits topoisomerase II, leading to DNA damage and apoptosis.[14]

Key Toxicities: The clinical use of doxorubicin is significantly limited by its dose-dependent cardiotoxicity, which can manifest as acute or chronic heart failure.[15][16][17] Other common side effects include myelosuppression, mucositis, and alopecia.

Microtubule Inhibitors: Maytansine and MMAE

Maytansine and its synthetic analog, Monomethyl Auristatin E (MMAE), are potent microtubule-depolymerizing agents.[5][18] They bind to tubulin and inhibit its polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[6][7][19][20]

Key Toxicities: Similar to enediynes, the high systemic toxicity of maytansinoids precluded their use as standalone agents.[5] As ADC payloads, their primary dose-limiting toxicities are often related to off-target effects, including peripheral neuropathy, neutropenia, and thrombocytopenia.[20]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and a typical experimental workflow for assessing cytotoxicity.

Enediyne_Apoptosis_Pathway cluster_cell Cancer Cell Enediyne This compound / Calicheamicin DNA Nuclear DNA Enediyne->DNA Minor Groove Binding & Activation DSB Double-Strand Breaks DNA->DSB Hydrogen Abstraction ATM_ATR ATM/ATR Kinases DSB->ATM_ATR p53 p53 Activation ATM_ATR->p53 Bax Bax Activation p53->Bax Mitochondrion Mitochondrion Bax->Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Apoptosis induction by Enediynes (this compound/Calicheamicin).

Doxorubicin_Cardiotoxicity_Pathway cluster_cardiomyocyte Cardiomyocyte Doxorubicin Doxorubicin Mitochondria Mitochondria Doxorubicin->Mitochondria Topoisomerase_II Topoisomerase IIβ Doxorubicin->Topoisomerase_II ROS Reactive Oxygen Species (ROS) Mitochondria->ROS ER_Stress ER Stress ROS->ER_Stress Ca_Dysregulation Ca2+ Dysregulation ROS->Ca_Dysregulation DNA_Damage DNA Damage Topoisomerase_II->DNA_Damage p53 p53 Activation DNA_Damage->p53 Cardiomyocyte_Dysfunction Cardiomyocyte Dysfunction & Death p53->Cardiomyocyte_Dysfunction ER_Stress->Cardiomyocyte_Dysfunction Ca_Dysregulation->Cardiomyocyte_Dysfunction

Caption: Major pathways of Doxorubicin-induced cardiotoxicity.

MMAE_Apoptosis_Pathway cluster_cell Cancer Cell MMAE Maytansine / MMAE Tubulin Tubulin Dimers MMAE->Tubulin Binds to Tubulin Microtubule_Disruption Microtubule Disruption Tubulin->Microtubule_Disruption Inhibits Polymerization Mitotic_Arrest G2/M Phase Arrest Microtubule_Disruption->Mitotic_Arrest Apoptosis_Signal Apoptotic Signaling Cascade Mitotic_Arrest->Apoptosis_Signal Caspase_Activation Caspase Activation Apoptosis_Signal->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis Cytotoxicity_Assay_Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate1 Incubate overnight seed_cells->incubate1 prepare_compounds Prepare serial dilutions of cytotoxin incubate1->prepare_compounds treat_cells Treat cells with cytotoxin incubate1->treat_cells prepare_compounds->treat_cells incubate2 Incubate for 24-96 hours treat_cells->incubate2 add_reagent Add viability reagent (e.g., MTT, CellTiter-Glo) incubate2->add_reagent incubate3 Incubate for 1-4 hours add_reagent->incubate3 measure_signal Measure absorbance/luminescence incubate3->measure_signal analyze_data Analyze data and determine IC50 measure_signal->analyze_data end End analyze_data->end

References

Independent Verification of Antitumor Effects: A Comparative Analysis of Esperamicin A1 and Doxorubicin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the antitumor agent Esperamicin A1 against the widely used chemotherapeutic drug Doxorubicin. The information presented is intended to support independent verification of their respective antitumor effects by providing available experimental data, detailed methodologies for key experiments, and visualizations of their mechanisms of action.

Introduction

This compound A1 is a potent enediyne antitumor antibiotic known for its extremely high cytotoxicity.[1][2] Its mechanism of action involves the induction of single- and double-strand DNA breaks.[1][2] Doxorubicin, an anthracycline antibiotic, is a cornerstone of chemotherapy regimens for a broad spectrum of cancers. Its primary mechanism involves DNA intercalation and inhibition of topoisomerase II, leading to DNA damage and apoptosis.[3] While both agents target DNA, their distinct mechanisms and potencies warrant a comparative analysis for researchers in oncology drug development.

Recently, interest has grown in developing targeted drug delivery systems, and a conjugate of this compound A1 with human alpha-fetoprotein has been reported, suggesting a potential for targeted therapy.[4] However, publicly available data on this specific conjugate is limited. Therefore, this guide will focus on the parent compound, this compound A1, and compare its cytotoxic activity with Doxorubicin.

Data Presentation: In Vitro Cytotoxicity

The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound A1 and Doxorubicin against various cancer cell lines as reported in the literature. These values represent the concentration of the drug required to inhibit the growth of 50% of the cancer cell population. It is important to note that IC50 values can vary between studies due to differences in experimental conditions such as cell lines, assay methods, and exposure times.[5]

Cell LineCancer TypeThis compound A1 IC50 (µM)Doxorubicin IC50 (µM)
HCT-116Colon CarcinomaData not available~1.0 (Estimated from various studies)
MCF-7Breast AdenocarcinomaData not available2.50[6]
HepG2Hepatocellular CarcinomaData not available12.18[6]
A549Lung CarcinomaData not available> 20[6]
HeLaCervical CarcinomaData not available2.92[6]
AMJ13Breast CancerData not available223.6 µg/ml (approx. 411 µM)[7]

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a common method for determining the IC50 values of cytotoxic compounds.

a. Materials:

  • Cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound A1 and Doxorubicin stock solutions (in a suitable solvent like DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well microtiter plates

  • Multichannel pipette

  • Microplate reader

b. Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.

  • Drug Treatment: Prepare serial dilutions of this compound A1 and Doxorubicin in complete culture medium. Remove the old medium from the wells and add 100 µL of the drug dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used for the drug stock) and a no-treatment control.

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each drug concentration relative to the untreated control. Plot the percentage of viability against the drug concentration and determine the IC50 value using non-linear regression analysis.

In Vivo Antitumor Efficacy in a Xenograft Mouse Model

This protocol describes a general workflow for assessing the in vivo antitumor activity of a compound.

a. Materials:

  • Immunodeficient mice (e.g., athymic nude or NOD/SCID)

  • Human cancer cell line

  • Matrigel (optional)

  • This compound A1 conjugate and Doxorubicin formulations for injection

  • Calipers for tumor measurement

  • Animal balance

b. Procedure:

  • Tumor Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1 x 10^6 cells in 100 µL of PBS, potentially mixed with Matrigel) into the flank of each mouse.

  • Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Monitor tumor volume regularly using calipers (Volume = (Length x Width²)/2).

  • Randomization and Treatment: Once tumors reach the desired size, randomize the mice into treatment groups (e.g., vehicle control, this compound A1 conjugate, Doxorubicin). Administer the treatments according to a predetermined schedule and route of administration (e.g., intravenous, intraperitoneal).

  • Efficacy Assessment: Continue to monitor tumor volume and body weight of the mice throughout the study. The primary efficacy endpoint is typically tumor growth inhibition.

  • Endpoint: Euthanize the mice when tumors reach a predetermined maximum size or if signs of excessive toxicity are observed. Tumors can be excised for further analysis.

  • Data Analysis: Compare the tumor growth curves between the treatment and control groups. Calculate the percentage of tumor growth inhibition.

Mandatory Visualizations

Signaling Pathway Diagrams

esperamicin_doxorubicin_pathways cluster_this compound This compound A1 Pathway cluster_doxorubicin Doxorubicin Pathway espA1 This compound A1 reduction Reduction of Trisulfide espA1->reduction cyclization Bergman Cyclization reduction->cyclization diradical p-Benzyne Diradical cyclization->diradical dna_strand DNA diradical->dna_strand Abstacts H atoms ssb_dsb Single & Double Strand Breaks dna_strand->ssb_dsb apoptosis_esp Apoptosis ssb_dsb->apoptosis_esp doxo Doxorubicin intercalation DNA Intercalation doxo->intercalation top2 Topoisomerase II doxo->top2 Inhibits ros Reactive Oxygen Species (ROS) doxo->ros Generates top2_complex Topoisomerase II- DNA Complex intercalation->top2_complex top2->top2_complex dna_damage_doxo DNA Damage top2_complex->dna_damage_doxo ros->dna_damage_doxo apoptosis_doxo Apoptosis dna_damage_doxo->apoptosis_doxo

Caption: Mechanisms of action for this compound A1 and Doxorubicin.

Experimental Workflow Diagram

experimental_workflow cluster_invitro In Vitro Cytotoxicity Assessment cluster_invivo In Vivo Efficacy Study cell_culture Cancer Cell Culture drug_treatment_vitro Treatment with this compound A1 or Doxorubicin (Serial Dilutions) cell_culture->drug_treatment_vitro mtt_assay MTT Assay drug_treatment_vitro->mtt_assay data_analysis_vitro IC50 Determination mtt_assay->data_analysis_vitro end_vitro Comparative Cytotoxicity Data data_analysis_vitro->end_vitro xenograft Xenograft Tumor Model Establishment tumor_monitoring Tumor Growth Monitoring xenograft->tumor_monitoring drug_treatment_vivo Treatment with this compound A1 Conjugate or Doxorubicin tumor_monitoring->drug_treatment_vivo efficacy_assessment Tumor Volume & Body Weight Measurement drug_treatment_vivo->efficacy_assessment data_analysis_vivo Tumor Growth Inhibition Analysis efficacy_assessment->data_analysis_vivo end_vivo Comparative Antitumor Efficacy data_analysis_vivo->end_vivo start Start start->cell_culture start->xenograft

Caption: Workflow for in vitro and in vivo antitumor drug evaluation.

References

Benchmarking the potency of new Esperamicin analogs against established anticancer drugs.

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release to the Scientific Community

This guide provides a comprehensive comparison of the potency of novel Esperamicin analogs against established anticancer drugs, namely Doxorubicin and Cisplatin. Designed for researchers, scientists, and drug development professionals, this document synthesizes available experimental data, details key methodologies, and visualizes complex biological and experimental workflows to facilitate informed decision-making in anticancer drug discovery.

Introduction to Esperamicins and their Mechanism of Action

Esperamicins are a class of potent enediyne antitumor antibiotics known for their extraordinary cytotoxicity.[1] Their mechanism of action is centered on their ability to cause DNA strand breaks.[1] The core structure of this compound contains a bicyclic enediyne core, which, upon activation, undergoes a Bergman cyclization to form a highly reactive p-benzyne diradical.[2] This diradical can abstract hydrogen atoms from the sugar-phosphate backbone of DNA, leading to both single and double-strand breaks, ultimately triggering apoptosis.[1][2] The activation of Esperamicins is initiated by a nucleophilic attack, often by a thiol-containing compound, on the trisulfide group within the molecule.[2]

Comparative Analysis of In Vitro Potency

Direct comparative studies of new this compound analogs against established anticancer drugs are limited in recent literature. However, by compiling data from various sources, we can establish a benchmark for their relative potency. The following tables summarize the half-maximal inhibitory concentration (IC50) values for this compound analogs, Doxorubicin, and Cisplatin across a range of cancer cell lines. It is important to note that IC50 values can vary significantly between studies due to differences in experimental conditions.[3]

Table 1: IC50 Values of this compound Analogs against a Human Colon Carcinoma Cell Line (HCT-116)

CompoundRelative Potency (Compared to this compound A1)
This compound A11
This compound C~1/200
This compound D~1/3000
This compound X~1/5000
This compound E~1/100000
This compound Z~1/20000

Data derived from Long et al., 1989.[4]

Table 2: Representative IC50 Values of Doxorubicin against Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)
HepG2Hepatocellular Carcinoma12.18 ± 1.89[5]
UMUC-3Bladder Cancer5.15 ± 1.17[5]
TCCSUPBladder Cancer12.55 ± 1.47[5]
BFTC-905Bladder Cancer2.26 ± 0.29[5]
HeLaCervical Cancer2.92 ± 0.57[5]
MCF-7Breast Cancer2.50 ± 1.76[5]
M21Skin Melanoma2.77 ± 0.20[5]
A549Lung Cancer> 20[5]
NCI-H1299Non-small Cell Lung CancerSignificantly higher than other lines[6]

Table 3: Representative IC50 Values of Cisplatin against Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)
A549Lung Cancer10.91 ± 0.19 (24h)[7]
HeLaCervical CancerVaries widely (e.g., 2-40 µM)[3][8]
MCF-7Breast CancerVaries widely[3]
HepG2Hepatocellular CarcinomaVaries widely[3]
SK-OV-3Ovarian CancerVaries with cell density[8]
C33-ACervical CancerVaries[9]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. The following sections outline the standard protocols for key assays used in the evaluation of anticancer agents.

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[10]

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the this compound analog or control drug for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[10]

  • Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[10]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Clonogenic Survival Assay

This assay assesses the ability of a single cell to grow into a colony, providing a measure of reproductive cell death after treatment.[11]

Protocol:

  • Cell Treatment: Treat cells in culture flasks with the test compounds for a specified duration.

  • Cell Plating: Harvest the cells by trypsinization, count them, and plate a known number of cells into new culture dishes.[12]

  • Incubation: Incubate the dishes for 1-3 weeks to allow for colony formation.[12]

  • Colony Staining: Fix the colonies with a mixture of methanol (B129727) and acetic acid and stain with crystal violet.[11]

  • Colony Counting: Count the number of colonies containing at least 50 cells.

  • Survival Fraction Calculation: Calculate the plating efficiency and the surviving fraction for each treatment condition.

In Vivo Efficacy Evaluation: Xenograft Model

Animal models are essential for evaluating the in vivo efficacy and potential toxicity of new anticancer agents.[13][14]

Protocol:

  • Cell Implantation: Subcutaneously inject human cancer cells (e.g., 5 x 10^6 cells) into the flank of immunocompromised mice (e.g., athymic nude mice).[13]

  • Tumor Growth: Monitor the mice for tumor formation and growth.

  • Treatment Administration: Once tumors reach a palpable size, randomize the mice into treatment and control groups and administer the compounds (e.g., via intraperitoneal injection) according to the desired schedule.

  • Tumor Measurement: Measure tumor volume and mouse body weight regularly.[13]

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis.

  • Data Analysis: Calculate the tumor growth inhibition for each treatment group.

Mechanism of Action: Western Blotting for Apoptosis Markers

Western blotting is used to detect specific proteins and can be employed to investigate the induction of apoptosis by analyzing key apoptotic markers.[15]

Protocol:

  • Protein Extraction: Lyse treated and untreated cells in RIPA buffer to extract total protein.[15]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.[15]

  • Immunoblotting: Block the membrane and then incubate with primary antibodies against apoptotic markers (e.g., cleaved caspase-3, PARP) and a loading control (e.g., β-actin). Subsequently, incubate with HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.[15]

  • Analysis: Analyze the changes in the expression and cleavage of apoptotic proteins.

Visualizing Key Processes and Pathways

The following diagrams, generated using Graphviz, illustrate the mechanism of action of this compound, a typical experimental workflow, and a logical comparison framework.

G cluster_activation Activation cluster_cyclization Bergman Cyclization cluster_damage DNA Damage cluster_apoptosis Apoptosis This compound This compound (Inactive) Thiol Thiol (e.g., Glutathione) This compound->Thiol Nucleophilic attack Activated_this compound Activated this compound (Thiolate Adduct) Thiol->Activated_this compound Diradical p-Benzyne Diradical (Highly Reactive) Activated_this compound->Diradical DNA Cellular DNA Diradical->DNA Hydrogen Abstraction Damaged_DNA DNA Strand Breaks (Single and Double) DNA->Damaged_DNA Apoptosis Apoptosis (Programmed Cell Death) Damaged_DNA->Apoptosis

Caption: Mechanism of Action of this compound Analogs.

G start Start: New Anticancer Agent in_vitro In Vitro Studies (e.g., MTT, Clonogenic Assay) start->in_vitro in_vivo In Vivo Studies (Xenograft Model) in_vitro->in_vivo mechanism Mechanism of Action (e.g., Western Blot) in_vivo->mechanism data_analysis Data Analysis and Comparison mechanism->data_analysis decision Decision: Proceed to further development? data_analysis->decision decision->start No end End decision->end Yes

Caption: Experimental Workflow for Anticancer Drug Evaluation.

G cluster_this compound New this compound Analog cluster_established Established Anticancer Drug esp_potency In Vitro Potency (IC50) comparison Comparative Analysis esp_potency->comparison esp_efficacy In Vivo Efficacy (Tumor Growth Inhibition) esp_efficacy->comparison esp_toxicity Toxicity Profile esp_toxicity->comparison est_potency In Vitro Potency (IC50) est_potency->comparison est_efficacy In Vivo Efficacy (Tumor Growth Inhibition) est_efficacy->comparison est_toxicity Toxicity Profile est_toxicity->comparison conclusion Conclusion: Superiority, non-inferiority, or inferiority of the new analog comparison->conclusion

Caption: Logical Framework for Comparative Analysis.

References

Safety Operating Guide

Navigating the Final Frontier: A Comprehensive Guide to the Proper Disposal of Esperamicin

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the potent cytotoxic properties of Esperamicin necessitate rigorous handling and disposal protocols to ensure both personal safety and environmental protection. As a member of the enediyne class of antitumor antibiotics, this compound's extreme toxicity requires a disposal strategy that goes beyond standard laboratory waste procedures.[1] This guide provides essential, immediate safety and logistical information, including a detailed operational plan for the chemical inactivation and disposal of this compound.

Immediate Safety and Handling for Disposal

Before initiating any disposal procedure, it is imperative to work within a certified chemical fume hood and to be outfitted with the appropriate Personal Protective Equipment (PPE). The highly hazardous nature of this compound calls for stringent adherence to safety measures to prevent any potential exposure.

Required Personal Protective Equipment:

  • Gloves: Two pairs of chemotherapy-rated nitrile gloves should be worn.

  • Eye Protection: Chemical splash goggles and a face shield are mandatory.

  • Lab Coat: A disposable, solid-front, back-closing gown.

  • Respiratory Protection: A NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used, especially when handling the powdered form or creating solutions.

The Principle of Thiol-Induced Inactivation

Direct disposal of active this compound is not recommended. The core of a safe disposal protocol for this compound lies in its chemical inactivation. This compound's potent cytotoxicity is activated in the presence of thiol-containing compounds.[1] This activation triggers a Bergman or Myers-Saito cyclization of the enediyne core, creating a highly reactive benzenoid diradical.[2][3] This reactive intermediate is short-lived and will rapidly react with its surrounding medium, leading to the degradation and inactivation of the parent compound. By intentionally triggering this process in a controlled environment, the hazardous potential of this compound can be neutralized before final disposal.

Mild reducing agents, such as 2-mercaptoethanol (B42355) or dithiothreitol (B142953) (DTT), have been shown to greatly enhance the DNA-cleaving activity of this compound, indicating their effectiveness in triggering the activation cascade.[4][5] One study demonstrated that treatment of an this compound analog with 2-mercaptoethanol for 16 hours at room temperature resulted in the reductive cyclization and aromatization of the enediyne core, yielding an inactive product.[6] This principle forms the basis of the recommended inactivation protocol.

Quantitative Data for this compound Inactivation

The following table summarizes the key parameters for the chemical inactivation of this compound based on the available scientific literature. It is crucial to note that these parameters are derived from studies on the mechanism of action and related analogs; therefore, validation of this protocol under specific laboratory conditions is highly recommended.

ParameterValueNotes
Inactivating Agent 2-MercaptoethanolA common laboratory thiol-containing reducing agent. Dithiothreitol (DTT) could also be used.
Concentration Excess molar concentrationA significant molar excess of the inactivating agent should be used to ensure complete reaction with the this compound. A starting point of a 100-fold molar excess is recommended.
Treatment Time ≥ 16 hoursBased on the time required for the reductive cyclization of an this compound analog. A longer incubation period (e.g., 24 hours) can provide an additional margin of safety.[6]
Temperature Room Temperature (~20-25°C)The reaction proceeds effectively at ambient laboratory temperatures.[6]
Solvent Appropriate buffer or solventThe reaction should be carried out in a solvent in which both this compound and the inactivating agent are soluble. The original solvent of the this compound solution is often suitable.

Detailed Experimental Protocol for this compound Inactivation and Disposal

This protocol provides a step-by-step guide for the safe inactivation and disposal of this compound waste.

Materials:

  • This compound waste (in solution)

  • 2-Mercaptoethanol

  • Appropriate solvent/buffer for dilution if necessary

  • Clearly labeled hazardous waste container (for post-inactivation waste)

  • Personal Protective Equipment (as specified above)

  • Chemical fume hood

Procedure:

  • Preparation: Conduct all steps in a certified chemical fume hood. Ensure all necessary PPE is correctly worn.

  • Quantify Waste: Determine the approximate amount and concentration of this compound in the waste solution to be treated.

  • Add Inactivating Agent: Add a significant molar excess (a 100-fold excess is recommended as a starting point) of 2-mercaptoethanol to the this compound waste solution.

  • Incubation: Gently mix the solution and allow it to stand in the chemical fume hood at room temperature for a minimum of 16 hours (24 hours is recommended for an added safety margin).

  • Final Disposal: After the incubation period, the inactivated this compound solution is still considered hazardous chemical waste. It should be collected in a clearly labeled hazardous waste container.

  • Waste Segregation: Do not mix the inactivated this compound waste with other waste streams.

  • Waste Pickup: Arrange for the disposal of the hazardous waste container through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.

  • Decontamination: Thoroughly decontaminate the work area, including the fume hood sash and surfaces, with a suitable decontamination solution (e.g., a 10% bleach solution followed by a rinse with 70% ethanol (B145695) and then water). All cleaning materials should be disposed of as hazardous waste.

Disposal Workflow Diagram

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

Esperamicin_Disposal_Workflow cluster_prep Preparation cluster_inactivation Chemical Inactivation cluster_disposal Final Disposal start Start: this compound Waste Generated ppe Don Appropriate PPE start->ppe Safety First fume_hood Work in Chemical Fume Hood ppe->fume_hood add_thiol Add 2-Mercaptoethanol (Excess) fume_hood->add_thiol Proceed with Inactivation incubate Incubate for >= 16 hours at Room Temperature add_thiol->incubate Allow Reaction to Proceed collect_waste Collect Inactivated Waste in Labeled Hazardous Container incubate->collect_waste Inactivation Complete contact_ehs Arrange for Pickup by EHS/Licensed Waste Disposal collect_waste->contact_ehs decontaminate Decontaminate Work Area and Equipment contact_ehs->decontaminate end End: Safe Disposal Complete decontaminate->end

Caption: Workflow for the safe chemical inactivation and disposal of this compound.

By adhering to these stringent protocols, laboratories can effectively manage the risks associated with this compound, ensuring the safety of personnel and the protection of the environment. The principle of thiol-induced activation provides a scientifically grounded method for neutralizing this potent compound before its final disposal as hazardous waste.

References

Navigating the Safe Handling of Esperamicin: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the potent antitumor antibiotic Esperamicin presents both significant opportunities and critical safety challenges. Due to its high cytotoxicity, stringent adherence to safety protocols is paramount to ensure personal safety and prevent environmental contamination. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, offering procedural, step-by-step guidance for handling this compound.

This compound is an enediyne antibiotic that acts as a DNA-splicing compound, making it one of the most potent antitumor agents known.[1] Its mechanism of action involves the formation of single- and double-strand DNA breaks.[2][3] While this property is valuable in cancer research, it also underscores the significant health risks associated with exposure.

Personal Protective Equipment (PPE): Your First Line of Defense

The primary route of exposure to this compound in a laboratory setting is through skin contact, inhalation of aerosols or particles, and accidental ingestion.[4][5] Therefore, a comprehensive PPE strategy is non-negotiable.

When handling this compound, the following personal protective equipment is mandatory:

PPE CategoryItemSpecifications
Hand Protection GlovesTwo pairs of chemotherapy-rated, powder-free nitrile gloves should be worn.[6] The outer glove should be changed immediately upon contamination. For cleaning up large spills, industrial-thickness gloves (>0.45mm) made of latex, neoprene, or synthetic rubber are recommended.[4]
Body Protection GownA disposable, fluid-resistant gown with long sleeves and tight-fitting cuffs is required to protect clothing and skin from contamination.[5][6]
Respiratory Protection Mask/RespiratorA surgical mask should be worn to prevent inhalation of airborne particles.[5] For tasks with a higher risk of aerosol generation, such as cleaning spills, an N95 respirator is recommended.
Eye and Face Protection Goggles/Face ShieldSafety goggles or a full-face shield must be worn to protect the eyes and face from splashes.[5][6]
Additional Protection Cap and Shoe CoversA cap and shoe covers should be worn when preparing sterile solutions of cytotoxic drugs.[6]

Operational Plan: A Step-by-Step Workflow for Safe Handling

A structured workflow is crucial to minimize the risk of exposure and contamination. The following diagram illustrates the key stages of handling this compound, from preparation to disposal.

G This compound Handling Workflow cluster_prep Preparation cluster_handling Handling & Experimentation cluster_cleanup Decontamination & Cleanup cluster_disposal Waste Disposal A Don Appropriate PPE B Prepare Designated Handling Area (e.g., Fume Hood) A->B C Weigh/Reconstitute this compound B->C D Perform Experimental Procedures C->D E Handle All Contaminated Materials as Hazardous D->E F Decontaminate Work Surfaces E->F G Segregate Waste F->G H Properly Label and Store Hazardous Waste G->H I Arrange for Professional Disposal H->I

A high-level workflow for the safe handling of this compound.

Disposal Plan: Ensuring Safe and Compliant Waste Management

Improper disposal of this compound and contaminated materials can lead to environmental contamination and potential exposure to others.[7][8] All waste generated from handling this compound must be treated as hazardous chemical waste.[9]

Waste Segregation and Disposal Protocol:
Waste TypeDisposal Procedure
Solid Waste All solid waste, including used gloves, gowns, bench paper, and empty vials, must be collected in a dedicated, clearly labeled hazardous waste container.[10]
Liquid Waste Solutions containing this compound should be collected in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other chemical waste unless approved by your institution's Environmental Health and Safety (EHS) department.[10]
Sharps Any sharps, such as needles or pipettes, contaminated with this compound must be disposed of in a designated sharps container for hazardous materials.[10]

All hazardous waste containers must be clearly labeled with "Hazardous Waste," the chemical name "this compound," and the approximate concentration and quantity.[10] Disposal must be handled by a licensed hazardous waste disposal company in accordance with local, state, and federal regulations.

Spill Management: Immediate Actions for Containment and Cleanup

In the event of a spill, prompt and appropriate action is critical to prevent the spread of contamination.[4]

Spill Response Protocol:
  • Evacuate and Secure the Area: Immediately alert others in the vicinity and restrict access to the spill area.

  • Don Appropriate PPE: Before attempting to clean the spill, ensure you are wearing the full complement of recommended PPE, including double gloves, a gown, eye/face protection, and a respirator.[5]

  • Contain the Spill: Use a cytotoxic spill kit to absorb the spill. For liquid spills, use absorbent pads. For solid spills, gently cover with damp absorbent material to avoid raising dust.

  • Clean the Area: Carefully collect all contaminated materials and place them in a designated hazardous waste container. Clean the spill area with a suitable decontaminating agent, followed by a thorough wash with soap and water.

  • Dispose of Waste: All materials used for cleanup must be disposed of as hazardous waste.

  • Report the Incident: Report the spill to your institution's EHS department.

The following diagram outlines the decision-making process for handling an this compound spill.

G This compound Spill Response Spill Spill Occurs Secure Secure Area & Alert Others Spill->Secure DonPPE Don Full PPE Secure->DonPPE Assess Assess Spill Size DonPPE->Assess Minor Minor Spill Assess->Minor Small & Manageable Major Major Spill Assess->Major Large or Unmanageable Contain Contain Spill with Kit Minor->Contain Evacuate Evacuate Area Major->Evacuate Clean Clean & Decontaminate Area Contain->Clean Dispose Dispose of all materials as Hazardous Waste Clean->Dispose Report Report Incident Dispose->Report ContactEHS Contact EHS Immediately Evacuate->ContactEHS ContactEHS->Report

Decision-making workflow for responding to an this compound spill.

By adhering to these stringent safety and handling protocols, researchers can mitigate the risks associated with this compound and continue to explore its therapeutic potential in a safe and controlled laboratory environment. Always consult your institution's specific safety guidelines and the manufacturer's Safety Data Sheet (SDS) for the most current and comprehensive information.

References

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Reactant of Route 1
Reactant of Route 1
Esperamicin
Reactant of Route 2
Reactant of Route 2
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